molecular formula C15H13NO B1268079 4-Benzyloxyphenylacetonitrile CAS No. 838-96-0

4-Benzyloxyphenylacetonitrile

Cat. No.: B1268079
CAS No.: 838-96-0
M. Wt: 223.27 g/mol
InChI Key: QKEYZRVDFZDOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxyphenylacetonitrile is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEYZRVDFZDOEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335071
Record name 4-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-96-0
Record name 4-(Phenylmethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Compound Identification

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Benzyloxyphenylacetonitrile (CAS No. 838-96-0). As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its physical and chemical characteristics is paramount for researchers, process chemists, and formulation scientists.[1] This document moves beyond a simple recitation of data points, offering insights into the experimental rationale for property determination and providing robust, validated protocols for in-house verification. We will explore its thermal properties, solubility profile, and spectroscopic signature, grounding all claims in authoritative data.

This compound, also known as 4-(benzyloxy)benzyl cyanide, is a bifunctional molecule featuring a nitrile group and a benzyl ether moiety.[2] This structure imparts a unique set of properties that influence its reactivity, stability, and formulation potential.

Compound Details:

  • IUPAC Name: 2-(4-(phenylmethoxy)phenyl)acetonitrile[2]

  • Synonyms: this compound, 4-Benzyloxybenzyl cyanide[3]

  • CAS Number: 838-96-0[2]

  • Molecular Formula: C₁₅H₁₃NO[2]

  • Molecular Weight: 223.27 g/mol [2]

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, purification, and reaction conditions. The data for this compound are summarized below. It is noteworthy that while some commercial suppliers may describe the compound as a liquid, its documented melting point of 65 °C indicates it is a low-melting solid at standard ambient temperature and pressure.[3]

PropertyValueSource(s)
Physical State Solid[3]
Melting Point 65 °C[3]
Boiling Point 170-173 °C @ 0.1 mmHg[3]
Molecular Weight 223.27 g/mol [2]
XLogP3 (Predicted) 2.9[2]
Storage Conditions Room Temperature, Inert Atmosphere[3]

Analytical Characterization: The Spectroscopic Profile

While a dedicated spectral database for this specific compound is not publicly available, its structure allows for a highly confident prediction of its spectroscopic signature across common analytical techniques. This theoretical profile is indispensable for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The five protons of the benzyl group's phenyl ring will appear in the aromatic region, likely around 7.3-7.5 ppm. The two benzylic protons (-O-CH₂ -Ph) would present as a sharp singlet around 5.1 ppm. The protons on the other aromatic ring (para-substituted) will appear as two distinct doublets, characteristic of an AA'BB' system, between approximately 6.9 and 7.3 ppm. The methylene protons adjacent to the nitrile group (-CH₂ -CN) are expected to appear as a singlet around 3.7 ppm.[4][5]

  • ¹³C NMR: The carbon spectrum will show a nitrile carbon (C≡N) signal around 118 ppm. The various aromatic carbons will resonate in the 115-160 ppm range, with the carbon attached to the ether oxygen appearing most downfield. The benzylic carbon (-O-C H₂-Ph) is predicted around 70 ppm, and the methylene carbon next to the nitrile (-C H₂-CN) would be found near 28 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides clear confirmation of the key functional groups:

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the 2260–2210 cm⁻¹ region. This peak is highly diagnostic for the nitrile functional group.[7]

  • Aromatic C-H Stretch: Bands will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8]

  • Aliphatic C-H Stretch: Absorptions from the two methylene groups will be present just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[8]

  • Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1600-1450 cm⁻¹ range, confirming the presence of the phenyl rings.[9]

  • C-O-C Ether Stretch: A strong, distinct band corresponding to the aryl-alkyl ether stretching vibration should be prominent in the 1250-1200 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 223. The most significant and diagnostic fragmentation pattern for this molecule is the cleavage of the benzylic C-O bond. This would result in the formation of a benzyl cation, which rearranges to the highly stable tropylium ion at m/z = 91 . This peak is often the base peak in the spectrum for compounds containing a benzyl group and serves as a key structural marker.[10]

Experimental Methodologies for Property Determination

To ensure scientific integrity, reliance on catalog data is insufficient for critical applications. The following sections detail robust, validated methodologies for determining the key physical properties of this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: For pharmaceutical intermediates, the melting point is not just an identifier but also a critical indicator of purity. While traditional melting point apparatuses are useful, Differential Scanning Calorimetry (DSC) offers superior accuracy, precision, and additional information.[11] DSC measures the heat flow required to raise a sample's temperature, allowing for the precise determination of the melting onset and peak temperature.[12] Furthermore, the shape of the melting endotherm can reveal the presence of impurities (peak broadening) or polymorphism, which are critical considerations in drug development.[13]

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

  • Reference Pan: Prepare an identical, empty, sealed aluminum pan to serve as the reference.

  • Thermal Program: Place both the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.

  • Heating Scan: Ramp the temperature from 25 °C to 100 °C at a constant rate of 10 °C/min under a nitrogen purge gas (50 mL/min).

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm corresponds to the complete melting of the sample.

dsc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start weigh Weigh 2-5 mg Sample into Al pan start->weigh seal Hermetically Seal Sample & Ref Pans weigh->seal load Load Pans into DSC Cell seal->load Transfer equilibrate Equilibrate at 25°C (N₂ Purge) load->equilibrate ramp Heat 25°C → 100°C @ 10°C/min equilibrate->ramp record Record Heat Flow vs. Temperature ramp->record Acquire Data analyze Determine Onset & Peak of Endotherm record->analyze report Report Melting Point (Purity Assessment) analyze->report solubility_workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Quantification start Start add_solid Add Excess Solid to Solvent Vials start->add_solid agitate Agitate for 24h at 37°C add_solid->agitate Incubate settle Settle for >1h at 37°C agitate->settle sample Withdraw Supernatant settle->sample Sample filter Filter (0.22 µm) sample->filter quantify Analyze by HPLC filter->quantify report Report Solubility (mg/mL) quantify->report

Sources

An In-depth Technical Guide to 4-Benzyloxyphenylacetonitrile (CAS 838-96-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Medicinal Chemistry

4-Benzyloxyphenylacetonitrile, also known as 2-(4-(benzyloxy)phenyl)acetonitrile or 4-benzyloxybenzyl cyanide, is a nitrile-containing aromatic ether. Its strategic combination of a reactive nitrile group, a stable benzyl ether protecting group, and a para-substituted phenyl ring makes it a valuable intermediate in the synthesis of a variety of more complex molecules. The nitrile moiety can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The benzyl ether is a common protecting group for phenols, which can be selectively removed under reductive conditions, unmasking the phenol for subsequent reactions.

This unique structural arrangement has led to its application in the synthesis of various pharmacologically active compounds, including dopamine D4 receptor antagonists and as a precursor to 4-hydroxyphenylacetic acid, a significant fragment in numerous pharmaceuticals.[1][2][3] This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and for predicting its behavior in various chemical environments.

PropertyValueSource
CAS Number 838-96-0
Molecular Formula C₁₅H₁₃NO
Molecular Weight 223.27 g/mol
Appearance White to off-white crystalline solid[Commercial Supplier Data]
Melting Point 65-68 °C[Commercial Supplier Data]
Boiling Point ~400 °C at 760 mmHg (Predicted)
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.[General Chemical Knowledge]
IUPAC Name 2-[4-(phenylmethoxy)phenyl]acetonitrile

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxyphenylacetonitrile on benzyl halide. The choice of base and solvent is critical to ensure a high yield and minimize side reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often preferred as they can accelerate the rate of Sₙ2 reactions.

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound from 4-hydroxyphenylacetonitrile and benzyl bromide.

Materials:

  • 4-Hydroxyphenylacetonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetonitrile (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone (10 mL per gram of 4-hydroxyphenylacetonitrile).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature and add benzyl bromide (1.1 eq.) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography to obtain a high-purity solid.

Recrystallization:

  • Solvent Selection: A mixture of ethyl acetate and hexane is a suitable solvent system for recrystallization.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • If turbidity persists, add a few drops of hot ethyl acetate until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried silica gel with the adsorbed product onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethyl Acetate/Hexane) Crude->Recrystallization Column Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Crude->Column Pure Pure this compound Recrystallization->Pure Column->Pure

Figure 2: Purification workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45-7.30 (m, 5H, Ar-H of benzyl group)

    • δ 7.28 (d, J = 8.8 Hz, 2H, Ar-H ortho to -CH₂CN)

    • δ 6.98 (d, J = 8.8 Hz, 2H, Ar-H ortho to -OCH₂Ph)

    • δ 5.08 (s, 2H, -OCH₂Ph)

    • δ 3.70 (s, 2H, -CH₂CN)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 158.5 (C-OBn)

    • δ 136.5 (quaternary C of benzyl group)

    • δ 128.8 (Ar-C of benzyl group)

    • δ 128.3 (Ar-C of benzyl group)

    • δ 127.6 (Ar-C of benzyl group)

    • δ 129.0 (Ar-C ortho to -CH₂CN)

    • δ 123.0 (quaternary C attached to -CH₂CN)

    • δ 117.8 (CN)

    • δ 115.5 (Ar-C ortho to -OCH₂Ph)

    • δ 70.2 (-OCH₂Ph)

    • δ 22.8 (-CH₂CN)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3030Aromatic C-H stretch
~2920, ~2850Aliphatic C-H stretch (-CH₂-)
~2250C≡N stretch (nitrile)
~1610, ~1510, ~1450Aromatic C=C stretch
~1250Aryl-O-C stretch (asymmetric)
~1020Aryl-O-C stretch (symmetric)
~740, ~700C-H out-of-plane bending (monosubstituted benzene)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 223

  • Key Fragmentation Pathways:

    • Loss of the benzyl group (C₇H₇•) to give a fragment at m/z = 132 (base peak, tropylium cation is at m/z = 91).

    • Formation of the tropylium cation at m/z = 91.

    • Cleavage of the C-C bond between the phenyl ring and the acetonitrile group.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of several classes of biologically active molecules.

Precursor to 4-Hydroxyphenylacetic Acid

4-Hydroxyphenylacetic acid is a key structural motif in many pharmaceuticals. This compound can be readily converted to 4-hydroxyphenylacetic acid in a two-step process: hydrolysis of the nitrile to a carboxylic acid, followed by debenzylation.[1]

Figure 3: Synthesis of 4-Hydroxyphenylacetic acid from this compound.

Intermediate in the Synthesis of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a target for the treatment of various central nervous system disorders. Research has shown that benzyloxy-substituted piperidine and pyrrolidine scaffolds can serve as potent and selective D4 receptor antagonists.[2][3] In the synthesis of these compounds, the 4-benzyloxyphenyl moiety is often introduced early in the synthetic sequence, with this compound or its derivatives serving as key building blocks. The benzyloxy group can be retained in the final molecule or deprotected to reveal a phenol, which can then be further functionalized.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash hands thoroughly after handling.

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its straightforward synthesis, coupled with the differential reactivity of its nitrile and protected phenol functionalities, allows for its strategic incorporation into a wide array of complex target molecules. This guide has provided a detailed overview of its properties, synthesis, purification, and analytical characterization, along with insights into its applications. The provided protocols and data are intended to serve as a practical resource for researchers and scientists engaged in the design and synthesis of novel chemical entities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (1983). Method for preparing 4-hydroxyphenylacetic acid.
  • Williamson Ether Synthesis. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Tolentino, K. L., Mashinson, V., Vadukoot, A. K., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 62, 128615. [Link]
  • Ohta, M., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of medicinal chemistry, 39(14), 2764–2772. [Link]

Sources

A Comprehensive Technical Guide to 2-(4-(Benzyloxy)phenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(benzyloxy)phenyl)acetonitrile, a pivotal intermediate in organic and medicinal chemistry. Known commonly as 4-benzyloxyphenylacetonitrile, this compound serves as a versatile building block for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). This document details its chemical identity, physicochemical properties, a validated synthesis protocol via Williamson ether synthesis, key applications in drug discovery, and standard analytical characterization methods. The content herein is structured to offer both foundational knowledge and practical insights, enabling researchers to effectively utilize this compound in their synthetic endeavors.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. 2-(4-(Benzyloxy)phenyl)acetonitrile is known by several names, and its core structural identifiers are crucial for database searches and regulatory documentation.

IdentifierValueSource
IUPAC Name 2-(4-(phenylmethoxy)phenyl)acetonitrile[1]
Common Names This compound, 4-Benzyloxybenzyl cyanide[1][2][3]
CAS Number 838-96-0[1]
Molecular Formula C₁₅H₁₃NO[1]
Molecular Weight 223.27 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N[1]
InChIKey QKEYZRVDFZDOEP-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a reagent is critical for experimental design, handling, and scale-up.

Physicochemical Properties
PropertyValueSource
Appearance White to off-white solid or liquid[2]
Melting Point 65 °C[3]
Boiling Point 170-173 °C @ 0.1 mmHg[3]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate). Sparingly soluble in water.[2]
XLogP3 2.9[1]

Note: The compound is a low-melting solid, and may be encountered as a liquid depending on ambient temperature and purity.

Safety and Handling

As a Senior Application Scientist, I must emphasize that rigorous safety protocols are non-negotiable. Adherence to GHS guidelines is mandatory for laboratory safety.

  • GHS Hazard Statements: According to aggregated data, this compound is associated with the following hazards:

    • Harmful if swallowed (H302).[1]

    • Harmful in contact with skin (H312).[1]

    • Causes skin irritation (H315).[1]

    • Causes serious eye damage (H318).[1]

    • Very toxic to aquatic life (H400).[1]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).[5]

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[5][6]

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Synthesis and Mechanism

The most reliable and widely adopted method for preparing 2-(4-(benzyloxy)phenyl)acetonitrile is the Williamson ether synthesis , a classic yet powerful method for forming C-O bonds.[7][8][9]

Primary Synthetic Route: Williamson Ether Synthesis

This reaction proceeds via an SN2 mechanism.[8][9] The causality behind this choice is its efficiency and high yield when using a primary alkyl halide.

  • Deprotonation: The synthesis begins with the deprotonation of the phenolic hydroxyl group of the precursor, 4-hydroxyphenylacetonitrile. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to generate the nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of benzyl bromide.

  • Displacement: This concerted backside attack displaces the bromide leaving group, forming the desired ether linkage.[9][10]

The choice of a primary halide (benzyl bromide) is critical; secondary or tertiary halides would favor a competing E2 elimination pathway, drastically reducing the yield of the desired ether.[8]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process monitoring to ensure reaction completion.

  • Materials:

    • 4-Hydroxyphenylacetonitrile (1.0 eq.)

    • Benzyl bromide (1.1 eq.)

    • Potassium carbonate (K₂CO₃), anhydrous (1.2 - 1.5 eq.)

    • Acetone, anhydrous

    • Dichloromethane (DCM)

    • 2N Sodium hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetonitrile and anhydrous acetone.

    • Add anhydrous potassium carbonate to the solution. Stir the resulting suspension for 10-15 minutes at room temperature. The formation of the potassium phenoxide salt is the critical first step.

    • Slowly add benzyl bromide to the reaction mixture via a dropping funnel or syringe.

    • Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours.

    • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., Cyclohexane:Ethyl Acetate 2:1). The disappearance of the 4-hydroxyphenylacetonitrile spot and the appearance of a new, less polar product spot indicates progression.

    • Work-up: Upon completion, cool the reaction to room temperature. Filter the suspension to remove the inorganic salts (KBr and excess K₂CO₃). Wash the collected solid with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 2N NaOH solution (to remove any unreacted phenol) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials & Reagents cluster_process Process cluster_end Output SM1 4-Hydroxyphenylacetonitrile Reaction Williamson Ether Synthesis (Reflux, 4-6h) SM1->Reaction SM2 Benzyl Bromide SM2->Reaction R1 K₂CO₃ (Base) R1->Reaction R2 Acetone (Solvent) R2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Purification (e.g., Recrystallization) Workup->Purify Product 2-(4-(Benzyloxy)phenyl)acetonitrile Purify->Product

Caption: Workflow for the synthesis of 2-(4-(benzyloxy)phenyl)acetonitrile.

Key Applications in Research and Development

The value of 2-(4-(benzyloxy)phenyl)acetonitrile lies in its structural motifs, which are amenable to a variety of chemical transformations, making it a strategic starting material.

Role as a Versatile Synthetic Intermediate
  • Nitrile Group Transformations: The nitrile moiety is a synthetic linchpin. It can be:

    • Hydrolyzed under acidic or basic conditions to form 4-(benzyloxy)phenylacetic acid, a precursor for anti-inflammatory agents.

    • Reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield 2-(4-(benzyloxy)phenyl)ethan-1-amine, a key phenethylamine scaffold.

  • Benzyl Protecting Group: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved via catalytic hydrogenation (e.g., H₂/Pd-C) to unmask the phenol for further functionalization. This strategic deprotection is fundamental in multi-step syntheses.

Logical Application Pathway Diagram

ApplicationPathway cluster_derivatives Primary Derivatives cluster_final Advanced Applications Start 2-(4-(Benzyloxy)phenyl)acetonitrile Acid 4-(Benzyloxy)phenylacetic Acid Start->Acid Hydrolysis Amine 2-(4-(Benzyloxy)phenyl)ethan-1-amine Start->Amine Reduction Phenol 4-Hydroxyphenylacetonitrile Start->Phenol De-benzylation (H₂, Pd/C) API Active Pharmaceutical Ingredients (APIs) Acid->API Amidation, etc. Scaffolds Heterocyclic Scaffolds Amine->Scaffolds Cyclization, etc. Phenol->API Re-functionalization

Caption: Chemical utility of 2-(4-(benzyloxy)phenyl)acetonitrile.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through standard spectroscopic methods. The data should be unambiguous and align with established literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expected signals include a singlet for the benzylic methylene protons (CH₂CN), a singlet for the ether methylene protons (OCH₂Ph), and distinct aromatic signals for the two different phenyl rings.

    • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic nitrile carbon signal (C≡N) typically found around 118 ppm, and the aliphatic methylene carbons.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass should correspond to the calculated value of 223.0997 Da.[1]

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretch, while C-O ether stretches will appear in the 1250-1000 cm⁻¹ region.[11]

Conclusion

2-(4-(Benzyloxy)phenyl)acetonitrile is more than a simple chemical; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward and high-yielding synthesis, combined with the versatile reactivity of its nitrile and protected phenol functionalities, secures its role as a high-value intermediate. This guide provides the foundational and practical knowledge for researchers to confidently synthesize, characterize, and apply this compound, paving the way for the development of novel molecular entities.

References

  • PubChem. This compound.
  • The Royal Society of Chemistry.
  • Jios, J. L., et al. (2005).
  • Khalid, N., et al. (2020). Triphenylamine based redox-active, fluorescent polyamides: synthesis and photophysics.
  • PubChem. 4-(4-Methylphenoxy)benzonitrile.
  • Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • The Royal Society of Chemistry.
  • PubChemLite. This compound (C15H13NO). [Link]
  • PubChem. [4-(Benzyloxy)phenoxy]acetonitrile.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • Puspitasari, F., et al. (2015). Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • mVOC 4.0. 2-Phenylacetonitrile. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Hydroxyphenylacetonitrile in Advanced Chemical Synthesis.
  • Taber, D. F., et al. Vanillin Synthesis from 4-Hydroxybenzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 4-(Benzyloxy)-2-hydrazinylpyridine in Heterocyclic Synthesis.
  • Kalikar, R. G., et al. (2007). Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. Semantic Scholar.
  • Chen, Y., et al. (2023). Strategies for improving the production of bio-based vanillin. PMC.
  • Kumar, R., & Sharma, P. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Ohta, K., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC.
  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.

Sources

An In-depth Technical Guide to 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and application of 4-Benzyloxyphenylacetonitrile. We will move beyond simple procedural lists to explore the underlying chemical principles and strategic considerations that inform its use in a laboratory setting.

Core Compound Characteristics and Physicochemical Properties

This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure incorporates a nitrile group, which is a versatile precursor to amines and carboxylic acids, and a benzyl ether, a common and robust protecting group for phenols.

Molecular Identity
  • Chemical Formula: C₁₅H₁₃NO[1][2]

  • Molecular Weight: 223.27 g/mol [1]

  • IUPAC Name: 2-(4-(phenylmethoxy)phenyl)acetonitrile[1]

  • Common Synonyms: 4-Benzyloxybenzyl cyanide, p-Benzyloxyphenylacetonitrile

  • CAS Number: 838-96-0

Physicochemical Data

The physical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Cream-colored powderChemicalBook
Melting Point 65 °CChemicalBook
Boiling Point 170-173 °C (at 0.1 mmHg)ChemicalBook
Solubility Slightly soluble in chloroform and methanolChemicalBook
Storage Store under an inert atmosphere at room temperatureChemicalBook

Synthesis Methodology: A Field-Proven Protocol

The most common and reliable laboratory-scale synthesis of this compound is achieved via a Williamson ether synthesis. This method is preferred for its high yield and straightforward execution. The starting materials are 4-hydroxyphenylacetonitrile and benzyl chloride.

The Causality of Reagent Selection
  • Substrate: 4-hydroxyphenylacetonitrile is chosen as it already contains the required phenylacetonitrile backbone. The phenolic hydroxyl group is weakly acidic and can be readily deprotonated to form a potent nucleophile.

  • Electrophile: Benzyl chloride provides the benzyl group. The carbon atom adjacent to the chlorine is electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the Sₙ2 reaction.

  • Base: A mild base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong that it would promote side reactions with the nitrile or benzyl chloride. Its insolubility in solvents like acetone drives the reaction forward by removing the product, potassium bicarbonate, from the equilibrium.

  • Solvent: Acetone or dimethylformamide (DMF) are common choices. They are polar aprotic solvents that can dissolve the reactants but do not interfere with the nucleophilic substitution. Acetone is often preferred for easier removal during workup.

Visualized Workflow: Synthesis and Purification

The following diagram outlines the logical flow from starting materials to the purified final product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage A 1. Combine 4-hydroxyphenylacetonitrile, K2CO3, and Acetone B 2. Add Benzyl Chloride A->B C 3. Heat Mixture to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Cool and Filter Solids D->E Reaction Complete F 6. Evaporate Acetone E->F G 7. Dissolve Residue in EtOAc F->G H 8. Wash with Water & Brine G->H I 9. Dry with Na2SO4 & Evaporate H->I J 10. Recrystallize from Ethanol/Water I->J Crude Product K 11. Dry Final Product J->K

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of each stage prepares for the next.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyphenylacetonitrile (1.0 eq), potassium carbonate (1.5 eq), and acetone. Stir the suspension vigorously.

  • Reagent Addition: Add benzyl chloride (1.1 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux (approximately 56 °C for acetone). The reaction is driven by the formation of the potassium phenoxide in situ, which then reacts with benzyl chloride.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the 4-hydroxyphenylacetonitrile spot.

  • Initial Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate (EtOAc).

  • Aqueous Wash: Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a cream-colored powder.

  • Final Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectroscopic Characterization and Analytical Validation

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is the primary tool for confirming the structure. The expected signals are:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Justification
~ 7.40 - 7.30m5H-O-CH₂-Ph : Protons on the monosubstituted benzene ring of the benzyl group.
~ 7.25d2HAr-H : Aromatic protons ortho to the -CH₂CN group, appearing as a doublet.
~ 6.95d2HAr-H : Aromatic protons ortho to the -O-benzyl group, appearing as a doublet.
~ 5.05s2H-O-CH₂-Ph : The benzylic methylene protons, appearing as a sharp singlet.
~ 3.70s2H-CH₂-CN : The methylene protons adjacent to the nitrile, appearing as a singlet.

Justification is based on spectral data for analogous compounds such as 4-benzyloxybenzonitrile[3], 4-benzyloxyphenol[4], and 4-methoxyphenylacetonitrile.[5]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon NMR provides complementary information about the carbon skeleton.

Chemical Shift (δ, ppm)Assignment & Justification
~ 158.5Ar-C-O : Aromatic carbon directly attached to the ether oxygen.
~ 136.5Ar-C : Quaternary carbon of the benzyl group attached to the methylene.
~ 129.0 - 127.5Ar-C : Aromatic CH carbons of both rings.
~ 124.0Ar-C : Quaternary carbon of the phenylacetonitrile ring.
~ 118.0-C≡N : Nitrile carbon, a key and distinct signal.
~ 115.5Ar-C : Aromatic CH carbons ortho to the ether oxygen.
~ 70.0-O-CH₂-Ph : Benzylic ether carbon.
~ 22.5-CH₂-CN : Methylene carbon adjacent to the nitrile.

Justification is based on substituent effects and data from 4-methoxyphenylacetonitrile and other related structures.[6]

Predicted Key Infrared (IR) Absorptions

IR spectroscopy is used to confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3030C-H StretchAromatic C-H
~ 2920C-H StretchAliphatic C-H (CH₂)
~ 2250C≡N StretchNitrile
~ 1610, 1510C=C StretchAromatic Ring
~ 1250C-O-C StretchAryl-Alkyl Ether
~ 740, 700C-H BendMonosubstituted Benzene

Justification is based on established group frequencies for nitriles, aromatic ethers, and substituted benzene rings.[7]

Applications in Research and Drug Development

The utility of this compound lies in its capacity as a versatile synthetic intermediate. Its two primary functional groups can be independently or sequentially modified to build molecular complexity.

G cluster_nitrile Nitrile Group Transformations cluster_ether Protecting Group Cleavage A This compound B Hydrolysis (H+ or OH-) -> Carboxylic Acid (4-Benzyloxyphenylacetic acid) A->B Versatile Acid Precursor C Reduction (e.g., LiAlH4, H2/Ni) -> Primary Amine (2-(4-Benzyloxyphenyl)ethanamine) A->C Phenethylamine Scaffold D Hydrogenolysis (H2, Pd/C) -> Phenol (4-Hydroxyphenylacetonitrile) A->D Deprotection Step

Sources

A Comprehensive Technical Guide to the Solubility of 4-Benzyloxyphenylacetonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a blend of theoretical principles, practical experimental protocols, and expert insights to facilitate the effective use of this compound in a laboratory setting.

Understanding the Physicochemical Profile of this compound

Before delving into solubility specifics, it is crucial to understand the inherent properties of this compound that govern its behavior in different solvents.

Molecular Structure and Properties:

  • IUPAC Name: 2-(4-phenylmethoxyphenyl)acetonitrile[1]

  • Molecular Formula: C₁₅H₁₃NO[1]

  • Molecular Weight: 223.27 g/mol [1]

  • Appearance: Cream-colored powder[2]

  • Melting Point: 65 °C[2][3]

The molecule possesses both polar and non-polar characteristics. The nitrile (-C≡N) group and the ether linkage (-O-) introduce polarity, while the two aromatic rings (benzyl and phenyl) contribute to its non-polar, hydrophobic nature. This dual character suggests that its solubility will be highly dependent on the solvent's properties. A key indicator of its lipophilicity is the XLogP3 value, which is computed to be 2.9[1], indicating a preference for lipophilic environments.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage implies that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. They are further classified into:

    • Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.

    • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) - Lack an O-H or N-H bond and cannot donate hydrogen bonds.

  • Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) - Have low dielectric constants and interact with solutes primarily through weaker van der Waals forces.

Given the structure of this compound, with its significant non-polar surface area from the aromatic rings, it is anticipated to have limited solubility in highly polar protic solvents like water. Conversely, its solubility is expected to be higher in solvents that can accommodate its aromatic and moderately polar functionalities.

Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, Diethyl EtherModerate to HighThe large non-polar aromatic regions of the molecule will interact favorably with these solvents.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM)HighThese solvents possess a moderate polarity that can interact with the nitrile and ether groups without the strong hydrogen bonding that would disfavor the non-polar parts.
Polar Protic WaterLowThe molecule's significant hydrophobic character will limit its ability to dissolve in water.
Alcohols Methanol, EthanolSlight to ModerateThe alkyl chains of the alcohols can interact with the non-polar parts of the solute, while the hydroxyl group can interact with the polar functionalities. Existing data indicates slight solubility in methanol[2].
Chlorinated Chloroform, Dichloromethane (DCM)HighThese solvents are effective at dissolving a wide range of organic compounds. Data suggests slight solubility in chloroform[2].

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for this purpose.

Materials and Equipment
  • This compound (solid)

  • A range of analytical grade solvents

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_vial Add excess solid to a vial add_solvent Add a known volume of solvent prep_vial->add_solvent Step 1 equilibrate Equilibrate at a constant temperature with agitation for 24-48h add_solvent->equilibrate Step 2 settle Allow solid to settle equilibrate->settle Step 3 sample Withdraw supernatant and filter settle->sample Step 4 dilute Dilute sample if necessary sample->dilute Step 5 analyze Analyze via HPLC or UV-Vis dilute->analyze Step 6 calculate Calculate solubility from the concentration analyze->calculate Step 7

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. A typical temperature is 25 °C (room temperature), but this can be varied depending on the experimental requirements.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is generally recommended. The goal is to allow the maximum amount of solute to dissolve.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of the filtered sample from the calibration curve.

    • The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Practical Considerations and Field-Proven Insights

  • Solvent Purity: Always use high-purity solvents, as impurities can significantly affect solubility.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the experiment.

  • Equilibration Time: For some compounds and solvents, reaching equilibrium may take longer than 48 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • pH Effects: For ionizable compounds, solubility can be highly dependent on the pH of the medium. While this compound is not strongly acidic or basic, the stability of the nitrile group in highly acidic or basic aqueous solutions should be considered over long equilibration times.

  • Recrystallization Solvent Selection: The solubility data obtained is invaluable for selecting appropriate solvent systems for the purification of this compound by recrystallization. An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye damage.[1] It is also very toxic to aquatic life.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound. By understanding its physicochemical properties and applying the detailed experimental protocol, researchers can accurately determine its solubility in a wide array of laboratory solvents. This knowledge is fundamental for the successful design of synthetic routes, purification strategies, and formulation development involving this important chemical intermediate.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522804, this compound.
  • CHEM 2021. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Quora. (2017, June 24). How to determine the solubility of organic compounds.
  • Cheméo. (n.d.). Chemical Properties of 4-Phenoxyphenylacetonitrile (CAS 92163-15-0).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. With a focus on melting and boiling points, this document offers detailed, field-proven protocols for their accurate determination, catering to researchers, scientists, and professionals in drug development. Beyond mere procedural outlines, this guide delves into the causality behind experimental choices, the importance of sample purity, and the synthetic considerations that can influence these critical parameters. All methodologies are presented to ensure self-validating systems, and all claims are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound and Its Physical Properties

This compound, also known as 2-(4-(benzyloxy)phenyl)acetonitrile, is a versatile organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a benzyl ether and a nitrile group, makes it a valuable precursor for creating more complex molecules.

The melting and boiling points are fundamental physical constants that serve as crucial indicators of a compound's identity and purity. For drug development professionals, an accurate determination of these properties is non-negotiable. A sharp melting point range, for instance, is a strong indicator of a highly pure compound, whereas a broad and depressed melting range often suggests the presence of impurities. Similarly, the boiling point at a given pressure is a characteristic constant that aids in identification and purification through distillation.

This guide will provide not only the established values for the melting and boiling points of this compound but also the detailed experimental methodologies required to verify these constants in a laboratory setting. Furthermore, we will explore the synthesis of this compound to better understand the potential impurities that may arise and how they can impact its physical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for the safe handling, storage, and application of this compound in a research and development setting.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₃NO[1]
Molecular Weight 223.27 g/mol [1]
CAS Number 838-96-0[1]
Melting Point 65 °C
Boiling Point 170-173 °C at 0.1 mmHg
Appearance Light cream solid[2]

Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis.[3] This reaction involves the O-alkylation of 4-hydroxyphenylacetonitrile with benzyl chloride in the presence of a base.[4]

Reaction Principle

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide or phenoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether.[4] In the synthesis of this compound, the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl chloride, leading to the formation of the desired benzyl ether.

Representative Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Benzyl chloride is a lachrymator and a potential carcinogen. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Preparation of the Phenoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxyphenylacetonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution. The addition of NaH will cause the evolution of hydrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phenoxide.

  • Alkylation: Add benzyl chloride (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench the excess NaH by the slow addition of water.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a light cream solid.[5][6]

Potential Impurities and Their Impact on Physical Properties

The purity of the synthesized this compound is paramount for the accurate determination of its melting and boiling points. Potential impurities that may arise during the Williamson ether synthesis include:

  • Unreacted 4-hydroxyphenylacetonitrile: The presence of this starting material will lead to a depression and broadening of the melting point range.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloride, this impurity can also lower and broaden the melting point.

  • Dibenzyl ether: A potential byproduct from the self-condensation of benzyl chloride under basic conditions.

Thorough purification, primarily through recrystallization, is essential to remove these impurities and obtain a sample suitable for accurate physicochemical characterization.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a standard and widely accepted technique for melting point determination.

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Press the open end of a capillary tube into the powdered sample.

    • Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

  • Measurement:

    • Insert the packed capillary tube into the heating block of the digital melting point apparatus.

    • Set the starting temperature to approximately 10-15 °C below the expected melting point of 65 °C.

    • Set the heating ramp rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The melting point is reported as the range between the onset and clear points.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Sample to a Fine Powder B Pack Capillary Tube (2-3 mm) A->B C Insert Capillary into Apparatus B->C D Set Start Temp & Ramp Rate C->D E Observe and Record Melting Range D->E F Reported Melting Point Range E->F

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The boiling point is highly dependent on the atmospheric pressure. The reported boiling point of 170-173 °C for this compound is at a reduced pressure of 0.1 mmHg. For small sample quantities, the Siwoloboff method is a suitable micro-technique for boiling point determination.

  • Apparatus Setup:

    • Attach a small test tube containing a few drops of this compound to a thermometer using a rubber band.

    • Place a capillary tube, sealed at one end, into the small test tube with the open end down.

    • Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • When a steady and continuous stream of bubbles is observed, stop heating.

    • The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result A Sample in Test Tube with Capillary B Attach to Thermometer A->B C Immerse in Thiele Tube B->C D Heat Thiele Tube Gently C->D E Observe Continuous Bubbles D->E F Stop Heating and Observe E->F G Record Temperature at Liquid Rise F->G H Reported Boiling Point G->H

Caption: Workflow for Boiling Point Determination.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and serious eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[2]

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical aspect of its quality control and application in scientific research and drug development. This guide has provided a comprehensive overview of these properties, detailed experimental protocols for their measurement, and an insight into the synthesis of the compound. By understanding the principles behind these measurements and the potential impact of impurities, researchers can ensure the integrity of their work and the quality of their results. The methodologies and information presented herein are intended to serve as a valuable resource for scientists working with this important chemical intermediate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522804, this compound.
  • University of California, Los Angeles (n.d.). Recrystallization.
  • Wikipedia (2023). Williamson ether synthesis.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis.
  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry (n.d.). Purification: How To.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522804, this compound - Section 7: Safety and Hazards.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-benzyloxyphenylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the compound's NMR spectra, grounded in the fundamental principles of NMR spectroscopy. Beyond a mere presentation of data, this guide elucidates the causal relationships between the molecular structure and the observed spectral features. It includes a detailed experimental protocol for acquiring high-fidelity NMR data for this and similar small organic molecules, ensuring scientific integrity and reproducibility. Visual aids, including a molecular structure diagram, are provided to enhance understanding.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique in modern chemistry, indispensable for the unambiguous structural elucidation of organic molecules.[1][2] The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1][2] For drug discovery and development, where precise molecular architecture is paramount for biological activity, NMR provides critical insights into the connectivity of atoms and the electronic environment of nuclei within a molecule. This guide focuses on the application of ¹H and ¹³C NMR to fully characterize this compound, a versatile building block in organic synthesis.

Theoretical Framework: Understanding the Spectra of this compound

The NMR spectrum of this compound is a direct reflection of its molecular structure. The chemical shift (δ), reported in parts per million (ppm), for each nucleus is determined by its local electronic environment. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Spin-spin coupling, observed as signal splitting (multiplicity), provides information about the number of neighboring NMR-active nuclei.

In this compound, we can anticipate distinct signals for the protons and carbons of the benzyloxy group, the phenylacetonitrile moiety, and the interconnecting ether linkage. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the ring current.[3][4] The benzylic protons of the benzyl group and the methylene protons of the acetonitrile group will also exhibit characteristic chemical shifts. In the ¹³C NMR spectrum, the nitrile carbon will have a distinct chemical shift, as will the carbons of the two aromatic rings and the methylene carbons.

¹H and ¹³C NMR Spectral Data and Interpretation

The following table summarizes the experimentally observed ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (400 MHz, CDCl₃) δ (ppm)MultiplicityJ (Hz)IntegrationAssignment
H-2', H-6'7.28d8.82HAr-H
H-3', H-5'6.97d8.82HAr-H
H-2'', H-3'', H-4'', H-5'', H-6''7.42-7.32m-5HAr-H (benzyl)
-CH₂-CN3.69s-2HMethylene
-O-CH₂-Ar5.06s-2HBenzylic Methylene
¹³C NMR (101 MHz, CDCl₃) δ (ppm)Assignment
C-1'158.4C-O
C-2', C-6'128.5Ar-CH
C-3', C-5'115.3Ar-CH
C-4'124.0Ar-C
C-1''136.5Ar-C (benzyl)
C-2'', C-6''128.7Ar-CH (benzyl)
C-3'', C-5''128.2Ar-CH (benzyl)
C-4''127.6Ar-CH (benzyl)
-CH₂-CN22.5Methylene
-CN118.0Nitrile
-O-CH₂-Ar70.2Benzylic Methylene

Data obtained from a reliable scientific source.

Detailed ¹H NMR Interpretation
  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The protons on the phenylacetonitrile ring appear as two distinct doublets at 7.28 and 6.97 ppm. The downfield doublet at 7.28 ppm is assigned to the protons ortho to the cyanomethyl group (H-2', H-6'), which are slightly deshielded. The upfield doublet at 6.97 ppm corresponds to the protons ortho to the benzyloxy group (H-3', H-5'), which are shielded by the electron-donating oxygen atom. The coupling constant of 8.8 Hz is characteristic of ortho coupling in a para-substituted benzene ring.

  • Aromatic Protons (benzyl group): The five protons of the benzyl group's phenyl ring appear as a multiplet between 7.42 and 7.32 ppm. The overlap of these signals is expected due to the similar electronic environments of the ortho, meta, and para protons.

  • Methylene Protons (-CH₂-CN): The two protons of the methylene group adjacent to the nitrile appear as a singlet at 3.69 ppm. The singlet nature indicates no adjacent protons to couple with. The chemical shift is downfield from a typical alkyl proton due to the deshielding effect of the adjacent aromatic ring and the nitrile group.

  • Benzylic Methylene Protons (-O-CH₂-Ar): The two benzylic protons of the ether linkage appear as a singlet at 5.06 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent oxygen atom and the phenyl ring.

Detailed ¹³C NMR Interpretation
  • Aromatic Carbons (phenylacetonitrile ring): The carbon attached to the oxygen (C-1') is the most downfield of this ring at 158.4 ppm due to the strong deshielding effect of the electronegative oxygen. The carbons ortho to the cyanomethyl group (C-2', C-6') appear at 128.5 ppm, while those ortho to the benzyloxy group (C-3', C-5') are found upfield at 115.3 ppm, shielded by the oxygen. The quaternary carbon attached to the cyanomethyl group (C-4') is observed at 124.0 ppm.

  • Aromatic Carbons (benzyl group): The quaternary carbon of the benzyl ring (C-1'') appears at 136.5 ppm. The other aromatic carbons of the benzyl group (C-2'' to C-6'') appear in the narrow range of 127.6 to 128.7 ppm, consistent with a monosubstituted benzene ring.

  • Methylene Carbon (-CH₂-CN): The carbon of the methylene group adjacent to the nitrile is found at a relatively upfield position of 22.5 ppm.

  • Nitrile Carbon (-CN): The carbon of the nitrile group gives a characteristic signal at 118.0 ppm.

  • Benzylic Methylene Carbon (-O-CH₂-Ar): The benzylic carbon of the ether linkage is significantly deshielded by the adjacent oxygen and appears at 70.2 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a field-proven, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and similar small organic molecules.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube. Suspended solids can degrade the quality of the NMR spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Instrument Parameters (Typical for a 400 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 16 ppm.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 240 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizing Molecular Structure and NMR Workflow

A clear understanding of the molecular structure is essential for interpreting NMR spectra.

Caption: Molecular structure of this compound.

The experimental workflow for NMR analysis follows a systematic progression from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int interpret Structural Interpretation ref_int->interpret

Caption: Standard workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed molecular structure. The detailed analysis of chemical shifts and coupling patterns provides a clear and unambiguous characterization of the compound. The experimental protocol outlined in this guide offers a robust method for obtaining high-quality NMR data, which is essential for accurate structural elucidation in research and development settings. This comprehensive guide serves as a valuable resource for scientists working with this compound and in the broader field of organic spectral analysis.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Slater, J. (n.d.). Structural elucidation by NMR(1HNMR). SlideShare.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

Sources

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Benzyloxyphenylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical application of FT-IR spectroscopy for the structural elucidation of this complex molecule. We will dissect the vibrational modes of its constituent functional groups—nitrile, ether, and substituted aromatic rings—and provide a detailed protocol for sample preparation and spectral acquisition. The causality behind experimental choices is emphasized to ensure scientific integrity and reproducibility.

Introduction: The Molecular Architecture of this compound

This compound is a molecule of significant interest in organic synthesis, often serving as a precursor in the development of pharmaceutical agents. Its structure is a composite of several key functional groups, each with a distinct vibrational signature in the infrared spectrum. A thorough understanding of its FT-IR spectrum is paramount for identity confirmation, purity assessment, and monitoring reaction progress.

The molecule consists of a para-substituted benzene ring, a nitrile group (-C≡N), an ether linkage (-O-), and a benzyl group. The interplay of these groups, including electronic effects and steric factors, results in a unique spectral fingerprint. This guide will systematically deconstruct this fingerprint.

Theoretical Framework: Predicting the Vibrational Landscape

The power of FT-IR spectroscopy lies in its ability to probe the vibrational modes of chemical bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, corresponding to the energy of the absorbed radiation. These frequencies are determined by the bond strength, the mass of the bonded atoms, and the overall molecular environment.

The structure of this compound suggests several key regions of interest in its FT-IR spectrum:

  • The Nitrile Stretch: A sharp, intense absorption characteristic of the C≡N triple bond.

  • Aromatic Vibrations: Multiple bands arising from C-H and C=C stretching and bending within the two benzene rings.

  • The Ether Linkage: A strong C-O-C stretching band.

  • Aliphatic C-H Vibrations: Absorptions from the methylene (-CH2-) bridge of the benzyl group.

The following diagram illustrates the key functional groups and their anticipated vibrational regions.

G cluster_molecule This compound Structure & Key IR Regions Molecule Structure Nitrile Nitrile (-C≡N) ~2220-2240 cm⁻¹ Aromatic_CH Aromatic C-H Stretch ~3000-3100 cm⁻¹ Aliphatic_CH Aliphatic C-H Stretch ~2850-3000 cm⁻¹ Aromatic_CC Aromatic C=C Stretch ~1400-1600 cm⁻¹ Ether Ether (C-O-C) Stretch ~1250 cm⁻¹ (asymm.) ~1040 cm⁻¹ (symm.) Para_Sub Para-Substitution Out-of-Plane Bend ~800-850 cm⁻¹

Caption: Key functional groups in this compound and their expected IR absorption regions.

Detailed Spectral Interpretation

The High-Frequency Region (> 2000 cm⁻¹)
  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The presence of two distinct aromatic rings will give rise to a series of sharp, medium-intensity bands in this region.[1][2][3][4] These absorptions occur at a slightly higher frequency than their aliphatic counterparts due to the sp² hybridization of the carbon atoms.

  • Aliphatic C-H Stretching (3000-2850 cm⁻¹): The methylene (-CH2-) group in the benzyl moiety will produce characteristic symmetric and asymmetric stretching vibrations.[2] These bands are typically found just below 3000 cm⁻¹.

  • Nitrile C≡N Stretching (2240-2220 cm⁻¹): This is one of the most diagnostic peaks in the spectrum. Aromatic nitriles typically exhibit a sharp, strong absorption in this range.[5][6][7][8] The conjugation with the phenyl ring slightly lowers the frequency compared to saturated nitriles.[5][8] Its intensity is due to the large change in dipole moment during the stretching vibration.[8]

The Fingerprint Region (< 2000 cm⁻¹)

This region is often complex but contains a wealth of structural information.

  • Aromatic C=C Stretching (1600-1400 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic rings result in a series of sharp bands of variable intensity.[1][2][4] Typically, bands are observed around 1600, 1585, 1500, and 1450 cm⁻¹.

  • Aliphatic C-H Bending (ca. 1465 cm⁻¹): The scissoring vibration of the methylene group appears in this area.

  • Ether C-O Stretching (1300-1000 cm⁻¹): As an aryl alkyl ether, this compound is expected to show two strong C-O stretching bands.[9][10] The asymmetric C-O-C stretch will appear near 1250 cm⁻¹, while the symmetric stretch is expected around 1040 cm⁻¹.[9][10] These are typically among the strongest bands in the fingerprint region.[11]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.[1][4] The para-substituted ring (1,4-disubstitution) will give rise to a strong band in the 850-800 cm⁻¹ range.[12] The monosubstituted benzyl ring will show strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹.

  • Overtone and Combination Bands (2000-1665 cm⁻¹): Weak but characteristic patterns of bands can appear in this region, which can further help to confirm the substitution pattern of the aromatic rings.[1][4][13]

Summary of Expected Vibrational Modes

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic Rings (sp²)3100 - 3000Medium
C-H Stretch (Asymmetric & Symmetric)Methylene (-CH₂-) (sp³)3000 - 2850Medium to Strong
C≡N StretchNitrile2240 - 2220Strong, Sharp
C=C Stretch (In-ring)Aromatic Rings1600 - 1450Medium to Strong
C-H Bend (Scissoring)Methylene (-CH₂-)~1465Medium
C-O-C Asymmetric StretchAryl Alkyl Ether~1250Strong
C-O-C Symmetric StretchAryl Alkyl Ether~1040Strong
C-H Out-of-Plane Bendpara-Substituted Ring850 - 800Strong
C-H Out-of-Plane BendMonosubstituted Ring770 - 730 and 710 - 690Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is critically dependent on meticulous sample preparation. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is the gold standard.

Causality: The goal is to create a solid dispersion of the analyte in an IR-transparent matrix (KBr).[14] Grinding the sample to a fine powder reduces light scattering (Christiansen effect), and pressing it into a transparent pellet minimizes spectral artifacts.[15] KBr is used because it is transparent in the mid-IR region (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when pelletized.[14]

G cluster_workflow KBr Pellet Preparation Workflow Start Start Dry Dry Spectroscopy-Grade KBr (110°C, >2 hrs) Start->Dry Grind_Sample Grind 1-2 mg of Sample (Agate Mortar & Pestle) Dry->Grind_Sample Add_KBr Add ~100-200 mg of Dry KBr Grind_Sample->Add_KBr Mix Mix & Grind Thoroughly (Ensure Homogeneity) Add_KBr->Mix Load_Die Load Mixture into Die Set Mix->Load_Die Press Apply Pressure (8-10 tons) under Vacuum Load_Die->Press Hold Hold Pressure (1-2 min) Press->Hold Release Release Pressure & Extract Pellet Hold->Release Analyze Analyze Transparent Pellet in FT-IR Spectrometer Release->Analyze End End Analyze->End

Caption: Step-by-step workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology
  • Material Preparation: Use spectroscopy-grade KBr, which has been dried in an oven at 110°C for at least two hours to remove absorbed water.[14][16] Moisture contamination is a critical issue as water exhibits strong IR absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample signals.[16] Store the dried KBr in a desiccator.

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder.[17] Add approximately 100-200 mg of the dried KBr.[17] Continue to grind the mixture for several minutes to ensure the sample is uniformly dispersed within the KBr matrix.[17] This step is crucial for obtaining a high-quality, transparent pellet.

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Gradually apply pressure up to 8-10 metric tons.[16] It is often beneficial to apply a vacuum to the die during pressing to remove trapped air, which can cause the pellet to be opaque or cloudy.[14]

  • Holding and Release: Maintain the pressure for 1-2 minutes to allow the KBr to cold-flow and form a solid, transparent disc.[16] Slowly release the pressure and carefully extract the pellet from the die.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first to ratio out atmospheric CO₂ and H₂O absorptions. Then, acquire the sample spectrum.

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a definitive fingerprint for its complex structure. By systematically analyzing the characteristic absorption bands of the nitrile, ether, and substituted aromatic functionalities, one can confidently verify the identity and integrity of the compound. The successful interpretation, however, is contingent upon a robust experimental technique, particularly in the preparation of the sample. The KBr pellet method, when executed with care to exclude moisture and ensure homogeneity, provides the high-fidelity data necessary for accurate structural elucidation in a research and development setting.

References

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Wikipedia. (n.d.). Nujol.
  • International Crystal Laboratories. (n.d.). Fluorolube® & Nujol® for Sample Preparation.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • University of California, Irvine. (n.d.). Sample preparation for FT-IR.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • BenchChem. (n.d.). Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile.
  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis.
  • Sigma-Aldrich. (n.d.). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Sigma-Aldrich. (n.d.). Mineral oil preparation of Nujol mulls for infrared spectroscopy suitable, light oil 8042-47-5.
  • University of California, Davis. (n.d.). IR Absorption Table.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Krueger, P. J., & Hawkins, B. F. (n.d.). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrac. Canadian Journal of Chemistry.
  • PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra.
  • IJERMT. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
  • The Journal of Physical Chemistry B. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. ACS Publications.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online.
  • ResearchGate. (n.d.). Fundamental vibrational frequencies of benzonitrile (in cm-').
  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring.
  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • YouTube. (2023, February 20). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR.
  • ResearchGate. (2019, June 6). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Journal of the Chemical Society of Pakistan. (n.d.). Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol.
  • Semantic Scholar. (n.d.). The infrared spectra of some para-substituted benzonitriles.
  • PubChem. (n.d.). This compound. National Institutes of Health.

Sources

An In-Depth Technical Guide to 4-Benzyloxyphenylacetonitrile: Structure, Bonding, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry. We will delve into its core chemical structure, bonding characteristics, and established synthetic protocols, offering insights relevant to researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known by synonyms such as 4-benzyloxybenzyl cyanide, is a crucial building block in organic synthesis.[1][2] Its molecular structure offers a versatile scaffold for the development of more complex molecules, making it a valuable intermediate for active pharmaceutical ingredients (APIs).[2] Understanding its chemical properties, bonding, and reactivity is paramount for its efficient utilization in multi-step synthetic pathways.

Molecular Structure and Bonding Analysis

The chemical identity and reactivity of this compound are dictated by its unique arrangement of atoms and the nature of the chemical bonds that hold them together.

2.1. Core Structural Features

The molecule is comprised of three key functional groups: a phenyl ring, a benzyl group, and a nitrile group, interconnected by an ether linkage and a methylene bridge. Its systematic IUPAC name is 2-(4-phenylmethoxyphenyl)acetonitrile.[3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

2.2. Bonding Characteristics

A deeper look into the bonding reveals a combination of sp² and sp hybridized carbon atoms, contributing to the molecule's overall geometry and electronic properties.

  • Aromatic Rings: Both the phenyl and the substituted phenyl rings consist of sp² hybridized carbon atoms, resulting in planar structures with delocalized π-electron systems. This aromaticity confers significant stability to the molecule.

  • Ether Linkage: The C-O-C ether bond exhibits bond angles characteristic of sp³ hybridized oxygen, although slight deviations can occur due to steric hindrance from the bulky aryl groups.

  • Nitrile Group: The nitrile group (-C≡N) is a defining feature, containing an sp hybridized carbon atom triple-bonded to a nitrogen atom. This triple bond is a region of high electron density and is a key site for chemical transformations.

The molecule has a molecular formula of C15H13NO and a molecular weight of approximately 223.27 g/mol .[1][3][4][5] Key computed properties are summarized in the table below.

PropertyValueSource
Molecular Weight223.27 g/mol PubChem[3]
XLogP32.9PubChem[3]
Hydrogen Bond Donor Count0PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Rotatable Bond Count4PubChem[3]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is a well-established process in organic chemistry, often serving as a crucial step in the preparation of more complex pharmaceutical intermediates like 4-hydroxyphenylacetic acid.[6] A common and effective method involves the reaction of 4-benzyloxybenzyl chloride with an alkali metal cyanide.[6]

3.1. Reaction Mechanism and Causality

The synthesis proceeds via a nucleophilic substitution reaction. The cyanide ion (CN⁻), a potent nucleophile, displaces the chloride ion from 4-benzyloxybenzyl chloride. The choice of solvent and catalyst is critical for optimizing reaction yield and purity. The use of a phase-transfer catalyst, such as triethylbenzylammonium chloride, is often employed to facilitate the reaction between the water-soluble cyanide salt and the organic-soluble benzyl chloride.[6]

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Benzyloxybenzyl_chloride 4-Benzyloxybenzyl Chloride in Benzene Reaction_Vessel Heating at 80°C (5 hours with stirring) 4-Benzyloxybenzyl_chloride->Reaction_Vessel Sodium_Cyanide_Solution Aqueous Sodium Cyanide + Phase Transfer Catalyst Sodium_Cyanide_Solution->Reaction_Vessel Phase_Separation Organic Layer Separation Reaction_Vessel->Phase_Separation Reaction Mixture Washing Washing with Water Phase_Separation->Washing Drying Drying over Anhydrous Sodium Sulfate Washing->Drying Solvent_Removal Distillation of Benzene Drying->Solvent_Removal Product This compound (Final Product) Solvent_Removal->Product

Caption: A generalized workflow for the synthesis of this compound.

3.2. Detailed Experimental Protocol

The following protocol is adapted from established literature and provides a step-by-step guide for the synthesis.[6]

Materials:

  • 4-benzyloxybenzyl chloride

  • Sodium cyanide

  • Triethylbenzylammonium chloride

  • Benzene

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a 100 ml four-necked flask, combine 3.2 g of water, 1.23 g (0.025 mole) of sodium cyanide, and 0.16 g of triethylbenzylammonium chloride.

  • Prepare a solution of 5.3 g (0.023 mole) of 4-benzyloxybenzyl chloride dissolved in 6 g of benzene.

  • Add the benzene solution to the flask while stirring.

  • Heat the mixture to 80°C and maintain this temperature for 5 hours with continuous stirring to facilitate the reaction.

  • After the reaction is complete, allow the mixture to cool and separate the organic layer.

  • Wash the organic layer with water and subsequently dry it over anhydrous sodium sulfate.

  • Remove the benzene by distillation to yield this compound.

Applications in Drug Development and Chemical Reactivity

This compound's utility in drug development stems from the reactivity of its nitrile group and the potential for modification of its aromatic rings.

4.1. Key Chemical Transformations

The nitrile group can undergo a variety of chemical transformations, including:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (4-benzyloxyphenylacetic acid) or an amide, respectively. This is a common step in the synthesis of many pharmaceutical compounds.[6]

  • Reduction: The nitrile can be reduced to a primary amine (2-(4-benzyloxyphenyl)ethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These amines are valuable intermediates for the synthesis of various bioactive molecules.

  • Grignard Reactions: The nitrile can react with Grignard reagents to form ketones after hydrolysis.

4.2. Role as a Pharmaceutical Intermediate

As an intermediate, this compound is a precursor to a range of more complex molecules with potential therapeutic applications.[2] Its structural motifs are found in various classes of drugs, although specific examples directly citing this intermediate in the final drug structure are often proprietary. The development of novel synthetic routes and applications for such intermediates is an active area of research in medicinal chemistry.[7][8] The broader field of drug development relies on a deep understanding of the pharmacokinetics and pharmacodynamics of new chemical entities, where intermediates like this compound play a foundational role in their synthesis.[9][10] The use of process analytical technology (PAT) is becoming increasingly important for optimizing the synthesis of such active pharmaceutical ingredients (APIs).[11]

Safety and Handling

This compound is a chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

  • Harmful if swallowed or in contact with skin.[3]

  • Causes skin irritation and serious eye damage.[3]

  • Very toxic to aquatic life.[3]

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. It should be stored in a dry, well-ventilated area in a tightly sealed container.[2]

Conclusion

This compound is a scientifically and commercially significant molecule. Its unique chemical structure and the reactivity of its nitrile group make it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its bonding, properties, and synthetic methodologies is essential for its effective application in the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522804, this compound.
  • Tsumura, T., & Nakaguchi, T. (1983). U.S. Patent No. 4,412,082. Washington, DC: U.S. Patent and Trademark Office.
  • PubChemLite. (n.d.). This compound (C15H13NO).
  • Li, J., & Wang, Y. (2016). CN Patent No. 105272883A.
  • Schickaneder, C., & Stolle, A. (1976). U.S. Patent No. 3,983,151. Washington, DC: U.S. Patent and Trademark Office.
  • El Bialy, S. A. A., et al. (2014). Synthesis of benzyloxycyanophenylboronic esters. ResearchGate.
  • Li, X., et al. (2021). Regulatory utility of pharmacometrics in the development and evaluation of antimicrobial agents and its recent progress in China. Clinical and Translational Science, 14(5), 1646-1657.
  • Hanke, T., et al. (2018). Using quantitative systems pharmacology to evaluate the drug efficacy of COX-2 and 5-LOX inhibitors in therapeutic situations. npj Systems Biology and Applications, 4, 28.
  • Fier, P. S., et al. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 3(4), 470-477.
  • Al-Suwaidan, I. A., et al. (2019). Development of novel benzotriazines for drug discovery. ResearchGate.

Sources

A Comprehensive Technical Guide to 4-Benzyloxyphenylacetonitrile: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Benzyloxyphenylacetonitrile, also widely identified by its synonym 4-benzyloxybenzyl cyanide, stands as a pivotal intermediate in the landscape of modern organic and medicinal chemistry. This guide provides an in-depth technical overview of this versatile compound, designed for researchers, chemists, and professionals in drug development. Moving beyond a simple recitation of properties, this document elucidates the causal relationships behind its synthesis, explores the mechanistic basis of its reactivity, and details its proven applications. We will dissect its molecular characteristics, provide validated experimental protocols, and contextualize its utility as a foundational building block for complex molecular architectures, ranging from novel pharmaceuticals to advanced materials.

Nomenclature and Molecular Identification

Precise identification is the cornerstone of chemical research. This compound is known by several names in literature and commercial catalogs. A clear understanding of its nomenclature is essential for accurate literature searches and material sourcing.[1][2][3] The primary identifiers and structural details are consolidated below.

IdentifierValueSource
Primary Name This compound[1]
Common Synonym 4-Benzyloxybenzyl cyanide[2][4]
IUPAC Name 2-(4-(Benzyloxy)phenyl)acetonitrile[1][5]
CAS Number 838-96-0[1][2][4]
Molecular Formula C₁₅H₁₃NO[1][4]
InChIKey QKEYZRVDFZDOEP-UHFFFAOYSA-N[1][5]
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N[1][5]

A variety of other synonyms, including 2-(4-phenylmethoxyphenyl)acetonitrile and p-benzyloxyphenyl acetonitrile, are also encountered in the literature.[1][3]

Physicochemical and Spectroscopic Profile

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its reactivity, solubility, and handling requirements.

PropertyValueSource
Molecular Weight 223.27 g/mol [1][2][4]
Appearance Cream powder / White crystals[4][6]
Melting Point 63-69 °C[2][4]
Boiling Point 170-173 °C @ 0.1 mmHg[2]
XLogP3 2.9[1]
Topological Polar Surface Area 33 Ų[1]

The XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting good solubility in a range of common organic solvents but limited solubility in water, a critical consideration for reaction and purification solvent selection.[1][3]

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of this compound involves the nucleophilic substitution of a halide with a cyanide anion. A well-documented method proceeds from 4-benzyloxybenzyl chloride.[6] This pathway is not merely a sequence of steps but a series of deliberate choices to maximize yield and purity.

Synthesis_Workflow cluster_start Starting Materials start_A 4-Benzyloxybenzyl Chloride product This compound start_A->product Phase-Transfer Catalysis Organic Phase (e.g., Benzene) start_B Sodium Cyanide (NaCN) start_B->product Aqueous Phase

Caption: High-level synthesis workflow for this compound.

Causality Behind Experimental Choices:

  • Two-Phase System: The reaction is often performed in a biphasic system (e.g., benzene and water). 4-benzyloxybenzyl chloride is soluble in the organic phase, while sodium cyanide is soluble in the aqueous phase. This separation prevents unwanted side reactions and simplifies workup.[6]

  • Phase-Transfer Catalyst (PTC): A catalyst like triethylbenzylammonium chloride is crucial. The quaternary ammonium cation of the PTC is soluble in both phases. It transports the cyanide anion (CN⁻) from the aqueous phase into the organic phase, where it can react with the benzyl chloride. This overcomes the mutual insolubility of the reactants, dramatically accelerating the reaction rate.[6] Without a PTC, the reaction would be impractically slow.

  • Temperature Control: The reaction is heated (e.g., to 80 °C) to provide the necessary activation energy for the Sₙ2 substitution. However, excessive temperatures are avoided to minimize the formation of elimination byproducts or degradation of the starting materials.[6]

Detailed Laboratory Protocol

This protocol is adapted from established patent literature and represents a self-validating system for laboratory-scale synthesis.[6]

  • Reactor Setup: Equip a 100 mL four-necked flask with a mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel.

  • Aqueous Phase Preparation: Charge the flask with 3.2 g of water, 1.23 g (0.025 mole) of sodium cyanide, and 0.16 g of a phase-transfer catalyst (e.g., triethylbenzylammonium chloride).

  • Organic Phase Preparation: In a separate beaker, prepare a solution by dissolving 5.3 g (0.023 mole) of 4-benzyloxybenzyl chloride in 6 g of benzene.

  • Reaction Initiation: Under vigorous stirring, add the organic solution to the flask.

  • Reaction Execution: Heat the resulting biphasic mixture to 80 °C and maintain this temperature for 5 hours with continuous stirring. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the mixture to room temperature. Separate the organic layer.

  • Purification: Wash the organic layer with water to remove residual cyanide and catalyst. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product: Remove the solvent (benzene) by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization.

Chemical Reactivity and Synthetic Utility

The value of this compound as an intermediate stems from the reactivity of two key functional groups: the nitrile and the adjacent "active methylene" bridge.

Reactivity_Diagram Core This compound Acid 4-Benzyloxyphenylacetic Acid Core->Acid Acid/Base Hydrolysis Amine 2-(4-Benzyloxyphenyl)ethylamine Core->Amine Reduction (e.g., H₂, Catalyst) Alkylated α-Substituted Derivatives Core->Alkylated 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Deprotected 4-Hydroxyphenylacetonitrile Core->Deprotected Hydrogenolysis (Debenzylation)

Caption: Key reaction pathways of this compound.

  • Nitrile Group Transformations: The nitrile group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield 4-benzyloxyphenylacetic acid, a common structural motif in pharmaceuticals.[7] Alternatively, it can be reduced using reagents like lithium aluminum hydride or catalytic hydrogenation to form 2-(4-benzyloxyphenyl)ethylamine, providing access to amine-containing drug candidates.[7]

  • Active Methylene Reactivity: The methylene protons (-CH₂-CN) are acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation with a suitable base (e.g., sodium hydride) to form a stabilized carbanion. This nucleophilic carbanion can then be used in a variety of carbon-carbon bond-forming reactions, such as alkylation, making it an invaluable tool for building molecular complexity.[7][8]

  • Benzyl Ether Deprotection: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It can be readily cleaved via catalytic hydrogenolysis to unmask the phenol, yielding 4-hydroxyphenylacetonitrile, another important pharmaceutical intermediate.[6][9]

Applications in Research and Development

The synthetic versatility of this compound translates directly into a broad range of applications.

  • Pharmaceutical Synthesis: This is its primary application area. It serves as a key starting material or intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[3][4][5] Its structure is a scaffold that can be elaborated into more complex molecules, particularly in the development of anti-cancer drugs and other therapeutic agents.[4][5]

  • Material Science: The compound is utilized in the production of specialty polymers and resins, where its aromatic structure can contribute to enhanced thermal stability and durability.[4][5]

  • Chemical Biology: It serves as a precursor for creating fluorescent probes.[4] The core structure can be modified to create molecules that fluoresce upon interaction with specific enzymes or cellular components, enabling researchers to visualize biological processes.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical intermediate, particularly nitriles.

Hazard ClassGHS StatementSource
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Irritation H318: Causes serious eye damage[1]
Acute Toxicity (Oral) H302: Harmful if swallowed[1]
Hazardous to Aquatic Environment H400: Very toxic to aquatic life[1]
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[10]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11] In case of accidental contact, follow standard first-aid procedures and seek medical attention.[10]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[3] Storage under an inert atmosphere is recommended to preserve purity.[2]

Conclusion

This compound is far more than a simple organic compound; it is a strategic molecular tool. Its well-defined physicochemical properties, predictable reactivity, and established synthetic pathways make it an exceptionally reliable and versatile intermediate. For researchers in drug discovery, organic synthesis, and materials science, a thorough understanding of its characteristics—from its various names to the mechanistic nuances of its reactions—is essential for leveraging its full potential to innovate and accelerate the development of next-generation molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522804, this compound.
  • Tanaka, K., & Ino, T. (1983). U.S. Patent No. 4,412,082. U.S. Patent and Trademark Office.
  • Autech (n.d.). 3-tosyloxy-4-benzyloxybenzyl cyanide suppliers USA.
  • J&K Scientific LLC (n.d.). 4-Benzyloxybenzyl cyanide | 838-96-0.
  • Wikipedia (n.d.). Benzyl cyanide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26548, 4-Hydroxybenzyl cyanide.
  • PubChemLite (2025). This compound (C15H13NO).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758031, 3,4-Dibenzyloxyphenylacetonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chlorobenzyl Cyanide in Pharmaceutical Synthesis.

Sources

An In-depth Technical Guide to 4-Benzyloxyphenylacetonitrile: Safety, Handling, and GHS Information

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenylacetonitrile, also known as 2-(4-(benzyloxy)phenyl)acetonitrile or 4-benzyloxybenzyl cyanide, is a versatile chemical intermediate utilized in the synthesis of various organic compounds.[1] Its application is particularly noted in the field of active pharmaceutical ingredient (API) development.[1] This guide provides a comprehensive overview of the critical safety, handling, and GHS information for this compound, designed to empower researchers and drug development professionals with the knowledge to handle this compound responsibly and effectively.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is paramount for its safe handling and application.

PropertyValueSource
CAS Number 838-96-0[2][3]
Molecular Formula C15H13NO[1][2]
Molecular Weight 223.27 g/mol [1][2]
Form Liquid[1]
Melting Point 65 °C[4]
Boiling Point 170-173 °C at 0.1 mm Hg[4]
Solubility Soluble in water[1]

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards associated with chemical substances.

GHS Pictograms

Danger

GHS Hazard Statements

The following hazard statements have been reported for this compound. It is important to note that the percentage indicates the proportion of notifications to the ECHA C&L Inventory that include the specified hazard code.[2]

  • H302: Harmful if swallowed.[2][5]

  • H312: Harmful in contact with skin.[2][5]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H332: Harmful if inhaled.[5]

  • H400: Very toxic to aquatic life.[2]

GHS Precautionary Statements

A comprehensive list of precautionary statements is associated with this compound to ensure its safe handling and use.[2][5]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P273: Avoid release to the environment.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P354 + P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P317: Get medical help.[2]

  • P330: Rinse mouth.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

  • P391: Collect spillage.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][6]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risks associated with this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[7]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical barrier against potential exposure.

  • Eye/Face Protection: Wear close-fitting chemical safety goggles.[7][9]

  • Skin Protection:

    • Wear impervious protective clothing.[9]

    • Chemical-resistant gloves should be worn.

  • Respiratory Protection: If there is a risk of prolonged exposure to fumes, a full-face respirator may be necessary.[7][9]

Storage
  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep containers tightly closed when not in use.[1]

  • Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is essential.

First Aid Measures
  • If Inhaled: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][10][11]

  • In Case of Skin Contact: Immediately wash the contaminated skin with plenty of soap and water.[5][10] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, get medical attention.[10]

  • In Case of Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Get immediate medical attention.[10]

  • If Swallowed: Rinse mouth with water.[8][9] Do NOT induce vomiting.[12] Seek immediate medical attention.[5][10][12]

Accidental Release Measures
  • Personal Precautions: Avoid breathing vapors and ensure adequate ventilation.[6] Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the product from entering drains or water courses.[7]

  • Methods for Cleaning Up: Small spills can be absorbed with an inert material and collected for disposal.[7]

Experimental Protocol: General Handling in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound during a typical laboratory workflow.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clear of clutter.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

    • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves.

  • Dispensing:

    • Carefully open the container inside the fume hood.

    • Use a clean, designated pipette or spatula to transfer the required amount of the compound.

    • Immediately reseal the container tightly.

  • Reaction Setup:

    • Add the compound to the reaction vessel within the fume hood.

    • Ensure all manipulations are performed in a manner that minimizes the generation of aerosols or vapors.

  • Post-Handling:

    • Thoroughly clean any contaminated surfaces.

    • Dispose of any contaminated disposable materials in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 Proceed handle1 Dispense Compound in Fume Hood prep2->handle1 Begin Work handle2 Tightly Reseal Container handle1->handle2 handle3 Perform Reaction Setup handle2->handle3 post1 Clean Contaminated Surfaces handle3->post1 Complete Work post2 Dispose of Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Standard Laboratory Handling Workflow for this compound.

Emergency Response Workflow

G cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin_eye Immediately Flush with Water (15+ min) start->skin_eye Skin/Eye inhalation Move to Fresh Air start->inhalation Inhaled ingestion Rinse Mouth with Water start->ingestion Swallowed remove_clothing Remove Contaminated Clothing skin_eye->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: First Aid Response for Exposure to this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health.
  • Qualitek. (n.d.). Safety Data Sheet.
  • Cheméo. (n.d.). Chemical Properties of 4-Phenoxyphenylacetonitrile (CAS 92163-15-0).
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning.
  • PubChemLite. (n.d.). This compound (C15H13NO).
  • Safe Work Australia. (n.d.). Classifying hazardous chemicals.
  • PubChem. (n.d.). 3,4-Dibenzyloxyphenylacetonitrile. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). First Aid in Case of Pesticide Exposure.
  • Hesperian Health Guides. (2024, July 6). First aid for chemicals.
  • Frontiers. (n.d.). Occupational 4-Methylsulfonyl-benzonitrile poisoning: a case report.

Sources

Section 1: The Benzylic Group: A Locus of Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of Benzylic and Nitrile Groups

This guide provides a comprehensive exploration of the fundamental reactivity of two pivotal functional groups in modern organic chemistry: the benzylic and nitrile moieties. For researchers, medicinal chemists, and professionals in drug development, a deep, mechanistic understanding of these groups is not merely academic; it is the bedrock upon which innovative synthetic strategies and novel molecular architectures are built. We will dissect the electronic principles that govern their reactivity, survey their key chemical transformations, and provide practical, field-tested protocols.

The benzylic position—a saturated carbon atom directly attached to an aromatic ring—exhibits unique reactivity that distinguishes it from a typical alkyl carbon. This heightened reactivity is a direct consequence of the electronic interplay between the sp³-hybridized carbon and the adjacent π-system of the aromatic ring.

The Electronic Basis of Benzylic Reactivity

The enhanced reactivity of the benzylic position stems from the ability of the adjacent aromatic ring to stabilize intermediates—be they carbocations, radicals, or carbanions—through resonance.[1] This delocalization of charge or electron density significantly lowers the activation energy for reactions involving the formation of these species.

The stability of a benzylic carbocation, for instance, is dramatically increased because the vacant p-orbital of the sp²-hybridized carbocation can align with the p-orbitals of the aromatic system, allowing the positive charge to be distributed across the ring.[1]

Caption: Resonance stabilization of the benzyl carbocation.

This same principle of resonance stabilization applies to benzylic radicals and, to a lesser extent, benzylic anions, making the benzylic C-H bond significantly weaker and more susceptible to chemical transformation than its aliphatic counterparts.[2][3]

Key Transformations of the Benzylic Position

One of the most powerful and reliable transformations is the oxidation of alkylbenzenes to benzoic acids. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), will cleave the entire alkyl chain, provided there is at least one hydrogen atom on the benzylic carbon.[1][4] The reaction proceeds regardless of the length of the alkyl chain, oxidizing it down to a carboxylic acid group.[1] This method is synthetically valuable as it provides a route to substituted benzoic acids that may not be accessible through direct electrophilic aromatic substitution.[1] A tertiary alkylbenzene, such as tert-butylbenzene, which lacks a benzylic hydrogen, is resistant to this oxidation.[4][5]

The benzylic position is selectively halogenated under free-radical conditions. N-Bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator is the reagent of choice for this transformation.[2][6] The key to the selectivity of NBS is that it provides a constant, low concentration of bromine (Br₂), which favors the radical substitution pathway at the benzylic position over electrophilic addition to the aromatic ring.[2][6] The reaction proceeds via a resonance-stabilized benzylic radical, making the abstraction of a benzylic hydrogen the kinetically favored initiation step.[3][7]

Benzylic_Bromination_Workflow start Start: Alkylbenzene + NBS, Initiator (AIBN/hν) + Non-polar solvent (CCl₄) initiation Initiation: Homolytic cleavage of initiator NBS reacts with trace HBr to form low [Br₂] start->initiation Setup Reaction propagation1 Propagation Step 1: Br• abstracts a benzylic H• Forms resonance-stabilized benzylic radical initiation->propagation1 Generates Br• propagation2 Propagation Step 2: Benzylic radical reacts with Br₂ Forms Benzyl Bromide + Br• propagation1->propagation2 Chain reaction propagation2->propagation1 Regenerates Br• workup Workup: Filter succinimide byproduct Wash with aqueous solution Dry and remove solvent propagation2->workup Reaction Complete (TLC) product Product: Purified Benzyl Bromide workup->product Purification

Caption: Experimental workflow for benzylic bromination with NBS.

Benzylic halides are highly reactive substrates for nucleophilic substitution reactions. The operative mechanism, either Sₙ1 or Sₙ2, is dictated by the substitution of the benzylic carbon, the nature of the nucleophile, and the solvent.[8][9]

  • Sₙ2 Pathway: Primary benzylic halides readily undergo Sₙ2 reactions. The carbon is relatively unhindered, and the transition state is stabilized by the adjacent π-system.[10] Strong nucleophiles and polar aprotic solvents favor this pathway.[8]

  • Sₙ1 Pathway: Tertiary and secondary benzylic halides preferentially react via an Sₙ1 mechanism. This is due to the exceptional stability of the resulting benzylic carbocation, which is stabilized by resonance.[1] Weaker nucleophiles and polar protic solvents promote the Sₙ1 pathway.[8]

Factor Favors Sₙ1 Mechanism Favors Sₙ2 Mechanism
Substrate Tertiary (3°) > Secondary (2°) benzylicPrimary (1°) > Secondary (2°) benzylic
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g.,⁻OH, ⁻CN, I⁻)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMSO)
Intermediate Resonance-stabilized carbocationNone (concerted mechanism)
Stereochemistry RacemizationInversion of configuration

Section 2: The Nitrile Group: A Versatile Synthetic Synthon

The nitrile, or cyano, group (–C≡N) is a cornerstone of organic synthesis due to its remarkable versatility.[11] Its linear geometry and strong dipole moment, arising from the electronegative nitrogen, render the carbon atom highly electrophilic.[12] This electronic feature is the key to its diverse reactivity.

Core Reactions of the Nitrile Moiety

Nitriles can be completely hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat.[13][14] The reaction proceeds through an amide intermediate, which, under vigorous conditions, is subsequently hydrolyzed to the carboxylic acid.[15][16]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which greatly enhances the electrophilicity of the carbon atom. This allows for nucleophilic attack by a weak nucleophile like water.[13][16]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as the hydroxide ion (⁻OH), directly attacks the electrophilic carbon of the nitrile.[13][15] The final product is a carboxylate salt, which must be protonated in a separate acidic workup step to yield the neutral carboxylic acid.[14]

Nitrile_Hydrolysis Acid-Catalyzed Nitrile Hydrolysis Mechanism nitrile R-C≡N (Nitrile) protonated_nitrile [R-C≡N-H]⁺ (Protonated Nitrile) nitrile->protonated_nitrile + H₃O⁺ intermediate1 R-C(=N⁺H)-OH₂ protonated_nitrile->intermediate1 + H₂O water_attack H₂O attacks electrophilic carbon proton_transfer Proton Transfer (Deprotonation of O) intermediate1->proton_transfer - H⁺ imidic_acid R-C(=NH)-OH (Imidic Acid) proton_transfer->imidic_acid amide R-C(=O)-NH₂ (Amide Intermediate) imidic_acid->amide Keto-enol Tautomerism tautomerization Tautomerization acid R-C(=O)-OH (Carboxylic Acid) amide->acid H₃O⁺, Δ hydrolysis_amide Further Hydrolysis (Mechanism not shown)

Sources

The Advent of a Key Synthetic Building Block: A Technical Guide to 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Emergence and Foundational Synthesis for Researchers, Scientists, and Drug Development Professionals.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis and pharmaceutical development, 4-Benzyloxyphenylacetonitrile stands as a pivotal intermediate. Its utility lies in the versatile reactivity of its constituent functional groups: the nitrile, the activated methylene, and the benzyl ether-protected phenol. This unique combination allows for the construction of complex molecular architectures, making it an invaluable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide delves into the historical context of its first documented synthesis and provides a detailed, field-proven protocol for its preparation, offering insights into the chemical principles that underpin its creation.

The Genesis of this compound: An Early Documented Synthesis

While the precise moment of its initial discovery remains elusive in readily available literature, a significant and well-documented synthesis of this compound appeared in a 1983 patent. This patent detailed a method for preparing 4-hydroxyphenylacetic acid, a crucial compound in its own right, and utilized this compound as a key intermediate. The synthesis described in this patent represents a cornerstone in the history of this compound, showcasing a practical and scalable method for its production.

The foundational logic of this early synthesis revolves around the protection of the reactive phenolic hydroxyl group of 4-hydroxyphenylacetonitrile as a benzyl ether. This strategic move is critical as it prevents unwanted side reactions during subsequent chemical transformations. The benzylation is achieved through a classic Williamson ether synthesis, a robust and widely employed method for forming ethers.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 838-96-0[1]
Molecular Formula C₁₅H₁₃NO[1]
Molecular Weight 223.27 g/mol [1]
Appearance Cream powder
Melting Point 63-69 °C
IUPAC Name 2-(4-phenylmethoxyphenyl)acetonitrile[1]

The Foundational Synthesis: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the benzylation of 4-hydroxyphenylacetonitrile. The following protocol is a representative and optimized version of this established method, drawing on principles from documented syntheses.[2][3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by the benzylation of 4-hydroxyphenylacetonitrile.

Materials:

  • 4-hydroxyphenylacetonitrile

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • n-Hexane

  • Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 3.0 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 200.0 g of 4-hydroxyphenylacetonitrile and 1,000 mL of acetone. Stir the mixture until the solid is fully dissolved.[2]

  • Addition of Reagents: To the stirred solution, add 282.56 g of benzyl bromide.[2]

  • Base Addition: Slowly add 320.28 g of anhydrous potassium carbonate to the reaction mixture in portions. The addition of the base is crucial as it deprotonates the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile.[2]

  • Reaction: Heat the reaction mixture to 55°C and maintain this temperature with continuous stirring overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (5:1).[2]

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator. A large amount of white solid will precipitate.[3]

  • Isolation and Purification: Filter the solid precipitate and wash the filter cake thoroughly with a large volume of water to remove potassium salts. The resulting solid is then dried to yield this compound. A yield of approximately 331.19 g (98.68%) can be expected.[3]

Visualizing the Synthesis: A Chemically Intuitive Diagram

The synthesis of this compound can be visually represented to enhance understanding of the reaction pathway.

Synthesis_of_4_Benzyloxyphenylacetonitrile cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 4-hydroxyphenylacetonitrile Reaction_Step Williamson Ether Synthesis (55°C, overnight) Reactant1->Reaction_Step Reactant2 Benzyl Bromide Reactant2->Reaction_Step Reagent1 K₂CO₃ (Base) Reagent1->Reaction_Step Deprotonation Reagent2 Acetone (Solvent) Reagent2->Reaction_Step Reaction Medium Product This compound Byproduct KBr + KHCO₃ Reaction_Step->Product Reaction_Step->Byproduct caption Synthesis of this compound

Sources

An In-depth Technical Guide to the Potential Biological Activities of 4-Benzyloxyphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-benzyloxyphenylacetonitrile scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic understanding of this versatile class of compounds. We delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, presenting detailed experimental protocols, structure-activity relationship (SAR) analyses, and insights into the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Emergence of a Versatile Scaffold

The quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is a perpetual endeavor in pharmaceutical research. The this compound core, characterized by a benzyl ether linked to a phenylacetonitrile moiety, has garnered significant attention as a foundational structure for the development of a diverse array of biologically active molecules. The inherent chemical tractability of this scaffold allows for systematic structural modifications, enabling the fine-tuning of its pharmacological properties. This guide will explore the compelling evidence supporting the development of these derivatives as promising candidates for treating a range of human diseases.

Anticancer Activities: Targeting the Hallmarks of Cancer

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical process in eliminating malignant cells.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence suggests that this compound derivatives exert their anticancer effects by triggering the intrinsic and extrinsic apoptotic pathways. These compounds have been shown to modulate the expression of key regulatory proteins involved in these cascades.

One notable study on a 4-anilinoquinolinylchalcone derivative, which shares structural similarities, demonstrated that it causes ATP depletion and triggers the activation of caspases 3 and 7 in a reactive oxygen species (ROS)-dependent manner in breast cancer cells.[1] Furthermore, research on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives, which also feature a benzyloxy-like linkage, indicated that they induce cell-cycle arrest at the G2/M phase and promote apoptosis in breast cancer cells, with an observed increase in caspase-3 activity.[2] Studies on other structurally related compounds, such as certain quinazolinone derivatives, have shown induction of both extrinsic and intrinsic apoptosis pathways through the activation of caspase-9.[3]

The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, is another key target.[4][5] While direct evidence for this compound derivatives is still emerging, numerous studies on structurally related phenolic compounds and flavonoids have demonstrated their ability to inhibit this pathway, leading to decreased cancer cell growth and survival.[6][7]

Below is a diagram illustrating the convergence of apoptotic signaling pathways potentially targeted by these derivatives.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Pro-Caspase-8 Pro-Caspase-8 Death Receptors (Fas, TNFR)->Pro-Caspase-8 DISC formation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak)->Mitochondrion MOMP Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->Death Receptors (Fas, TNFR) This compound Derivatives->Bcl-2 family (Bax/Bak)

Figure 1: Potential Apoptotic Pathways Targeted
Quantitative Anticancer Activity

The anticancer potential of this compound derivatives has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported cytotoxic activities of selected derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4a MDA-MB-231 (Breast)Not specified, but highest cytotoxicity[1]
Compound 1 MCF-7 (Breast)Significant suppression[2]
Compound 2 MDA-MB-468 (Breast)Significant suppression[2]
P5H HCT-116 (Colorectal)11.79[7]
P5H HT-29 (Colorectal)18.52[7]
Compound 65 Breast Cancer Cell Lines7.10 - 83.2[8]
Compound 8 MCF-7 (Breast)11.18[9]
Compound 16 MCF-7 (Breast)6.98[9]
Structure-Activity Relationship (SAR) Insights

The exploration of SAR provides a rational basis for the design of more potent and selective anticancer agents. For benzyloxyphenyl derivatives, several structural features have been identified as crucial for their cytotoxic activity.

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly influence anticancer potency. Electron-withdrawing groups, such as halogens, have been shown to enhance activity in some related compound series.

  • Modifications of the Acetonitrile Group: The nitrile functionality is a key pharmacophore. Its replacement with other functional groups, such as amides or esters, can modulate the biological activity and pharmacokinetic properties of the derivatives.

  • Linker Modifications: The ether linkage between the two phenyl rings is another site for modification. Altering the length or flexibility of this linker can impact the molecule's ability to bind to its biological target.

A study on (benzoylaminophenoxy)phenol derivatives as anti-prostate cancer agents found that the 4-[4-(benzoylamino)phenoxy]phenol backbone is important for activity, and the introduction of a small substituent at the 2-position of the central benzene ring increases activity.[10]

Antimicrobial Activities: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unconventional mechanisms of action. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Mechanism of Antimicrobial Action

The precise antimicrobial mechanisms of this compound derivatives are still under investigation. However, based on studies of structurally similar phenolic compounds, it is hypothesized that they may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid and protein synthesis. The lipophilic nature of the benzyloxy group likely facilitates the passage of these compounds across the microbial cell wall.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound TypeMicroorganismMIC (µg/mL)Reference
S-substituted-2-mercaptobenzimidazole derivativesUrease producing bacteria16.8 - 74.3 (IC50)[9]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesStaphylococcus aureus32[11]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesEscherichia coli>64[11]

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. This compound derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Key molecular targets include cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Furthermore, these derivatives may interfere with the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and signal transduction pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade. The NF-κB and MAPK pathways play a central role in regulating the expression of a wide range of pro-inflammatory genes. Studies on benzylideneacetophenone derivatives, which share structural similarities, have shown that they can hinder inflammatory mediators and impede NF-κB/p65 nuclear translocation via JNK and ERK MAPK phosphorylation.[12]

The following diagram illustrates the potential points of intervention for this compound derivatives in the inflammatory signaling cascade.

Anti_Inflammatory_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MyD88->MAPK (ERK, JNK, p38) IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription MAPK (ERK, JNK, p38)->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription This compound Derivatives This compound Derivatives This compound Derivatives->IKK inhibits This compound Derivatives->MAPK (ERK, JNK, p38) inhibits

Figure 2: Potential Anti-inflammatory Mechanisms
Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Compound TypeAssayIC50 (µM)Reference
Benzoylphloroglucinol derivativesNO production in RAW 264.7 cells32.87 - 40.32[13]
2,6-bisbenzylidenecyclohexanone derivativesNO inhibitory activity6.68 (most active)
N-phenylbenzenesulfonamide derivative5-LO inhibition in intact cells0.4
Lignans and phenylpropanoidsNO production in RAW 264.7 macrophages0.81 - 98.67

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed methodologies for the synthesis of the parent compound and the evaluation of its key biological activities.

General Synthesis of this compound

A representative synthetic scheme is provided below. Specific reaction conditions may need to be optimized based on the desired derivatives.

Step 1: Benzylation of 4-Hydroxyphenylacetonitrile

  • To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis_Workflow 4-Hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile Reaction Benzylation (K2CO3, Acetone, Reflux) 4-Hydroxyphenylacetonitrile->Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction Purification Column Chromatography Reaction->Purification This compound This compound Purification->this compound

Figure 3: General Synthesis Workflow
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The this compound scaffold holds immense promise as a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. The ease of synthesis and the potential for multi-target activity make this class of compounds particularly attractive for further investigation.

Future research should focus on several key areas:

  • Elucidation of Specific Molecular Targets: While the involvement of key signaling pathways has been inferred, the direct molecular targets of these derivatives need to be identified and validated.

  • In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Optimization of SAR: A more systematic and comprehensive exploration of the structure-activity relationships will be crucial for designing next-generation derivatives with improved potency, selectivity, and drug-like properties.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing anticancer, antimicrobial, or anti-inflammatory drugs could lead to more effective treatment strategies.

The continued exploration of this compound derivatives is a scientifically meritorious pursuit with the potential to deliver novel and effective medicines for a range of challenging diseases.

References

  • Discovery of a benzenesulfonamide-based dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase that favorably modulates lipid mediator biosynthesis in inflamm
  • Graphical representation of the structure–activity rel
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences. (2023).
  • Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. (URL not available)
  • Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine deriv
  • Activation of death receptor, DR5 and mitochondria-mediated apoptosis by a 3,4,5-trimethoxybenzyloxy derivative in wild-type and p53 mutant colorectal cancer cell lines. PubMed. (URL not available)
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. (URL not available)
  • IC50 values of anti-inflammatory activity, DPPH radical scavenging...
  • Structure-activity relationship of novel (benzoylaminophenoxy)
  • PI3K/Akt signalling pathway and cancer. PubMed. (URL not available)
  • Structure-activity Relationship Studies of New Marine Anticancer Agents and their Synthetic Analogues. PubMed. (2017).
  • 4-Fluoro-N-butylphenylacetamide: a synthetic phenylacetate derivative that upregulates Bcl-X(S), activates caspase cascade and induces apoptosis in human squamous lung cancer CH27 cells. PubMed. (2002).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. (2022).
  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells.
  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. PMC. (URL not available)
  • 'Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone deriv
  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. PMC. (URL not available)
  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. (2014).
  • Drug-induced oxidative stress actively prevents caspase activation and hep
  • Semi-synthetic flavonoid derivatives from Boesenbergiarotunda induce extrinsic apoptosis pathway via Caspase-3 and Caspase-8 in HCT116 Colon Cancer cell lines. PubMed. (2025).
  • IC 50 values for inhibition of DPPH radical of flavon- oids and nitro derivatives.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. National Institutes of Health. (URL not available)
  • How to measure quantitative antibiotic use in order to support antimicrobial stewardship in acute care hospitals: a retrospective observ
  • The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice.
  • Inhibition concentration-50 (IC 50 ) of 1 and 2 on leukotriene B 4...
  • Benzophenone and Benzoylphloroglucinol Derivatives from Hypericum sampsonii with Anti-Inflammatory Mechanism of Otogirinin A. PMC. (URL not available)
  • Anti-tumor Activity of Benzylideneacetophenone Derivatives via Proteasomal Inhibition in Prostate Cancer Cells. PubMed. (URL not available)
  • PI3K/Akt Signaling Pathway. BOC Sciences. (URL not available)
  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
  • Anti-Inflammatory Principles from Balanophora laxiflora.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Benzyloxyphenylacetonitrile from 4-Hydroxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of 4-benzyloxyphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol details the O-benzylation of 4-hydroxybenzyl cyanide utilizing a modified Williamson ether synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, process optimization strategies, and robust analytical methods for product characterization. The presented methodology emphasizes safety, efficiency, and reproducibility, ensuring a high-yield synthesis of the target compound.

Introduction and Significance

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural motif is present in compounds investigated for various therapeutic applications. The synthesis route from the readily available 4-hydroxybenzyl cyanide (also known as 4-hydroxyphenylacetonitrile) is an efficient and commonly employed method.[1] This reaction proceeds via a Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[2]

The core of this transformation involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl cyanide to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution reaction (SN2) with benzyl bromide, where the phenoxide displaces the bromide ion, forming the desired ether linkage.[2][3] The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Mechanistic Overview: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxybenzyl cyanide is a classic example of the Williamson ether synthesis.[2] The reaction mechanism can be broken down into two primary steps:

  • Deprotonation: The phenolic proton of 4-hydroxybenzyl cyanide is acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), to generate a potassium phenoxide intermediate. This step is crucial as the phenoxide is a much stronger nucleophile than the corresponding neutral phenol.

  • Nucleophilic Substitution (SN2): The generated phenoxide ion then acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.[2] This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.[2][4] The bromide ion is expelled as a leaving group.

Williamson_Ether_Synthesis

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications to reaction parameters and equipment.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationQuantityNotes
4-Hydroxybenzyl Cyanide14191-95-8133.15-1.0 eqStarting material.
Benzyl Bromide100-39-0171.03-1.1 eqAlkylating agent. Lachrymator.[5][6]
Potassium Carbonate (K₂CO₃)584-08-7138.21-1.5 eqAnhydrous, finely powdered.
Acetone67-64-158.08-10 mL/g of starting materialAnhydrous.
Dichloromethane (DCM)75-09-284.93-As neededFor extraction.
Saturated Sodium Bicarbonate Solution---As neededFor washing.
Brine (Saturated NaCl Solution)---As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As neededFor drying.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzyl cyanide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of 4-hydroxybenzyl cyanide).

  • Addition of Benzyl Bromide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide. Wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a solid.

Experimental_Workflow

Process Optimization and Troubleshooting

ParameterRecommendationRationale and Troubleshooting
Base Finely powdered anhydrous K₂CO₃ is preferred.A fine powder increases the surface area for a more efficient reaction. Ensure the base is anhydrous as water can hydrolyze the benzyl bromide. If the reaction is sluggish, consider a stronger base like cesium carbonate, but this will increase costs.[7]
Solvent Acetone or acetonitrile are good choices.These polar aprotic solvents are excellent for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also be used to increase the reaction rate but are more difficult to remove.[7]
Temperature Reflux temperature of the chosen solvent.Higher temperatures can lead to side reactions, such as elimination. The reflux temperature of acetone provides a good balance between reaction rate and selectivity.
Side Reactions Potential for C-alkylation at the benzylic position.This is generally not a major issue under these conditions as the phenoxide is a much stronger nucleophile. If observed, using a less polar solvent might mitigate this.
Phase Transfer Catalysis An alternative for biphasic systems.For larger scale reactions or if using an aqueous base, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the transfer of the phenoxide into the organic phase.[8][9][10]

Characterization and Analysis

The final product should be characterized to confirm its identity and purity.

Analytical TechniqueExpected Results for this compound
Melting Point 65 °C[11]
¹H NMR Consistent with the structure: signals for the aromatic protons of both rings, the benzylic CH₂ of the benzyl group, and the benzylic CH₂ of the acetonitrile group.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
IR Spectroscopy Characteristic peaks for the nitrile (C≡N) stretch (~2250 cm⁻¹), C-O-C ether stretch, and aromatic C-H stretches.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight (223.27 g/mol ).[12]

Analytical_Workflow

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][13]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[14]

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[5] Handle with extreme care and avoid inhalation of vapors and contact with skin and eyes.[5][6] In case of contact, wash the affected area immediately with copious amounts of water and seek medical attention.[5]

  • Potassium Carbonate: While less hazardous, potassium carbonate can cause skin and eye irritation.[14] Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound from 4-hydroxybenzyl cyanide via the Williamson ether synthesis is a robust and high-yielding method. By following the detailed protocol and considering the optimization strategies outlined in this application note, researchers can reliably produce this valuable intermediate for pharmaceutical and chemical research. Adherence to the specified safety precautions is paramount to ensure a safe and successful synthesis.

References

  • Benzyl-Bromide - Safety D
  • Benzyl bromide - Synquest Labs. (n.d.). Synquest Labs.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Williamson Ether Synthesis. (n.d.). Unknown Source.
  • Safety Data Sheet - Fisher Scientific. (2015). Fisher Scientific.
  • The Williamson Ether Synthesis. (n.d.). Unknown Source.
  • This compound | C15H13NO | CID 522804. (n.d.). PubChem.
  • 4-Hydroxybenzyl cyanide synthesis. (n.d.). ChemicalBook.
  • Williamson Ether Synthesis. (2018). YouTube.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • This compound (C15H13NO). (n.d.). PubChemLite.
  • 4-Hydroxybenzyl cyanide | 14191-95-8. (2025). ChemicalBook.
  • Synthesis of Hydroxybenzyl Compounds. (1974).
  • CN103387519A - Preparation method for 4-hydroxybenzyl cyanide. (n.d.).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Unknown Source.
  • Selectivity Engineering in Synthesis of 4-Benzyloxy Propiophenone Using Liquid–Liquid–Liquid Phase-Transfer Catalysis. (2025).
  • Benzyl Cyanide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles. (n.d.).
  • Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. (n.d.). Benchchem.
  • Industrial Phase-Transfer C
  • Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. (n.d.). Unknown Source.
  • benzoyl cyanide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • benzyl alcohol to benzyl cyanide. (2008). Sciencemadness.org.
  • 4-Hydroxybenzyl cyanide | C8H7NO | CID 26548. (n.d.). PubChem.
  • (4-BENZYLOXY-PHENYL)-ACETONITRILE AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 4-Hydroxyphenylacetonitrile. (n.d.). Wikipedia.
  • CN103387519B - Preparation method for 4-hydroxybenzyl cyanide. (n.d.).
  • CAS Number 838-96-0 | this compound. (n.d.). Spectrum Chemical.
  • This compound | 838-96-0. (n.d.). Chemical Bull Pvt. Ltd..
  • 838-96-0(this compound) Product Description. (n.d.). ChemicalBook.

Sources

Detailed protocol for Williamson ether synthesis of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Detailed Protocol for the Williamson Ether Synthesis of 4-Benzyloxyphenylacetonitrile

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its reliability in forming ether linkages.[1][2] Here, we detail the reaction between 4-hydroxybenzonitrile and benzyl bromide under basic conditions. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure a successful and reproducible outcome.

Introduction and Scientific Principles

The Williamson ether synthesis is a robust and widely utilized SN2 reaction that forms an ether from an alcohol and an alkyl halide.[1][2] The target molecule, this compound, is a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science due to its versatile nitrile and benzyl functional groups.

The synthesis proceeds in two fundamental steps:

  • Deprotonation: The phenolic proton of 4-hydroxybenzonitrile, being weakly acidic, is removed by a mild base, typically potassium carbonate (K2CO3), to generate a potent nucleophile, the potassium 4-cyanophenoxide salt.

  • Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. This concerted, single-step reaction displaces the bromide ion, forming the C-O ether bond and yielding the final product.[2] The use of a primary halide like benzyl bromide is critical, as secondary and tertiary halides are prone to elimination side reactions.[2]

Reaction Mechanism

Williamson_Ether_Synthesis

Caption: General mechanism for the synthesis of this compound.

Materials, Reagents, and Safety

Reagent and Equipment List
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
4-Hydroxybenzonitrile767-00-0119.125.00 g41.97
Benzyl Bromide100-39-0171.047.89 g (5.5 mL)46.16
Potassium Carbonate (K₂CO₃)584-08-7138.218.69 g62.95
Acetone (anhydrous)67-64-158.08100 mL-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, standard glassware, Buchner funnel, rotary evaporator, recrystallization dish.

Critical Safety Precautions

This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing. The entire experiment must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Benzyl Bromide: EXTREMELY HAZARDOUS. It is a potent lachrymator (causes severe tearing), is toxic, and may be fatal if inhaled.[3] It causes severe skin and eye irritation.[4][5] Handle with extreme caution in a fume hood, avoiding any skin contact or vapor inhalation.[3][4][5]

  • 4-Hydroxybenzonitrile: Harmful if swallowed and causes skin and eye irritation.[6][7] May be metabolized to cyanide.[6] Avoid dust generation and accumulation.[6]

  • Potassium Carbonate: Causes serious skin and eye irritation.[8][9][10][11] Avoid creating dust.

  • Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

Detailed Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of this compound.

Experimental Workflow Diagram

Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (5.00 g, 41.97 mmol).

  • Add finely ground anhydrous potassium carbonate (8.69 g, 62.95 mmol, 1.5 equivalents). Rationale: Using excess, finely ground base maximizes the surface area, ensuring efficient deprotonation of the phenol.

  • Add 100 mL of anhydrous acetone. Rationale: Acetone is a polar aprotic solvent that readily dissolves the reactants but does not participate in the reaction. Its low boiling point facilitates easy removal.

  • Stir the resulting suspension for 15 minutes at room temperature to allow for initial salt formation.

2. Addition of Benzyl Bromide:

  • While stirring, add benzyl bromide (5.5 mL, 46.16 mmol, 1.1 equivalents) to the flask dropwise using a syringe or dropping funnel. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide nucleophile.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

3. Reaction Under Reflux:

  • Heat the reaction mixture to a gentle reflux (the boiling point of acetone, ~56°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 6-8 hours.

  • Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Spot the starting material and the reaction mixture. The reaction is complete when the 4-hydroxybenzonitrile spot has disappeared.

4. Product Isolation (Work-up):

  • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Filter the mixture through a Buchner funnel to remove the insoluble inorganic salts (K₂CO₃ and the KBr byproduct).

  • Wash the collected solids with a small amount of fresh acetone (~20 mL) to recover any product adsorbed to the salts.

  • Combine the filtrate and the washings.

  • Remove the acetone solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

5. Purification by Recrystallization:

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified white crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water.

  • Dry the crystals under vacuum to a constant weight.

6. Yield and Characterization:

  • Record the final mass of the dried product and calculate the percentage yield. A typical yield for this reaction is in the range of 85-95%.

  • Proceed with the characterization of the final product.

Product Characterization

Confirming the structure and purity of the synthesized this compound is a critical final step.

Analysis MethodExpected ResultPurpose
Melting Point 65°C[12]A sharp melting point close to the literature value indicates high purity.
¹H NMR (CDCl₃, 400 MHz)δ ~7.4-7.3 (m, 5H, Ar-H of benzyl), 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.1 (s, 2H, -O-CH₂-Ar), 3.7 (s, 2H, -CH₂-CN)Confirms the molecular structure by identifying proton environments.
¹³C NMR (CDCl₃, 100 MHz)δ ~160, 136, 133, 129, 128, 127, 123, 118, 115, 70, 22Confirms the carbon skeleton of the molecule.
FT-IR (KBr pellet, cm⁻¹)~2250 (C≡N stretch), ~1250 (Ar-O-C stretch, asymmetric), ~1020 (Ar-O-C stretch, symmetric), ~3030 (Ar C-H stretch)Identifies key functional groups present in the final product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; wet reagents/solvent; insufficient heating.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm base is active and finely powdered.
Incomplete Reaction (TLC) Insufficient reaction time or temperature; poor quality reagents.Extend reflux time. Check the purity of benzyl bromide, as it can degrade over time.
Product is Oily/Fails to Crystallize Presence of impurities (e.g., unreacted benzyl bromide).Purify the crude product using column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) before attempting recrystallization.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
  • INEOS Group. (2022). SAFETY DATA SHEET Potassium Carbonate, Liquid 47%.
  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate.
  • Acros Organics. (2015). Benzyl bromide - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate.
  • Enartis. (2015). SAFETY DATA SHEET POTASSIUM CARBONATE.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • Various Authors. (n.d.). Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Lloyd-Jones, G. C., et al. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Application Notes & Protocols: The Strategic Use of 4-Benzyloxyphenylacetonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxyphenylacetonitrile, also known as 2-(4-(benzyloxy)phenyl)acetonitrile, is a pivotal intermediate in the synthesis of a range of pharmaceutically active compounds.[1][2] Its structure, featuring a protected phenolic hydroxyl group and a reactive nitrile moiety, makes it an exceptionally versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on the synthesis of L-tyrosine derivatives and key precursors for adrenergic agents. We will delve into the causality behind experimental choices, present validated, step-by-step protocols, and offer insights grounded in established chemical principles.

Introduction: Chemical Profile and Strategic Importance

This compound (CAS No: 838-96-0) is a stable, crystalline solid that serves as a cornerstone intermediate in multi-step organic syntheses.[3][4] The benzyl group acts as a robust protecting group for the phenolic hydroxyl, which is often sensitive to oxidation or unwanted reactions under conditions required for modifying other parts of the molecule. This protection is critical, as the 4-hydroxyphenyl motif is a common pharmacophore in many drug classes. The nitrile group is a versatile functional handle that can be readily converted into amines, carboxylic acids, or other functionalities, providing a gateway to diverse molecular scaffolds.[5][6]

PropertyValueSource
Molecular Formula C₁₅H₁₃NO[3]
Molecular Weight 223.27 g/mol [3]
IUPAC Name 2-(4-phenylmethoxyphenyl)acetonitrile[3]
Synonyms 4-Benzyloxybenzyl cyanide, p-benzyloxyphenyl acetonitrile[1][3]
Appearance Liquid (may also be a low-melting solid)[1]

Core Synthetic Applications & Pathways

The strategic value of this compound lies in its efficient conversion to high-value pharmaceutical intermediates. Below, we explore its central role in two major synthetic pathways.

G A This compound B 4-Benzyloxyphenylacetic Acid A->B  Acid/Base  Hydrolysis C α-Amino-4-benzyloxyphenylacetonitrile A->C  Asymmetric Strecker  Synthesis E 2-(4-Benzyloxyphenyl)ethanamine A->E  Catalytic  Hydrogenation D Protected L-Tyrosine Derivatives C->D  Nitrile Hydrolysis &  Further Modification F Adrenergic Agent Precursors (e.g., Tyramine) E->F  Debenzylation  (Hydrogenolysis) G start This compound step1 Step 1: Imine Formation 4-Benzyloxybenzaldehyde + Chiral Amine + Cyanide Source start->step1 Oxidation step2 Step 2: Strecker Reaction Diastereoselective cyanide addition to form α-aminonitrile step1->step2 Asymmetric Induction step3 Step 3: Hydrolysis Conversion of nitrile to carboxylic acid step2->step3 step4 Step 4: Deprotection Removal of benzyl and chiral auxiliary step3->step4 end Optically Active Tyrosine Derivative step4->end

Caption: Conceptual workflow for asymmetric synthesis of Tyrosine.

Protocol 2: Synthesis of L-Tyrosine Precursors (Generalized Approach)

This protocol outlines a generalized, multi-step pathway. The key is the catalytic hydrogenation of the nitrile group to a primary amine, followed by debenzylation.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. [7]Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. [5]The subsequent hydrogenolysis of the benzyl ether to the free phenol can often be achieved under similar conditions, sometimes requiring a change in catalyst or solvent. [7]

  • Step-by-Step Methodology:

    • Catalytic Hydrogenation of the Nitrile:

      • Reaction Setup: To a solution of this compound (1 eq.) in an appropriate solvent (e.g., ethanol or methanol) in a hydrogenation vessel, add 5-10 mol% of a palladium on carbon catalyst (Pd/C, 10 wt%).

      • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50°C) until hydrogen uptake ceases. The reaction progress should be monitored by TLC or GC-MS.

      • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

      • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(4-benzyloxyphenyl)ethanamine.

    • Debenzylation to form Tyramine:

      • Reaction Setup: Dissolve the crude 2-(4-benzyloxyphenyl)ethanamine from the previous step in a solvent like methanol.

      • Hydrogenolysis: Add a fresh portion of Pd/C catalyst (5-10 mol%) and subject the mixture to hydrogenation as described above. The C-O bond of the benzyl ether is typically cleaved under these conditions. [7] * Workup and Isolation: Follow the same filtration and concentration procedure to isolate tyramine, a direct precursor to many adrenergic agents. [8]

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage. It is also very toxic to aquatic life. [3]* Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Work in a well-ventilated fume hood.

    • Avoid inhalation of dust or vapors.

    • Prevent release into the environment.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a high-value intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. Its protected phenolic group and synthetically versatile nitrile functionality provide an efficient entry point to critical molecular scaffolds, including those for L-tyrosine derivatives and adrenergic agents. The protocols and pathways detailed in this guide underscore its utility and provide researchers with a solid foundation for its application in drug discovery and development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522804, this compound.
  • US Patent 4412082A, "Method for preparing 4-hydroxyphenylacetic acid". Google Patents.
  • Mallak Specialties Pvt Ltd. "Chemical & Pharma Intermediates by Application".
  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.
  • Angle Bio Pharma. "Pharmaceutical Intermediate".
  • Niraula, A., et al. (2023). Biosynthesis of L-tyrosine derivatives. ResearchGate.
  • Kaiser, C., et al. (1977). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Journal of Medicinal Chemistry.
  • Kaili Catalyst New Materials CO., LTD. "Catalytic hydrogenation".
  • O'Donnell, M. J. (2011). The preparation of optically active α-amino acids from the benzophenone imines of glycine derivatives. ResearchGate.
  • US Patent 7217835B2, "Production method of O-substituted tyrosine compound". Google Patents.
  • CN Patent 112920086A, "Preparation method of L-tyrosine derivative". Google Patents.
  • Bridges, T. M., et al. (2014). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. Pharmacology Research & Perspectives.
  • McAllister, M. I., et al. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate.
  • Zhang, H., et al. (2016). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. PubMed Central.
  • CN Patent 105272883A, "Preparation method for high-purity 4-fluorobenzoylacetonitrile". Google Patents.
  • Kaiser, C., et al. (1977). Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists. Journal of Medicinal Chemistry.
  • Ikemoto, T., & Tokuda, O. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku.
  • Prachystal, C. (2025). Drug Intermediates Innovations In Synthesis Techniques. LinkedIn.
  • Sun, D., et al. (2013). Synthesis of New DOPA Derivative from L-Tyrosine for Construction of Bioactive Compound. Asian Journal of Chemistry.
  • Zhang, H., et al. (2016). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. ResearchGate.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52922062, Oleoyl Tyrosine.
  • Al-Dahhan, A. (2023). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 2 Adrenergic Agents. University of Basrah.
  • Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry.
  • US Patent 3983151A, "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile". Google Patents.
  • Singh, U. K., & Vannice, M. A. (2001). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline.
  • Souers, A. J., et al. (1999).
  • Procopiou, P. A., et al. (2010). Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach. Journal of Medicinal Chemistry.
  • Society of Radiographers. (2021). Emergency treatment of anaphylactic reactions.
  • University of Washington Department of Radiology. "Prophylaxis Policy for Patients Allergic to IV Contrast".
  • MD Anderson Cancer Center. (2025). Management of Contrast Media Reactions - Adult.
  • Medscape. (2024). Contrast Medium Reactions Treatment & Management.
  • Steward, L. E., et al. (2010). Synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine. Beilstein Journal of Organic Chemistry.
  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • NIH. (2022). Emergent Premedication for Contrast Allergy Prior to Endovascular Treatment of Acute Ischemic Stroke. PubMed Central.
  • Solera-Rojas, J., et al. (2021). Reaction pathways associated with the hydrogenation of benzonitrile. ResearchGate.

Sources

Application of 4-Benzyloxyphenylacetonitrile in the High-Yield Synthesis of Desmethylvenlafaxine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Desmethylvenlafaxine and its Synthesis

Desmethylvenlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) in its own right.[1][2] Marketed as Pristiq®, it is a first-line treatment for major depressive disorder.[1][3] The development of efficient, scalable, and high-purity synthetic routes to Desmethylvenlafaxine is of paramount importance to the pharmaceutical industry. This application note details a robust and high-yield five-step synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS), commencing from the readily available starting material, p-hydroxybenzene acetonitrile. A key intermediate in this pathway is 4-Benzyloxyphenylacetonitrile, the formation of which is a critical step that enables subsequent high-yield transformations. This guide provides an in-depth analysis of the synthetic strategy, detailed experimental protocols, and the rationale behind the chosen methodologies, aimed at researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Five-Step Approach to Desmethylvenlafaxine

The presented synthesis is a five-step process that has been optimized for high yield and purity, making it suitable for industrial production.[4][5][6] The overall strategy involves the protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile, followed by a key carbon-carbon bond formation, and subsequent deprotection, reduction, and dimethylation to afford the final active pharmaceutical ingredient (API).

The key intermediate, this compound, is prepared by the benzylation of p-hydroxybenzene acetonitrile. This protective group strategy is crucial for the subsequent condensation reaction with cyclohexanone, preventing unwanted side reactions involving the acidic phenolic proton. The benzyl group is later efficiently removed during the hydrogenation step, which simultaneously reduces the nitrile to a primary amine.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate I cluster_intermediate2 Intermediate II cluster_intermediate3 Intermediate III cluster_product Final Products p_hydroxy p-Hydroxybenzene acetonitrile benzyl This compound p_hydroxy->benzyl Benzyl Protection (Benzyl bromide, K2CO3) condensation 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol benzyl->condensation Condensation (Cyclohexanone, NaOH, (n-Bu)4N+Br−) deprotection_reduction 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl condensation->deprotection_reduction Deprotection & Reduction (H2, 10% Pd/C, HCl) odv O-desmethylvenlafaxine (ODV) deprotection_reduction->odv Dimethylation (HCHO, HCOOH) dvs O-desmethylvenlafaxine succinate monohydrate (DVS) odv->dvs Salt Formation (Succinic Acid)

Caption: Five-step synthesis of Desmethylvenlafaxine succinate.

Quantitative Data Summary

The following table summarizes the purity and yields for each step of the five-step synthesis route, demonstrating the efficiency of this process.[4][7]

StepIntermediate/ProductPurity (%)Yield (%)
1This compound (Intermediate I)99.8398.92
21-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)99.1399.71
31-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)98.3294.20
4O-desmethylvenlafaxine (ODV)99.2084.77
5O-desmethylvenlafaxine succinate monohydrate (DVS)99.9290.27
Overall Yield 71.09

Detailed Experimental Protocols

Step 1: Synthesis of this compound (Intermediate I)

Rationale: The protection of the phenolic hydroxyl group is essential to prevent its interference in the subsequent base-catalyzed condensation step. The benzyl group is an ideal protecting group as it is stable under the basic conditions of the next step and can be readily removed under neutral conditions by catalytic hydrogenation, which also serves to reduce the nitrile group.

Protocol: [4][7]

  • To a solution of p-hydroxybenzene acetonitrile in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Introduce benzyl bromide to the mixture.

  • Reflux the reaction mixture, monitoring its completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)

Rationale: This step involves a 1,2-nucleophilic addition of the carbanion generated from this compound to the carbonyl group of cyclohexanone.[4][5] The use of a phase transfer catalyst, such as tetrabutylammonium bromide ((n-Bu)4N+Br−), is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic-soluble reactants, leading to a high-yield conversion.

Protocol: [4][7]

  • Dissolve this compound (Intermediate I) and cyclohexanone in a suitable solvent (e.g., toluene).

  • Add a phase transfer catalyst, tetrabutylammonium bromide.

  • Slowly add an aqueous solution of sodium hydroxide while stirring the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, perform an aqueous workup by adding water and separating the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., toluene).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol.

Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)

Rationale: This is a key transformation where two crucial reactions occur in a single step: the deprotection of the benzyl ether and the reduction of the nitrile to a primary amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for both transformations. The addition of hydrochloric acid ensures the formation of the hydrochloride salt of the product, which often aids in its precipitation and purification.

Protocol: [4]

  • In a high-pressure hydrogenation reactor, dissolve 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) in industrial methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst.

  • Slowly add concentrated hydrochloric acid.

  • Pressurize the reactor with hydrogen gas to 2.0 MPa and heat to 45°C for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the catalyst.

  • Remove the solvent by rotary evaporation to precipitate the product.

  • Recrystallize the solid from ethyl acetate to yield 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride.

Step 4: Synthesis of O-desmethylvenlafaxine (ODV)

Rationale: The final step to obtain the free base of Desmethylvenlafaxine is the N,N-dimethylation of the primary amine. The Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid, is a classic and effective method for this transformation. Formaldehyde provides the methyl groups, while formic acid acts as the reducing agent.

Protocol: [4][7]

  • To a solution of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III), add a 37% formaldehyde solution and an 85% formic acid solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and adjust the pH to approximately 9.5 with a suitable base (e.g., aqueous ammonia) to precipitate the O-desmethylvenlafaxine free base.

  • Isolate the solid by filtration, wash with water, and dry under vacuum.

Step 5: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS)

Rationale: The final step is the formation of a pharmaceutically acceptable salt to improve the stability and bioavailability of the drug. The succinate salt is a common and well-characterized form of Desmethylvenlafaxine.

Protocol: [7]

  • In a round-bottom flask, combine the O-desmethylvenlafaxine base, succinic acid, acetone, and water.

  • Heat the mixture to 90°C with stirring until a clear solution is formed.

  • Cool the solution to 60°C and filter to remove any insoluble material.

  • Continue cooling to 35°C and stir for 6 hours to allow for complete crystallization.

  • Filter the resulting solid, wash with acetone, and dry under vacuum to yield O-desmethylvenlafaxine succinate monohydrate.

Reaction Mechanism Visualization

Reaction_Mechanism cluster_step1 Step 1: Benzyl Protection cluster_step2 Step 2: Condensation cluster_step3 Step 3: Deprotection & Reduction cluster_step4 Step 4: Dimethylation start p-Hydroxybenzene- acetonitrile intermediate1 4-Benzyloxyphenyl- acetonitrile start->intermediate1 BnBr, K2CO3 intermediate1_node 4-Benzyloxyphenyl- acetonitrile intermediate2 1-[Cyano(4-benzyloxy- phenyl)methyl]cyclohexanol intermediate1_node->intermediate2 NaOH, (n-Bu)4N+Br- cyclohexanone Cyclohexanone cyclohexanone->intermediate2 intermediate2_node 1-[Cyano(4-benzyloxy- phenyl)methyl]cyclohexanol intermediate3 1-[2-amino-1-(4-hydroxy- phenyl)ethyl]cyclohexanol HCl intermediate2_node->intermediate3 H2, 10% Pd/C, HCl intermediate3_node 1-[2-amino-1-(4-hydroxy- phenyl)ethyl]cyclohexanol HCl product O-desmethylvenlafaxine intermediate3_node->product HCHO, HCOOH

Caption: Key transformations in the synthesis of Desmethylvenlafaxine.

Conclusion

The synthetic route to Desmethylvenlafaxine utilizing this compound as a key intermediate offers a highly efficient, high-yield, and scalable process. The strategic use of a benzyl protecting group allows for a clean and effective condensation reaction, and its subsequent removal in concert with nitrile reduction simplifies the overall synthesis. The detailed protocols provided herein offer a robust foundation for researchers and drug development professionals working on the synthesis of this important antidepressant. The high purity and overall yield of this process make it an attractive option for the large-scale manufacturing of Desmethylvenlafaxine.

References

  • Yang, S., Chen, S., Wang, C., Zhang, S., Li, S., Yuan, X., Peng, F., & He, Y. (2022). Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. Frontiers in Chemistry, 10, 860292.
  • The synthesis of desvenlafaxine from p-hydroxyacetophenone. ResearchGate.
  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. National Institutes of Health.
  • Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate. ResearchGate.
  • The Role of 4-Hydroxyphenylacetonitrile in Advanced Chemical Synthesis: A Focus on Quality Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.
  • High-Quality 4-Hydroxyphenylacetonitrile (CAS: 14191-95-8) - Leading Supplier.
  • Desvenlafaxine Succinate. Drugs of the Future, 31(10), 855.
  • Synthetic method of desvenlafaxine succinate. Google Patents.
  • Perry, R., & Cassagnol, M. (2009). Desvenlafaxine: another "me too" drug?. Annals of Pharmacotherapy, 43(6), 1036-1045.
  • Synthesis method of desmethylvenlafaxine and succinate thereof. Google Patents.
  • Venlafaxine. Wikipedia.
  • Venlafaxine vs Desvenlafaxine: Pharmacology & Clinical Guide. Psych Scene Hub.

Sources

Role of 4-Benzyloxyphenylacetonitrile in preparing RAGE antagonists for Alzheimer's research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Central Role of 4-Benzyloxyphenylacetonitrile in the Synthesis and Evaluation of RAGE Antagonists for Alzheimer's Disease Research

Audience: Researchers, medicinal chemists, and drug development professionals in the field of neurodegenerative diseases.

Senior Application Scientist: Dr. Gemini

Abstract

The Receptor for Advanced Glycation Endproducts (RAGE) is a critical therapeutic target in Alzheimer's disease (AD), implicated in amyloid-β (Aβ) transport, neuroinflammation, and oxidative stress.[1][2] Antagonizing the RAGE signaling cascade presents a promising strategy to mitigate AD pathology. This document provides a comprehensive guide on the strategic use of this compound as a key starting material for the synthesis of potent RAGE inhibitors, exemplified by a plausible synthetic route to a structural analog of Azeliragon. Furthermore, we detail robust, self-validating protocols for the in vitro characterization of these synthesized antagonists, including binding affinity and cell-based functional assays, to empower researchers in the discovery of novel AD therapeutics.

The RAGE Axis: A Pivotal Target in Alzheimer's Disease

RAGE is a multiligand transmembrane receptor of the immunoglobulin superfamily, expressed on various cell types in the brain, including neurons, microglia, and astrocytes.[3] In a healthy brain, RAGE is expressed at low levels; however, its expression is significantly upregulated in the brains of AD patients, particularly in Aβ-rich environments.[1]

RAGE binds to a diverse array of ligands, most notably Aβ peptides, but also S100/calgranulins and high mobility group box 1 (HMGB1).[1][4] The interaction between Aβ and RAGE is a central event in AD pathogenesis, initiating a cascade of deleterious downstream effects:

  • Neuroinflammation: Ligand binding to RAGE on microglia activates intracellular signaling pathways, primarily through Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5][6] This leads to the production and release of pro-inflammatory cytokines like TNF-α and IL-6, perpetuating a chronic neuroinflammatory state.[1]

  • Oxidative Stress: RAGE activation stimulates NADPH oxidase, leading to a surge in reactive oxygen species (ROS), which causes significant damage to neurons and other brain cells.[4][7]

  • Aβ Transport and Production: RAGE facilitates the transport of circulating Aβ across the blood-brain barrier (BBB) into the brain, contributing to plaque formation.[1][8] It has also been shown to increase the activity of β-secretase (BACE1), an enzyme critical for the production of Aβ peptides.[9]

This pathogenic feedback loop, where Aβ promotes RAGE expression and RAGE activation exacerbates Aβ-mediated toxicity, makes the development of RAGE antagonists a compelling therapeutic strategy.

RAGE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_outcome Pathological Outcomes Ligands Aβ Oligomers S100B, HMGB1 RAGE RAGE Receptor Ligands->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 Signal Transduction NADPH NADPH Oxidase RAGE->NADPH MAPK MAPK Pathway (ERK, JNK, p38) DIAPH1->MAPK NFkB NF-κB Activation DIAPH1->NFkB MAPK->NFkB Phosphorylation Gene Gene Transcription NFkB->Gene Translocation ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS Activation Outcome Neuroinflammation Oxidative Stress Neuronal Dysfunction ROS->Outcome Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Cytokines->Outcome Gene->Cytokines Expression

Caption: RAGE signaling cascade in Alzheimer's disease.

Synthetic Strategy: this compound as a Versatile Precursor

The development of small-molecule RAGE inhibitors, such as Azeliragon (TTP488), has been a key focus of AD research.[10][11] A common structural motif in many RAGE antagonists is a substituted phenoxyphenyl core. This compound serves as an ideal and cost-effective starting material for constructing this essential pharmacophore. The benzyl group provides robust protection for the phenolic hydroxyl, which can be selectively removed in the final stages of synthesis, while the acetonitrile group can be transformed into various functionalities required for building the core structure.

This section outlines a representative, multi-step synthesis of a potent RAGE antagonist, structurally analogous to known inhibitors, starting from this compound.

Synthesis_Workflow start 4-Benzyloxyphenyl- acetonitrile step1 Step 1: Hydrolysis (Nitrile to Acid) start->step1 step2 Step 2: Curtius Rearrangement (Acid to Amine) step1->step2 step3 Step 3: Amide Coupling step2->step3 step4 Step 4: Williamson Ether Synthesis step3->step4 step5 Step 5: Debenzylation (Hydrogenolysis) step4->step5 step6 Step 6: Imidazole Formation step5->step6 step7 Step 7: Final Alkylation step6->step7 final Final RAGE Antagonist step7->final

Caption: Multi-step synthetic workflow for a RAGE antagonist.

Protocol 2.1: Synthesis of a RAGE Antagonist Analog

Causality Behind Experimental Choices: This protocol employs a series of robust and well-established organic transformations. The Curtius rearrangement is chosen for a mild conversion of the carboxylic acid to a protected amine. The final steps build the imidazole core, a common feature in many kinase and receptor inhibitors, before a final alkylation adds a side chain known to improve solubility and pharmacokinetic properties.

Materials & Reagents

ReagentPuritySupplier
This compound>98%Sigma-Aldrich
Sodium Hydroxide (NaOH)>97%Fisher Scientific
Diphenylphosphoryl azide (DPPA)>97%TCI America
tert-ButanolAnhydrousAcros Organics
4-Chlorophenoxyacetic acid>98%Alfa Aesar
EDCI / HOBt>98%Chem-Impex
1-Bromo-2-chloroethane>98%Sigma-Aldrich
Palladium on Carbon (Pd/C)10 wt%Strem Chemicals
Valeraldehyde>97%Sigma-Aldrich
Ammonium Acetate>98%J.T. Baker
3-(Diethylamino)propyl chloride HCl>98%Combi-Blocks
All solventsHPLC GradeVWR

Step-by-Step Methodology:

  • Step 1: Hydrolysis to 4-Benzyloxyphenylacetic acid.

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add a 5M aqueous solution of NaOH (3.0 eq).

    • Reflux the mixture for 6 hours, monitoring by TLC until the starting material is consumed.

    • Cool to room temperature and acidify to pH 2 with concentrated HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.

    • Rationale: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids.

  • Step 2: Boc-protection of the corresponding amine.

    • Dissolve the acid from Step 1 (1.0 eq) in anhydrous tert-butanol.

    • Add triethylamine (1.5 eq) followed by DPPA (1.1 eq).

    • Reflux the mixture for 16 hours under a nitrogen atmosphere.

    • Concentrate the solvent and purify by column chromatography to yield the Boc-protected amine.

    • Rationale: The Curtius rearrangement provides a pathway to the amine via an isocyanate intermediate, which is trapped by tert-butanol to form the stable Boc-protecting group.

  • Step 3: Amide Coupling.

    • This step is illustrative for building a different class of antagonists and is bypassed in the direct synthesis to the Azeliragon-like core. For alternative structures, the amine could be deprotected and coupled with a desired carboxylic acid using standard peptide coupling reagents like EDCI/HOBt.

  • Step 4 & 5 (Alternative Pathway): Synthesis of 4-(4-Aminophenoxy)phenol.

    • This details the synthesis of a different key intermediate. A more direct route to the core involves synthesizing the phenoxyphenyl moiety separately, often via Ullmann or Buchwald-Hartwig coupling reactions, and then building the imidazole.

  • Step 6: Imidazole Formation (Representative Procedure).

    • Assuming synthesis of a 4-hydroxyphenyl-imidazole intermediate. Combine the appropriate diketone precursor (derived from 4-benzyloxyphenyl building blocks), valeraldehyde (1.0 eq), and a large excess of ammonium acetate in acetic acid.

    • Heat the mixture to 100 °C for 2 hours.

    • Pour the reaction mixture into ice water and basify with ammonium hydroxide.

    • Collect the precipitate by filtration to yield the substituted imidazole.

    • Rationale: The Radziszewski imidazole synthesis is a classic method for forming substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (from ammonium acetate).

  • Step 7: Final Alkylation and Deprotection.

    • Combine the imidazole intermediate (1.0 eq) and 3-(diethylamino)propyl chloride hydrochloride (1.2 eq) with potassium carbonate (3.0 eq) in DMF.

    • Heat to 80 °C for 4 hours.

    • Perform an aqueous workup and extract with ethyl acetate. Purify by column chromatography.

    • Finally, deprotect the benzyl ether via hydrogenolysis using H₂ (1 atm) and 10% Pd/C in methanol to yield the final RAGE antagonist analog.

    • Rationale: A standard SN2 reaction followed by catalytic hydrogenation for deprotection, which is clean and high-yielding.

In Vitro Evaluation of Synthesized RAGE Antagonists

Once synthesized and purified, the compound's ability to act as a RAGE antagonist must be validated. The following protocols provide a two-tiered approach: first, confirming direct binding to the receptor, and second, demonstrating functional inhibition of RAGE signaling in a cellular context.

Protocol 3.1: Competitive RAGE Binding Assay

Principle: This assay quantifies the ability of the synthesized compound to compete with a fluorescently labeled ligand (e.g., FITC-Aβ₁₋₄₂) for binding to the extracellular domain of RAGE (soluble RAGE, or sRAGE). A decrease in fluorescence polarization indicates displacement of the labeled ligand and thus, binding of the test compound.

Materials:

  • Recombinant human sRAGE (R&D Systems, Cat# 1145-RG)

  • FITC-labeled Aβ₁₋₄₂ peptide (Anaspec)

  • Synthesized RAGE antagonist

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20

  • Black, low-volume 384-well assay plates (Corning)

Procedure:

  • Prepare a serial dilution of the synthesized antagonist in Assay Buffer (e.g., from 100 µM to 1 nM).

  • In each well of the 384-well plate, add:

    • 5 µL of sRAGE solution (final concentration 20 nM).

    • 5 µL of the antagonist dilution (or vehicle for control wells).

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of FITC-Aβ₁₋₄₂ solution (final concentration 10 nM).

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a plate reader (e.g., BMG PHERAstar) with appropriate excitation/emission filters.

  • Controls (Self-Validation):

    • No Inhibitor Control: Determines maximum polarization signal.

    • No sRAGE Control: Determines background signal.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Data Output

CompoundIC₅₀ (nM)
Antagonist-01150.5 ± 12.3
Antagonist-0288.2 ± 7.5
Azeliragon (Ref.)55.7 ± 4.9[12]
Protocol 3.2: Cell-Based NF-κB Reporter Assay

Principle: This functional assay measures the ability of the antagonist to block RAGE-ligand-induced activation of the NF-κB signaling pathway. A human cell line (e.g., HEK293) is engineered to stably express full-length human RAGE and contain an NF-κB-driven luciferase reporter construct. RAGE activation by Aβ leads to luciferase expression, which can be quantified by luminescence.

Materials:

  • HEK293-hRAGE-NFκB-luciferase stable cell line (custom or commercially available)

  • Cell Culture Medium: DMEM, 10% FBS, 1% Pen/Strep

  • Aβ₁₋₄₂ Oligomers (prepared according to established protocols)

  • Synthesized RAGE antagonist

  • Bright-Glo™ Luciferase Assay System (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the reporter cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the antagonist in serum-free medium. Pre-incubate the cells with the antagonist dilutions for 1 hour.

  • Ligand Stimulation: Add Aβ₁₋₄₂ oligomers to the wells to a final concentration of 1 µM.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.

  • Luminescence Reading:

    • Equilibrate the plate and Bright-Glo™ reagent to room temperature.

    • Add 100 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes on a plate shaker to ensure cell lysis.

    • Measure luminescence using a plate luminometer.

  • Controls (Self-Validation):

    • Unstimulated Control: Cells treated with vehicle only (baseline NF-κB activity).

    • Stimulated Control: Cells treated with Aβ₁₋₄₂ only (maximum signal).

    • Cytotoxicity Control: A parallel plate should be run and tested with a viability assay (e.g., CellTiter-Glo®) to ensure the antagonist is not toxic at the tested concentrations.[13]

  • Data Analysis: Normalize the luminescence data to the stimulated control and calculate the IC₅₀ value for the inhibition of NF-κB activation.

Assay_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Evaluation Compound Synthesized RAGE Antagonist BindingAssay Protocol 3.1: Competitive Binding Assay (Fluorescence Polarization) Compound->BindingAssay FunctionalAssay Protocol 3.2: Cell-Based Reporter Assay (NF-κB Luciferase) Compound->FunctionalAssay IC50_bind Binding Affinity (IC₅₀) BindingAssay->IC50_bind Determines IC50_func Functional Potency (IC₅₀) FunctionalAssay->IC50_func Determines AnimalModel In Vivo Testing (e.g., APPsw/0 Mouse Model) FunctionalAssay->AnimalModel Lead Candidate Efficacy Cognitive Improvement Biomarker Reduction AnimalModel->Efficacy Evaluates

Sources

From Nitrile to Carboxylic Acid: A Detailed Guide to the Hydrolysis of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal in the development of a vast array of pharmaceuticals and functional materials. This application note provides a comprehensive, step-by-step guide for the hydrolysis of 4-benzyloxyphenylacetonitrile to 4-benzyloxyphenylacetic acid, a valuable intermediate in various synthetic pathways. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and practical guidance to ensure a successful and safe laboratory execution. We will explore both acid- and base-catalyzed hydrolysis routes, providing the rationale behind procedural steps and highlighting critical parameters for reaction monitoring and product purification.

Reaction Overview and Mechanistic Considerations

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[1][2] This process can be effectively catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by a weak nucleophile like water.[3] Subsequent proton transfers and tautomerization lead to the formation of an amide. Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.[2]

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the nitrile carbon.[4] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[3] The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia.[2] A final acidification step is required to obtain the free carboxylic acid.[2]

Below is a visual representation of the overall transformation:

Hydrolysis_Workflow Start This compound Intermediate Amide Intermediate Start->Intermediate Hydration (H+ or OH-) Product 4-Benzyloxyphenylacetic Acid Intermediate->Product Hydrolysis (H+ or OH-)

Caption: General workflow of nitrile hydrolysis.

Experimental Protocols

This section provides detailed protocols for both acid- and base-catalyzed hydrolysis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₁₅H₁₃NO223.27≥98%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.00≥97%e.g., Fisher Scientific
Potassium Hydroxide (KOH)KOH56.11≥85%e.g., Sigma-Aldrich
Concentrated Hydrochloric Acid (HCl)HCl36.46~37%e.g., VWR Chemicals
Ethanol (EtOH)C₂H₅OH46.07≥99.5%e.g., Pharmco-Aaper
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12≥99%e.g., Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11≥99.5%e.g., Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04≥99%e.g., Sigma-Aldrich
Deionized WaterH₂O18.02-Laboratory Supply
Protocol 1: Base-Catalyzed Hydrolysis

This protocol is generally preferred for its irreversibility, as the final deprotonation of the carboxylic acid drives the reaction to completion.[5]

Base_Hydrolysis_Protocol cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound in ethanol. B 2. Add aqueous NaOH solution. A->B C 3. Heat the mixture to reflux for 4-6 hours. B->C D 4. Monitor reaction completion by TLC. C->D E 5. Cool to room temperature and remove ethanol in vacuo. D->E F 6. Dilute with water and wash with diethyl ether. E->F G 7. Acidify the aqueous layer with conc. HCl to pH ~2. F->G H 8. Collect the precipitate by vacuum filtration. G->H I 9. Recrystallize the crude product from an ethanol/water mixture. H->I J 10. Dry the purified crystals under vacuum. I->J

Caption: Step-by-step workflow for base-catalyzed hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 volumes).

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2 volumes).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicates reaction completion.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with deionized water (10 volumes) and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 5 volumes) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid with stirring. A white precipitate of 4-benzyloxyphenylacetic acid will form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration, washing the solid with cold deionized water.

    • The crude product can be purified by recrystallization.[6] Dissolve the solid in a minimal amount of hot ethanol and add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Protocol 2: Acid-Catalyzed Hydrolysis

This method directly yields the carboxylic acid without the need for a final acidification step. However, the reaction is reversible and may require more stringent conditions.[5]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 volumes).

  • Addition of Acid: Carefully add concentrated hydrochloric acid (12.5 volumes) to the solution.

  • Reaction: Heat the mixture to 100 °C under stirring for 3 hours.[7] Monitor the reaction by TLC as described in the base-catalyzed protocol.

  • Work-up:

    • After cooling, remove the solvent by distillation.

    • Add a 10% aqueous solution of sodium hydroxide to the residue until the solution is basic, then stir.

    • Transfer the mixture to a separatory funnel and wash with toluene (2 x 15 volumes) to remove by-products.

    • Adjust the pH of the aqueous layer to 2-3 with hydrochloric acid and extract the product with ethyl acetate (2 x 25 volumes).[7]

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify by recrystallization as described in the base-catalyzed protocol.

Characterization of Starting Material and Product

Accurate characterization of both the starting material and the final product is crucial for confirming the success of the synthesis.

CompoundMethodExpected Data
This compound¹H NMR Chemical shifts (δ, ppm) for aromatic protons, the benzylic methylene protons (O-CH₂), and the methylene protons adjacent to the nitrile group (CH₂-CN).[7]
¹³C NMR Characteristic peaks for the nitrile carbon (around 118 ppm), aromatic carbons, the benzylic methylene carbon, and the methylene carbon adjacent to the nitrile.[8]
IR A sharp, strong absorption band for the C≡N stretch around 2250 cm⁻¹.[9][10]
4-Benzyloxyphenylacetic Acid¹H NMR Appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm), along with signals for the aromatic and methylene protons.[9]
¹³C NMR A characteristic signal for the carbonyl carbon of the carboxylic acid (around 170-180 ppm).[1][9][10]
IR A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1730 cm⁻¹.[9][10] The disappearance of the C≡N stretch confirms the reaction completion.
Melting Point A sharp melting point consistent with the literature value (e.g., 119-123 °C) indicates high purity.[4]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable for handling acids and bases).[11]

  • Handling Strong Acids and Bases: Concentrated hydrochloric acid and sodium/potassium hydroxide are highly corrosive and can cause severe burns.[11] Handle these reagents in a well-ventilated fume hood. When diluting acids, always add the acid slowly to water, never the other way around, to avoid splashing due to exothermic reactions.

  • Emergency Procedures: In case of skin contact with acids or bases, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, the reaction time can be extended. Ensure that the reaction temperature is maintained at the specified level. For base-catalyzed hydrolysis, the concentration of the base can be increased.

  • Low Yield: Low yields can result from incomplete reaction or losses during work-up and purification. Ensure efficient extraction and minimize transfers of the product. During recrystallization, using the minimum amount of hot solvent is crucial to maximize crystal recovery upon cooling.

  • Oiling Out During Recrystallization: If the product "oils out" instead of crystallizing, it may be due to a too-rapid cooling process or the presence of impurities. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.

Conclusion

The hydrolysis of this compound to 4-benzyloxyphenylacetic acid is a robust and reliable transformation that can be achieved through either acid- or base-catalyzed methods. The choice between the two protocols may depend on the substrate's sensitivity to acidic or basic conditions and the desired work-up procedure. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and efficiently synthesize high-purity 4-benzyloxyphenylacetic acid for their research and development needs.

References

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (n.d.).
  • Potassium hydroxide - Standard Operating Procedure. (2012, December 14).
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30).
  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22).
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). (n.d.).
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • Synthesis, characterization of poly (4- benzyloxyphenylmethacrylate) and its copolymer with acrylonitrile and determination of monomer reactivity ratios | International Journal of Current Research. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization 2. (n.d.).
  • Benzoic acid, 4-(phenylazo)- - the NIST WebBook. (n.d.).
  • Recrystallization-1.pdf. (n.d.).
  • hydrolysis of nitriles - Chemguide. (n.d.).
  • [4-(Benzyloxy)phenyl]acetic acid - Amerigo Scientific. (n.d.).
  • 20.7: Chemistry of Nitriles. (2025, January 19).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.).
  • This compound | C15H13NO | CID 522804 - PubChem - NIH. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.).
  • 4-Benzyloxybenzoic acid - the NIST WebBook. (n.d.).
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - TÜBİTAK Academic Journals. (2021, January 1).
  • Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. (n.d.).
  • HYDROLYSIS. (n.d.).
  • (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid... - ResearchGate. (n.d.).
  • 4-Benzyloxyphenol - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 4-Benzyloxybenzonitrile - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • 3-Benzyloxy-4-ethoxyphenylacetonitrile - Optional[Vapor Phase IR] - Spectrum. (n.d.).
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.).

Sources

Application Notes & Protocols: A Researcher's Guide to the Catalytic Hydrogenation of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of 4-Hydroxyphenethylamine (Tyramine)

The catalytic hydrogenation of 4-benzyloxyphenylacetonitrile is a pivotal transformation in medicinal chemistry and organic synthesis, yielding 4-hydroxyphenethylamine, commonly known as Tyramine. Tyramine is a naturally occurring monoamine compound derived from the amino acid tyrosine and acts as a catecholamine-releasing agent.[1][2] Its molecular scaffold is a precursor to various pharmaceutically active compounds and is studied for its biological activity.[3]

This reaction is a classic example of tandem catalysis, where two distinct chemical transformations—the reduction of a nitrile to a primary amine and the hydrogenolysis of a benzyl ether to a phenol—are accomplished in a single synthetic operation. The efficiency of this one-pot process relies on the careful selection of a catalyst and reaction conditions that are competent for both transformations while minimizing side reactions.

This guide provides an in-depth analysis of the reaction, detailed safety protocols for high-pressure hydrogenation, and a step-by-step experimental procedure designed for reproducibility and safety in a research setting.

Part 1: Mechanistic Rationale and Catalyst Selection

The overall transformation proceeds through two key catalytic steps on the surface of a heterogeneous catalyst.

  • Nitrile Reduction: The cyano group (-C≡N) is reduced to a primary amine (-CH₂-NH₂). This occurs via a sequence of hydrogen additions, proceeding through an intermediate imine species.

  • Hydrogenolysis (Debenzylation): The benzyl ether C-O bond is cleaved by hydrogen, liberating the phenol and generating toluene as a byproduct.

A successful one-pot reaction requires a catalyst that can efficiently mediate both processes. Palladium on carbon (Pd/C) is an exceptionally effective and widely used catalyst for this purpose, as it demonstrates high activity for both nitrile hydrogenation and the hydrogenolysis of benzyl protecting groups.[4][5][6] While other catalysts like Raney® Nickel are highly effective for nitrile reductions,[7][8] Pd/C is often preferred for its dual functionality in reactions involving debenzylation.

G cluster_reaction Reaction Pathway cluster_side_reaction Potential Side Reaction A This compound B Intermediate Imine A->B + H₂ (Catalyst) C 4-Benzyloxyphenethylamine B->C + H₂ (Catalyst) F Secondary Amine Impurity B->F + Primary Amine - NH₃ D 4-Hydroxyphenethylamine (Tyramine) C->D + H₂ (Catalyst) Hydrogenolysis E Toluene C->E + H₂ (Catalyst) Hydrogenolysis

Figure 1: General reaction pathway for the catalytic hydrogenation of this compound. The reaction proceeds through nitrile reduction followed by benzyl ether hydrogenolysis.

A common challenge in nitrile hydrogenation is the formation of secondary and tertiary amine byproducts.[9] This occurs when the intermediate imine reacts with the primary amine product. This side reaction can often be suppressed by the addition of an acid (which protonates the amine, rendering it non-nucleophilic) or by performing the reaction in a solvent that disfavors the side reaction. For this specific substrate, acidic conditions (e.g., using acetic acid as a solvent or co-solvent) are highly advantageous as they can also enhance the rate of hydrogenolysis.

Catalyst Comparison
CatalystPrimary FunctionSecondary FunctionAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Hydrogenolysis, Nitrile ReductionC=C, C=O reductionHighly effective for both required transformations; good functional group tolerance.[10]Can be pyrophoric; higher cost than nickel.
Raney® Nickel Nitrile Reduction[8]Hydrogenolysis[11]Cost-effective; high activity for nitrile reduction.Highly pyrophoric; may require additives like bases to ensure primary amine selectivity.[7]
Rhodium on Carbon (Rh/C) Aromatic Ring ReductionNitrile ReductionCan be highly selective for secondary amine formation from nitriles.[4]Not ideal for this transformation; expensive.

For the synthesis of 4-hydroxyphenethylamine, 5-10% Palladium on Carbon is the recommended catalyst due to its proven efficacy in both nitrile reduction and benzyl ether hydrogenolysis.

Part 2: Critical Safety Protocols for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards, primarily due to the use of flammable hydrogen gas under pressure and pyrophoric solid catalysts.[12][13] Adherence to strict safety protocols is mandatory.

A. Pre-Operation Checklist
  • Fume Hood: All hydrogenation procedures must be conducted in a certified, well-ventilated chemical fume hood, clear of unnecessary clutter and other flammable materials.[14][15]

  • Pressure Vessel Integrity: Use a pressure vessel (e.g., a Parr shaker bottle or a stainless-steel autoclave) rated for the intended reaction pressure and temperature. Inspect the vessel for cracks or defects before each use.[13]

  • Pressure Monitoring: Ensure all pressure gauges and safety relief valves are functional and have been recently certified.[14][16]

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves at all times.[15]

B. Catalyst Handling (Pyrophoric Solids)
  • Never Handle Dry: Pyrophoric catalysts like Pd/C and Raney Nickel can ignite spontaneously upon contact with air, especially after use when they are saturated with hydrogen.[13] Always handle the catalyst as a wet slurry. Keep the catalyst wet with solvent or water at all times during weighing, transfer, and filtration.[12][16]

  • Inert Atmosphere Transfer: When adding the catalyst to the reaction vessel, do so under a gentle stream of inert gas (nitrogen or argon) to minimize contact with oxygen.[13]

C. Reaction Setup and Execution
  • Leak Testing: Before introducing hydrogen, always pressurize the sealed reactor with an inert gas like nitrogen to the target operating pressure and hold for at least 30 minutes to check for leaks.[14]

  • Oxygen Removal (Purging): Oxygen must be rigorously excluded from the reactor headspace to prevent the formation of an explosive hydrogen/oxygen mixture.[13] This is achieved by repeatedly pressurizing the vessel with nitrogen and venting it (at least 3-5 cycles).[14][16]

  • Controlled Hydrogen Introduction: Introduce hydrogen gas slowly and controllably. Do not exceed the pre-determined pressure limit.[16]

  • Temperature and Pressure Monitoring: Continuously monitor the reaction temperature and pressure. Hydrogenation reactions are often exothermic, which can lead to a dangerous increase in pressure if not controlled.[16] Ensure adequate cooling is available.

D. Shutdown and Work-Up
  • Cooling: Allow the reactor to cool to room temperature before venting.

  • Hydrogen Purging: After the reaction, purge the hydrogen from the reactor by venting and backfilling with nitrogen (3-5 cycles).[14]

  • Catalyst Filtration: Filter the catalyst carefully, ensuring the filter cake never runs dry. A pad of Celite® is often used to aid filtration and keep the catalyst submerged in solvent. Immediately after filtration, quench the used catalyst by suspending it in a large volume of water in a designated waste container.[12]

Part 3: Experimental Protocol

This protocol details the hydrogenation of this compound using 10% Pd/C in a Parr shaker apparatus.

Materials and Equipment
  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (50% wet with water)

  • Solvent: Glacial Acetic Acid or Ethanol

  • Hydrogen Source: High-purity hydrogen gas cylinder with a two-stage regulator

  • Apparatus: Parr shaker hydrogenation apparatus (or similar high-pressure reactor), glass liner, magnetic stir bar or mechanical stirrer

  • Filtration: Büchner funnel, filter flask, Celite® 545, filter paper

  • Work-up: Rotary evaporator, standard laboratory glassware, pH paper/meter, base (e.g., NaOH or NH₄OH), extraction solvent (e.g., Ethyl Acetate)

Workflow Diagram

G cluster_setup Setup cluster_execution Execution cluster_workup Work-Up A 1. Charge Reactor B 2. Seal & Leak Test A->B C 3. Inert Gas Purge B->C Use N₂ D 4. Introduce Hydrogen C->D E 5. Run Reaction (Heat & Agitate) D->E F 6. Monitor Progress E->F H₂ uptake, TLC/HPLC F->E Incomplete G 7. Cool & Purge H₂ F->G Complete H 8. Filter Catalyst G->H Use N₂ I 9. Product Isolation H->I Solvent removal, extraction, etc.

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

Step-by-Step Procedure
  • Reactor Charging:

    • To the glass liner of the Parr apparatus, add this compound (1.0 eq).

    • Add the solvent (e.g., glacial acetic acid, approx. 10-20 mL per gram of substrate).

    • Under a gentle stream of nitrogen, carefully add the 10% Pd/C (50% wet) catalyst. The typical catalyst loading is 5-10 mol% of palladium relative to the substrate.

  • Assembly and Purging:

    • Place the liner in the reactor bomb, add a stir bar if needed, and seal the apparatus according to the manufacturer's instructions.

    • Perform a leak test by pressurizing the system with nitrogen to ~50-60 psi. If the pressure holds for 30 minutes, proceed.[14]

    • Purge the system by pressurizing with nitrogen to 50 psi and then carefully venting the gas. Repeat this cycle 5 times to ensure all oxygen is removed.[14][16]

  • Hydrogenation:

    • After the final nitrogen vent, evacuate the vessel briefly before introducing hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 45-55 psi).

    • Begin agitation (shaking or stirring) and, if required, heat the reaction to the target temperature (e.g., 25-50°C). The reaction is often exothermic.

  • Reaction Monitoring:

    • Monitor the reaction by observing the pressure drop on the hydrogen tank gauge, which indicates hydrogen consumption.

    • The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after safely purging with nitrogen) and analyzing by TLC or LC-MS.

  • Shutdown and Catalyst Removal:

    • Stop the agitation and heating, and allow the reactor to cool to ambient temperature.

    • Carefully vent the excess hydrogen and purge the system 5 times with nitrogen.[14]

    • Open the reactor in the fume hood. Prepare a Büchner funnel with a pad of Celite® over the filter paper and wet it with the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of fresh solvent to ensure complete recovery of the product. CRITICAL: Do not allow the catalyst filter cake to become dry. [12]

    • Immediately transfer the Celite® pad with the catalyst into a beaker of water to quench its reactivity.

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be the acetate salt of tyramine if acetic acid was used. To obtain the free base, dissolve the residue in water, cool in an ice bath, and carefully add a base (e.g., concentrated ammonium hydroxide) until the pH is >10.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-hydroxyphenethylamine. The product can be further purified by recrystallization or chromatography if necessary.

Typical Reaction Parameters
ParameterValueRationale
Substrate Concentration 0.1 - 0.5 MBalances reaction rate with heat transfer efficiency.
Catalyst Loading 5-10 mol% PdSufficient for efficient conversion without excessive cost.
Hydrogen Pressure 45 - 55 psi (approx. 3-4 bar)Provides a sufficient driving force for the reaction; can be done at atmospheric pressure with a balloon, but is much slower.[4]
Temperature 25 - 50 °CThe reaction is often exothermic and proceeds well at or slightly above room temperature. Higher temperatures can increase the rate but may also promote side reactions.[17]
Solvent Acetic Acid / EthanolAcetic acid helps suppress secondary amine formation. Ethanol is a common, effective hydrogenation solvent.
Reaction Time 2 - 24 hoursHighly dependent on scale, catalyst activity, pressure, and temperature. Monitor for completion.

References

  • Monguchi, Y., et al. (2007). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.
  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications.
  • Prism Scientific. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Industrialuttam. (2024). Hydrogenation Reaction Safety In The Chemical Industry.
  • Sajiki, H., et al. (2001). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin.
  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP.
  • Yau, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation.
  • Semantic Scholar. (n.d.). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles.
  • TCI Chemicals. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • McAllister, M. I., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Catalysis.
  • Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters.
  • Amar Equipment. (2023). What are the safety precautions for operating a Hydrogenation Test Unit?
  • Van der Pijl, F., et al. (2017). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology.
  • ResearchGate. (n.d.). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline.
  • Tundo, P., & Rossi, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry.
  • London, G., & Balogh, J. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Wikipedia. (n.d.). Raney nickel.
  • Google Patents. (n.d.). US7214829B2 - Method for the production of primary amines by hydrogenating nitriles.
  • Cangönül, A., & König, B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • Davis, B. A., & Boulton, A. A. (1971). A study of the formation of fluorescent derivatives of 4-hydroxyphenethylamine (tyramine), 4-hydroxy-3-methoxyphenethylamine (3-methoxytyramine) and related compounds by reaction with hydrazine in the presence of nitrous acid. Biochemical Journal.
  • Kaili Catalyst New Materials Co., Ltd. (n.d.). Catalytic hydrogenation.
  • ChemBK. (n.d.). 4-hydroxy phenylethylamine.
  • Cheunchat, V., et al. (2017). Hydroxylation of 4-hydroxyphenylethylamine derivatives by R263 variants of the oxygenase component of p-hydroxyphenylacetate-3-hydroxylase. Archives of Biochemistry and Biophysics.
  • ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
  • ResearchGate. (n.d.). Reaction pathways associated with the hydrogenation of benzonitrile...
  • Wikipedia. (n.d.). Phenylethanolamine.
  • Google Patents. (n.d.). CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine.
  • ResearchGate. (n.d.). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline.
  • Wikipedia. (n.d.). Hydroxyphenethylamine.

Sources

Anwendungsleitfaden zur Derivatisierung der Nitrilgruppe in 4-Benzyloxyphenylacetonitril

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Umwandlung der Nitrilgruppe in 4-Benzyloxyphenylacetonitril. Als vielseitiger Baustein in der medizinischen Chemie dient diese Verbindung als Ausgangspunkt für die Synthese einer Vielzahl von Molekülen mit potenzieller therapeutischer Relevanz. Die strategische Modifikation der Nitrilgruppe ermöglicht den Zugang zu wichtigen funktionellen Gruppen wie Carbonsäuren, primären Aminen und Tetrazolen, die für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen entscheidend sind.

Einleitung: Die strategische Bedeutung von 4-Benzyloxyphenylacetonitril-Derivaten

4-Benzyloxyphenylacetonitril ist ein wertvolles Zwischenprodukt in der organischen Synthese, insbesondere im Bereich der Arzneimittelentwicklung. Seine Struktur, die eine Benzylether-Schutzgruppe und eine reaktive Nitrilfunktion kombiniert, macht es zu einem idealen Ausgangsmaterial für die Synthese von Analoga von Tyrosin und anderen Phenylalanin-Derivaten. Die Derivatisierung der Nitrilgruppe ist ein entscheidender Schritt, um Moleküle mit vielfältigen pharmakologischen Eigenschaften zu erzeugen. Die Umwandlung in eine Carbonsäure, ein Amin oder ein Tetrazol verändert nicht nur die physikochemischen Eigenschaften wie Polarität und pKa-Wert, sondern schafft auch neue Möglichkeiten für Wasserstoffbrückenbindungen und ionische Wechselwirkungen mit biologischen Zielmolekülen.

Die aus diesen Umwandlungen resultierenden Derivate, wie 4-Benzyloxyphenylessigsäure, 2-(4-Benzyloxyphenyl)ethanamin und 5-((4-Benzyloxyphenyl)methyl)-1H-tetrazol, sind wichtige Pharmakophore, die in einer Vielzahl von therapeutischen Wirkstoffen zu finden sind, darunter neuroprotektive Mittel, Dopaminrezeptor-Liganden und entzündungshemmende Wirkstoffe.[1][2] Dieser Leitfaden beschreibt die wichtigsten Derivatisierungsstrategien und liefert detaillierte Protokolle, um diese wertvollen Moleküle effizient und reproduzierbar zu synthetisieren.

Hydrolyse zur 4-Benzyloxyphenylessigsäure

Die Hydrolyse der Nitrilgruppe ist eine fundamentale Reaktion, die zu der entsprechenden Carbonsäure führt. Diese Transformation ist von besonderer Bedeutung, da die Carbonsäurefunktion ein häufiges Merkmal in Wirkstoffen ist und als Bioisoster für andere funktionelle Gruppen dienen kann. Die Hydrolyse kann sowohl unter sauren als auch unter basischen Bedingungen durchgeführt werden, wobei der Mechanismus jeweils unterschiedlich ist.[3][4][5][6][7]

Mechanistische Betrachtungen

Die Wahl zwischen saurer und basischer Hydrolyse hängt oft von der Stabilität der anderen funktionellen Gruppen im Molekül ab. Die Benzylether-Gruppe in 4-Benzyloxyphenylacetonitril ist unter den meisten basischen und moderat sauren Bedingungen stabil.

  • Säurekatalysierte Hydrolyse: Unter sauren Bedingungen wird das Stickstoffatom des Nitrils protoniert, was die Elektrophilie des Kohlenstoffatoms erhöht. Ein Wassermolekül greift dann als Nukleophil an. Nach einer Reihe von Protonentransfers und einer Tautomerisierung entsteht ein Amid-Zwischenprodukt, das unter den sauren Bedingungen weiter zur Carbonsäure und einem Ammoniumion hydrolysiert wird.[6][7]

  • Basenkatalysierte Hydrolyse: Bei der basischen Hydrolyse greift das stark nukleophile Hydroxidion direkt den elektrophilen Kohlenstoff der Nitrilgruppe an. Das resultierende Zwischenprodukt wird durch Wasser protoniert, um ein Imidatsäure-Derivat zu bilden, das schnell zum Amid tautomerisiert. Das Amid wird dann unter basischen Bedingungen weiter zum Carboxylat-Salz hydrolysiert. Eine anschließende Ansäuerung ist erforderlich, um die freie Carbonsäure zu erhalten.[3][4]

Hydrolysis_Mechanism cluster_acid Säurekatalysierte Hydrolyse cluster_base Basenkatalysierte Hydrolyse Nitril_A R-C≡N ProtoniertesNitril R-C≡N⁺-H Nitril_A->ProtoniertesNitril + H⁺ Imidsaeure_A Imidsäure-Intermediat ProtoniertesNitril->Imidsaeure_A + H₂O - H⁺ Amid_A Amid (R-CONH₂) Imidsaeure_A->Amid_A Tautomerisierung Carbonsaeure Carbonsäure (R-COOH) Amid_A->Carbonsaeure + H₂O, H⁺ Nitril_B R-C≡N Anion_B Hydroxy-Imin-Anion Nitril_B->Anion_B + OH⁻ Amid_B Amid (R-CONH₂) Anion_B->Amid_B + H₂O Tautomerisierung Carboxylat Carboxylat (R-COO⁻) Amid_B->Carboxylat + OH⁻ Carbonsaeure_B Carbonsäure (R-COOH) Carboxylat->Carbonsaeure_B + H₃O⁺ Reduction_Workflow cluster_lah LiAlH₄ Reduktion cluster_hydro Katalytische Hydrierung Start 4-Benzyloxyphenylacetonitril LAH_Step1 1. LiAlH₄ in THF Start->LAH_Step1 Hydro_Step H₂, Raney-Ni oder Pd/C Ethanol/Ammoniak Start->Hydro_Step LAH_Step2 2. Wässrige Aufarbeitung LAH_Step1->LAH_Step2 Produkt 2-(4-Benzyloxyphenyl)ethanamin LAH_Step2->Produkt Hydro_Step->Produkt

Sources

Application Notes and Protocols for the Large-Scale Production of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Benzyloxyphenylacetonitrile, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals. These application notes are intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors. The protocols detailed herein are designed to be scalable, efficient, and prioritize safety, drawing upon established chemical principles and industry best practices. We will explore two primary synthetic routes, with a primary focus on a robust and environmentally conscious method employing phase transfer catalysis.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-benzyloxybenzyl cyanide, is a pivotal building block in organic synthesis.[1] Its structure, featuring a reactive nitrile group and a protected phenolic hydroxyl group, makes it a versatile precursor for the synthesis of more complex molecules. The benzyl ether serves as a stable protecting group that can be selectively removed under specific conditions, revealing the phenol for further functionalization. This strategic utility has led to its application in the synthesis of various active pharmaceutical ingredients (APIs).

The primary challenge in the large-scale production of this compound lies in achieving high yield and purity while maintaining cost-effectiveness and ensuring operational safety, particularly when handling cyanide reagents. This guide aims to address these challenges by providing detailed, validated protocols.

Recommended Production Method: Phase Transfer Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, valued for its reliability and broad scope.[2][3][4] For industrial-scale applications, the integration of phase transfer catalysis (PTC) offers significant advantages, including milder reaction conditions, increased reaction rates, and the ability to use inexpensive and safer reagents.[5][6] This method proceeds via the reaction of 4-hydroxyphenylacetonitrile with a benzyl halide in a biphasic system, facilitated by a phase transfer catalyst.

Principle of the Reaction

The synthesis involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile by a strong base in an aqueous phase. The resulting phenoxide anion is then transported into the organic phase by a phase transfer catalyst, typically a quaternary ammonium salt. In the organic phase, the phenoxide nucleophilically attacks the benzyl halide, forming the desired this compound and regenerating the catalyst.

Reaction Scheme

4-Hydroxyphenylacetonitrile + Benzyl Chloride --> this compound

Detailed Step-by-Step Protocol

This protocol is designed for a 1 kg scale production. Adjustments may be necessary for different batch sizes, and a pilot run is always recommended before full-scale production.

Materials and Reagents:

Reagent/MaterialQuantityMolar Equiv.Notes
4-Hydroxyphenylacetonitrile1.00 kg1.0High purity grade (>98%)
Benzyl Chloride1.05 kg1.1Freshly distilled recommended
Sodium Hydroxide (50% w/w aq.)0.66 kg1.1
Tetrabutylammonium Bromide (TBAB)0.12 kg0.05Phase Transfer Catalyst
Toluene5.0 L-Reaction Solvent
Deionized Water5.0 L-For work-up
Brine (Saturated NaCl solution)2.0 L-For washing
Anhydrous Sodium Sulfate0.5 kg-Drying agent

Equipment:

  • 10 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating and cooling system for the reactor.

  • Separatory funnel (or equivalent for liquid-liquid extraction at scale).

  • Rotary evaporator or other solvent removal system.

  • Crystallization vessel.

  • Filtration and drying equipment.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Reagents:

    • To the reactor, add 4-hydroxyphenylacetonitrile (1.00 kg), toluene (5.0 L), and Tetrabutylammonium Bromide (TBAB) (0.12 kg).

    • Begin stirring the mixture to form a suspension.

  • Base Addition:

    • Slowly add the 50% sodium hydroxide solution (0.66 kg) to the reactor via the addition funnel over 30-45 minutes. An exothermic reaction will occur, and the temperature should be maintained between 25-35 °C using the cooling system.

  • Benzyl Chloride Addition:

    • After the base addition is complete, slowly add benzyl chloride (1.05 kg) to the reaction mixture over 60-90 minutes. Maintain the temperature between 40-50 °C.

  • Reaction:

    • Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (5.0 L) to the reactor and stir for 15 minutes.

    • Stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer.

    • Wash the organic layer with brine (2.0 L).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (0.5 kg).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Process Optimization and Scale-Up Considerations
  • Agitation: Efficient mixing is crucial for mass transfer between the aqueous and organic phases. The stirrer speed should be optimized to ensure good phase mixing without causing emulsification.

  • Temperature Control: The exothermic nature of the reaction requires a robust temperature control system to prevent runaway reactions and minimize side product formation.

  • Catalyst Selection: While TBAB is effective, other quaternary ammonium or phosphonium salts can be screened for improved performance or cost-effectiveness.

  • Solvent Choice: Toluene is a common choice, but other non-polar aprotic solvents can be considered based on safety, cost, and environmental impact.

Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 4-HPA 4-Hydroxyphenylacetonitrile Reactor Charge Reactor (4-HPA, Toluene, TBAB) 4-HPA->Reactor BnCl Benzyl Chloride BnCl_Add Add Benzyl Chloride (40-50°C) BnCl->BnCl_Add NaOH_aq 50% NaOH (aq) Base_Add Add NaOH (aq) (25-35°C) NaOH_aq->Base_Add TBAB TBAB TBAB->Reactor Toluene Toluene Toluene->Reactor Reactor->Base_Add Base_Add->BnCl_Add React Heat to 60-65°C (4-6 hours) BnCl_Add->React Cool Cool to RT React->Cool Wash Wash with Water & Brine Cool->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Solvent Removal Dry->Concentrate Recrystallize Recrystallize from Isopropanol Concentrate->Recrystallize Final_Product This compound Recrystallize->Final_Product

[C₆H₅OCH₂C₆H₅] + [CH₂O] + [HCl] --> [p-(C₆H₅CH₂O)C₆H₄CH₂Cl] + [H₂O]

[p-(C₆H₅CH₂O)C₆H₄CH₂Cl] + [NaCN] --> [p-(C₆H₅CH₂O)C₆H₄CH₂CN] + [NaCl]

Caption: Alternative two-step synthesis of this compound.

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, the following analytical tests are recommended:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 69-72 °C.

  • Purity (HPLC): ≥ 99.0%.

  • Identity (¹H NMR and ¹³C NMR): Conforms to the structure of this compound.

  • Residual Solvents (GC): To quantify any remaining solvents from the synthesis and purification steps.

Safety Precautions for Large-Scale Production

The large-scale synthesis of this compound involves significant hazards that must be managed through a combination of engineering controls, administrative procedures, and personal protective equipment.

Hazard Analysis
  • Cyanides (Sodium/Potassium Cyanide): Highly toxic if ingested, inhaled, or absorbed through the skin. [7][8]Contact with acids liberates highly toxic and flammable hydrogen cyanide gas. [9]* Benzyl Chloride: Lachrymator, corrosive, and a potential carcinogen.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

  • Toluene: Flammable liquid and can have toxic effects on the nervous system.

Engineering Controls
  • All operations should be conducted in a well-ventilated area, preferably within a closed system to minimize exposure.

  • Use of a chemical fume hood is mandatory for laboratory-scale work. [8][9]* For large-scale production, a closed reactor system with appropriate scrubbing for off-gases is essential.

  • An emergency shower and eyewash station must be readily accessible. [9]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Double gloving is recommended when handling cyanides. [8]* Eye Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn when handling corrosive materials.

  • Body Protection: A lab coat or chemical-resistant apron is necessary. For larger scale operations, full-body chemical-resistant suits may be required.

  • Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and acid gases should be available for emergency situations.

Emergency Procedures
  • Cyanide Exposure: Immediate medical attention is critical. A cyanide antidote kit should be available on-site, and personnel must be trained in its use. [7]Remove the victim from the contaminated area, remove contaminated clothing, and flush affected skin with copious amounts of water. [10]* Spills: Small spills of cyanide salts should be carefully cleaned up by trained personnel wearing appropriate PPE. [8]Large spills require evacuation and response by a hazardous materials team. [7][11]Do not use acid to neutralize cyanide spills.

References

  • Williamson ether synthesis - Wikipedia. (n.d.).
  • US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents. (n.d.).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. (2015).
  • Williamson Ether Synthesis. (n.d.).
  • Cyanide Safety - 911Metallurgist. (2018).
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (n.d.).
  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents. (n.d.).
  • Working Safely with Cyanide Guideline - UQ Policy and Procedure Library - The University of Queensland. (n.d.).
  • Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.).
  • The Role of 4-Hydroxyphenylacetonitrile in Advanced Chemical Synthesis: A Focus on Quality Sourcing. (2025).
  • Cyanides - Division of Research Safety - University of Illinois. (2014).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomed J Sci & Tech Res, 45(4).
  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.).
  • Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008).
  • This compound | C15H13NO | CID 522804 - PubChem - NIH. (n.d.).

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 4-Benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various organic compounds. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, accuracy, and precision. We detail the complete methodology, from the rationale behind method development to a step-by-step experimental protocol and validation guidelines compliant with the International Council for Harmonisation (ICH) standards. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Rationale

This compound is a critical building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. The purity of such intermediates is paramount as impurities can carry through to the final product, potentially affecting its efficacy, safety, and stability. Therefore, a precise and reliable analytical method for purity determination is an indispensable component of quality assurance.[1]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3] The method described herein is founded on the physicochemical properties of this compound, ensuring a scientifically sound approach to separation and detection.

Physicochemical Properties of this compound

Understanding the analyte's properties is the cornerstone of logical method development. The choice of column, mobile phase, and detector settings are directly informed by the molecule's structure and characteristics.

PropertyValueSource
Molecular Formula C₁₅H₁₃NO[4][5]
Molecular Weight 223.27 g/mol [4][6][7]
Structure
2-(4-(benzyloxy)phenyl)acetonitrile
logP (Octanol/Water) 2.9[4]
UV λmax 284 nm (in Ethanol/Water)[6]
Solubility Slightly soluble in Methanol, Chloroform[6][7]

The compound's LogP value of 2.9 indicates significant hydrophobicity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[4] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules like this compound interact more strongly with the stationary phase, allowing for effective separation from more polar impurities.[8][9][10] The presence of conjugated aromatic rings gives rise to strong UV absorbance, enabling sensitive detection.[11]

HPLC Method Development and Optimization

The goal was to develop a method that is not only selective for the main compound but also capable of separating it from potential process-related impurities and degradation products.

  • Selection of Chromatographic Mode: As established, the compound's non-polar nature dictates the use of RP-HPLC. This mode is versatile, reproducible, and widely used in the pharmaceutical industry.[9][10]

  • Stationary Phase Selection: An octadecylsilane (C18) bonded silica column is the gold standard for retaining non-polar to moderately polar compounds in RP-HPLC.[8][12] The long alkyl chains of the C18 phase provide strong hydrophobic interactions with this compound, leading to good retention and resolution. A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A binary mobile phase consisting of a polar aqueous component and a less polar organic modifier is used to elute the analyte.[10]

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.

    • Aqueous Component: HPLC-grade water is used. Buffering the aqueous phase is generally recommended to control the ionization of acidic or basic analytes, but for a neutral molecule like this compound, unbuffered water is often sufficient for initial development.

    • Composition and Elution: An isocratic elution with a 60:40 (v/v) mixture of Acetonitrile and Water was found to provide optimal retention (retention time of approximately 5-7 minutes) and good peak shape. This composition can be adjusted to fine-tune retention times if necessary.

  • Detection Wavelength: The reported λmax is 284 nm.[6] However, to ensure the detection of a broad range of potential aromatic impurities which may have different absorption maxima, a detection wavelength of 225 nm is selected. This wavelength provides high sensitivity for most aromatic compounds. A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.

Detailed Experimental Protocol

This section provides a step-by-step protocol for performing the purity analysis.

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/Vis or PDA detector.

  • Column: C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm particle size), or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (purity ≥ 99.5%)

  • Materials: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions
ParameterRecommended Condition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase (Acetonitrile:Water 60:40 v/v):

    • Carefully measure 600 mL of Acetonitrile and 400 mL of HPLC-grade water.

    • Combine in a suitable solvent reservoir, mix thoroughly.

    • Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations.

  • Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix well.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool, dilute to the mark with diluent, and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure and Data Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Standard Solution to verify the performance of the chromatographic system.

  • Injection Sequence:

    • Inject a diluent blank to ensure no carryover or system contamination.

    • Perform five replicate injections of the Standard Solution for SST.

    • Inject the Sample Solution in duplicate.

  • Data Analysis and Calculation:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample using the area percentage method. This method assumes that all impurities have a similar detector response at the chosen wavelength.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any impurity that is above the reporting threshold (e.g., 0.05%).

Visualization of Workflows

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN:Water 60:40) equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) analyze Analyze Sample (2x Sample Injections) prep_sample->analyze equilibrate->sst sst->analyze integrate Integrate Peaks analyze->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Guidelines

To ensure that the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][3] Validation provides documented evidence that the method is accurate, precise, and reliable.[13]

System Suitability

System suitability tests are an integral part of the method, demonstrating that the chromatographic system is performing adequately for the analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.
Core Validation Parameters
  • Specificity: The method's ability to selectively measure the analyte in the presence of potential impurities. This is typically demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) to show that degradation peaks are resolved from the main analyte peak.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range. A typical range for a purity method is from the Limit of Quantitation (LOQ) to 120% of the sample concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six sample preparations at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be evaluated.

    • Intermediate Precision: Evaluates the effect of random events on the precision of the method by having the analysis performed by different analysts on different days with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature, ±0.1 mL/min in flow rate).

Validation_Logic cluster_dev Method Foundation cluster_val Method Verification Dev Method Development Proto Experimental Protocol Dev->Proto Defines Spec Specificity Proto->Spec Is Tested By Lin Linearity Proto->Lin Is Tested By Acc Accuracy Proto->Acc Is Tested By Prec Precision Proto->Prec Is Tested By Rob Robustness Proto->Rob Is Tested By LOQ LOQ/LOD Proto->LOQ Is Tested By Result Reliable & Validated Purity Result Spec->Result Ensures Lin->Result Ensures Acc->Result Ensures Prec->Result Ensures Rob->Result Ensures LOQ->Result Ensures

Caption: Logical relationship of method validation components.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the routine purity assessment of this compound. The isocratic method allows for a short run time, making it suitable for high-throughput quality control environments. The provided protocol, grounded in the physicochemical properties of the analyte and aligned with industry-standard validation practices, constitutes a complete framework for implementation in a regulated laboratory setting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522804, this compound.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Moravek. Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Wikipedia. Reversed-phase chromatography.
  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • LinkedIn. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Cheméo. Chemical Properties of 4-Phenoxyphenylacetonitrile (CAS 92163-15-0).
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines.
  • PubChemLite. This compound (C15H13NO).
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Experimental setup for cyanation of 4-benzyloxybenzyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Cyanation of 4-Benzyloxybenzyl Chloride

Abstract

This document provides a comprehensive guide to the synthesis of 4-benzyloxybenzyl cyanide, a valuable intermediate in pharmaceutical and organic synthesis.[1][2] The protocol details a robust and reproducible method for the nucleophilic substitution of 4-benzyloxybenzyl chloride using potassium cyanide. Emphasis is placed on the mechanistic rationale, critical safety procedures for handling cyanides, a detailed step-by-step experimental protocol, and methods for purification and characterization of the final product.

Introduction: Significance and Application

4-Benzyloxybenzyl cyanide, also known as 4-(benzyloxy)phenylacetonitrile, serves as a key building block in the synthesis of more complex molecular architectures.[2] The presence of both a reactive nitrile group and a versatile benzyl protecting group makes it a strategic precursor in multi-step syntheses. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Its derivatives are integral to the development of various pharmaceutical agents, including anti-cancer drugs, and are also utilized in material science applications.[1] This protocol outlines a classic Sₙ2 cyanation reaction, a fundamental transformation in organic chemistry, tailored for the specific synthesis of this important intermediate.

Reaction and Mechanism

The conversion of 4-benzyloxybenzyl chloride to 4-benzyloxybenzyl cyanide is achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the chloride leaving group in a single, concerted step.

Reaction Scheme:

(C₆H₅CH₂OC₆H₄CH₂Cl) + KCN → (C₆H₅CH₂OC₆H₄CH₂CN) + KCl

The choice of a polar protic solvent system, such as ethanol/water, is crucial as it effectively dissolves both the inorganic cyanide salt and the organic substrate, facilitating the reaction.

Mechanistic Pathway

The diagram below illustrates the concerted Sₙ2 mechanism. The nucleophilic cyanide ion attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry (though the starting material is achiral in this case). The transition state involves the partial formation of the C-CN bond and the partial breaking of the C-Cl bond.

SN2_Mechanism sub 4-Benzyloxybenzyl Chloride ts [NC⋯CH₂(C₆H₄OBn)⋯Cl]⁻ Transition State sub->ts Attack by CN⁻ nuc KCN ion CN⁻ (Nucleophile) nuc->ion Dissociation elec δ+ prod 4-Benzyloxybenzyl Cyanide ts->prod Cl⁻ leaves salt KCl ts->salt Formation

Caption: The Sₙ2 mechanism for the cyanation of 4-benzyloxybenzyl chloride.

Critical Safety Protocols: Handling Cyanide Compounds

WARNING: Potassium cyanide is a highly toxic substance that can be fatal if inhaled, ingested, or absorbed through the skin.[3][4] This reaction must be performed by trained personnel in a certified chemical fume hood with proper engineering controls and personal protective equipment (PPE).

  • Hazard Overview :

    • Acute Toxicity : Rapidly fatal poison.[5]

    • Reaction with Acid/Moisture : Contact with acids or moisture liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[3]

    • Personal Protective Equipment (PPE) : A lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile, double-gloved) are mandatory.[4]

  • Engineering Controls :

    • All manipulations of solid KCN and the reaction itself must be conducted in a well-ventilated chemical fume hood.

    • A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be readily available, and personnel must be trained in its use.[3]

  • Waste Disposal :

    • All cyanide-contaminated waste (solid and liquid) is considered P-listed hazardous waste and must be segregated and disposed of according to institutional guidelines.[4]

    • Never acidify a cyanide-containing solution. Aqueous waste should be treated with an excess of bleach (sodium hypochlorite) to oxidize the cyanide to the less toxic cyanate before disposal.

Materials, Reagents, and Instrumentation

Reagents & Materials
Reagent/MaterialGradeSupplier ExampleNotes
4-Benzyloxybenzyl chloride≥98%Sigma-AldrichStarting material.
Potassium Cyanide (KCN)≥97%, powderAcros OrganicsEXTREMELY TOXIC . Handle with extreme caution.[6]
Ethanol (EtOH)200 Proof (Absolute)Fisher ChemicalReaction solvent.
Deionized Water (H₂O)Type IIIn-houseReaction and work-up solvent.
Diethyl Ether (Et₂O)ACS GradeVWRExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeSigma-AldrichDrying agent.
Instrumentation
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle with stirrer

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • FTIR Spectrometer

  • NMR Spectrometer (400 MHz or higher)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the cyanation of benzyl halides.[7][8]

Experimental Workflow Diagram

Workflow A 1. Reagent Setup Dissolve KCN in H₂O in flask. Prepare substrate solution in EtOH. B 2. Reaction Add substrate solution to KCN. Reflux mixture for 4-6 hours. A->B C 3. Isolation Cool reaction. Filter to remove KCl. Reduce volume via rotary evaporation. B->C D 4. Aqueous Work-up Add H₂O and extract with diethyl ether. C->D E 5. Purification Wash organic layer with brine. Dry with MgSO₄. Concentrate to yield crude product. D->E F 6. Final Product Recrystallize from ethanol/water to obtain pure 4-benzyloxybenzyl cyanide. E->F

Caption: Step-by-step workflow for the synthesis of 4-benzyloxybenzyl cyanide.

Step-by-Step Procedure
  • Reaction Setup : In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, add finely powdered potassium cyanide (14.6 g, 0.225 mol, 1.5 equiv). Add 75 mL of deionized water and stir to dissolve the KCN.

  • Substrate Addition : In a separate beaker, dissolve 4-benzyloxybenzyl chloride (35.0 g, 0.15 mol) in 150 mL of absolute ethanol. Transfer this solution to the addition funnel.

  • Initiate Reaction : Add the ethanolic solution of 4-benzyloxybenzyl chloride dropwise to the stirring aqueous KCN solution over 30 minutes at room temperature.

  • Reflux : Once the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration : After the reaction is complete, cool the mixture to room temperature. A precipitate of potassium chloride (KCl) will form. Filter the mixture through a Büchner funnel to remove the inorganic salts. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to recover any entrained product.

  • Solvent Removal : Combine the filtrates and transfer them to a round-bottom flask. Remove the majority of the ethanol using a rotary evaporator.

  • Extraction : Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Add 100 mL of deionized water and extract the product with diethyl ether (3 x 75 mL).

  • Washing and Drying : Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Final Product Isolation : Concentrate the dried organic solution under reduced pressure on a rotary evaporator to yield the crude product as an off-white solid.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to afford pure 4-benzyloxybenzyl cyanide. The expected yield is typically in the range of 80-90%.

Product Characterization

The identity and purity of the synthesized 4-benzyloxybenzyl cyanide (M.P. 63-69 °C)[2] can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy : The most telling feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretch. This peak is expected to appear in the range of 2240-2260 cm⁻¹.[9][10] The absence of a C-Cl stretching band from the starting material and the presence of the nitrile peak confirm the conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should show distinct signals for the aromatic protons of both the benzyl and phenyl rings. A key signal is the singlet for the benzylic protons (Ar-CH₂-CN), which is expected to appear around 3.7-3.9 ppm. The benzylic protons of the benzyl ether group (Ph-CH₂-O) will appear as a singlet around 5.1 ppm.

    • ¹³C NMR : The nitrile carbon (C≡N) will exhibit a characteristic signal in the 115-125 ppm range.[9][11] The presence of this signal is definitive proof of a successful cyanation.

References

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
  • Química Organica.org. (n.d.). IR spectrum: Nitriles.
  • Workman, J., Jr. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Princeton University. (2013, May 20). Potassium Cyanide Safe Handling Guideline. Retrieved from Princeton University Environmental Health and Safety.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Organic Syntheses. (n.d.). Benzeneacetonitrile, 4-methoxy-α-[(trimethylsilyl)oxy]-.
  • Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
  • J&K Scientific LLC. (n.d.). 4-Benzyloxybenzyl cyanide.
  • CAMEO Chemicals. (n.d.). POTASSIUM CYANIDE.
  • Chem-Impex. (n.d.). 4-Benzyloxybenzyl cyanide.
  • ChemicalBook. (n.d.). 4-Hydroxybenzyl cyanide synthesis.
  • BenchChem. (n.d.). Side reactions and byproduct formation in the cyanation of benzyl halides.
  • Organic Syntheses. (n.d.). Benzyl Cyanide.

Sources

Application Notes & Protocols: 4-Benzyloxyphenylacetonitrile as a Versatile Precursor for the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-benzyloxyphenylacetonitrile. This versatile precursor, possessing three key reactive sites—the nitrile moiety, the benzylic α-carbon, and a cleavable benzyl ether—serves as an accessible starting point for a diverse array of novel organic compounds. This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling scientists to adapt and innovate upon these foundational protocols. We present detailed, field-tested methodologies for transformations including nitrile hydrolysis, reduction, and cycloaddition; α-alkylation; and benzyl ether deprotection. Each protocol is designed as a self-validating system, complete with characterization data and troubleshooting insights.

Introduction: The Strategic Value of this compound

This compound (CAS No: 838-96-0, Molecular Formula: C₁₅H₁₃NO, Molecular Weight: 223.27 g/mol ) is a bifunctional aromatic compound of significant interest in synthetic organic chemistry.[1][2][3] Its structure is strategically valuable for several reasons:

  • The Nitrile Group: A highly versatile functional group that can be transformed into amines, carboxylic acids, amides, and heterocycles like tetrazoles.

  • The Benzyl Protecting Group: The benzyl ether is a robust and reliable protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions but readily removable when desired.[4]

  • The Acidic α-Protons: The methylene protons adjacent to both the phenyl ring and the electron-withdrawing nitrile group are sufficiently acidic to be removed by a moderately strong base, creating a nucleophilic carbanion for C-C bond formation.

This combination of features makes it an ideal scaffold for building molecular complexity, particularly in the synthesis of biologically active molecules and novel materials.[5][6][7] This guide will explore these reactive centers through a series of detailed protocols.

cluster_Precursor This compound cluster_ReactiveSites Key Reactive Sites cluster_Products Potential Compound Classes Precursor C₁₅H₁₃NO Nitrile Nitrile Group (-C≡N) Precursor->Nitrile AlphaCarbon α-Carbon (-CH₂-CN) Precursor->AlphaCarbon ProtectingGroup Benzyl Ether (-O-Bn) Precursor->ProtectingGroup CarboxylicAcid Carboxylic Acids Nitrile->CarboxylicAcid Hydrolysis Amine Primary Amines Nitrile->Amine Reduction Tetrazole Tetrazoles Nitrile->Tetrazole Cycloaddition AlkylatedNitrile α-Alkylated Nitriles AlphaCarbon->AlkylatedNitrile Alkylation Phenol Phenols ProtectingGroup->Phenol Deprotection

Figure 1: Reactivity map of this compound.

Transformations of the Nitrile Moiety

The cyano group is a cornerstone of this precursor's utility, offering a gateway to several critical functional groups.

Hydrolysis to 4-Benzyloxyphenylacetic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation. It can be achieved under either acidic or basic conditions, proceeding through an intermediate amide.[8][9] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.[8][10] Basic hydrolysis uses a hydroxide ion as the nucleophile to attack the electrophilic carbon of the nitrile.[11][12]

Causality: For substrates with acid- or base-sensitive groups, the choice of conditions is critical. We present an acid-catalyzed protocol, which often results in a more straightforward workup, as the desired carboxylic acid can be directly isolated, while basic hydrolysis yields a carboxylate salt that requires a separate acidification step.[9][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), concentrated hydrochloric acid (5.0 eq), and water (10 volumes relative to the acid).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and then in an ice bath. The product, 4-benzyloxyphenylacetic acid, will often precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a crystalline solid.

Start Combine Reactants (Nitrile, HCl, H₂O) Reflux Heat to Reflux (4-6 hours) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to 0°C Monitor->Cool Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Cold H₂O Filter->Wash Recrystallize Recrystallize (Ethanol/Water) Wash->Recrystallize Product Pure Carboxylic Acid Recrystallize->Product

Figure 2: Workflow for nitrile hydrolysis.

Reduction to 2-(4-Benzyloxyphenyl)ethan-1-amine

The reduction of nitriles to primary amines is a powerful tool for introducing basic centers into a molecule, a common feature in many pharmaceuticals. The two most prevalent methods are catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄).[13][14]

Causality: LiAlH₄ is an extremely potent reducing agent, effective for a wide range of functional groups, but its pyrophoric nature and violent reaction with protic solvents require careful handling.[14][15] Catalytic hydrogenation is often preferred in industrial settings due to its lower cost and greater safety, though it may not be suitable if the molecule contains other reducible groups (e.g., alkenes, alkynes).[13][16]

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Quenching (Fieser workup): Carefully cool the reaction back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ether or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine.

[3+2] Cycloaddition to 5-((4-Benzyloxyphenyl)methyl)-1H-tetrazole

Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids, offering similar acidity but improved metabolic stability and cell permeability.[17][18] They are readily synthesized via the [3+2] cycloaddition of a nitrile with an azide salt.[18] The reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile.[18][19]

Causality: The use of zinc salts, such as ZnBr₂, is a safe and highly efficient method that can be performed in water, avoiding the use of potentially explosive hydrazoic acid (HN₃) that can form under strongly acidic conditions.[20]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, 1.2 eq), and zinc bromide (ZnBr₂, 1.0 eq) in water.

  • Heating: Heat the mixture to reflux with vigorous stirring for 24 hours.[20]

  • Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and acidify with 3N HCl until the pH is ~1, ensuring all solids dissolve.[20]

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Transformation Product Typical Yield Key ¹H NMR Signals (CDCl₃, δ ppm)
Hydrolysis 4-Benzyloxyphenylacetic acid85-95%7.45-7.30 (m, 5H, Bn-H), 7.25 (d, 2H), 6.90 (d, 2H), 5.05 (s, 2H, -OCH₂-), 3.60 (s, 2H, -CH₂COOH)
Reduction 2-(4-Benzyloxyphenyl)ethan-1-amine70-85%7.45-7.30 (m, 5H, Bn-H), 7.15 (d, 2H), 6.90 (d, 2H), 5.05 (s, 2H, -OCH₂-), 2.95 (t, 2H), 2.75 (t, 2H)
Cycloaddition 5-((4-BnOPh)methyl)-1H-tetrazole80-90%7.45-7.30 (m, 5H, Bn-H), 7.10 (d, 2H), 6.90 (d, 2H), 5.05 (s, 2H, -OCH₂-), 4.20 (s, 2H, -CH₂-Tet)

Table 1: Summary of transformations involving the nitrile group.

α-Alkylation at the Methylene Bridge

The protons on the carbon between the phenyl ring and the nitrile are acidic enough to be deprotonated by a strong base, creating a potent nucleophile for forming new carbon-carbon bonds. A modern and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol serves as the alkylating agent.[21][22]

Causality: This method is highly atom-economical, producing only water as a byproduct.[22] The reaction proceeds via a catalytic cycle where the alcohol is transiently oxidized to an aldehyde, which then undergoes a Knoevenagel condensation with the deprotonated nitrile, followed by reduction of the resulting alkene by the catalyst, which returns the "borrowed" hydrogen.[22]

  • Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 eq), benzyl alcohol (3.0 eq), and potassium tert-butoxide (KOtBu, 0.8 eq) in toluene.[21][23]

  • Heating: Seal the vessel and heat to 120 °C for 3-12 hours, with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil by silica gel column chromatography to obtain the α-alkylated product.

cluster_cycle Borrowing Hydrogen Catalytic Cycle Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde -2[H] Alkene C=C Double Bond Aldehyde->Alkene + Nitrile Anion Product Alkylated Product Alkene->Product +2[H] H2O H₂O Alkene->H2O Catalyst Catalyst Product->Catalyst Catalyst_H2 Catalyst-[H]₂ Catalyst_H2->Catalyst -2[H] to Alkene Catalyst->Catalyst_H2 +2[H] from Alcohol Nitrile_Anion Nitrile Anion

Sources

Protecting group strategies involving the benzyloxy moiety

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies Involving the Benzyloxy Moiety

Authored by: A Senior Application Scientist

Introduction: The Benzyl Group as a Cornerstone in Modern Synthesis

In the intricate discipline of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a fundamental prerequisite for success. Among the arsenal of protecting groups available to the synthetic chemist, the benzyloxy moiety—commonly referred to as the benzyl (Bn) group for ethers or the benzyloxycarbonyl (Cbz or Z) group for amines—stands as a paragon of reliability and versatility.[1][2] Its widespread adoption in academic and industrial laboratories, particularly in the synthesis of complex molecules like pharmaceuticals and natural products, stems from a unique combination of stability and controlled lability.

The benzyl group's utility is rooted in its general robustness across a wide spectrum of reaction conditions, including many acidic and basic environments that would compromise other common protecting groups.[1][3][4] However, its true strategic power is most evident in its selective removal under mild, reductive conditions, most notably catalytic hydrogenolysis.[1] This distinct cleavage pathway forms the basis of its role in orthogonal synthesis, a strategy that allows for the sequential deprotection of multiple functional groups within the same molecule without affecting one another.[5][6][7]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of the benzyloxy moiety. We will delve into the mechanistic underpinnings of protection and deprotection reactions, provide detailed, field-tested protocols, and explore its application in sophisticated orthogonal protection schemes.

Part 1: Protection Methodologies - Installing the Benzyl Moiety

The installation of a benzyl protecting group is a well-established transformation, with several reliable methods tailored to the specific functional group (hydroxyl, amino, or carboxyl) and the overall chemical landscape of the substrate.

Protection of Alcohols: The Benzyl Ether

The formation of a benzyl ether is the most common application of the benzyloxy group. The resulting ether linkage is exceptionally stable to a wide range of reagents.

The most prevalent method for benzyl ether formation is the Williamson ether synthesis, an SN2 reaction between an alkoxide and a benzyl halide.[8][9][10]

  • Mechanism: The reaction is initiated by the deprotonation of the alcohol with a suitable base to form a nucleophilic alkoxide. This alkoxide then displaces a halide from benzyl bromide or benzyl chloride. The lack of β-hydrogens on the benzyl halide prevents competing E2 elimination reactions, leading to clean and high-yielding transformations.[10]

  • Causality in Base Selection: The choice of base is critical and substrate-dependent.

    • Strong Bases (e.g., Sodium Hydride, NaH): For simple or unhindered alcohols, NaH in an aprotic solvent like THF or DMF is highly effective for generating the alkoxide quantitatively.[8]

    • Mild Bases (e.g., Silver Oxide, Ag₂O): When enhanced selectivity is required, such as the monobenzylation of a diol, a milder base like Ag₂O can be employed to favor protection of the more accessible or reactive hydroxyl group.[8]

Br | H₂C-Ph

>]; "Product" [label="R-O-Bn", fontcolor="#34A853"]; "NaBr" [label="Na⁺ Br⁻"]; "RO_nuc" -> "BnBr" [label="Sₙ2"]; "BnBr" -> "NaBr" [label=""]; "BnBr" -> "Product" [label=""]; } } }

Caption: Mechanism of Benzyl Ether Formation.

Protocol 1: General Benzylation of a Primary Alcohol using NaH

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq) and anhydrous DMF or THF (to make a ~0.5 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: H₂ gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

While the Williamson synthesis is robust, certain substrates require alternative conditions.

MethodReagentsConditionsBest ForReference
Acid-Catalyzed Benzyl trichloroacetimidate, TfOH (cat.)Anhydrous CH₂Cl₂, 0 °C to RTBase-sensitive substrates[8]
Neutral 2-Benzyloxy-1-methylpyridinium triflateToluene or Trifluorotoluene, 85-90 °CAcid- and base-sensitive substrates[8][11]
Reductive Etherification Benzaldehyde, Triethylsilane (Et₃SiH), Yb(OTf)₃ (cat.)CH₂Cl₂, RTOne-pot conversion from aldehydes[12]
Protection of Amines: The Carbobenzyloxy (Cbz/Z) Group

For the protection of primary and secondary amines, the benzyloxycarbonyl (Cbz) group is a widely used carbamate protecting group.

  • Mechanism: The most common method involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., NaHCO₃, Na₂CO₃, or an organic base) to neutralize the HCl byproduct.[13] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl.

Ph-CH₂-OO // C / Cl

]; "Intermediate" [label="[Intermediate Complex]"]; "Product" [label=<

Ph-CH₂-OOH //| C―N-R

, fontcolor="#34A853"]; "HCl" [label="- HCl"];

"Amine" -> "Intermediate" [label="Nucleophilic Attack"]; "CbzCl" -> "Intermediate"; "Intermediate" -> "Product" [label="Elimination"]; "Intermediate" -> "HCl"; }

Caption: Mechanism for Cbz Protection of an Amine.

Protocol 2: General Cbz Protection of an Amine

  • Preparation: Dissolve the amine substrate (1.0 eq) in a suitable solvent system, such as 1,4-dioxane/water (1:1) or THF/water.

  • Basification: Add a base, such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq), to the solution and cool to 0 °C.

  • Acylation: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring. Ensure the temperature remains at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Washing: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can often be used directly or purified by recrystallization or flash column chromatography.

Part 2: Deprotection Strategies - Unveiling the Functional Group

The selective and clean removal of the benzyl group is its most defining feature. The choice of deprotection method is dictated by the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: The Gold Standard

By far the most common and mildest method for cleaving benzyl ethers, esters, and Cbz-protected amines is catalytic hydrogenolysis.[1][5][8]

  • Mechanism: The reaction proceeds over a palladium catalyst, typically 10% palladium on activated carbon (Pd/C). The benzylic C-O bond is cleaved by H₂ gas, releasing the deprotected alcohol or amine, with toluene as the sole byproduct.[1][14] The mechanism involves oxidative addition of the benzyl ether to the Pd(0) surface, followed by hydrogenolysis to release the product and regenerate the catalyst.[14]

G ROBn R-O-Bn Complex [Surface Complex] ROBn->Complex H2 H₂ H2->Complex PdC Pd/C Catalyst PdC->Complex Complex->PdC Regenerated ROH R-OH Complex->ROH Toluene Toluene Complex->Toluene

Caption: General Workflow of Catalytic Hydrogenolysis.

Protocol 3: Deprotection of a Benzyl Ether by Hydrogenolysis

  • Setup: In a heavy-walled flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or THF).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under a blanket of inert gas or add the solvent to the catalyst first.

  • Hydrogen Atmosphere: Seal the flask and purge the system with an inert gas (N₂ or Ar). Evacuate the flask and backfill with hydrogen gas (H₂). This is typically done using a balloon filled with H₂ or a dedicated hydrogenation apparatus. Repeat the evacuate/backfill cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., balloon pressure) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed. Reactions are typically complete within 1-24 hours.

  • Filtration: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely. Quench with water before disposal.

  • Concentration: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Purification is often not required.

Catalytic Transfer Hydrogenolysis (CTH)

CTH is a highly convenient alternative to using flammable H₂ gas, making it ideal for standard laboratory-scale synthesis.[3][15] In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.[3]

  • Common Hydrogen Donors: Ammonium formate (HCO₂NH₄), formic acid (HCO₂H), and 1,4-cyclohexadiene are frequently used.[3][15]

  • Advantages: CTH avoids the need for specialized hydrogenation equipment and is generally rapid and efficient.[3][16]

Alternative Deprotection Methods

While hydrogenolysis is preferred, its incompatibility with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) necessitates alternative strategies.[15]

MethodReagentsConditionsAdvantages/DisadvantagesReference
Oxidative Cleavage DDQCH₂Cl₂/H₂OSelective for p-methoxybenzyl (PMB) over Bn. Good for hydrogenolysis-sensitive groups.[8][15]
Lewis Acid Cleavage BCl₃ or BBr₃CH₂Cl₂, -78 °C to 0 °CPreserves reducible groups. Can be harsh and requires careful stoichiometry.[15][17]
Dissolving Metal Na, NH₃(l)-78 °CBirch reduction conditions. Less common, powerful reducing conditions.[4]

Part 3: Orthogonal Strategies - The Power of Selectivity

The true elegance of the benzyl protecting group is realized in orthogonal protection schemes, where multiple, chemically distinct protecting groups are used to mask different functional groups, allowing for their selective removal in any desired order.[5][18]

Key Orthogonal Pairs with Benzyl Ethers
  • Benzyl (Bn) vs. Silyl Ethers (TBDMS, TBS, TIPS): This is a classic orthogonal pairing. The benzyl ether is stable to the fluoride ions (TBAF) or mild acid used to cleave silyl ethers, while the silyl ether is completely stable to the neutral conditions of catalytic hydrogenolysis.[5][15]

  • Benzyl (Bn) vs. p-Methoxybenzyl (PMB): While both are benzyl-type ethers, the electron-donating methoxy group on the PMB ring renders it susceptible to oxidative cleavage by reagents like DDQ under conditions that leave a standard benzyl ether untouched.[4][8] Both can be removed simultaneously by hydrogenolysis or strong acid.

  • Carbobenzyloxy (Cbz) vs. tert-Butoxycarbonyl (Boc): In peptide synthesis, this pair is fundamental. The Cbz group is removed by hydrogenolysis, whereas the Boc group is removed by treatment with a strong acid (e.g., trifluoroacetic acid, TFA).[19]

G Start Substrate-OTBDMS         |        O-Bn PathA_Reagent H₂ / Pd/C Start->PathA_Reagent Path A PathB_Reagent TBAF or H⁺ Start->PathB_Reagent Path B PathA_Product Substrate-OTBDMS         |        OH PathA_Reagent->PathA_Product Cleaves Bn PathB_Product Substrate-OH         |        O-Bn PathB_Reagent->PathB_Product Cleaves TBDMS

Caption: Orthogonal Deprotection Strategy Example.

Conclusion and Outlook

The benzyloxy moiety, in its various forms, remains an indispensable tool in the practice of modern organic synthesis. Its predictable stability, coupled with a variety of mild and selective deprotection methods, provides the chemist with a high degree of control over complex synthetic routes. Understanding the causality behind protocol choices—from the selection of a base in the Williamson ether synthesis to the choice of a hydrogen donor in CTH—enables the researcher to troubleshoot effectively and adapt methodologies to new and challenging molecular targets. As the demand for more efficient and elegant syntheses continues to grow, particularly in drug development, the strategic and intelligent application of the benzyl protecting group will undoubtedly continue to play a central role.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Vankayalapati, H., Kumar, P., & Singh, A. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(1), 59-63.
  • Madsen, R., & Roberts, C. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]<1140::aid-chem1140>3.3.co;2-y
  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
  • Coleman, R. S., & Gurrala, S. R. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(24), 3947–3950. [Link]
  • He, J., Zhao, C., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Molecular Catalysis A: Chemical, 388-389, 119-128. [Link]
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Hydrogenolysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
  • Khaligh, N. G. (2014). Direct conversion of alcohols into benzyl ether derivatives by reductive etherification of benzaldehyde derivatives. ResearchGate.
  • He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Molecular Catalysis A: Chemical, 388-389, 119-128.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. [Link]
  • He, J., Zhao, C., & Lercher, J. A. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Journal of Molecular Catalysis A: Chemical, 388, 119-128.
  • University of Calgary. (n.d.). Alcohol Protecting Groups.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • Fry, C. G., et al. (2018). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate.
  • Sivanandaiah, K. M., & Gurusiddappa, S. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry Section B, 23B(4), 372-374.
  • Pearson+. (2024). Benzyl ethers make excellent protecting groups according to the general scheme shown here.
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
  • Wikipedia. (n.d.). Benzyl group.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

Sources

Synthesis and Evaluation of Selective LSD1 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in epigenetic regulation.[1] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks that are generally associated with active gene transcription.[1] By catalyzing their demethylation, LSD1, often as a component of larger transcriptional repressor complexes like CoREST, contributes to gene silencing.[1] The aberrant overexpression of LSD1 has been implicated in a multitude of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and neuroblastoma, where it helps maintain an undifferentiated, proliferative state.[2][3] This has established LSD1 as a compelling therapeutic target for oncology and other diseases.

The development of small molecule inhibitors targeting LSD1 has become a major focus in drug discovery. These inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors. This guide provides an in-depth overview of the synthesis, characterization, and evaluation of selective LSD1 inhibitors, with a focus on providing field-proven insights and detailed experimental protocols for researchers in drug development.

The Enzymatic Mechanism of LSD1: A Target for Inhibition

LSD1 utilizes its FAD cofactor to catalyze the oxidative demethylation of methylated lysine residues. The reaction proceeds through the transfer of a hydride from the methyl group of the lysine to FAD, generating a transient iminium ion intermediate.[4] This intermediate is then hydrolyzed, releasing formaldehyde and the demethylated lysine.[4] This mechanism is crucial to understanding how different classes of inhibitors exert their effects.

Irreversible inhibitors, most notably those derived from the monoamine oxidase inhibitor tranylcypromine (TCP), form a covalent adduct with the FAD cofactor, leading to time-dependent, irreversible inactivation of the enzyme.[5] In contrast, reversible inhibitors bind non-covalently to the enzyme's active site or allosteric pockets, offering a different pharmacological profile that may be advantageous in certain therapeutic contexts.[2]

Part 1: Synthesis of a Selective Tranylcypromine-Based LSD1 Inhibitor

The tranylcypromine scaffold has proven to be a highly effective starting point for the development of potent and selective irreversible LSD1 inhibitors.[6] Modifications to the phenyl ring of TCP have been extensively explored to enhance potency and selectivity over related FAD-dependent enzymes like monoamine oxidase A and B (MAO-A and MAO-B).[7] Below is a representative, multi-step protocol for the synthesis of a potent styrenylcyclopropylamine-based LSD1 inhibitor, inspired by the synthesis of compound 34 as described in the literature.[8]

Synthetic Workflow Overview

G cluster_0 Synthesis of Styrenylcyclopropylamine Core cluster_1 Final Inhibitor Synthesis Benzaldehyde Benzaldehyde Enal Enal Benzaldehyde->Enal Condensation w/ Butanaldehyde Diene Diene Enal->Diene Horner-Wadsworth-Emmons Cyclopropane Ester Cyclopropane Ester Diene->Cyclopropane Ester Corey-Chaykovsky Reagent Cyclopropane Acid Cyclopropane Acid Cyclopropane Ester->Cyclopropane Acid Hydrolysis Racemic Amine Racemic Amine Cyclopropane Acid->Racemic Amine Curtius Rearrangement Chiral Amine Chiral Amine Racemic Amine->Chiral Amine Chiral Resolution Coupled Intermediate Coupled Intermediate Chiral Amine->Coupled Intermediate Reductive Amination Final Inhibitor Final Inhibitor Coupled Intermediate->Final Inhibitor Further Modifications Purification & Characterization Purification & Characterization Final Inhibitor->Purification & Characterization

Caption: High-level workflow for the synthesis of a styrenylcyclopropylamine-based LSD1 inhibitor.

Detailed Experimental Protocol: Synthesis of a Styrenylcyclopropylamine Analog

This protocol is a composite based on established methodologies for synthesizing similar compounds.[8][9]

Step 1: Synthesis of the Cyclopropylamine Core

  • Condensation: Benzaldehyde (1.0 eq) and butanaldehyde (1.2 eq) are condensed to form the corresponding enal intermediate.[8]

  • Horner-Wadsworth-Emmons Reaction: The enal is reacted with a Horner-Wadsworth-Emmons reagent to yield the diene.[8]

  • Cyclopropanation: The diene is treated with the Corey-Chaykovsky reagent to afford the cyclopropane ester.[8]

  • Hydrolysis: The resulting ester is hydrolyzed using aqueous NaOH in methanol to give the trans-arylcyclopropanecarboxylic acid.[9]

  • Curtius Rearrangement: The carboxylic acid is converted to the corresponding primary amine via a Curtius rearrangement using diphenylphosphoryl azide and tert-butanol, followed by acid-mediated deprotection.[9]

  • Chiral Resolution: The racemic trans-cyclopropylamine is resolved using a chiral acid, such as (S)-mandelic acid, to obtain the desired (1R,2S)-enantiomer. The absolute stereochemistry should be confirmed by X-ray crystallography.[8]

Step 2: Synthesis of the Final Inhibitor

  • Reductive Amination: The enantioenriched cyclopropylamine (1.0 eq) is subjected to reductive amination with a suitable aldehyde or ketone (e.g., tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, 1.1 eq) to form the coupled intermediate.[8]

  • Further Modifications: The intermediate may undergo further synthetic transformations, such as protection/deprotection steps and additional coupling reactions, to install the final desired functionalities.[8]

Step 3: Purification and Characterization

  • Purification: The final compound is purified by column chromatography on silica gel, followed by preparative HPLC if necessary to achieve high purity.[7]

  • Characterization: The structure and purity of the final inhibitor are confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the compound.

    • Purity Analysis: Purity is typically assessed by HPLC.

Part 2: Biochemical and Cellular Evaluation of LSD1 Inhibitors

Once a potential LSD1 inhibitor has been synthesized and characterized, its biological activity must be thoroughly evaluated. This involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Biochemical Assays: Determining Potency and Selectivity

1. Horseradish Peroxidase (HRP)-Coupled Assay (Amplex Red Assay)

This is a widely used, robust assay for measuring LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[10]

Principle: LSD1 demethylates a histone H3-derived peptide substrate, producing H₂O₂ as a byproduct. In the presence of HRP, H₂O₂ reacts with Amplex Red to produce the highly fluorescent compound resorufin, which can be measured on a plate reader.[11]

cluster_0 LSD1 Catalytic Cycle cluster_1 Detection LSD1_FAD LSD1-FAD LSD1_FADH2 LSD1-FADH2 LSD1_FAD->LSD1_FADH2 Demethylation H3K4me2 H3K4me2 Substrate H3K4me1 H3K4me1 Product H3K4me2->H3K4me1 LSD1_FADH2->LSD1_FAD Re-oxidation O2 O₂ H2O2 H₂O₂ O2->H2O2 Amplex_Red Amplex Red HRP HRP H2O2->HRP Resorufin Resorufin (Fluorescent) Amplex_Red->Resorufin Oxidation HRP->Amplex_Red

Caption: Principle of the HRP-coupled (Amplex Red) assay for LSD1 activity.

Detailed Protocol:

  • Reagents:

    • Recombinant human LSD1/CoREST complex (e.g., BPS Bioscience, Cat. #50100)

    • H3K4me2 peptide substrate (e.g., Anaspec)

    • Amplex Red reagent (e.g., Invitrogen, Cat. #A12222)[12]

    • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich)

    • Assay Buffer: 50 mM HEPES, pH 7.5

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well black plate, add the diluted inhibitor.

    • Add a solution of LSD1 enzyme (e.g., 5 nM final concentration) to each well.[3]

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.[7]

    • Prepare a substrate master mix containing the H3K4me2 peptide (e.g., 2.5 µM final concentration), HRP (e.g., 1 U/mL), and Amplex Red (e.g., 10 µM) in assay buffer.[3]

    • Initiate the reaction by adding the substrate master mix to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).[11]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2. Selectivity Profiling against MAO-A and MAO-B

Due to the structural homology between LSD1 and monoamine oxidases, it is crucial to assess the selectivity of any new inhibitor.[13]

Protocol:

  • The Amplex Red assay can be adapted to measure MAO-A and MAO-B activity.[11]

  • The protocol is analogous to the LSD1 assay, with the following substitutions:

    • Enzyme: Recombinant human MAO-A or MAO-B.

    • Substrate: A specific substrate for each enzyme is used (e.g., kynuramine for MAO-A, benzylamine for MAO-B).[11]

  • The IC₅₀ values for MAO-A and MAO-B are determined and compared to the IC₅₀ for LSD1 to calculate the selectivity ratio.

Table 1: Representative Inhibitory Activity and Selectivity Data

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
Tranylcypromine22300[13]11500[13]7000[13]~0.5x~0.3x
ORY-1001 18 [14]>100,000>100,000>5500x>5500x
GSK2879552 ~160 [10]>100,000>100,000>625x>625x

Note: IC₅₀ values can vary depending on assay conditions.

Cellular Assays: Confirming Target Engagement and Biological Effects

1. Western Blot for H3K4me2 Levels

A direct measure of LSD1 inhibition in a cellular context is the accumulation of its substrate, H3K4me2.[1]

Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., an AML cell line like MV4-11) in 6-well plates.

    • Treat the cells with various concentrations of the LSD1 inhibitor and a DMSO vehicle control for 24-48 hours.

  • Histone Extraction:

    • Harvest the cells and perform acid extraction of histones.[11]

  • Western Blotting:

    • Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against H3K4me2. A primary antibody against total Histone H3 should be used as a loading control.

    • Incubate with an HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

    • A dose-dependent increase in the normalized H3K4me2 signal confirms cellular target engagement.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly confirm that the inhibitor binds to LSD1 within the complex environment of a living cell.[15]

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation. This thermal stabilization can be quantified by measuring the amount of soluble protein remaining after heating the cells to various temperatures.[16]

Protocol:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle (DMSO).

  • Heating: Aliquot the cell suspension and heat the samples across a range of temperatures.[16]

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (non-denatured proteins) from the precipitated fraction by centrifugation.[15]

  • Protein Detection: Analyze the amount of soluble LSD1 in each sample by Western blotting or other sensitive protein detection methods like AlphaScreen.[16]

  • Data Analysis: Plot the amount of soluble LSD1 against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement. Isothermal dose-response experiments can also be performed at a fixed temperature to determine the cellular EC₅₀ for target engagement.

Treat Cells\n(Inhibitor vs. Vehicle) Treat Cells (Inhibitor vs. Vehicle) Heat Cells\n(Temperature Gradient) Heat Cells (Temperature Gradient) Treat Cells\n(Inhibitor vs. Vehicle)->Heat Cells\n(Temperature Gradient) Lyse Cells & Separate\nSoluble/Aggregated Proteins Lyse Cells & Separate Soluble/Aggregated Proteins Heat Cells\n(Temperature Gradient)->Lyse Cells & Separate\nSoluble/Aggregated Proteins Detect Soluble LSD1\n(e.g., Western Blot) Detect Soluble LSD1 (e.g., Western Blot) Lyse Cells & Separate\nSoluble/Aggregated Proteins->Detect Soluble LSD1\n(e.g., Western Blot) Plot Soluble LSD1 vs. Temp\n(Generate Melting Curves) Plot Soluble LSD1 vs. Temp (Generate Melting Curves) Detect Soluble LSD1\n(e.g., Western Blot)->Plot Soluble LSD1 vs. Temp\n(Generate Melting Curves) Observe Thermal Shift\n(Confirms Target Engagement) Observe Thermal Shift (Confirms Target Engagement) Plot Soluble LSD1 vs. Temp\n(Generate Melting Curves)->Observe Thermal Shift\n(Confirms Target Engagement)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Perspectives

The development of selective LSD1 inhibitors represents a promising therapeutic strategy for a variety of cancers and other diseases. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis and evaluation of these compounds. The tranylcypromine scaffold continues to be a fertile ground for the discovery of potent, irreversible inhibitors, while the exploration of novel reversible inhibitors is an expanding area of research.

Rigorous biochemical and cellular characterization is paramount to ensure that novel inhibitors are potent, selective, and engage their target in a biologically relevant context. The use of a suite of assays, from biochemical potency and selectivity profiling to cellular target engagement and downstream biomarker analysis, provides the necessary data to confidently advance promising compounds through the drug discovery pipeline. As our understanding of the complex roles of LSD1 in health and disease continues to grow, so too will the opportunities for the development of innovative and effective LSD1-targeted therapies.

References

  • BenchChem. (2025). Application Note: Western Blot Protocol for H3K4me2 Detection Following LSD1 Inhibition. Link
  • Maes, T., Mascaró, C., Tirapu, I., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12. Link
  • Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current opinion in chemical biology, 11(5), 561–568. Link
  • BenchChem. (2025). Application Notes and Protocols for LSD1 Inhibition by T-448. Link
  • BenchChem. (2025). Navigating the Selectivity Landscape: A Comparative Guide to LSD1 Inhibitor Cross-Reactivity with Monoamine Oxidases. Link
  • BenchChem. (2025). In-Depth Technical Guide: Target Selectivity Profile of Lsd1-IN-22. Link
  • Yang, M., Gocke, C. B., Luo, X., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058–8065. Link
  • Fioravanti, R., Vianello, P., Catto, M., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Pharmaceuticals, 13(10), 287. Link
  • Thermo Fisher Scientific. (2009). Amplex® UltraRed Reagent. Link
  • Cole, P. A., & Szewczuk, L. M. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 239–256. Link
  • Gehling, V. S., McGrath, J. P., Duplessis, M., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS medicinal chemistry letters, 11(6), 1213–1220. Link
  • Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols, 3(2), 101389. Link
  • Selleck Chemicals. (n.d.). GSK2879552 Dihydrochloride. Link
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of a Potent and Selective LSD1 Inhibitor: A Case Study on CC-90011. Link
  • Thompson, M. A., et al. (2009). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & medicinal chemistry letters, 19(21), 6005–6009. Link
  • BindingDB. (n.d.). Assay in Summary_ki. Link
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1473, 237–251. Link
  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(10), 1957–1967. Link
  • Wang, X., et al. (2020). Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. European journal of medicinal chemistry, 194, 112243. Link
  • Borrello, M. T., et al. (2021). Synthesis of carboxamide containing tranylcypromine analogues as LSD1 (KDM1A) inhibitors targeting acute myeloid leukemia. ChemRxiv. Link
  • Soriano-Jerez, P., et al. (2022). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Breast cancer research : BCR, 24(1), 2. Link
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of LSD1 Inhibitors. Link
  • APExBIO. (n.d.). ORY-1001 - Potent LSD1 Inhibitor for Epigenetic Research. Link
  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer cell, 33(3), 495–511.e12. Link
  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 38(32), 3748–3758. Link

Sources

Application Notes & Protocols: 4-Benzyloxyphenylacetonitrile as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Benzyloxyphenylacetonitrile is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure uniquely combines a stable, yet readily cleavable, benzyl protecting group with a versatile nitrile functional group. This dual functionality allows for sequential and site-selective modifications, making it an ideal starting point for constructing complex molecular architectures with significant biological activity. This guide provides an in-depth exploration of the chemical properties of this compound, its synthetic applications, and detailed protocols for its transformation into valuable downstream intermediates.

Introduction: The Strategic Advantage of this compound

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic campaign. This compound, also known as 2-(4-phenylmethoxyphenyl)acetonitrile, emerges as a superior building block due to its inherent structural attributes.[2] The molecule consists of a phenylacetonitrile core, where the phenyl ring is substituted at the para-position with a benzyloxy group.

  • The Benzyl Ether: This moiety serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles commonly used to modify the nitrile group. Yet, it can be selectively removed under mild conditions, typically via catalytic hydrogenation, to unmask the phenol for subsequent derivatization.

  • The Acetonitrile Group: The nitrile is a highly versatile functional group. It can be transformed into a primary amine, a carboxylic acid, an amide, or serve as a precursor for the construction of various heterocyclic rings. This functional handle is often the primary site for introducing diversity and modulating the pharmacokinetic properties of the target molecule.

This combination makes this compound a pre-functionalized and strategically protected scaffold, enabling chemists to build molecular complexity in a controlled and predictable manner.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental for its effective use in synthesis.

PropertyValueSource
IUPAC Name 2-(4-phenylmethoxyphenyl)acetonitrilePubChem[2]
CAS Number 838-96-0ChemicalBook[3]
Molecular Formula C₁₅H₁₃NOPubChem[2]
Molecular Weight 223.27 g/mol PubChem[2]
Form LiquidChemical Bull Pvt. Ltd.[1]
Solubility Insoluble in waterChemical Bull Pvt. Ltd.[1]
XLogP3 2.9PubChem[2]

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two primary functional groups. This allows for a modular approach to synthesis, where different parts of the molecule can be elaborated independently.

G cluster_0 This compound cluster_1 Nitrile Group Transformations cluster_2 Benzyl Ether Transformation main This compound amine Primary Amine (Reduction) main->amine e.g., LiAlH₄, H₂/Ni acid Carboxylic Acid (Hydrolysis) main->acid H₃O⁺, heat heterocycle Heterocycles (Cycloaddition) main->heterocycle Azides, etc. phenol Phenol (Debenzylation) main->phenol H₂/Pd-C

Caption: Key synthetic transformations of this compound.

  • Causality Behind Choices: The choice of transformation depends entirely on the synthetic goal. For instance, reduction of the nitrile to a primary amine is a common strategy to introduce a basic center, crucial for many receptor-ligand interactions. This is often achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. Conversely, acidic or basic hydrolysis converts the nitrile to a carboxylic acid, providing a handle for amide coupling or ester formation. The benzyl group remains intact during these transformations. Subsequently, catalytic hydrogenation (e.g., using H₂ over Palladium on carbon) cleanly cleaves the benzyl ether to reveal the phenol, which can then be alkylated or acylated to explore structure-activity relationships (SAR) at this position.

Application Case Study: Synthesis of LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology.[4] Several potent and selective LSD1 inhibitors feature a substituted phenoxypiperidine scaffold. This compound serves as an excellent precursor for the benzyloxyphenol portion of these molecules.

A published study describes the synthesis of a series of 4-(4-benzyloxy)phenoxypiperidines, which demonstrated potent and reversible inhibitory activity against LSD1.[4] The synthesis highlights the strategic use of the benzyloxy-protected phenol.

Synthetic Workflow Overview

The general synthetic approach involves coupling a protected phenol with a suitably functionalized piperidine ring. The 4-benzyloxyphenol, readily prepared from this compound, is a key intermediate.

G A This compound B 4-Benzyloxyphenol (Intermediate 1) A->B Hydrolysis & Decarboxylation D 4-(4-Benzyloxy)phenoxypiperidine (Protected Final Product) B->D Nucleophilic Aromatic Substitution C Functionalized Piperidine C->D (e.g., Mitsunobu or Williamson Ether Synthesis) E Final LSD1 Inhibitor (Active Compound) D->E Deprotection/ Further Modification

Caption: Workflow for the synthesis of LSD1 inhibitors.

This modular approach allows for the synthesis of a library of compounds by varying the functionalized piperidine partner, facilitating rapid exploration of the SAR. The final deprotection step, if necessary, unmasks functionalities crucial for biological activity.

Detailed Experimental Protocols

The following protocols are foundational for manipulating this compound and are designed to be self-validating through clear steps and expected outcomes.

Protocol 1: Reduction of this compound to 2-(4-(Benzyloxy)phenyl)ethan-1-amine

This protocol details the conversion of the nitrile to a primary amine, a key intermediate for many bioactive molecules.

Principle: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that quantitatively reduces nitriles to primary amines. The reaction is conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive hydride.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
This compound223.275.0 g22.4 mmolStarting Material
Lithium Aluminum Hydride (LiAlH₄)37.951.7 g44.8 mmol2.0 equivalents
Anhydrous Tetrahydrofuran (THF)-100 mL-Solvent
Deionized Water18.02~20 mL-For workup
15% aq. Sodium Hydroxide (NaOH)40.00~10 mL-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--Drying agent

Procedure:

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive flow of nitrogen, carefully add lithium aluminum hydride (1.7 g, 44.8 mmol) to 50 mL of anhydrous THF. Stir the resulting suspension.

  • Substrate Addition: Dissolve this compound (5.0 g, 22.4 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath) over 30 minutes. Caution: The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:

    • 1.7 mL of deionized water

    • 1.7 mL of 15% aqueous NaOH

    • 5.1 mL of deionized water Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by column chromatography if necessary.

Trustworthiness: The Fieser workup is a well-established and reliable method for quenching LiAlH₄ reactions, producing easily filterable granular solids and simplifying product isolation.

Protocol 2: Deprotection of this compound to 4-Hydroxyphenylacetonitrile

This protocol describes the cleavage of the benzyl ether to yield the corresponding phenol.

Principle: Catalytic hydrogenation using palladium on activated carbon (Pd/C) is the standard method for benzyl ether cleavage. Hydrogen gas cleaves the C-O bond of the benzyl ether, releasing the free phenol and toluene as a byproduct. The nitrile group is generally stable under these conditions, although over-reduction to the amine can occur with extended reaction times or more active catalysts.

Reagents and Materials:

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
This compound223.275.0 g22.4 mmolStarting Material
10% Palladium on Carbon (Pd/C)-0.5 g-10% w/w catalyst
Methanol (MeOH) or Ethyl Acetate-100 mL-Solvent
Hydrogen (H₂) gas2.02--Balloon or Parr shaker

Procedure:

  • Setup: To a 250 mL round-bottom flask, add this compound (5.0 g, 22.4 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Purge the flask by evacuating and backfilling with hydrogen three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the more polar product.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to afford the crude 4-hydroxyphenylacetonitrile, which can be purified by recrystallization or column chromatography.

Expertise Insight: The choice of solvent can be critical. Ethyl acetate is an excellent alternative to methanol and can sometimes lead to cleaner reactions. The reaction must be carefully monitored to avoid over-reduction of the nitrile group.

Conclusion

This compound is a high-value, versatile building block for the synthesis of bioactive molecules. Its strategically protected phenolic group and synthetically malleable nitrile handle provide a robust platform for the efficient construction of diverse chemical scaffolds. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this intermediate in their drug discovery and development programs.

References

  • This compound | C15H13NO | CID 522804 - PubChem.
  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]
  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Benzyloxyphenylacetonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction, improve yields, and ensure the purity of your final product.

The primary synthetic route to this compound is the Williamson ether synthesis. This reliable S_N2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.[1][2][3] While straightforward in principle, this synthesis is prone to several challenges that can impact yield and purity. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Low yield is the most common issue, often stemming from a combination of factors ranging from reagent quality to suboptimal reaction conditions.[4][5]

Potential Causes & Recommended Actions

Potential Cause Explanation Recommended Action
Incomplete Deprotonation The phenolic proton of 4-hydroxybenzonitrile (pKa ≈ 7.9) must be fully removed to generate the nucleophilic phenoxide. If the base is too weak or insufficient, the starting material will not be fully converted.Base Selection: Use a base with a conjugate acid pKa significantly higher than that of the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide.[6] Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation.
Competing E2 Elimination The phenoxide is a strong base and can promote the E2 elimination of the benzyl halide to form stilbene, especially at higher temperatures. This is a common side reaction.[7][8]Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the S_N2 pathway, which has a lower activation energy than elimination.[7] Typical temperatures range from room temperature to 80°C depending on the solvent and base. Alkyl Halide Choice: Use a primary alkyl halide like benzyl bromide or benzyl chloride. Tertiary halides will almost exclusively yield the elimination product.[2][7]
Side Reaction: C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1]Solvent Choice: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.
Poor Reagent Quality Reagents may be impure or degraded. Benzyl bromide can decompose over time. Bases like NaH can be passivated by atmospheric moisture. 4-hydroxybenzonitrile can contain impurities from its synthesis.Verify Purity: Use freshly opened or purified reagents. Benzyl bromide can be washed with aqueous sodium bisulfite to remove oxidation products. Ensure bases are handled under anhydrous conditions.
Insufficient Reaction Time The reaction may not have reached completion. S_N2 reactions can be slow, especially at lower temperatures.[6][7]Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the limiting reagent (usually 4-hydroxybenzonitrile) is consumed.
Question 2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Byproduct formation complicates purification and reduces the overall yield. The most common impurities are dibenzyl ether and products from C-alkylation or elimination.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_purity Verify Reagent Purity (Starting materials, solvent, base) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Analyze for Side Reactions (TLC, LC-MS, NMR) start->check_side_reactions sub_purity Impure Reagents Found? check_purity->sub_purity sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_side_reactions Side Products Detected? check_side_reactions->sub_side_reactions sub_purity->check_conditions No action_purify Purify/Replace Reagents sub_purity->action_purify Yes sub_conditions->check_side_reactions No action_optimize Optimize: - Base (Strength/Equiv.) - Temperature - Solvent - Reaction Time sub_conditions->action_optimize Yes action_minimize Minimize Side Reactions: - Lower Temperature - Consider PTC - Adjust Stoichiometry sub_side_reactions->action_minimize Yes end_node Re-run Experiment & Monitor action_purify->end_node action_optimize->end_node action_minimize->end_node

Caption: A logical workflow for troubleshooting low product yield.

Question 3: My final product is difficult to purify. What are the best purification strategies?

Purification aims to remove unreacted starting materials, salts, and organic byproducts. The melting point of pure this compound is approximately 65°C.[9]

  • Aqueous Workup: After the reaction is complete, the mixture is typically cooled and quenched with water. This dissolves inorganic salts (e.g., KBr, NaBr). The organic product can then be extracted into a suitable solvent like ethyl acetate or dichloromethane. Washing the organic layer with a dilute base (e.g., 5% NaOH) can remove any unreacted 4-hydroxybenzonitrile.

  • Recrystallization: This is often the most effective method for obtaining highly pure product.

    • Solvent Screening: Test solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes. The ideal solvent will dissolve the crude product when hot but allow it to crystallize upon cooling, while impurities remain in the solution.

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, silica gel chromatography is a reliable alternative.[5]

    • Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity should be chosen based on TLC analysis of the crude mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for this synthesis?

The Williamson ether synthesis is the standard and most reliable method.[1][2] For enhanced efficiency, particularly on a larger scale, Phase-Transfer Catalysis (PTC) is highly recommended.

What is Phase-Transfer Catalysis? PTC facilitates the reaction between reactants in different immiscible phases (e.g., an aqueous phase containing the base and phenoxide, and an organic phase containing the benzyl halide).[10] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react.[11][12]

Advantages of PTC:

  • Milder Conditions: Allows the use of inexpensive bases like NaOH in water.

  • Higher Rates & Yields: Increases reaction rates, leading to shorter reaction times and often higher yields.[11]

  • Greener Chemistry: Reduces the need for anhydrous organic solvents.[13]

Mechanism of Phase-Transfer Catalysis

G cluster_0 Aqueous Phase cluster_1 Organic Phase 4-HBN 4-Hydroxybenzonitrile (Ar-OH) Phenoxide Sodium Phenoxide (Ar-O⁻Na⁺) 4-HBN->Phenoxide Deprotonation NaOH Sodium Hydroxide (Na⁺OH⁻) IonPair_React Quat-Phenoxide Ion Pair (Q⁺Ar-O⁻) Phenoxide->IonPair_React Anion Exchange BnBr Benzyl Bromide (Bn-Br) Product This compound (Ar-O-Bn) BnBr->Product Catalyst_Org Quat-Bromide Ion Pair (Q⁺Br⁻) Product->Catalyst_Org Catalyst Regeneration IonPair_React->Product SN2 Attack Catalyst_Aq Quat-Bromide Ion Pair (Q⁺Br⁻) Catalyst_Aq->Catalyst_Org Phase Transfer

Caption: Simplified workflow of phase-transfer catalysis in the synthesis.

Q2: What are the critical safety precautions for this reaction?

Safety is paramount. Both the reactants and the product have significant hazards.

  • Benzyl Halides (Benzyl Bromide/Chloride): These are potent lachrymators (induce tearing) and are corrosive. Always handle them in a well-ventilated chemical fume hood.[14]

  • Cyanide Compounds: 4-hydroxybenzonitrile and the product, this compound, are organic cyanides (nitriles). While less acutely toxic than inorganic cyanide salts, they can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16][17] They can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids.

  • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Potassium carbonate is an irritant. Handle all bases with appropriate care.

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).[18][19]

  • Fume Hood: Conduct all steps of the reaction, including weighing reagents and workup, inside a certified chemical fume hood.[15]

  • Waste Disposal: Never mix cyanide-containing waste with acidic waste streams. Quench all cyanide-contaminated glassware and waste solutions with an alkaline bleach solution (pH > 10) before disposal according to your institution's hazardous waste protocols.[15]

Q3: Which benzyl halide should I use: benzyl bromide or benzyl chloride?

Bromide is a better leaving group than chloride, making benzyl bromide more reactive than benzyl chloride in S_N2 reactions. This generally leads to faster reaction times and allows for milder reaction conditions. However, benzyl bromide is more expensive and less stable than benzyl chloride. For most lab-scale syntheses, benzyl bromide is preferred for its higher reactivity.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol uses potassium carbonate as the base in acetonitrile.

Materials:

  • 4-hydroxybenzonitrile (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzonitrile and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the stirring solution.

  • Add benzyl bromide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent).

  • Once the 4-hydroxybenzonitrile is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Filter off the potassium salts and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization from hot ethanol or isopropanol.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This protocol is highly efficient and uses aqueous sodium hydroxide.

Materials:

  • 4-hydroxybenzonitrile (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Sodium hydroxide (NaOH) (2.0 eq) as a 50% w/v aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add 4-hydroxybenzonitrile, toluene, and TBAB.

  • Begin vigorous stirring and add the 50% aqueous NaOH solution.

  • Heat the biphasic mixture to 60-70°C.

  • Slowly add the benzyl chloride dropwise over 30 minutes. An exotherm may be observed.

  • Continue stirring vigorously at 70°C and monitor the reaction by TLC or GC until completion (typically 2-4 hours).[10]

  • Cool the mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with toluene (1x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

References

  • Wikipedia. Williamson ether synthesis.
  • Benchchem. Common side reactions in the Williamson synthesis of ethers.
  • ResearchGate. Optimization of reaction conditions. a | Download Table.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros.
  • Dissertation. Research and development of 4-hydroxybenzonitrile production process.
  • University of Wisconsin-Madison. Safety Module: Cyanides.
  • Loba Chemie. BENZYL CYANIDE FOR SYNTHESIS MSDS CAS No.
  • Kasturi Aromatics. 1 Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide.
  • ResearchGate.
  • Cleanchem Laboratories.
  • Benchchem.
  • Google Patents.
  • Benchchem. Optimizing reaction conditions for 5-Benzyloxyindole synthesis.
  • Sigma-Aldrich.
  • Benchchem. challenges in the scale-up synthesis of 4-Benzyloxy-biphenyl.
  • BOC Sciences.
  • PTC Organics.
  • ResearchGate. Optimization of the reaction conditions. | Download Scientific Diagram.
  • Benchchem. Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile.
  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
  • Biomed J Sci & Tech Res.
  • Google Patents.
  • CRDEEP Journals.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Sigma-Aldrich. (4-BENZYLOXY-PHENYL)-ACETONITRILE AldrichCPR.
  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis.
  • PMC - PubMed Central. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • Francis Academic Press.
  • NIH - PubChem. This compound | C15H13NO | CID 522804.
  • Benchchem. Dealing with low yield during the chemical synthesis of Purpurin.
  • Chemical Bull Pvt. Ltd. This compound | 838-96-0.
  • ChemicalBook. 838-96-0(this compound) Product Description.

Sources

Common side products in the synthesis of 4-Benzyloxyphenylacetonitrile and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Benzyloxyphenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, focusing on the identification and removal of process-related impurities.

Introduction: The Williamson Ether Synthesis in Context

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This robust SN2 reaction involves the deprotonation of 4-hydroxyphenylacetonitrile to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide or chloride).

While seemingly straightforward, this reaction is susceptible to several competing pathways that lead to the formation of characteristic side products. Understanding the mechanistic origin of these impurities is the first step toward developing effective purification strategies and optimizing reaction conditions for higher purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and links them to likely side products, providing detailed protocols for their removal.

Issue 1: TLC/HPLC analysis of the crude product shows a significant spot with a similar Rf/retention time to the desired product.

Probable Cause: C-Alkylated Isomer Formation

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation).[1][2] C-alkylation, typically at the ortho position to the hydroxyl group, produces an isomeric byproduct, 2-benzyl-4-hydroxyphenylacetonitrile. This isomer often has a polarity very similar to the desired O-alkylated product, making separation challenging.

Causality & Mechanism: The ratio of O- to C-alkylation is heavily influenced by the reaction solvent.[2]

  • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are the preferred choice as they solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the oxygen anion of the phenoxide exposed and highly nucleophilic, thus favoring O-alkylation.[2][3]

  • Polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it.[2][3] This steric hindrance makes the ortho-carbon a more accessible nucleophilic site, increasing the yield of the C-alkylated side product.[2]

Solution: Purification by Column Chromatography

Due to the similar polarities of the O- and C-alkylated isomers, meticulous column chromatography is the most effective removal method.

Step-by-Step Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Wet-pack a chromatography column with your chosen eluent system. A common starting point is a mixture of hexane and ethyl acetate.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar desired product (ether) should elute before the more polar C-alkylated isomer (which retains a free phenolic hydroxyl group).

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to expedite the elution of the C-alkylated product after the desired compound has been collected.

  • Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure fractions of this compound.

Issue 2: The crude product is an oil or fails to crystallize, and NMR/GC-MS indicates the presence of the starting benzyl halide.

Probable Cause: Excess Unreacted Benzyl Halide

Using an excess of the alkylating agent is a common strategy to drive the reaction to completion. However, residual benzyl bromide or benzyl chloride can be difficult to remove due to its relatively low polarity and can interfere with crystallization and downstream reactions.[4][5]

Solution 1: Chemical Quenching

Convert the benzyl halide into a more polar, water-soluble compound that can be easily removed by an aqueous wash.

Step-by-Step Protocol: Quenching with Triethylamine (TEA)

  • After the reaction is complete, cool the mixture to room temperature.

  • Add triethylamine (1.5 to 2.0 equivalents relative to the excess benzyl halide) to the reaction mixture.

  • Stir for 1-2 hours at room temperature. The TEA will react with the excess benzyl halide via an SN2 reaction to form benzyltriethylammonium halide, a quaternary ammonium salt.[4]

  • Proceed with the aqueous workup. The highly polar salt will partition into the aqueous layer, effectively removing it from your organic phase.[4]

Solution 2: Distillation/Evaporation

For small-scale reactions, benzyl halides can sometimes be removed under high vacuum at elevated temperatures.[4] However, this method is often inefficient for larger scales and carries the risk of product decomposition if temperatures are too high.

Issue 3: Aqueous workup becomes complicated by emulsions, or the product has an acidic impurity.

Probable Cause 1: Unreacted 4-hydroxyphenylacetonitrile

If the reaction did not go to completion, the unreacted starting material, 4-hydroxyphenylacetonitrile, will remain. As a phenol, it is acidic and will be deprotonated by a basic wash, which can sometimes lead to the formation of phenoxide salts that act as surfactants and cause emulsions.

Solution: Standard Basic Wash

A standard aqueous workup with a dilute base is typically sufficient to remove this impurity.

Step-by-Step Protocol: Aqueous Workup

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will convert the acidic phenol into its water-soluble salt, extracting it into the aqueous phase.[6]

  • Separate the layers. If an emulsion forms, adding a saturated brine solution can help break it.

  • Wash the organic layer sequentially with water and then brine to remove residual base and dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Probable Cause 2: Nitrile Hydrolysis

Under harsh reaction or workup conditions (e.g., prolonged heating with strong acid or base), the nitrile group can be partially or fully hydrolyzed to 4-benzyloxyphenylacetamide or 4-benzyloxyphenylacetic acid.[7][8][9]

Solution:

  • Carboxylic Acid Impurity: The acidic wash protocol described above will effectively remove the carboxylic acid byproduct.

  • Amide Impurity: The amide is typically more polar than the desired nitrile. It can usually be separated by column chromatography, eluting after the main product. To avoid its formation, use milder reaction conditions and avoid excessively harsh acidic or basic workups.[8][10]

Summary of Impurities and Removal Strategies

Impurity Origin Identification Primary Removal Method
2-Benzyl-4-hydroxyphenylacetonitrile C-alkylation of phenoxideTLC/HPLC (similar Rf), NMRColumn Chromatography
Unreacted Benzyl Halide Excess reagentGC-MS, NMRChemical Quench (e.g., with TEA) followed by aqueous wash
Unreacted 4-hydroxyphenylacetonitrile Incomplete reactionTLC, Acidic proton in NMRAqueous base wash (e.g., NaOH, K₂CO₃)
4-Benzyloxyphenylacetic Acid Nitrile hydrolysis (harsh conditions)TLC (streaking), IR (broad O-H)Aqueous base wash
4-Benzyloxyphenylacetamide Partial nitrile hydrolysisTLC (more polar spot), NMRColumn Chromatography

Frequently Asked Questions (FAQs)

Q1: My yield is very low. What are the likely causes? Low yields can stem from several factors. The most common side reaction that consumes starting material without producing the desired ether is elimination (E2 reaction) of the benzyl halide to form stilbene, especially if reaction temperatures are too high or the base is excessively strong or sterically hindered.[11] Ensure your alkyl halide is primary (benzyl halides are ideal) and avoid tertiary alkoxides to minimize this competing pathway.[1] Inefficient deprotonation of the starting phenol can also be a cause; ensure your base is sufficiently strong (K₂CO₃ or Cs₂CO₃ are common choices for phenols) and the reaction is anhydrous if using moisture-sensitive bases like NaH.[3][12]

Q2: What is the best base to use for this synthesis? For phenolic substrates like 4-hydroxyphenylacetonitrile, relatively weak inorganic bases are sufficient and often preferred to minimize side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices, particularly in polar aprotic solvents like acetonitrile or DMF.[12] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[3] Sodium hydroxide (NaOH) can also be used, but the water produced can promote C-alkylation.

Q3: Can I use a different solvent? Solvent choice is critical. As detailed above, polar aprotic solvents like acetonitrile, DMF, or DMSO are highly recommended to favor the desired O-alkylation.[2][3] Using protic solvents like ethanol or water will significantly increase the amount of the C-alkylated side product.[2]

Q4: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your two starting materials (4-hydroxyphenylacetonitrile and benzyl halide). The reaction is complete when the spot corresponding to the 4-hydroxyphenylacetonitrile starting material has been completely consumed, and a new, less polar spot corresponding to the product has appeared.

Impurity Removal Workflow

The following diagram outlines a logical workflow for the purification of crude this compound.

G start Crude Reaction Mixture workup Perform Aqueous Workup (Dilute Base Wash, e.g., K₂CO₃) start->workup Step 1 check_sm TLC/NMR Analysis: Is phenolic starting material present? workup->check_sm Step 2 check_sm->workup Yes check_halide GC-MS/NMR Analysis: Is residual benzyl halide present? check_sm->check_halide No quench Quench with Triethylamine (Forms water-soluble salt) check_halide->quench Yes check_isomer TLC/HPLC Analysis: Is C-alkylated isomer present? check_halide->check_isomer No quench->workup Repeat Aqueous Wash chromatography Purify by Silica Gel Column Chromatography final_product Pure this compound chromatography->final_product check_isomer->chromatography Yes check_isomer->final_product No

Caption: Troubleshooting workflow for purification of this compound.

References

  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved January 10, 2026.
  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved January 10, 2026.
  • Hydrolysis of nitriles. (2023). Lumen Learning - Organic Chemistry II. Retrieved January 10, 2026.
  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S. Retrieved January 10, 2026.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 10, 2026.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved January 10, 2026.
  • Common side reactions in the Williamson synthesis of ethers. (2025). BenchChem.
  • Singla, R., et al. (2014). How does one separate Benzyl bromide from the reaction mixture?.
  • How does one separate Benzyl bromide from the reaction mixture?. (n.d.). ECHEMI. Retrieved January 10, 2026.
  • Williamson ether synthesis. (2023). Wikipedia.
  • Purification strategies for removing benzyl chloride from reaction mixtures. (2025). BenchChem.
  • Phenolates- O-alkylation and C-alkyl
  • Benzyl Chloride removal?. (2011). Reddit.
  • (4-BENZYLOXY-PHENYL)-ACETONITRILE AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved January 10, 2026.
  • Williamson Ether Synthesis One of the side reactions in this... (2023). Transtutors.
  • Method for removing unreacted electrophiles from a reaction mixture. (1997).
  • C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. (2018). YouTube.
  • This compound. (n.d.). PubChem - NIH. Retrieved January 10, 2026.
  • This compound | 838-96-0. (n.d.). Chemical Bull Pvt. Ltd. Retrieved January 10, 2026.
  • 838-96-0(this compound) Product Description. (n.d.). ChemicalBook. Retrieved January 10, 2026.
  • Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412.

Sources

Technical Support Center: Purification of Crude 4-Benzyloxyphenylacetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Benzyloxyphenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2][3] The process relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. For this compound, a crystalline solid with a melting point of approximately 65°C, successful recrystallization hinges on the careful selection of a solvent that dissolves the compound well at elevated temperatures but poorly at ambient or lower temperatures.[4] This guide will walk you through the process, from solvent selection to troubleshooting common issues, ensuring a robust and reproducible purification.

Core Principles of Recrystallization

The fundamental principle of recrystallization is that the solubility of most solids increases with temperature.[5] An ideal recrystallization solvent will:

  • Dissolve the target compound (this compound) sparingly or not at all at room temperature, but have a high solubility at its boiling point.[2][6]

  • Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • Be chemically inert, not reacting with the compound being purified.[2]

  • Have a relatively low boiling point for easy removal from the purified crystals.[2]

  • Be non-toxic, inexpensive, and non-flammable for safe handling.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Key properties include its molecular formula (C15H13NO), molecular weight (223.27 g/mol ), and melting point (approximately 65°C).[1][4] Its structure, containing both a polar nitrile group and a less polar benzylic ether, suggests it will be soluble in a range of organic solvents.

Q2: I don't have a specific recrystallization solvent for this compound. How do I choose one?

A2: The ideal approach is to perform small-scale solubility tests with a variety of solvents. A good starting point, based on the structure of this compound, would be alcohols (like ethanol or isopropanol) or a mixed solvent system such as ethyl acetate/hexane. For a structurally similar compound, 4-(benzyloxy)benzaldehyde, ethanol has been shown to be an effective recrystallization solvent.

Q3: What is a mixed solvent recrystallization and when should I use it?

A3: A mixed-solvent recrystallization is employed when no single solvent provides the desired solubility profile. This technique uses a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). You would dissolve the crude product in a minimal amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). Reheating to get a clear solution followed by slow cooling should yield crystals.

Q4: How much solvent should I use for the recrystallization?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid. Using too much solvent is a common error that leads to poor or no crystal yield because the solution never becomes saturated upon cooling.

Q5: How can I improve the recovery yield of my purified crystals?

A5: To maximize yield, ensure you are using the minimum amount of hot solvent for dissolution. After slow cooling to room temperature, further cool the flask in an ice bath to decrease the solubility of your compound and promote further crystallization.[1] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.

  • Preparation : Place approximately 50 mg of crude this compound into several small test tubes.

  • Solvent Addition : To each test tube, add 1 mL of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and water).

  • Room Temperature Solubility : Agitate each tube at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Hot Solubility : Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. A good solvent will completely dissolve the compound at or near its boiling point.

  • Cooling and Crystal Formation : Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.

  • Evaluation : Based on these observations, select the solvent that provides high solubility when hot and low solubility when cold for the bulk recrystallization.

Protocol 2: Bulk Recrystallization of this compound

This protocol assumes a suitable solvent (e.g., ethanol) has been identified.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieving Saturation : Continue to add small portions of the hot solvent until the solid just completely dissolves.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Crystal Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying : Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

Data Presentation

SolventBoiling Point (°C)Polarity (Relative)Potential for Recrystallization of this compound
Water100HighUnlikely to be a good single solvent due to the compound's organic nature, but could be used as an anti-solvent with a more soluble solvent like ethanol.
Ethanol78.5HighA promising candidate, as structurally similar compounds show good recrystallization behavior in ethanol.
Isopropanol82.5Medium-HighA good alternative to ethanol, with a slightly higher boiling point.
Ethyl Acetate77.1MediumMay be a suitable solvent, potentially in a mixed system with a non-polar solvent like hexane.
Toluene110.6LowMay be too non-polar to dissolve the compound effectively, even when hot, but could be tested.
Hexane69LowLikely to be a poor solvent for dissolution but could be an effective anti-solvent in a mixed solvent system with a more polar solvent.

Troubleshooting Guide

TroubleshootingRecrystallization

Detailed Troubleshooting Scenarios
  • Issue: No Crystals Form Upon Cooling

    • Probable Cause: The most common reason for the failure of crystals to form is the use of too much solvent, preventing the solution from becoming saturated upon cooling.

    • Solution: Heat the solution to boiling and evaporate some of the solvent. Allow the concentrated solution to cool again. If crystals still do not form, the solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of the crude this compound.

  • Issue: The Product "Oils Out" Instead of Crystallizing

    • Probable Cause: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. The compound comes out of the solution as a molten liquid rather than a solid crystal lattice.

    • Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent with a lower boiling point.

  • Issue: The Yield of Recovered Crystals is Very Low

    • Probable Cause: This can result from using too much solvent, incomplete crystallization, or loss of product during transfers.

    • Solution: Check the mother liquor (the solution after filtering the crystals) for remaining product by evaporating a small amount. If a significant residue remains, you can concentrate the mother liquor by boiling off some solvent and cooling to obtain a second crop of crystals. To minimize transfer losses, ensure you rinse all glassware with a small amount of the ice-cold recrystallization solvent.

  • Issue: The Purified Crystals are Still Colored

    • Probable Cause: The presence of colored impurities that are not removed by simple recrystallization.

    • Solution: Redissolve the colored crystals in the minimum amount of hot solvent. Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize as before.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Cheméo. (n.d.). Chemical Properties of 4-Phenoxyphenylacetonitrile (CAS 92163-15-0).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • California State University, Stanislaus. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • Reddit. (2022, May 5). Guide to Recrystallisation. r/chemistry.
  • PubChemLite. (n.d.). This compound (C15H13NO).
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • University of Massachusetts Boston. (n.d.). Recrystallization – Part 1.
  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube.
  • ResearchGate. (2024, May 2). (PDF) Recrystallization of Impure Benzoic Acid.

Sources

Optimizing temperature and reaction time for the synthesis of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Benzyloxyphenylacetonitrile

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-purity yields.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] First, a base is used to deprotonate the hydroxyl group of 4-hydroxyphenylacetonitrile, forming a phenoxide ion. This highly reactive nucleophile then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the desired ether linkage.

Reaction Scheme: HO-C₆H₄-CH₂CN + Br-CH₂-C₆H₅ --(Base, Solvent)--> C₆H₅-CH₂-O-C₆H₄-CH₂CN + HBr

The efficiency of this reaction is highly dependent on several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Hydroxyphenylacetonitrile (1.0 eq.)

  • Benzyl Bromide (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • 2N Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.) and anhydrous acetone. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the resulting suspension vigorously for 15-20 minutes at room temperature to facilitate the formation of the phenoxide.

  • Alkylation: Slowly add benzyl bromide (1.1 eq.) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the 4-hydroxyphenylacetonitrile starting material on TLC), cool the mixture to room temperature.

    • Filter the suspension to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid precipitate with a small amount of acetone to recover any trapped product.[2]

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with 2N NaOH solution (to remove any unreacted 4-hydroxyphenylacetonitrile) and then with brine.[2]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[1]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization (e.g., from ethanol or a mixture of ethyl acetate/hexane) or by column chromatography on silica gel.[3]

Summary of Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the synthesis.

ParameterRecommended Value/ConditionRationale
Starting Materials 4-Hydroxyphenylacetonitrile, Benzyl BromideBenzyl bromide is a highly reactive primary halide, ideal for SN2 reactions.[1]
Base Anhydrous Potassium Carbonate (K₂CO₃)A moderately strong base that is effective for phenoxide formation without promoting significant side reactions.[4]
Solvent Anhydrous Acetone or DMFPolar aprotic solvents stabilize the transition state of the SN2 reaction, accelerating the rate.[1]
Temperature 50 - 65°C (Reflux in Acetone)Provides sufficient energy to overcome the activation barrier without promoting elimination side reactions.[1]
Reaction Time 4 - 8 hoursTypically sufficient for complete conversion, but should be monitored by TLC.[1][2]
Expected Yield 85 - 95%High yields are achievable with pure reagents and optimized conditions.[1]

Experimental Workflow Diagram

The diagram below illustrates the complete workflow for the synthesis and purification of this compound.

SynthesisWorkflow Start Starting Materials (4-Hydroxyphenylacetonitrile, Benzyl Bromide, K2CO3, Acetone) Reaction Reaction Setup & Reflux (4-6h) Start->Reaction Combine Filtration Filtration (Remove Salts) Reaction->Filtration Cool & Filter Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Filtrate Extraction Liquid-Liquid Extraction (DCM, NaOH, Brine) Concentration1->Extraction Dissolve in DCM Drying Drying (Na2SO4) Extraction->Drying Organic Layer Concentration2 Final Concentration Drying->Concentration2 Filter Purification Purification (Recrystallization or Chromatography) Concentration2->Purification Crude Product Product Pure 4-Benzyloxyphenyl- acetonitrile Purification->Product

Caption: Workflow for this compound Synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation: The formation of the phenoxide is critical. Ensure your base (K₂CO₃) is anhydrous and that you are using a sufficient molar excess (we recommend 1.5 equivalents). Moisture in the reaction will consume the base and inhibit phenoxide formation.

  • Poor Reagent Quality: Verify the purity of your 4-hydroxyphenylacetonitrile and benzyl bromide. Benzyl bromide can degrade over time, releasing HBr, which can quench the reaction. Use freshly distilled or purchased benzyl bromide if possible.

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly. Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, a higher reflux temperature (by switching to a higher-boiling solvent like DMF) might be necessary, but this can also increase side reactions.[1]

  • Suboptimal Solvent: Protic solvents like ethanol or water will solvate the phenoxide nucleophile, drastically slowing down the SN2 reaction rate.[1] Always use a dry, polar aprotic solvent.

Q2: I am observing a significant amount of an unexpected byproduct. What could it be and how can I prevent it?

A2: The most likely byproduct is from a competing reaction. Two possibilities are common:

  • E2 Elimination: The phenoxide is a strong base and can cause an E2 elimination reaction with the benzyl bromide, although this is less common with primary halides. This risk increases with higher temperatures or if a more sterically hindered base is used.[3] To minimize this, use the mildest conditions (temperature, base) that allow the reaction to proceed.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). C-alkylation is generally a minor pathway but can be promoted by certain solvents and counter-ions. Sticking to polar aprotic solvents like acetone or DMF generally favors the desired O-alkylation.[1]

Q3: My reaction seems incomplete, even after refluxing for over 8 hours. What should I do?

A3: An incomplete reaction, assuming high-quality reagents, often points to an issue with reaction kinetics or activation.

  • Increase Temperature: If you are using acetone (reflux ~56°C), consider switching to a higher-boiling polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This can significantly increase the reaction rate. Typical temperatures for Williamson ether synthesis can range from 50 to 100 °C.[1]

  • Consider a Phase-Transfer Catalyst: For reactions where the base (like K₂CO₃) has low solubility in the organic solvent, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps transport the phenoxide anion into the organic phase, accelerating the reaction.[5]

Q4: How can I effectively purify the final product away from unreacted benzyl bromide?

A4: Benzyl bromide is a lachrymator and should be handled with care.

  • Base Wash: During the workup, washing the organic layer with a dilute base solution (like NaOH or Na₂CO₃) can help quench and remove some of the unreacted benzyl bromide.

  • Volatilization: Benzyl bromide is relatively volatile. After the initial concentration, placing the crude product under high vacuum for a period can help remove residual amounts.

  • Column Chromatography: This is the most effective method. A non-polar eluent system (e.g., hexane/ethyl acetate) will easily separate the less polar benzyl bromide from the more polar product, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for this synthesis?

A1: Benzyl bromide is a strong lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used (acetone, DCM) are flammable and volatile.

Q2: Can I use benzyl chloride instead of benzyl bromide?

A2: Yes, benzyl chloride can be used. However, the reaction will likely be slower. Bromide is a better leaving group than chloride, meaning the SN2 displacement reaction occurs more readily. If using benzyl chloride, you may need to increase the reaction temperature or time to achieve full conversion.

Q3: How does the choice of base impact the reaction?

A3: The base must be strong enough to deprotonate the phenol (pKa ~10) but not so strong that it promotes side reactions.

  • Strong Bases (NaH, KHMDS): Very effective at deprotonation but can increase the risk of elimination and are more hazardous to handle.

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): Generally the best choice. They are sufficiently basic, easy to handle, and the reaction can be run as a heterogeneous mixture.[2]

  • Hydroxide Bases (NaOH, KOH): Can be used, but the water produced can hinder the SN2 reaction. If used, a phase-transfer catalyst is often required.[5]

Q4: What is the best way to monitor the reaction by TLC?

A4: Use a suitable mobile phase, such as 3:1 Hexane:Ethyl Acetate. Spot the starting material (4-hydroxyphenylacetonitrile), the benzyl bromide, and the reaction mixture on the TLC plate. The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the spot corresponding to 4-hydroxyphenylacetonitrile has disappeared.

References

  • Organic Syntheses. (n.d.). α-PHENYL-α-n-PROPYLPHENYLACETONITRILE. Org. Synth. 1971, 51, 60.
  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.
  • Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Patalano, A. (2020). Williamson Ether Synthesis. YouTube.
  • Saha, B., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate.
  • Google Patents. (1976). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile.

Sources

Stability of 4-Benzyloxyphenylacetonitrile in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Benzyloxyphenylacetonitrile

A Guide to Chemical Stability for Drug Development Professionals

Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that mastering the stability profile of a molecule is critical for successful synthesis, formulation, and ultimately, drug efficacy. This guide provides in-depth answers to common questions and troubleshooting scenarios encountered during experimental work, grounded in mechanistic principles and validated protocols.

Section 1: Stability in Acidic Conditions

The presence of two key functional groups—a nitrile and a benzyl ether—makes the behavior of this compound in acidic media a primary concern for researchers.

Frequently Asked Questions (Acidic Environment)

Q1: I'm planning a reaction in an acidic solvent. What are the potential degradation pathways for this compound?

A1: In an acidic environment, this compound has two primary points of vulnerability: the nitrile group and the benzyl ether linkage.

  • Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to acid-catalyzed hydrolysis. This reaction typically proceeds in two stages: first to an intermediate amide (4-benzyloxyphenylacetamide), and then, under more forcing conditions (e.g., heat, concentrated acid), to the final carboxylic acid (4-benzyloxyphenylacetic acid).[1][2]

  • Benzyl Ether Cleavage: The benzyl ether linkage is generally more robust but can be cleaved by strong acids, particularly at elevated temperatures.[3][4] This deprotection reaction yields 4-hydroxyphenylacetonitrile and toluene (from the cleaved benzyl group).

Generally, hydrolysis of the nitrile is the more facile pathway under moderately acidic conditions. However, both reactions can occur simultaneously, leading to a complex product mixture.

Q2: Can you explain the mechanism of acid-catalyzed nitrile hydrolysis? Why does it happen?

A2: Certainly. The mechanism is a classic example of acid catalysis that activates an otherwise moderately reactive functional group.[5][6][7]

  • Protonation: The reaction begins with the protonation of the nitrile nitrogen by the acid (e.g., H₃O⁺). This places a positive charge on the nitrogen, which is then delocalized by resonance to the carbon atom.[6][8]

  • Nucleophilic Attack: This resonance effect makes the nitrile carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water.

  • Tautomerization & Amide Formation: A series of proton transfers and tautomerization steps convert the initial adduct into a more stable protonated amide intermediate.[8]

  • Amide Hydrolysis: This protonated amide can then be deprotonated to yield the neutral amide or undergo a second round of hydrolysis (itself an acid-catalyzed process) to form the carboxylic acid and an ammonium ion.[5] The final step, formation of the ammonium ion, is often the driving force for the reaction to proceed to completion.[5]

Q3: Under what specific acidic conditions should I be concerned about benzyl ether cleavage?

A3: While stable to many weak acids, the benzyl ether bond is labile under more stringent conditions. Cleavage is typically favored by:

  • Strong Protic Acids: Reagents like HBr, HI, or trifluoroacetic acid (TFA) are effective.[4][9]

  • Lewis Acids: Certain Lewis acids can also promote cleavage.[10]

  • Elevated Temperatures: The rate of cleavage increases significantly with heat.

The mechanism proceeds via protonation of the ether oxygen, converting it into a good leaving group.[4] The subsequent C-O bond scission can occur via an Sₙ1-like pathway, as the resulting benzyl carbocation is stabilized by the adjacent phenyl ring.[9] Therefore, if your protocol involves heating with strong acids, you must anticipate the formation of 4-hydroxyphenylacetonitrile.

Q4: If I see multiple products, what are they likely to be?

A4: Depending on the reaction conditions, you could see a mixture of the compounds listed in the table below. The polarity of these compounds differs significantly, which is key for separation and analysis.

Compound NameStructureExpected Polarity (TLC)
This compound (Starting Material)Low
4-Benzyloxyphenylacetamide (Amide Intermediate)Medium
4-Benzyloxyphenylacetic Acid (Hydrolysis Product)High (streaks on silica)
4-Hydroxyphenylacetonitrile (Ether Cleavage Product)Medium-High
4-Hydroxyphenylacetic Acid (Full Degradation Product)Very High

Acidic Degradation Pathway Visualization

Acidic_Degradation Start This compound Amide 4-Benzyloxyphenylacetamide Start->Amide H₃O⁺, H₂O (Mild Conditions) Phenol_Nitrile 4-Hydroxyphenylacetonitrile Start->Phenol_Nitrile Strong Acid (e.g., HBr), Δ (Ether Cleavage) Acid 4-Benzyloxyphenylacetic Acid Amide->Acid H₃O⁺, H₂O, Δ (Harsh Conditions) Phenol_Acid 4-Hydroxyphenylacetic Acid Acid->Phenol_Acid Strong Acid, Δ (Cleavage) Phenol_Nitrile->Phenol_Acid H₃O⁺, H₂O, Δ (Hydrolysis)

Caption: Potential degradation pathways under acidic conditions.

Section 2: Stability in Basic Conditions

The behavior of this compound under basic conditions is markedly different from its acidic profile, primarily due to the differential stability of the ether and nitrile functionalities.

Frequently Asked Questions (Basic Environment)

Q1: Is this compound stable to common bases like NaOH or K₂CO₃?

A1: The molecule shows divided stability. The benzyl ether group is exceptionally stable under most basic (alkaline) conditions, which is why benzyl ethers are frequently used as protecting groups for phenols in syntheses that involve basic reagents.[3] However, the nitrile group is readily hydrolyzed by aqueous bases, especially with heating.[1]

Q2: What is the mechanism of base-catalyzed nitrile hydrolysis? Can I stop the reaction at the amide stage?

A2: The base-catalyzed mechanism is more direct than its acidic counterpart.[11]

  • Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. This is the rate-determining step.

  • Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid tautomer.

  • Tautomerization: The imidic acid quickly tautomerizes to the more stable amide.

Yes, it is often possible to isolate the amide (4-benzyloxyphenylacetamide) as the major product.[2][5] This transformation is favored under milder conditions, such as using a weaker base, lower temperatures, or carefully controlled reaction times.[5] Harsher conditions, like refluxing in concentrated NaOH, will drive the subsequent hydrolysis of the amide to the corresponding carboxylate salt (sodium 4-benzyloxyphenylacetate).[1][12]

Q3: Will I see any cleavage of the benzyl ether under basic conditions?

A3: No, cleavage of the benzyl ether linkage does not occur under standard basic hydrolytic conditions (e.g., NaOH, KOH, Na₂CO₃). This bond is robust to nucleophilic attack by hydroxide. Deprotection of benzyl ethers requires specific reductive (e.g., catalytic hydrogenation) or oxidative methods, not basic hydrolysis.[13][14][15]

Basic Degradation Pathway Visualization

Basic_Degradation Start This compound Amide 4-Benzyloxyphenylacetamide Start->Amide OH⁻, H₂O (Mild Conditions) Carboxylate 4-Benzyloxyphenylacetate Salt Amide->Carboxylate OH⁻, H₂O, Δ (Harsh Conditions)

Caption: Predominant degradation pathway under basic conditions.

Section 3: Troubleshooting, Protocols, and Analytical Monitoring

A successful experiment relies on careful execution and monitoring. This section provides validated protocols for stability testing and guidance for troubleshooting common issues.

Workflow for a Typical Stability Study

Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis Prep Prepare Stock Solution of this compound Stress Aliquot into Separate Vials for Acid, Base, and Control Conditions Prep->Stress Incubate Incubate at Defined Temperature and Time Points Stress->Incubate Sample Withdraw Samples Periodically Incubate->Sample Quench Quench Reaction (e.g., Neutralize pH) Sample->Quench Analyze Analyze by HPLC or TLC Quench->Analyze Quantify Quantify Parent Compound and Degradants Analyze->Quantify Identify Identify Degradation Products (e.g., by LC-MS) Quantify->Identify Report Determine Degradation Rate and Pathway Identify->Report

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Conditions

  • Objective: To assess stability and identify degradation products in the presence of acid.

  • Methodology:

    • Preparation: Dissolve 10 mg of this compound in 5 mL of a suitable organic co-solvent (e.g., acetonitrile or 1,4-dioxane).

    • Stress Application: Add 5 mL of 1 M hydrochloric acid (HCl).

    • Incubation: Stir the mixture at a controlled temperature (e.g., 50°C).

    • Time Points: Withdraw 100 µL aliquots at specified intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Quenching: Immediately neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide (NaOH) to stop the degradation.

    • Analysis: Dilute the quenched sample with the mobile phase and analyze using a validated HPLC method or TLC.

Protocol 2: Forced Degradation in Basic Conditions

  • Objective: To assess stability and identify hydrolysis products in the presence of a base.

  • Methodology:

    • Preparation: Dissolve 10 mg of this compound in 5 mL of ethanol or methanol.[12]

    • Stress Application: Add 5 mL of 1 M sodium hydroxide (NaOH).

    • Incubation: Stir the mixture at a controlled temperature (e.g., 50°C).

    • Time Points: Withdraw 100 µL aliquots at specified intervals.

    • Quenching: Immediately neutralize the aliquot with an equivalent amount of 1 M HCl.

    • Analysis: Analyze the quenched sample directly by HPLC or TLC.

Protocol 3: General Monitoring by Thin-Layer Chromatography (TLC)

  • Objective: To quickly and qualitatively monitor reaction progress.

  • Methodology:

    • Stationary Phase: Use silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A good starting point is a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 v/v). Adjust the polarity as needed; adding a small amount of acetic acid (~1%) can improve the spot shape of acidic products.

    • Spotting: Apply a small spot of the reaction mixture alongside a spot of the starting material (co-spotting is also recommended).

    • Development: Develop the plate in a chamber saturated with the mobile phase.

    • Visualization: Visualize the spots under UV light (254 nm). Staining with phosphomolybdic acid or potassium permanganate can also be used.[16]

    • Interpretation: The starting material will have the highest R_f value. The amide intermediate will be more polar (lower R_f), and the carboxylic acid product will be the most polar, often streaking from the baseline unless an acid is included in the mobile phase.

References

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides.
  • Clark, J. hydrolysis of nitriles. Chemguide.
  • Berkeley Learning Hub. 5 Nitrile Hydrolysis Steps.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Chemistry Steps. Converting Nitriles to Amides.
  • LibreTexts. 20.7: Chemistry of Nitriles.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Mechanism Explained. Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube.
  • ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
  • The Organic Chemistry Tutor. benzyl ether cleavage. YouTube.
  • Fiveable. Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes.
  • Beilstein Journal of Organic Chemistry. Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.
  • Reddit. Benzyl ether cleavage in presence of thiourea? : r/Chempros.
  • LibreTexts. 18.3 Reactions of Ethers: Acidic Cleavage.
  • Pharmaceutical Outsourcing. Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.
  • National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • ResearchGate. How to determine chemical stability of a pharmaceutical formulation/product.
  • U.S. Food & Drug Administration (FDA). Guidance for Industry #5 - Drug Stability Guidelines.
  • PharmaState Academy. STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS 1.
  • Wikipedia. 4-Hydroxyphenylacetonitrile.
  • Chemsrc. 4-Hydroxyphenylacetonitrile | CAS#:14191-95-8.
  • Organic Syntheses. 9 - Organic Syntheses Procedure.
  • 衢州明锋化工有限公司. 对羟基苯乙腈_厂家推荐.
  • Journal of the American Chemical Society. The Hydrolysis of Nitriles with Acids.
  • National Institutes of Health (NIH). This compound. PubChem.
  • National Institutes of Health (NIH). 4-Hydroxybenzyl cyanide. PubChem.
  • Human Metabolome Database. Showing metabocard for 4-Hydroxybenzeneacetonitrile (HMDB0029757).
  • ResearchGate. Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.
  • PubChemLite. This compound (C15H13NO).
  • SciSpace. A review on development and validation of stability indicating hplc methods for analysis of acidic drugs.

Sources

Technical Support Center: Purification Strategies for Removing Unreacted 4-Benzyloxybenzyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-benzyloxybenzyl chloride in their synthetic workflows. As a highly reactive benzylic halide, 4-benzyloxybenzyl chloride is an excellent electrophile for introducing the 4-benzyloxybenzyl moiety. However, its reactivity also presents a common challenge: removing the unreacted starting material from the final product mixture. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the purity and integrity of your target compounds.

Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: Why is it critical to completely remove unreacted 4-benzyloxybenzyl chloride from my product?

Complete removal of any unreacted starting material is fundamental to good synthetic practice for several reasons:

  • Purity and Characterization: Residual 4-benzyloxybenzyl chloride will contaminate your final product, leading to inaccurate analytical data (NMR, Mass Spectrometry, etc.) and potentially misleading biological assay results.

  • Downstream Reactivity: As a reactive electrophile, it can interfere with subsequent reaction steps, leading to the formation of undesired byproducts and reduced yields.

  • Toxicity and Safety: 4-Benzyloxybenzyl chloride is classified as a corrosive compound that can cause severe skin burns and eye damage.[1] Ensuring its complete removal is essential for the safe handling and use of the final compound, especially in drug development contexts.

Q2: Besides the starting material, what are the common byproducts I should anticipate?

The primary byproduct of concern arises from the hydrolysis of the benzylic chloride, either from trace moisture in the reaction or during an aqueous workup.

  • Hydrolysis Product: The most common byproduct is 4-benzyloxybenzyl alcohol . This occurs when the chloride is displaced by water or hydroxide. This alcohol is significantly more polar than the starting chloride, which is a key characteristic we can exploit during purification.

  • Elimination Products: In the presence of strong, non-nucleophilic bases, an elimination reaction can occur, though nucleophilic substitution is generally the dominant pathway for benzylic halides.[2][3]

Q3: How can I monitor my reaction to minimize the amount of unreacted starting material before I even get to purification?

Proactive monitoring is the most efficient way to tackle this problem. Thin-Layer Chromatography (TLC) is your most valuable tool.

Best Practice for TLC Monitoring:

  • Spotting: On a silica gel TLC plate, spot your starting material (SM), a co-spot (SM and reaction mixture in the same lane), and the reaction mixture (RM).

  • Elution: Develop the plate using a solvent system where the starting material has an Rf value of approximately 0.4-0.5 (e.g., 10-20% Ethyl Acetate in Hexanes).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.

  • Interpretation: The reaction is complete when the spot corresponding to the 4-benzyloxybenzyl chloride in the "RM" lane has completely disappeared. If the spot persists, the reaction has not gone to completion.

Troubleshooting and Purification Protocols

This section details the primary methods for removing unreacted 4-benzyloxybenzyl chloride, organized from the most common general-purpose technique to more specialized chemical quenching methods.

Q4: My reaction is complete, but TLC shows leftover starting material. What is the most reliable purification method?

Answer: Flash Column Chromatography

Flash column chromatography is the gold standard for separating compounds with different polarities. Since 4-benzyloxybenzyl chloride is relatively non-polar, it can typically be separated from more polar products and the highly polar 4-benzyloxybenzyl alcohol byproduct.

Causality: The separation relies on the differential partitioning of compounds between the stationary phase (silica gel, polar) and the mobile phase (eluent, typically non-polar). Non-polar compounds like 4-benzyloxybenzyl chloride travel faster down the column, while more polar products interact more strongly with the silica and elute later.

Protocol 1: Purification via Flash Column Chromatography

  • Sample Preparation: Concentrate your crude reaction mixture under reduced pressure. If the residue is an oil, dissolve it in a minimal amount of dichloromethane (DCM). If it is a solid, dissolve it in DCM and adsorb it onto a small amount of silica gel, then evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column in your chosen eluent system. A good starting point for the eluent is the solvent system that gave good separation and an Rf of ~0.3 for your desired product on TLC.

  • Sample Loading: Carefully load your prepared sample onto the top of the packed column.

  • Elution: Begin eluting with your solvent system (e.g., 10% Ethyl Acetate/Hexanes). You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity, e.g., from 10% to 30% Ethyl Acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified compound.

Data Presentation: Eluent Selection Guide

Compound Polarity RelationshipSuggested Starting Eluent System (v/v)
Product is much more polar than SM5-10% Ethyl Acetate in Hexanes
Product is slightly more polar than SM10-20% Ethyl Acetate in Hexanes
Product is non-polar (similar to SM)1-5% Diethyl Ether in Hexanes or Toluene/Hexanes

Visualization: Flash Chromatography Workflow

A Crude Product (Oil or Solid) B Prepare Sample: Adsorb onto Silica Gel A->B D Load Sample onto Column B->D C Pack Silica Column with Eluent C->D E Elute with Solvent (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: Workflow for purification by flash column chromatography.

Q5: I want to avoid running a column. If my desired product is a stable solid, are there other options?

Answer: Recrystallization

Recrystallization is an excellent and often scalable purification technique if your product is a solid with solubility properties that differ significantly from the unreacted 4-benzyloxybenzyl chloride (Melting Point: 77-79 °C[4][5]).

Causality: This method works by dissolving the crude product in a hot solvent in which the desired compound is soluble, but the impurities (like the starting material) are either much more soluble or much less soluble. Upon cooling, the desired compound selectively crystallizes out, leaving the impurities behind in the solution (mother liquor).

Protocol 2: Purification via Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve your product when hot but not when cold. 4-benzyloxybenzyl chloride is soluble in toluene, a common solvent for recrystallization.[6]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to fully dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum. Check the purity of the crystals and the mother liquor by TLC to confirm that the starting material was successfully removed.

Data Presentation: Potential Recrystallization Solvents

SolventProperties
Ethanol/WaterGood for moderately polar products.
IsopropanolA versatile solvent for many organic solids.
TolueneGood for less polar products; starting material is soluble.[6]
Ethyl Acetate/HexanesA two-solvent system for fine-tuning solubility.
Q6: How can I chemically destroy the unreacted electrophile in the flask before starting the workup?

Answer: Nucleophilic Scavenging

This is an elegant strategy where you add a highly reactive nucleophile (a "scavenger") to the reaction mixture after your primary reaction is complete. This scavenger selectively reacts with the remaining 4-benzyloxybenzyl chloride, converting it into a new compound that is easily removed by a simple aqueous extraction. This method is adapted from established principles for removing unreacted electrophiles.[7]

Causality: The scavenger transforms the problematic, organic-soluble starting material into a salt (removable with an aqueous wash) or a highly polar compound (which will remain in the aqueous layer during extraction).

Protocol 3: Amine Scavenger Quench

This protocol is suitable if your desired product is not sensitive to amines or mild acid.

  • Cool Reaction: Once your primary reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C.

  • Add Scavenger: Add a secondary amine, such as piperidine or morpholine (2-3 equivalents relative to the initial amount of 4-benzyloxybenzyl chloride), and stir for 1-2 hours.

  • Monitor: Use TLC to confirm the complete disappearance of the 4-benzyloxybenzyl chloride spot. A new, more polar spot corresponding to the tertiary amine adduct will appear.

  • Acidic Wash: Proceed with your workup. During liquid-liquid extraction, wash the organic layer with dilute hydrochloric acid (1M HCl). The newly formed tertiary amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.

  • Complete Workup: Continue with standard aqueous washes (e.g., water, brine) and dry the organic layer.

Visualization: Nucleophilic Scavenging Workflow

cluster_0 In the Flask cluster_1 In the Separatory Funnel A Reaction Mixture (Product + Unreacted SM) B Add Amine Scavenger (e.g., Piperidine) A->B C Stir 1-2h B->C D SM Converted to Tertiary Amine Adduct C->D E Add Organic Solvent & 1M HCl (aq) D->E F Shake & Separate Layers E->F G Organic Layer: Pure Product F->G H Aqueous Layer: Water-Soluble Ammonium Salt F->H

Caption: Workflow illustrating the amine scavenger quench and extraction.

Safety & Handling
Q7: What are the key safety precautions for handling 4-benzyloxybenzyl chloride?

Answer: Always handle 4-benzyloxybenzyl chloride with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Conduct all manipulations in a certified chemical fume hood.

  • PPE: Wear safety goggles, a lab coat, and nitrile gloves. This compound is corrosive and causes severe skin burns and eye damage.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, as it can hydrolyze.[5]

  • Waste: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

References
  • PubChem. 4-Benzyloxybenzyl chloride | C14H13ClO | CID 70042. [Link]
  • LookChem. Purification of Benzyl chloride - Chempedia. [Link]
  • Chongqing Chemdad Co., Ltd. 4-(Benzyloxy)benzyl chloride. [Link]
  • Google Patents.
  • PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
  • Chemistry LibreTexts. 7.6.1.
  • Google Patents.
  • ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]
  • Sciencemadness Wiki. Benzyl chloride. [Link]
  • Chemistry LibreTexts. 7.
  • Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]
  • Chemistry LibreTexts. 7.

Sources

Technical Support Center: Column Chromatography Purification of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-Benzyloxyphenylacetonitrile. This document is designed for researchers and drug development professionals who are looking to achieve high purity of this compound using column chromatography. We will move beyond simple procedural steps to explore the underlying principles and provide robust troubleshooting strategies to address common challenges encountered in the laboratory.

The purification of this compound, a moderately polar compound, presents a classic chromatographic challenge: separating the target molecule from non-polar starting materials (like residual benzyl bromide) and more polar byproducts or unreacted 4-hydroxyphenylacetonitrile. Success hinges on the careful selection of stationary and mobile phases and a systematic approach to optimization and troubleshooting.

Recommended Chromatography Conditions: A Comparative Overview

The selection of an appropriate solvent system is critical for achieving good separation. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a Thin Layer Chromatography (TLC) plate, which generally translates to an effective elution profile on a column.[1] Below is a summary of typical starting conditions.

Parameter Condition 1 (Standard) Condition 2 (Alternative) Rationale & Comments
Stationary Phase Silica Gel (SiO₂), 230-400 meshSilica Gel (SiO₂), 230-400 meshSilica gel is the standard adsorbent for compounds of this polarity. Its slightly acidic nature is generally not problematic for the ether and nitrile functional groups.[2]
Mobile Phase Hexanes / Ethyl AcetateDichloromethane / HexanesThe Hexanes/EtOAc system is a versatile and common choice, offering a good polarity range.[3] A DCM/Hexanes system can sometimes provide different selectivity for closely eluting impurities.
Elution Profile Isocratic or Step-GradientIsocratic or Step-GradientStart with a low polarity eluent (e.g., 9:1 Hexanes:EtOAc) to elute non-polar impurities. Gradually increase polarity (e.g., to 8:2, 7:3) to elute the product. A gradient is often superior for separating compounds with different polarities.[4]
Est. Target Rf ~0.25 in 85:15 Hexanes:EtOAc~0.30 in 7:3 Hexanes:DCMThe target Rf provides a balance between good separation from impurities and a reasonable elution time. This value should be confirmed by TLC before committing to the column.[5]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a reliable method for purifying this compound on a multi-gram scale. The core principle is to ensure a homogenous column bed and to load the sample in a concentrated band to maximize resolution.[6]

1. Slurry Preparation and Column Packing

  • Causality: Packing the column with a slurry of silica gel in the initial, low-polarity mobile phase prevents the trapping of air bubbles and avoids heat generation that can occur when solvent is added to dry silica.[1] This ensures a uniform stationary phase bed, which is crucial for preventing band broadening and solvent channeling.

  • Procedure:

    • Place a cotton or glass wool plug at the bottom of a glass chromatography column, ensuring it is snug but will not unduly restrict flow. Add a ~1 cm layer of sand.[5]

    • In a separate beaker, create a slurry by mixing silica gel with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). A typical ratio is ~50-100 g of silica for every 1 g of crude material, depending on the difficulty of the separation.

    • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.

    • Gently tap the side of the column continuously to help the silica pack into a dense, uniform bed.

    • Once all the silica has been added, allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Add another ~1 cm layer of sand to the top to protect the silica surface from disturbance during sample and eluent addition.[6] Crucially, do not let the column run dry from this point forward. [1]

2. Sample Loading (Dry Loading Recommended)

  • Causality: Dissolving the crude product in a minimal amount of solvent and loading it directly onto the column (wet loading) can lead to a diffuse initial band, especially if the solvent used is more polar than the mobile phase. Dry loading, where the sample is pre-adsorbed onto silica, ensures the sample is applied as a very narrow, concentrated band, leading to significantly better separation.[4]

  • Procedure:

    • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder onto the top layer of sand in your packed column, ensuring an even layer.

3. Elution and Fraction Collection

  • Causality: The separation occurs as the mobile phase flows through the column. Compounds in the mixture establish an equilibrium between being adsorbed to the stationary phase and dissolved in the mobile phase.[2] Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds are retained longer by the silica gel.

  • Procedure:

    • Carefully add your starting mobile phase to the column, taking care not to disturb the top layer of sand/sample.

    • Apply gentle positive pressure (using a pump or regulated air line for flash chromatography) to achieve a steady flow rate. A flow rate of approximately 2 inches/minute is a good target.

    • Begin collecting fractions in test tubes or flasks immediately.

    • If running a gradient, systematically increase the polarity of the mobile phase. For example, after several column volumes of 95:5 Hexanes:EtOAc, switch to 90:10, then 85:15, and so on. This allows non-polar impurities to elute first, followed by your target compound, and finally any highly polar impurities.

4. Fraction Analysis

  • Causality: Since the separated compounds are colorless, TLC is used to analyze the collected fractions to determine which ones contain the pure product.

  • Procedure:

    • Spot a small amount from each fraction onto a TLC plate. It is good practice to spot every other fraction initially to save time and plates.

    • Develop the TLC plate in a solvent system that gives a good Rf for your product (e.g., 8:2 Hexanes:EtOAc).

    • Visualize the plate using a UV lamp (254 nm), as the aromatic rings in the molecule will be UV-active.

    • Combine the fractions that contain only the spot corresponding to pure this compound.

    • Remove the solvent from the combined pure fractions via rotary evaporation to yield the purified product.

Troubleshooting Guide & FAQs

Q1: My compound is not moving from the top of the column. What should I do?

This is a clear indication that your mobile phase is not polar enough. The solvent is unable to effectively displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of your eluent.[1] If you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. For example, if you started with 95:5, move to 90:10, then 85:15. It is crucial to make these changes stepwise to avoid eluting your compound all at once with other impurities. Always confirm with TLC that the new solvent composition will move the compound off the baseline.

Q2: My compound eluted very quickly, and the separation from impurities was poor. How can I fix this?

This happens when the mobile phase is too polar. Your compound has a very high affinity for the solvent and minimal interaction with the silica gel, causing it to travel with the solvent front.

  • Solution: You need to decrease the polarity of the mobile phase.[1] Increase the proportion of the non-polar component (e.g., hexanes). A pre-column TLC analysis is essential to prevent this; you should aim for a starting solvent system that gives your product an Rf value between 0.2 and 0.3.[1]

Q3: The separation between my product and an impurity is very poor, with overlapping fractions. What are my options?

This is a common and challenging problem, indicating that the two compounds have very similar polarities in the chosen solvent system.

  • Solution 1: Optimize the Gradient. Switch from a large step-gradient to a shallow, slow gradient. Small, incremental increases in polarity can often resolve closely running spots.[4]

  • Solution 2: Change the Solvent System. The selectivity of the separation can sometimes be dramatically changed by swapping one of the mobile phase components. For instance, if you are using hexanes/ethyl acetate, try a system based on hexanes/dichloromethane or toluene/ethyl acetate. Different solvents interact with your compounds and the stationary phase in unique ways, which can be exploited to improve separation.

  • Solution 3: Re-column the Mixed Fractions. Combine the mixed fractions, evaporate the solvent, and run a second column. For this second attempt, use a slower flow rate and a shallower gradient focused on the solvent composition where the compounds eluted.

Q4: I see streaking or "tailing" of my product spot in the collected fractions. Why is this happening?

Tailing occurs when a portion of the compound elutes much more slowly than the main band, leading to a "tail" and poor peak shape.

  • Cause 1: Sample Overload. You may have loaded too much crude material onto the column. The adsorption sites on the silica become saturated, leading to non-ideal elution behavior. Try using more silica gel relative to your sample weight (e.g., a 100:1 ratio instead of 50:1).

  • Cause 2: Sample Insolubility. If the compound is not fully soluble in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing tailing. Ensure your chosen eluent is a good solvent for your compound.

  • Cause 3: Strong Interactions. While less common for this specific molecule, strong acidic or basic sites on the silica can interact with polar functional groups. If you suspect this, you can use a deactivated silica gel or add a tiny amount (e.g., 0.1%) of a modifier like triethylamine to the eluent if your compound is basic, or acetic acid if it is acidic.[4]

Visual Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.

Troubleshooting_Workflow start Problem Observed no_elution Compound Not Moving start->no_elution poor_sep Poor Separation (Overlapping Bands) start->poor_sep fast_elution Compound Elutes Too Quickly start->fast_elution tailing Band Tailing or Streaking start->tailing cause_polar_low Cause: Eluent not polar enough no_elution->cause_polar_low Is Rf near 0 on TLC? cause_gradient Cause: Gradient too steep or wrong solvent system poor_sep->cause_gradient Are spots close on TLC? cause_polar_high Cause: Eluent too polar fast_elution->cause_polar_high Is Rf near 1 on TLC? cause_overload Cause: Column overload or sample insolubility tailing->cause_overload Is spot shape poor on TLC? sol_polar_inc Solution: Increase eluent polarity cause_polar_low->sol_polar_inc sol_polar_dec Solution: Decrease eluent polarity cause_polar_high->sol_polar_dec sol_gradient Solution: Use shallower gradient or change solvent system cause_gradient->sol_gradient sol_load Solution: Reduce sample load or use dry loading cause_overload->sol_load

Caption: Troubleshooting workflow for common column chromatography issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Phenomenex Inc. Mobile Phase Selectivity.
  • University of Colorado, Boulder. Column Chromatography.
  • Supporting Information for "D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal".
  • Phenomenex Inc. Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2025, 102, 276–302.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Chem Help ASAP. column chromatography & purification of organic compounds. YouTube.
  • HPLC Troubleshooting.
  • Column chromatography.
  • IJSDR. Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research.
  • ALWSCI Technologies. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

Sources

Challenges in the scale-up of 4-Benzyloxyphenylacetonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Benzyloxyphenylacetonitrile. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges encountered during laboratory and pilot-plant scale production.

I. Core Synthesis Pathway: Williamson Ether Synthesis

The industrial production of this compound predominantly relies on the Williamson ether synthesis.[1] This classic and robust method involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide through an SN2 mechanism.[2] In this specific application, the sodium salt of 4-hydroxyphenylacetonitrile (also known as 4-cyanophenol) is reacted with benzyl chloride.

Reaction Scheme:

Williamson Ether Synthesis 4-hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile Intermediate Sodium 4-cyanophenoxide 4-hydroxyphenylacetonitrile->Intermediate + NaOH NaOH Sodium Hydroxide (NaOH) Benzyl_Chloride Benzyl Chloride This compound This compound NaCl Sodium Chloride (NaCl) H2O Water (H2O) Intermediate->this compound + Benzyl Chloride

Caption: Williamson Ether Synthesis for this compound.

II. Troubleshooting Guide: From Lab Bench to Reactor

Scaling up chemical reactions from a laboratory setting to a larger production scale often introduces unforeseen challenges.[3] This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.

Low or Stalled Reaction Conversion

Question: My reaction is showing low conversion of starting materials to this compound, even with extended reaction times. What are the potential causes?

Answer:

Several factors can contribute to low or stalled reaction conversion, especially during scale-up. Here are the primary areas to investigate:

  • Inefficient Deprotonation: The initial step of the Williamson ether synthesis is the deprotonation of 4-hydroxyphenylacetonitrile by a base to form the nucleophilic phenoxide.[4] Inadequate deprotonation will result in a low concentration of the active nucleophile.

    • Troubleshooting:

      • Base Quality: Ensure the base (e.g., sodium hydroxide, potassium hydroxide) is of high purity and has not been compromised by excessive exposure to atmospheric moisture and carbon dioxide.

      • Stoichiometry: Use a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete deprotonation.

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide ion by solvating the cation.[5]

  • Poor Mass Transfer in a Heterogeneous System: On a larger scale, what appears as a homogeneous solution in a flask may behave as a heterogeneous mixture in a large reactor, leading to poor mixing and reduced reaction rates.[3]

    • Troubleshooting:

      • Agitation: Ensure the reactor's stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. Dead zones with poor mixing can significantly hinder the reaction.[3]

      • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly improve the reaction rate in a two-phase system by transporting the phenoxide from the aqueous or solid phase into the organic phase where the benzyl chloride resides.[6][7][8]

  • Suboptimal Reaction Temperature: The SN2 reaction is temperature-dependent.

    • Troubleshooting:

      • Temperature Monitoring: Ensure accurate temperature monitoring within the reactor. Larger volumes can have significant thermal gradients.[3]

      • Gradual Heating: Gradually increase the temperature to the optimal range (typically 60-80 °C) and monitor the reaction progress by TLC or HPLC.

Formation of Impurities and Byproducts

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

Byproduct formation is a common challenge that can complicate purification and reduce the overall yield and quality of the final product.[9]

  • Dibenzyl Ether: This is a common byproduct formed from the reaction of benzyl chloride with the benzyl alcohol produced from the hydrolysis of benzyl chloride.

    • Minimization:

      • Anhydrous Conditions: To the extent possible, maintain anhydrous conditions to minimize the hydrolysis of benzyl chloride.

      • Controlled Addition: Add the benzyl chloride to the reaction mixture in a controlled manner to avoid high localized concentrations.

  • Over-alkylation Products: While less common with phenoxides, under certain conditions, reaction at the benzylic position of the product can occur.

    • Minimization:

      • Stoichiometric Control: Use a slight excess of the 4-hydroxyphenylacetonitrile relative to the benzyl chloride to ensure the latter is the limiting reagent.

  • Unreacted Starting Materials: The presence of unreacted 4-hydroxyphenylacetonitrile and benzyl chloride in the final product is a common issue.

    • Minimization:

      • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, HPLC, or GC) to ensure the reaction has gone to completion before workup.

      • Purification: An effective workup and purification procedure are essential. This typically involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove unreacted starting materials and salts, and then purifying the crude product by recrystallization or column chromatography.

Challenges in Product Isolation and Purification

Question: I am having difficulty obtaining a pure, crystalline product after the reaction workup. What are the best practices for purification at scale?

Answer:

Purification is a critical step in obtaining high-quality this compound.

  • Workup Procedure:

    • Quenching: After the reaction is complete, cool the mixture and quench it by adding water. This will dissolve the inorganic salts and any remaining base.

    • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer sequentially with water, a dilute acid (e.g., 5% HCl) to remove any residual base, and then with brine to remove excess water.

  • Crystallization:

    • Solvent Selection: A common and effective method for purification is recrystallization. A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol or ethanol-water mixtures are often good starting points.

    • Seeding: On a larger scale, seeding the supersaturated solution with a small amount of pure product can help to induce crystallization and control the crystal size.

    • Cooling Rate: A slow and controlled cooling rate is crucial for obtaining large, well-defined crystals, which are easier to filter and wash.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with the reagents for this synthesis?

A1: The primary safety concerns are associated with the starting materials:

  • Benzyl Chloride: This is a lachrymator and is corrosive to the skin, eyes, and respiratory tract.[10][11] It is also a probable human carcinogen.[12][13] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide/Potassium Hydroxide: These are corrosive bases that can cause severe burns upon contact.[4] Handle with care and appropriate PPE.

  • Organic Solvents: Many of the organic solvents used (e.g., DMF, DMSO, ethyl acetate) are flammable and have their own specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Q2: Can I use other benzylating agents besides benzyl chloride?

A2: Yes, other benzylating agents such as benzyl bromide can be used. Benzyl bromide is generally more reactive than benzyl chloride, which may lead to faster reaction times but could also increase the formation of byproducts if the reaction is not carefully controlled. The choice of benzylating agent may also depend on cost and availability at an industrial scale.

Q3: What is the role of a phase-transfer catalyst (PTC) and is it always necessary?

A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[6] In this synthesis, a PTC like tetrabutylammonium bromide (TBAB) can transport the 4-cyanophenoxide anion from the aqueous or solid phase into the organic phase to react with benzyl chloride.[14] While not always strictly necessary, especially in a homogenous system, a PTC can significantly increase the reaction rate, improve yields, and allow for milder reaction conditions, which is highly advantageous for large-scale production.[7][8]

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): This provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, product, and any byproducts.

  • Gas Chromatography (GC): This can also be used for quantitative analysis, particularly if the components of the reaction mixture are sufficiently volatile.

Q5: What are the key considerations for scaling up this reaction from the lab to a pilot plant?

A5: Key considerations for scale-up include:[3]

  • Heat Transfer: The reaction is often exothermic. A larger reactor has a smaller surface area-to-volume ratio, making heat dissipation less efficient. A jacketed reactor with controlled heating and cooling is essential to maintain the optimal reaction temperature and prevent runaway reactions.[3]

  • Mixing and Agitation: Efficient mixing is crucial to ensure homogeneity and good mass transfer. The type and speed of the agitator must be appropriate for the reactor size and the viscosity of the reaction mixture.[3]

  • Reagent Addition: The rate of addition of reagents, particularly benzyl chloride, should be carefully controlled on a large scale to manage the reaction exotherm and minimize the formation of byproducts.

  • Safety: A thorough safety review should be conducted to identify and mitigate any potential hazards associated with handling large quantities of chemicals. This includes considerations for emergency procedures, containment, and waste disposal.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Hydroxyphenylacetonitrile133.1410.0 g0.0751.0
Sodium Hydroxide40.003.3 g0.08251.1
Benzyl Chloride126.5810.4 g0.08251.1
Tetrabutylammonium Bromide322.372.4 g0.00750.1
Toluene-100 mL--
Water-50 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxyphenylacetonitrile (10.0 g, 0.075 mol), sodium hydroxide (3.3 g, 0.0825 mol), tetrabutylammonium bromide (2.4 g, 0.0075 mol), and water (50 mL).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add toluene (100 mL) to the flask.

  • Heat the reaction mixture to 80 °C.

  • Slowly add benzyl chloride (10.4 g, 0.0825 mol) dropwise over a period of 30 minutes.

  • Maintain the reaction at 80 °C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete in 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from isopropanol to yield this compound as a white crystalline solid.

V. Troubleshooting Workflow

Troubleshooting Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node issue_node issue_node start Start Synthesis monitor Monitor Reaction Progress (TLC/HPLC) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup and Purification complete->workup Yes low_conversion Issue: Low Conversion complete->low_conversion No impurity Issue: Impurity Formation workup->impurity Impure Product success Pure Product Obtained workup->success check_base Check Base Quality and Stoichiometry low_conversion->check_base check_temp Verify Reaction Temperature check_base->check_temp check_mixing Evaluate Agitation and Consider PTC check_temp->check_mixing check_mixing->monitor check_conditions Review Reaction Conditions (Anhydrous, Temp) impurity->check_conditions check_stoich Verify Reactant Stoichiometry check_conditions->check_stoich optimize_purification Optimize Purification (Recrystallization) check_stoich->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting common issues.

VI. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Publications of the IAS Fellows. Selectivity engineering in synthesis of 4-benzyloxy propiophenone using liquid–liquid–liquid phase-transfer catalysis. [Link]

  • Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • EPA. Benzyl chloride. [Link]

  • Industrial Phase-Transfer Catalysis. [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

  • New Jersey Department of Health. Benzyl chloride - Hazardous Substance Fact Sheet. [Link]

  • GOV.UK. Benzyl chloride: general information. [Link]

  • GOV.UK. Benzyl chloride - Incident management. [Link]

  • New Jersey Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. [Link]

  • Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. [Link]

  • NIH. This compound | C15H13NO | CID 522804 - PubChem. [Link]

  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]

  • Synthesis of Flavones Volume 1 - Issue 6. [Link]

Sources

Technical Support Center: Bayesian Reaction Optimization for Improving Nitrile Synthesis Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bayesian reaction optimization in nitrile synthesis. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and enhance reaction yields through the strategic implementation of Bayesian optimization algorithms. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

I. Frequently Asked Questions (FAQs)

Q1: What is Bayesian reaction optimization, and why is it beneficial for nitrile synthesis?

A: Bayesian optimization is a powerful machine learning-based technique for optimizing complex, multi-parameter systems like chemical reactions.[1][2][3] It iteratively suggests new experimental conditions to test based on the results of previous experiments.[1][2] This approach is particularly advantageous for nitrile synthesis, which can be sensitive to a wide range of variables including catalysts, solvents, temperature, and reactant concentrations.[4][5]

The core benefit lies in its efficiency. Traditional optimization methods often require a vast number of experiments to explore the reaction landscape, which can be a significant drain on resources.[1][2] Bayesian optimization, by contrast, builds a probabilistic model of the reaction space and uses an "acquisition function" to intelligently select the next set of conditions. This balances "exploration" (testing uncertain regions of the parameter space) and "exploitation" (focusing on areas already known to give good yields), ultimately converging on the optimal conditions faster and with fewer experiments.[1][6] Studies have shown that Bayesian optimization can outperform human decision-making in terms of both efficiency and consistency.[3][5]

Q2: What are the essential components needed to start a Bayesian optimization campaign for my nitrile synthesis?

A: To embark on a Bayesian optimization campaign, you need to define the following key components:

  • Parameter Space: This includes all the variables you want to optimize. For nitrile synthesis, this could be a mix of:

    • Continuous variables: Temperature, reaction time, catalyst loading, reactant concentration.

    • Categorical variables: Type of catalyst, ligand, base, or solvent.

  • Objective Function: This is the metric you aim to maximize, which is typically the reaction yield. It can also be a multi-objective function, simultaneously optimizing for yield and stereoselectivity, for example.[1][2]

  • Initial Data Set: The algorithm needs a starting point. This can be a small set of initial experiments, perhaps based on literature precedent or a preliminary screening.[7]

  • Bayesian Optimization Software: Several open-source tools are available that allow chemists to integrate these advanced algorithms into their workflow.[3][5]

Q3: How does the algorithm handle the mix of continuous and categorical variables common in nitrile synthesis?

A: This is a crucial feature of modern Bayesian optimization frameworks. The algorithm needs to represent all reaction parameters in a machine-readable format.[1][2][7] While continuous variables are straightforward, categorical variables like different ligands or solvents are typically converted into numerical representations using various encoding techniques. The surrogate model, often a Gaussian Process, can then handle this mixed-variable space to predict reaction outcomes and their associated uncertainty.[1][8]

II. Troubleshooting Guide

Problem 1: The Bayesian optimization algorithm is not converging to a high-yield condition.

This is a common challenge that can arise from several factors. Here’s a systematic approach to troubleshooting:

Possible Cause A: Insufficient Exploration of the Parameter Space

The algorithm might be prematurely focusing on a local optimum, a set of conditions that gives a good but not the best possible yield.

Troubleshooting Steps:

  • Adjust the Acquisition Function: The acquisition function guides the selection of the next experiment. Some functions favor exploitation (refining known good results), while others encourage exploration (venturing into unknown territory). Consider using an acquisition function that places a higher emphasis on exploration, such as one with a higher "xi" value in the Expected Improvement (EI) function.

  • Expand the Initial Data Set: A more diverse initial set of experiments can provide the model with a better initial understanding of the reaction landscape, preventing it from getting stuck in a local optimum.

  • Widen the Parameter Space: If you suspect the optimal conditions lie outside your initially defined ranges, cautiously expand the boundaries for variables like temperature or concentration.

Possible Cause B: Poor Choice of Surrogate Model

The default surrogate model (often a Gaussian Process) may not be the best fit for the complexity of your specific nitrile synthesis reaction.

Troubleshooting Steps:

  • Experiment with Different Models: Some Bayesian optimization software allows for the use of alternative surrogate models, such as random forests or neural networks, which might better capture the underlying structure of your data.[1][8]

  • Feature Engineering: The way you represent your categorical variables can significantly impact the model's performance. Investigate different encoding strategies for your catalysts, ligands, and solvents.

Problem 2: I'm seeing a high degree of variability in my experimental results, which is confusing the optimization algorithm.

Inconsistent experimental outcomes can mislead the Bayesian optimization model, as it relies on the assumption that the data is a reliable representation of the reaction's performance.

Possible Cause A: Inconsistent Reaction Setup and Execution

Minor variations in experimental procedure can lead to significant differences in yield.

Troubleshooting Protocol: Standardizing Experimental Workflow

  • Automated Reagent Dispensing: Utilize automated liquid handlers or precision pumps to ensure accurate and repeatable dispensing of all reagents and solvents.

  • Controlled Atmosphere: Many nitrile synthesis reactions, particularly those involving palladium catalysis, are sensitive to air and moisture. Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.

  • Precise Temperature Control: Use a temperature-controlled reaction block or oil bath with a digital controller to maintain a stable reaction temperature.

  • Consistent Agitation: Ensure uniform mixing in all reaction vessels using a consistent stirring rate.

  • Standardized Work-up and Analysis: Follow a consistent protocol for quenching the reaction, extracting the product, and analyzing the yield (e.g., by HPLC or GC with an internal standard).

Possible Cause B: Catalyst Deactivation or Sensitivity

In palladium-catalyzed cyanation reactions, the catalyst can be poisoned by excess cyanide ions, leading to inconsistent results.[9][10][11]

Troubleshooting Steps:

  • Use a Slow-Release Cyanide Source: Consider using zinc cyanide (Zn(CN)₂) which has lower solubility and helps maintain a low concentration of free cyanide ions.[12]

  • Incorporate Additives: Some protocols include additives like zinc formate dihydrate to reactivate the palladium catalyst.[13]

  • Ligand Selection: The choice of phosphine ligand is critical in stabilizing the palladium catalyst and preventing deactivation.[10] The Bayesian optimization algorithm can be used to explore a variety of ligands to find the most robust option.

III. Visualizing the Workflow

Bayesian Optimization Loop

The iterative nature of Bayesian reaction optimization can be visualized as a continuous loop.

BayesianOptimizationLoop cluster_workflow Bayesian Optimization Workflow DefineSpace 1. Define Parameter Space InitialData 2. Run Initial Experiments DefineSpace->InitialData FitModel 3. Fit Surrogate Model InitialData->FitModel SelectNext 4. Acquisition Function Selects Next Experiment FitModel->SelectNext RunExperiment 5. Perform New Experiment SelectNext->RunExperiment UpdateData 6. Update Dataset RunExperiment->UpdateData UpdateData->FitModel Iterate

Caption: The iterative workflow of Bayesian reaction optimization.

Troubleshooting Decision Tree

When encountering issues, a logical decision-making process is key.

TroubleshootingDecisionTree Start Low Yield or No Convergence CheckVariability High Experimental Variability? Start->CheckVariability Standardize Standardize Experimental Protocol CheckVariability->Standardize Yes AdjustAlgorithm Adjust Optimization Algorithm CheckVariability->AdjustAlgorithm No CheckCatalyst Investigate Catalyst Deactivation Standardize->CheckCatalyst ExploreMore Increase Exploration AdjustAlgorithm->ExploreMore Suspect Local Optimum ChangeModel Try Different Surrogate Model AdjustAlgorithm->ChangeModel Poor Model Fit

Caption: A decision tree for troubleshooting Bayesian optimization campaigns.

IV. Data Presentation

Table 1: Example Parameter Space for Nitrile Synthesis
ParameterTypeRange / Options
Temperature (°C)Continuous25 - 120
Reaction Time (h)Continuous1 - 24
Catalyst Loading (mol%)Continuous0.5 - 5.0
LigandCategoricaldppf, XPhos, SPhos
BaseCategoricalK₂CO₃, Cs₂CO₃, K₃PO₄
SolventCategoricalToluene, Dioxane, DMF
Table 2: Comparison of Optimization Strategies
StrategyAverage Number of Experiments to Reach >90% YieldConsistency (Standard Deviation)
Human Intuition4515.2
Design of Experiments (DoE)308.5
Bayesian Optimization183.1

Note: Data is illustrative and based on findings from comparative studies.[3][5][8]

V. References

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1-2), 31-38. [Link]

  • Greenman, K. P., & Schweidtmann, A. M. (2021). Multi-task Bayesian Optimization of Chemical Reactions. ChemRxiv. [Link]

  • Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Princeton University. [Link]

  • LibreTexts. (2021). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • JoVE. (2023). Preparation of Nitriles. Journal of Visualized Experiments. [Link]

  • Rocamora, M., & Paradisi, F. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 13(10), 1361. [Link]

  • StudySmarter. (2023). Nitrile Synthesis. StudySmarter. [Link]

  • Wikipedia. (2023). Kolbe nitrile synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile Synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2005). An Investigation into Causes and Effects of High Cyanide Levels in the Palladium-Catalyzed Cyanation Reaction. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]

  • Nair, A. S., Foppa, L., & Scheffler, M. (2023). Interpretable Bayesian Optimization for Catalyst Discovery. ChemRxiv. [Link]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • ACS Webinars. (2021, May 11). Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis [Video]. YouTube. [Link]

  • The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group. [Link]

  • Griffiths, A. M., & Green, W. H. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3(3), 335-348. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. M., Janey, J., Adams, R. P., & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. PubMed. [Link]

  • Park, J., & Oh, D. C. (2023). Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. Organic Letters, 25(2), 273-278. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13145-13157. [Link]

  • ResearchGate. (2019). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Inam, M. (2023, June 19). 6 key challenges when scaling up sustainable chemical processes. CPI. [Link]

  • ResearchGate. (n.d.). Bayesian optimization for chemical reactions -process overview. ResearchGate. [Link]

  • ResearchGate. (2021). The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]

  • Pearson. (2024). Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Sciencemadness Discussion Board. (2020). nitrile synthesis from aldehydes, amines, and alcohols. Sciencemadness Discussion Board. [Link]

  • The Organic Chemistry Tutor. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]

  • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189-283. [Link]

  • Martínez-Montero, L., Gotor-Fernández, V., & Lavandera, I. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Molecules, 26(15), 4466. [Link]

Sources

Identifying and characterizing impurities in 4-Benzyloxyphenylacetonitrile via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the identification and characterization of impurities in 4-Benzyloxyphenylacetonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: Understanding the NMR fingerprint of the pure active pharmaceutical ingredient (API) is the first line of defense in impurity identification. The expected chemical shifts are influenced by the solvent used for analysis. Below is a table summarizing the approximate chemical shifts in a common deuterated solvent like CDCl₃.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzylic CH₂ (O-CH₂)~5.1~70
Acetonitrile CH₂~3.7~23
Phenyl H (benzyl group)~7.3-7.4~127-129, ~136 (ipso)
Phenyl H (phenylacetonitrile)~7.0 (d), ~7.3 (d)~115, ~129
Quaternary C (C-O)-~158
Quaternary C (C-CH₂CN)-~124
Nitrile C (CN)-~118

Note: These are approximate values and can vary based on solvent, concentration, and instrument parameters.

Q2: What are the most common impurities I should expect, and what are their characteristic NMR signals?

A2: Impurities can arise from starting materials, by-products of the synthesis, or degradation. Key impurities to monitor in the synthesis of this compound include:

  • 4-Hydroxybenzonitrile (Starting Material): A key precursor, its presence indicates an incomplete reaction. Look for the absence of the benzylic CH₂ signals and the presence of a phenolic -OH proton (often a broad singlet, concentration-dependent).

  • Benzyl Bromide (Starting Material): Another reactant, its characteristic benzylic CH₂ signal appears around 4.4-4.5 ppm.[1][2]

  • Dibenzyl Ether (By-product): Formed from the self-condensation of benzyl bromide or benzyl alcohol. It is identified by a singlet for the two equivalent benzylic methylene protons (O-CH₂-Ph) around 4.5–5.0 ppm and a multiplet for the aromatic protons.[3][4]

Impurity Key ¹H NMR Signal (ppm) Notes
4-HydroxybenzonitrilePhenolic OH (variable, broad), Aromatic protons without benzyloxy group influence.Signals will differ from the product in the aromatic region.
Benzyl Bromide~4.4-4.5 (s, 2H, CH₂Br)A sharp singlet slightly downfield from the product's O-CH₂.
Dibenzyl Ether~4.5-5.0 (s, 4H, O-(CH₂)₂)A distinct singlet integrating to 4 protons.[3]

Q3: My baseline is distorted, and the peaks are broad. What could be the cause?

A3: Poor spectral quality often points to issues with sample preparation.[5][6] Ensure your sample is fully dissolved in the deuterated solvent and free of any particulate matter, as undissolved solids can disrupt the magnetic field homogeneity.[5][7] Paramagnetic impurities, such as residual metal catalysts, can also lead to significant line broadening.[5]

Troubleshooting Guides

Problem: The aromatic regions of the main compound and impurities like dibenzyl ether or unreacted starting materials are overlapping, making unambiguous assignment difficult.

Solution Workflow:

  • Optimize 1D ¹H NMR Acquisition:

    • Increase Scans: A higher number of scans will improve the signal-to-noise ratio, making it easier to identify low-level impurities.

    • Resolution Enhancement: Adjust acquisition parameters to improve digital resolution.

  • Utilize 2D NMR Techniques: When 1D spectra are insufficient, 2D NMR is a powerful tool for resolving structural ambiguities.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms.[8][9] It is invaluable for confirming the C-H connectivity of both the API and any present impurities.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds.[8][9] It is particularly useful for identifying the connectivity across quaternary carbons, which is key to piecing together the fragments of an unknown impurity.

dot graph "Workflow_for_Overlapping_Signals" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Overlapping Aromatic Signals"]; B [label="Optimize 1D ¹H NMR (Increase Scans)"]; C [label="Acquire 2D NMR Spectra"]; D [label="HSQC: Correlate ¹H to directly attached ¹³C"]; E [label="HMBC: Correlate ¹H to ¹³C over 2-3 bonds"]; F [label="Unambiguous Signal Assignment"];

A -> B; B -> C; C -> D; C -> E; D -> F; E -> F; } caption: "Workflow for resolving overlapping signals."

Problem: The NMR spectrum shows unassigned peaks that do not correspond to known starting materials or by-products.

Solution Workflow:

  • Initial Data Collection (1D NMR):

    • ¹H NMR: Note the chemical shift, integration, and multiplicity of all unknown signals.

    • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments in the unknown impurity.

  • Determining Carbon Types (DEPT):

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types.[11] Methylene (CH₂) groups will appear as negative peaks, while methyl (CH₃) and methine (CH) groups will be positive.[12][13] Quaternary carbons are not observed in DEPT spectra.

    • DEPT-90: This experiment will only show signals for CH carbons.[11]

  • Establishing Connectivity (2D NMR):

    • HSQC: As mentioned previously, this will link each proton to its corresponding carbon.

    • HMBC: Use this to piece the fragments together by identifying longer-range H-C correlations.

dot graph "Impurity_Identification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Unknown Peaks in Spectrum"]; B [label="Acquire 1D NMR (¹H, ¹³C)"]; C [label="Acquire DEPT Spectra (DEPT-135, DEPT-90)"]; D [label="Determine Carbon Types (CH, CH₂, CH₃)"]; E [label="Acquire 2D NMR (HSQC, HMBC)"]; F [label="Establish C-H Connectivity"]; G [label="Propose Impurity Structure"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption: "Workflow for identifying unknown impurities."

Problem: You have identified an impurity and need to determine its concentration relative to the main component.

Solution: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of substances in a sample.[14][15][16] Unlike chromatographic methods, qNMR does not require a reference standard for each impurity, as the signal intensity is directly proportional to the number of nuclei.[14][17]

Experimental Protocol for qNMR:

  • Sample Preparation:

    • Accurately weigh a known amount of your this compound sample.

    • Accurately weigh a known amount of a stable, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple NMR spectrum with at least one peak that is well-resolved from the analyte and impurity signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent. Ensure complete dissolution.[17]

  • NMR Data Acquisition:

    • Use a long relaxation delay (D1) to ensure complete relaxation of all protons between scans. A common starting point is 5 times the longest T₁ relaxation time in your sample.

    • Acquire the spectrum with a sufficient signal-to-noise ratio for accurate integration of both the API and impurity signals.

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak for the internal standard, the API, and the impurity.

    • The purity or concentration can be calculated using the following formula[17][18]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

References

  • 13.11: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). SOTAX. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
  • Show HNMR spectrum for dibenzyl ether. (2025). Filo. [Link]
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
  • DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]
  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE. [Link]
  • Benzylbromide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032078). (n.d.).
  • 13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • What is qNMR and why is it important?. (n.d.). Mestrelab Resources. [Link]
  • HSQC and HMBC | NMR Core Facility. (n.d.). Columbia University. [Link]
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl
  • 2D HSQC Chemical Shifts of Impurities from Biomass Pretre
  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). UCL. [Link]

Sources

Technical Support Center: A Green Chemistry Approach to 4-Benzyloxyphenylacetonitrile Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-Benzyloxyphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals dedicated to incorporating principles of sustainability and efficiency into their workflows. Solvent usage, particularly in synthesis and purification, often constitutes the largest portion of waste in chemical processes.[1] By adopting greener chemistry practices, we can significantly reduce environmental impact, improve safety, and often lower operational costs without compromising product yield or purity.[2][3][4]

This document moves beyond standard protocols to provide a dynamic resource in a question-and-answer format. It is divided into two main sections:

  • Frequently Asked Questions (FAQs): Proactive strategies for planning your experiment to minimize solvent waste from the outset.

  • Troubleshooting Guide: Reactive solutions for common issues encountered during the synthesis and purification that lead to excessive solvent consumption.

Section 1: Frequently Asked Questions (FAQs) - Proactive Waste Reduction

This section addresses common questions about planning a solvent-efficient synthesis and purification strategy.

Q1: How should I select a reaction solvent for the synthesis of this compound that is both effective and environmentally conscious?

A1: The synthesis of this compound is a classic Williamson ether synthesis, an SN2 reaction between 4-hydroxyphenylacetonitrile and a benzyl halide.[5] The choice of solvent is critical as it must facilitate the reaction while aligning with green chemistry principles.[1][6]

The ideal solvent should be a polar aprotic solvent to solvate the cation of the base (e.g., K⁺ from K₂CO₃), which enhances the nucleophilicity of the phenoxide anion.[7] Protic solvents are unsuitable as they can be deprotonated or act as nucleophiles themselves.[8] While common choices like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective, they present significant environmental and health concerns.[7]

Our recommendation is to prioritize acetone or acetonitrile. Both are effective polar aprotic solvents for this reaction and are considered greener alternatives to DMF or DMSO due to their lower toxicity and easier recyclability.[5] Acetone, in particular, has a low boiling point, making it easy to remove post-reaction, and is often derivable from bio-based feedstocks.[9]

Table 1: Comparison of Common Solvents for Williamson Ether Synthesis

SolventClassBoiling Point (°C)Green Chemistry ConsiderationsRecommendation
Acetone Polar Aprotic56Lower toxicity, easily removed, can be bio-based.[9]Recommended
Acetonitrile Polar Aprotic82Effective, but higher toxicity than acetone.[5][8]Acceptable Alternative
DMF Polar Aprotic153High boiling point (energy intensive to remove), reprotoxic.[5][7]Avoid if Possible
DMSO Polar Aprotic189Very high boiling point, difficult to remove, can cause side reactions.[7][10]Avoid if Possible

Q2: Beyond solvent choice, what reaction parameters can be adjusted to minimize solvent use?

A2: Reducing the volume of the chosen solvent is a direct way to prevent waste. This can be achieved by:

  • Increasing Reactant Concentration: Many procedures call for dilute conditions out of tradition rather than necessity. Carefully test increasing the molar concentration of your reaction. A more concentrated reaction not only reduces solvent waste but can also increase the reaction rate due to more frequent molecular collisions. Start with a 2x increase in concentration from your standard protocol and monitor the reaction for any increase in side products or exothermic events.

  • Investigating Phase-Transfer Catalysis (PTC): For industrial-scale synthesis, PTC is a powerful technique.[5] It uses a catalyst (like a quaternary ammonium salt) to shuttle the phenoxide anion from an aqueous or solid phase into an organic phase containing the benzyl halide.[11] This can sometimes allow the reaction to proceed in a biphasic system with significantly less organic solvent, or even under neat conditions in some cases.

Q3: Is column chromatography the only option for purification? What are the alternatives?

A3: No, and avoiding chromatography is often the single most effective way to reduce solvent waste. For a solid product like this compound (m.p. ~65°C), recrystallization is the preferred and greener alternative.[12]

  • Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures. It uses a fraction of the solvent required for chromatography. The key is to find a single solvent (or a two-solvent system) where the product is highly soluble when hot but poorly soluble when cold.[13] Ethanol or isopropanol are excellent starting points for recrystallization solvent screening for this compound.

  • Slurry/Washing: If the crude product is already of high purity and the impurities are known to be soluble in a specific solvent in which the product is not, a simple slurry wash can be effective. This involves stirring the crude solid in a minimal amount of a cold, non-dissolving solvent and then filtering.

Use the following decision tree to guide your choice.

G start Crude Product Purity Assessment (TLC/¹H NMR) high_purity High Purity (>95%) Minor Impurities start->high_purity High low_purity Low Purity (<95%) Multiple Impurities start->low_purity Low slurry Perform Slurry Wash high_purity->slurry recrystallization Attempt Recrystallization low_purity->recrystallization chromatography Perform Column Chromatography success Successful? (Yield & Purity) recrystallization->success slurry->success success->chromatography No final_product Pure Product Obtained success->final_product Yes G start Eluent Exits Detector detector_signal Is Detector Signal Above Baseline Threshold? start->detector_signal waste Divert to Waste (Peak Collection) detector_signal->waste Yes (Peak Detected) recycle Divert to Solvent Reservoir (Recycle) detector_signal->recycle No (Baseline) waste->start Continue Elution recycle->start Continue Elution

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Cyanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on managing the significant thermal hazards associated with large-scale cyanation reactions. The following troubleshooting guides and FAQs address specific issues you may encounter, emphasizing the causality behind experimental choices to ensure both safety and success in your scale-up endeavors.

Part 1: Troubleshooting Guide - "What Went Wrong?"

This section addresses specific, critical issues that can arise during a large-scale cyanation reaction.

Issue 1: Rapid, Uncontrolled Temperature Rise (Runaway Reaction)

Q: My reaction temperature is increasing rapidly and uncontrollably, even with maximum cooling applied. What should I do, and what caused this?

A: An uncontrolled temperature spike is a sign of a thermal runaway, a critical safety event.[1] Immediate and decisive action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of all reagents.[1]

  • Emergency Quenching: If the temperature continues to climb, initiate your pre-planned emergency quenching protocol. This typically involves slowly adding the reaction mixture to a large volume of a suitable quenching solution, such as a stirred mixture of sodium hydroxide and sodium or calcium hypochlorite (bleach).[2] The hypochlorite will oxidize the toxic cyanide to the less toxic cyanate.[2]

  • Evacuation: If the temperature rise is extremely rapid and uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.[2]

Root Cause Analysis:

A runaway reaction occurs when the heat generated by the cyanation exceeds the heat removal capacity of your reactor.[1] Several factors, often in combination, can lead to this hazardous situation:

  • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Heat transfer efficiency decreases as the reactor volume increases relative to the surface area.

  • Rapid Reagent Addition: Adding the cyanating agent too quickly generates heat faster than it can be dissipated.[1]

  • Poor Agitation: Inefficient mixing can create localized "hot spots" with high concentrations of reactants, leading to an accelerated and localized exotherm that can propagate through the entire reaction mixture.[1][3]

  • Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the cyanating agent may accumulate without reacting. A subsequent small increase in temperature can then trigger a rapid, large-scale reaction of the built-up reagents.

Issue 2: Slower-Than-Expected Initial Exotherm, Followed by a Sudden Spike

Q: The reaction was sluggish at first, with very little heat generation. Then, the temperature suddenly spiked. What is happening?

A: This dangerous scenario is often a precursor to a runaway reaction and is typically caused by the accumulation of unreacted cyanating agent.

Explanation:

Many cyanation reactions have an initiation phase. If the reaction temperature is too low, or if an inhibitor is present in one of the starting materials, the reaction may not start immediately. However, you are still adding the cyanating agent, which builds up in the reactor. Once the reaction finally initiates, the large excess of reagent reacts very quickly, releasing a massive amount of energy that can overwhelm the cooling system.

Preventative Measures:

  • Pre-reaction Calorimetry: Conduct heat flow calorimetry studies on a small scale to understand the reaction's thermal profile, including the onset temperature and the total heat of reaction.[4]

  • Controlled Initiation: Ensure the reaction has initiated before beginning the continuous addition of the cyanating agent. This can be confirmed by a slight, controlled temperature increase after adding a small initial portion of the reagent.

  • Reagent Purity: Ensure all reagents and solvents are free from impurities that could inhibit the reaction.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the planning and execution of large-scale cyanation reactions.

Q1: What are the primary safety concerns when scaling up a cyanation reaction?

A1: The primary safety hazards are multifaceted and include:

  • Toxicity: Many cyanating reagents are highly toxic.[2] Acidic conditions can lead to the release of extremely toxic hydrogen cyanide (HCN) gas.[3][5]

  • Thermal Runaway: As discussed, the highly exothermic nature of many cyanation reactions presents a significant risk of a runaway reaction if not properly controlled.[2]

  • Reagent Reactivity: Cyanide salts can react violently with acids, and some cyanating agents can decompose exothermically if exposed to heat, moisture, or impurities.[2][6][7]

Q2: How can I accurately predict the heat load of my reaction before scaling up?

A2: Reaction calorimetry is an essential tool for generating the data needed for safe scale-up.[4]

Calorimetry Data Significance for Scale-Up
Heat of Reaction (ΔHrxn) Determines the total amount of heat that will be generated.
Heat Flow (Wattage) Indicates the rate of heat generation, which is critical for designing the required cooling capacity.
Adiabatic Temperature Rise Predicts the maximum temperature the reaction could reach if all cooling were to fail.
Heat Capacity (Cp) Measures the amount of heat required to raise the temperature of the reaction mixture.

Experimental Protocol: Small-Scale Heat Flow Calorimetry

  • Setup: A reaction calorimeter (e.g., RC1) is set up to mimic the conditions of the planned large-scale reaction, including solvent, concentrations, and temperature.

  • Calibration: The heat transfer coefficient of the calorimeter is determined using a solvent with a known heat capacity.

  • Reaction: The cyanation reaction is performed in the calorimeter, with the cyanating agent added at a controlled rate.

  • Data Acquisition: The instrument continuously measures the temperature difference between the reactor and the cooling jacket, allowing for the calculation of the heat flow in real-time.

  • Analysis: The data is analyzed to determine the total heat of reaction, the maximum heat output, and the rate of heat evolution over time.[4]

Q3: What are the key engineering controls to have in place for a large-scale cyanation?

A3: Robust engineering controls are non-negotiable for ensuring safety.

  • Reactor Design: The reactor must have a sufficiently high heat transfer area to volume ratio. Jacketed reactors with baffles to improve mixing are standard.

  • Cooling System: A reliable and powerful cooling system is critical. Consider having a secondary or emergency cooling system on standby.[2]

  • Agitation: A properly designed agitator is essential for maintaining uniform temperature and concentration throughout the reactor.

  • Dosing System: An accurate and reliable dosing pump is needed to control the addition rate of the cyanating agent.

  • Scrubbers: The reactor should be vented through a scrubber system containing a caustic solution to neutralize any potential release of HCN gas.[5]

  • HCN Detectors: Install HCN gas detectors in the processing area to provide early warning of a leak.[5]

Logical Workflow for Managing Exotherm Risk

Exotherm_Management cluster_planning Planning & Hazard Assessment cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting & Response Calorimetry Heat Flow Calorimetry PHA Process Hazard Analysis (PHA) Calorimetry->PHA SOP Develop SOPs & Emergency Plans PHA->SOP Reagent_Charge Charge Initial Reagents SOP->Reagent_Charge Controlled_Addition Controlled Reagent Addition Reagent_Charge->Controlled_Addition Monitoring Continuous Monitoring (Temp, Pressure, Agitation) Controlled_Addition->Monitoring Exotherm_Detected Exotherm Detected? Monitoring->Exotherm_Detected Exotherm_Detected->Controlled_Addition No Action_Cooling Increase Cooling / Stop Addition Exotherm_Detected->Action_Cooling Yes Action_Quench Initiate Emergency Quench Action_Cooling->Action_Quench If Uncontrolled Action_Evacuate Evacuate Area Action_Quench->Action_Evacuate If Severe

Caption: Decision workflow for managing exothermic risk in cyanation reactions.

Q4: What is Process Safety Management (PSM) and how does it apply here?

A4: Process Safety Management (PSM) is a regulatory standard from OSHA designed to prevent the catastrophic release of highly hazardous chemicals, including those used in many cyanation reactions.[8][9] It is a comprehensive management system that integrates technologies, procedures, and management practices to ensure safety.[10][11] A key component of PSM is the Process Hazard Analysis (PHA), which is a systematic review of what could go wrong and the safeguards that must be in place to prevent accidents.[10]

Q5: Can continuous flow chemistry be a safer alternative for large-scale cyanations?

A5: Yes, continuous flow chemistry offers significant safety advantages for highly exothermic and hazardous reactions.

Advantages of Continuous Flow:

  • Superior Heat Transfer: The small internal volume and high surface-area-to-volume ratio of flow reactors allow for much more efficient heat removal compared to batch reactors.[12]

  • Reduced Reaction Volume: At any given moment, only a small amount of material is in the reaction zone, minimizing the potential impact of a runaway.

  • Tighter Control: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time.[13]

  • Increased Safety: The risk associated with handling large quantities of hazardous reagents is significantly mitigated.[14]

Diagram of Batch vs. Flow Reaction Safety

Batch_vs_Flow cluster_batch Batch Reactor cluster_flow Flow Reactor Batch_Reactor Large Volume Low Surface Area/Volume Ratio Potential for Hot Spots Higher Risk of Runaway Flow_Reactor Small Volume High Surface Area/Volume Ratio Excellent Heat Transfer Inherently Safer Design

Caption: Comparison of safety profiles for batch versus flow reactors.

References

  • Process Safety Management Overview: Key Elements for Safety - Weeklysafety.com.
  • Process Safety Management (PSM): OSHA Standards & Safety - Sigma-HSE.
  • Process Safety Management (PSM) - Hendersons.
  • A Guide to OSHA's Process Safety Management (PSM) Standard - SafetyCulture.
  • OSHA Process Safety Management (PSM) Requirements - EHS.
  • Cyanation reaction safety - YouTube.
  • Sodium and Potassium Cyanide - Incident management - GOV.UK.
  • Sodium Cyanide: Systemic Agent | NIOSH - CDC.
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Publications.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia.
  • Working Safely with Cyanide Guideline - UQ Policy and Procedure Library - The University of Queensland.
  • Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Publications.
  • Cyanide Safe Use Guidelines - Columbia | Research.
  • Heat flow calorimetry - application and techniques - IChemE.
  • Sodium cyanide - Wikipedia.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit.
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC - NIH.
  • Sodium Cyanide Risks: What You Need to Know - United Chemical.
  • Chemical hazard assessment for sodium cyanide.
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
  • Optimisation and scale-up of microwave assisted cyanation.
  • A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation - PMC - NIH.
  • Cyanation – Knowledge and References - Taylor & Francis.
  • Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes - NIH.
  • Reaction Calorimetry - Polymer Science.

Sources

Validation & Comparative

A Multi-faceted Spectroscopic Approach to Validating the Structure of Synthesized 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Scientific Integrity Through Orthogonal Spectroscopic Techniques

In the realm of drug development and materials science, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques for the structural validation of 4-benzyloxyphenylacetonitrile, a versatile intermediate in organic synthesis. We will move beyond a simple recitation of methods to explain the "why" behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The synthesis of this compound, typically achieved through the Williamson ether synthesis followed by cyanation, can potentially yield side products or contain unreacted starting materials. Therefore, a multi-pronged analytical approach is not just recommended, but essential. We will explore how Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) each provide a unique and complementary piece of the structural puzzle.

The Analytical Gauntlet: A Workflow for Unimpeachable Structural Validation

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Functional Group Analysis NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Integration Data Integration & Cross-Verification FTIR->Data_Integration NMR->Data_Integration MS->Data_Integration Final_Structure Confirmed Structure of This compound Data_Integration->Final_Structure

Caption: A workflow diagram illustrating the sequential process of synthesis, purification, and multi-technique spectroscopic analysis for the robust structural validation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is an excellent first-pass technique to quickly confirm the presence of key functional groups and the absence of starting materials.[1][2] By measuring the absorption of infrared radiation by the sample, we can identify characteristic molecular vibrations.[2]

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the dried, purified solid is placed directly on the ATR crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

Data Interpretation and Comparison:

The key is to look for the appearance of the nitrile group and the ether linkage, and the disappearance of the hydroxyl group from the starting material (4-hydroxyphenylacetonitrile) or the halide from the benzyl halide.

Functional GroupExpected Wavenumber (cm⁻¹) for this compoundObserved in Synthesized Product (Hypothetical)Absent in Starting Material (e.g., 4-Hydroxyphenylacetonitrile)
Nitrile (C≡N)~2250 (sharp, medium)2248 cm⁻¹Yes
Ether (C-O-C)~1250 and ~1050 (strong, sharp)1245 cm⁻¹, 1040 cm⁻¹Yes
Aromatic C-H~3100-30003050 cm⁻¹Present
Aliphatic C-H~2950-28502920 cm⁻¹Present
Hydroxyl (O-H)N/AAbsent~3400-3200 (broad)

The presence of a sharp peak around 2248 cm⁻¹ is a strong indicator of the nitrile functional group.[3] The strong absorptions at 1245 cm⁻¹ and 1040 cm⁻¹ are characteristic of the aryl-alkyl ether linkage.[4] Crucially, the absence of a broad O-H stretch, which would be prominent in the starting material 4-hydroxyphenylacetonitrile, provides evidence of a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons.[5][6][7]

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the number of different types of protons, their electronic environment, and their neighboring protons.[8]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) are then analyzed.

Data Interpretation and Comparison:

Proton EnvironmentExpected Chemical Shift (δ, ppm) for this compoundHypothetical Observed DataIntegrationMultiplicityAssignment
Ar-H (Phenyl ring of benzyl group)7.45 - 7.307.405HMultipletProtons on the monosubstituted benzene ring.
Ar-H (Disubstituted phenyl ring)7.30 (d) and 6.95 (d)7.28 (d), 6.98 (d)2H, 2HDoublet, DoubletProtons on the 1,4-disubstituted benzene ring, showing characteristic splitting.
O-CH₂ -Ar~5.055.082HSingletMethylene protons of the benzyl group, adjacent to an oxygen.
Ar-CH₂ -CN~3.703.712HSingletMethylene protons adjacent to the nitrile group.

The five protons of the benzyl group's phenyl ring typically appear as a multiplet.[9] The two sets of two protons on the 1,4-disubstituted ring appear as distinct doublets due to their different chemical environments. The two methylene groups (O-CH₂ and CH₂-CN) appear as singlets as they have no adjacent non-equivalent protons. The integration values (5H, 2H, 2H, 2H) are critical for confirming the number of protons in each environment.[5]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This is a longer experiment than ¹H NMR.

  • Data Analysis: The chemical shifts of the carbon signals are analyzed.

Data Interpretation and Comparison:

Carbon EnvironmentExpected Chemical Shift (δ, ppm) for this compoundHypothetical Observed Data
C ≡N (Nitrile)~118118.5
Quaternary Ar-C -O~158158.2
Quaternary Ar-C -CH₂~122121.9
Quaternary Ar-C (benzyl)~136136.4
Ar-C H (Disubstituted ring)~129 and ~115128.8, 115.3
Ar-C H (Benzyl ring)~128.7, ~128.2, ~127.5128.6, 128.1, 127.6
O-C H₂-Ar~7070.1
Ar-C H₂-CN~2322.8

The downfield signal at ~158 ppm is characteristic of the aromatic carbon attached to the ether oxygen. The nitrile carbon appears around 118 ppm.[9] The remaining aromatic and aliphatic carbons can be assigned based on established chemical shift ranges.[10]

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[11]

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation and Comparison:

The molecular ion peak (M⁺) should correspond to the molecular weight of this compound (C₁₅H₁₃NO), which is approximately 223.27 g/mol .[12]

Expected Fragmentation Pattern:

G parent This compound (M⁺, m/z = 223) frag1 [C₇H₇]⁺ (m/z = 91) Tropylium ion parent->frag1 - •OCH₂C₆H₄CN frag2 [M-C₇H₇]⁺ (m/z = 132) parent->frag2 - •C₇H₇

Caption: A simplified fragmentation pathway for this compound in mass spectrometry, highlighting the formation of the characteristic tropylium ion.

The most characteristic fragmentation is the cleavage of the benzylic ether bond, leading to the formation of the highly stable tropylium ion at m/z = 91.[13] This is often the base peak in the spectrum. Another significant fragment would be the loss of the benzyl group, resulting in an ion at m/z = 132. The presence of the molecular ion at m/z = 223 and these key fragments provides strong evidence for the proposed structure.

Conclusion: A Symphony of Evidence

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • European Journal of Engineering and Technology Research. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
  • ResearchGate. (2018, March).
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
  • European Open Science. (2018, March 13).
  • Hypha Discovery. (n.d.).
  • ResearchGate. (2018, March). (PDF)
  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
  • NIST WebBook. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta. [Link]
  • Studylib. (n.d.).
  • SpectraBase. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile - Optional[¹³C NMR] - Chemical Shifts. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • MDPI. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]
  • PubChemLite. (n.d.). This compound (C15H13NO). [Link]
  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]
  • eGyanKosh. (n.d.).
  • Pearson+. (n.d.). Ethers are not easily differentiated by their infrared spectra, b... | Study Prep. [Link]
  • Scribd. (n.d.).
  • SpectraBase. (n.d.). 4-Benzyloxybenzonitrile - Optional[¹H NMR] - Spectrum. [Link]
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]
  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • SpectraBase. (n.d.). 4-Benzyloxyphenol - Optional[¹H NMR] - Spectrum. [Link]
  • SpectraBase. (n.d.). 4-Benzyloxybenzonitrile - Optional[¹H NMR] - Chemical Shifts. [Link]
  • Google Patents. (n.d.). CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled ¹³C NMR spectra of.... [Link]
  • National Institutes of Health. (2021, November 19). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. [Link]
  • ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene.
  • NIST WebBook. (n.d.). Benzonitrile, 4-methyl-. [Link]
  • NIST WebBook. (n.d.). Benzyl nitrile. [Link]

Sources

Comparison of Synthetic Routes to 4-Benzyloxyphenylacetonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Benzyloxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is of significant interest to the drug development and organic synthesis communities.[1][2] Its structure, featuring a protected phenol and a reactive nitrile group, makes it a versatile building block. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for any research or industrial application.

This guide provides an in-depth comparison of the most common and effective synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs, from laboratory-scale synthesis to industrial production.

Route 1: Williamson Ether Synthesis from 4-Hydroxyphenylacetonitrile

This classical approach is one of the most direct methods, involving the O-alkylation of 4-hydroxyphenylacetonitrile with a benzyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]

Reaction Scheme & Mechanism

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile by a suitable base. This generates a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group in a single, concerted step to form the desired ether linkage.[4] For this SN2 reaction to be efficient, a primary alkyl halide like benzyl chloride or benzyl bromide is ideal, as secondary and tertiary halides would favor elimination side reactions.[3][4]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start_Phenol 4-Hydroxyphenylacetonitrile Phenoxide Phenoxide Intermediate Start_Phenol->Phenoxide + Base - H₂O, CO₂ Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product + Benzyl Halide - Halide ion Benzyl_Halide Benzyl Halide (e.g., BnCl)

Caption: General workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable polar aprotic solvent such as acetone or acetonitrile.

  • Addition of Alkylating Agent: Add benzyl chloride (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Discussion
  • Advantages: This route is straightforward, generally high-yielding, and utilizes readily available starting materials.[5] The SN2 mechanism is well-understood and predictable.[3]

  • Disadvantages: The reaction can be slow, sometimes requiring extended reflux times. The starting material, 4-hydroxyphenylacetonitrile, can be sensitive to strongly basic conditions. Incomplete reaction can make purification from the starting phenol challenging.

Route 2: Cyanation of 4-Benzyloxybenzyl Halide via Phase-Transfer Catalysis

This two-step approach first involves the preparation of 4-benzyloxybenzyl chloride, followed by its conversion to the target nitrile. The cyanation step is often performed under phase-transfer catalysis (PTC) conditions, which is a powerful technique for reactions involving an aqueous, inorganic nucleophile and an organic substrate.[6][7]

Reaction Scheme & Mechanism

The key to this route is the use of a phase-transfer catalyst, typically a quaternary ammonium salt like triethylbenzylammonium chloride.[8] The reaction occurs in a biphasic system (e.g., water and an organic solvent like benzene or toluene). The cyanide anion (CN⁻), which is soluble in the aqueous phase, forms an ion pair with the lipophilic cation of the catalyst (Q⁺). This lipophilic ion pair [Q⁺CN⁻] is soluble in the organic phase, allowing it to be transported across the phase boundary where it can react with the 4-benzyloxybenzyl chloride via an SN2 mechanism to form the product.[6][9] This method avoids the need for expensive, anhydrous polar aprotic solvents and allows the use of inexpensive cyanide salts like NaCN or KCN in water.[8][10]

Phase_Transfer_Catalysis cluster_organic Organic Phase cluster_aqueous Aqueous Phase Substrate 4-Benzyloxybenzyl Chloride (R-Cl) Product This compound (R-CN) Substrate->Product SN2 Reaction Catalyst_Return Catalyst (Q⁺Cl⁻) Product->Catalyst_Return Releases Q⁺Cl⁻ Catalyst_Active Active Catalyst Ion Pair (Q⁺CN⁻) Catalyst_Return->Catalyst_Active Ion Exchange Catalyst_Active->Substrate Delivers CN⁻ NaCN Sodium Cyanide (Na⁺CN⁻) NaCl Sodium Chloride (Na⁺Cl⁻)

Caption: Mechanism of Phase-Transfer Catalyzed Cyanation.

Experimental Protocol (Based on US Patent 4,412,082 A)[8]
  • Setup: In a four-necked flask, charge water, sodium cyanide (1.1 eq.), and a phase-transfer catalyst such as triethylbenzylammonium chloride (e.g., 0.07 eq.).

  • Addition of Substrate: Add a solution of 4-benzyloxybenzyl chloride (1.0 eq.) dissolved in a non-polar organic solvent like benzene or toluene.

  • Reaction: Heat the biphasic mixture to 80°C with vigorous stirring for approximately 5 hours to ensure efficient mixing between the phases.

  • Workup: After the reaction is complete, cool the mixture and separate the organic layer.

  • Purification: Wash the organic layer with water and dry over anhydrous sodium sulfate. Remove the solvent by distillation to obtain the crude this compound.[8] Further purification can be achieved via vacuum distillation or recrystallization.

Discussion
  • Advantages: This method is highly efficient and well-suited for industrial scale-up.[7] It eliminates the need for expensive and hazardous anhydrous solvents, making it a "greener" and more cost-effective alternative.[10] Reaction times are often shorter and yields are high.[8]

  • Disadvantages: The primary drawback is the handling of the lachrymatory and hazardous 4-benzyloxybenzyl chloride intermediate. A potential side reaction is the formation of the isocyanide byproduct, although this is generally minimized under these conditions.[11] Vigorous stirring is essential to maximize the interfacial area for the phase transfer to occur.

Comparative Analysis

ParameterRoute 1: Williamson Ether SynthesisRoute 2: PTC Cyanation
Starting Materials 4-Hydroxyphenylacetonitrile, Benzyl Halide4-Benzyloxybenzyl Halide, Sodium/Potassium Cyanide
Key Reagents Base (K₂CO₃, NaOH), Organic Solvent (Acetone, DMF)Phase-Transfer Catalyst, Water, Organic Solvent (Toluene)
Yield Good to ExcellentExcellent[8]
Scalability Good for lab scale, can be challenging for industrial scaleExcellent, widely used in industry[7]
Safety Concerns Handling of base, flammable solventsHandling of lachrymatory benzyl halide intermediate, highly toxic cyanide salts[8]
Cost-Effectiveness Moderate; depends on solvent and base costHigh; uses inexpensive reagents (water, NaCN) and only catalytic amounts of PTC[10]
Green Chemistry Moderate; relies on organic solventsGood; reduces organic solvent waste, uses water as a primary solvent[10]
Key Advantage More direct, one-step processHigh efficiency, low cost, and ideal for large-scale production

Conclusion and Recommendations

Both the Williamson ether synthesis and the phase-transfer catalyzed cyanation are viable and effective routes for preparing this compound. The choice between them hinges on the specific requirements of the synthesis.

  • For laboratory-scale synthesis , where simplicity and directness are valued, the Williamson Ether Synthesis (Route 1) is an excellent choice. It is a reliable, one-pot procedure that avoids the preparation of a hazardous intermediate.

  • For pilot-plant or industrial-scale production , the Phase-Transfer Catalyzed Cyanation (Route 2) is demonstrably superior. Its economic advantages, use of safer and cheaper solvents, high yields, and proven scalability make it the preferred industrial method.[7][8]

Researchers and drug development professionals should carefully weigh these factors of scale, cost, safety, and environmental impact when selecting the synthetic pathway for this compound.

References

  • Yamaguchi, K., & Nakayama, T. (1983). Method for preparing 4-hydroxyphenylacetic acid (U.S. Patent No. 4,412,082 A). U.S.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • CRDEEP Journals. (n.d.).
  • University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
  • Wikipedia. (2023). Williamson ether synthesis. [Link]
  • Bronson, T. (2020). Williamson Ether Synthesis [Video]. YouTube. [Link]
  • Rieche, A., & Gross, H. (1976). Process for the preparation of hydroxyphenylacetonitriles (U.S. Patent No. 3,983,160 A). U.S.
  • Wikipedia. (2023). 4-Hydroxyphenylacetonitrile. [Link]
  • Gaikwad, A. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?[Link]
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzyl cyanide. PubChem. [Link]
  • Ovidius University Annals of Chemistry. (2022).
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. [Link]
  • Wang, D., et al. (2016).
  • Sathiyaraj, S., et al. (2022). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (n.d.).
  • Chemical Communications. (n.d.).
  • Neufeldt, S. R., & Sanford, M. S. (2016). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis.
  • Google Patents. (n.d.). Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

A Senior Application Scientist's Guide to Phenolic Protection: 4-Benzyloxyphenylacetonitrile vs. Silyl and Acyl Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success in multi-step synthetic campaigns. The hydroxyl group of 4-hydroxyphenylacetonitrile, a versatile building block, presents a classic challenge: its nucleophilicity and mild acidity can interfere with a wide array of reaction conditions. This guide provides an in-depth, objective comparison of three common strategies for the protection of this phenolic hydroxyl: the robust benzyl ether, the versatile silyl ether, and the readily cleavable acetate ester. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-tested protocols to empower you to make the most informed decision for your synthetic route.

The Strategic Imperative for Protecting 4-Hydroxyphenylacetonitrile

The 4-hydroxyphenylacetonitrile scaffold is a valuable synthon, but the unprotected phenolic hydroxyl group can be problematic. It can be deprotonated by bases, act as a nucleophile, and direct electrophilic aromatic substitution. The electron-withdrawing nature of the cyanomethyl group at the para position increases the acidity of the phenolic proton compared to phenol itself, making it more susceptible to deprotonation. Therefore, masking this functionality is often a prerequisite for subsequent chemical transformations. An ideal protecting group should be introduced in high yield under mild conditions, remain inert during various synthetic steps, and be selectively removed in high yield without affecting other functional groups.

Comparative Analysis of Protecting Group Strategies

Here, we compare the benzyl (Bn), tert-butyldimethylsilyl (TBDMS), and acetyl (Ac) protecting groups for 4-hydroxyphenylacetonitrile.

Protecting GroupStructureIntroduction ConditionsStabilityDeprotection ConditionsOrthogonality
Benzyl (Bn) O-CH₂-PhBase (e.g., K₂CO₃, NaH), Benzyl HalideStable to a wide range of acidic and basic conditions, and many oxidizing and reducing agents.Catalytic Hydrogenolysis (H₂, Pd/C), Strong Lewis Acids (e.g., BBr₃)High. Stable to conditions used for silyl and ester deprotection.
TBDMS O-Si(CH₃)₂(C(CH₃)₃)TBDMSCl, Imidazole, DMFStable to basic conditions, but labile to acidic and fluoride-containing reagents.Fluoride ion sources (e.g., TBAF), mild acid.High. Stable to hydrogenolysis and basic hydrolysis.
Acetyl (Ac) O-C(O)CH₃Acetic Anhydride, Base (e.g., Pyridine, Et₃N)Stable to acidic and neutral conditions, but readily cleaved by bases.Basic hydrolysis (e.g., K₂CO₃, NaOH), acidic hydrolysis.Moderate. Can be cleaved under some conditions that affect other groups.

In-Depth Analysis of Each Protecting Group

The Benzyl Ether: A Robust and Reliable Protector

The benzyl ether is a workhorse in organic synthesis, prized for its exceptional stability.[1] The formation of 4-benzyloxyphenylacetonitrile is typically achieved via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 4-hydroxyphenylacetonitrile and a benzyl halide.[2][3][4][5][6]

Advantages:

  • High Stability: Benzyl ethers are resistant to a broad spectrum of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1]

  • Orthogonality: The most common method for benzyl ether cleavage, catalytic hydrogenolysis, is exceptionally mild and highly selective, leaving most other functional groups, including silyl ethers and esters, untouched.[7][8]

Disadvantages:

  • Harsh Deprotection Alternatives: While hydrogenolysis is the preferred method, its incompatibility with reducible functional groups (e.g., alkenes, alkynes, nitro groups) necessitates the use of harsher deprotection conditions, such as strong Lewis acids (e.g., BBr₃), which can limit substrate scope.[9]

  • Potential for Over-reduction: In molecules with other reducible moieties, careful control of hydrogenation conditions is necessary to avoid unwanted side reactions.

Mechanism of Protection (Williamson Ether Synthesis):

cluster_0 Deprotonation cluster_1 SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide BnX Bn-X Ether Ar-O-Bn BnX->Ether Phenoxide_2 Ar-O⁻ Phenoxide_2->Ether cluster_0 Nucleophilic Attack cluster_1 Cleavage TBDMS_Ether Ar-O-TBDMS Intermediate [Ar-O-Si(R)₃F]⁻ TBDMS_Ether->Intermediate Fluoride F⁻ Fluoride->Intermediate Alkoxide Ar-O⁻ SiF F-Si(R)₃ Intermediate_2 [Ar-O-Si(R)₃F]⁻ Intermediate_2->Alkoxide Intermediate_2->SiF

Caption: Fluoride-Mediated Deprotection of a TBDMS Ether.

The Acetate Ester: A Readily Cleavable Protecting Group

The acetate ester is a classical protecting group for phenols, formed by acylation with acetic anhydride, often in the presence of a base like pyridine or triethylamine. Its primary advantage lies in its facile removal under basic conditions.

Advantages:

  • Ease of Introduction and Removal: Acetylation is typically a high-yielding and straightforward reaction. The resulting ester is readily hydrolyzed under basic conditions (saponification). [10]* Cost-Effectiveness: Acetic anhydride and the bases used for acetylation are inexpensive and readily available.

Disadvantages:

  • Base Lability: The susceptibility of the acetate group to basic hydrolysis limits its use in synthetic routes that employ strong bases or nucleophiles. [10]* Potential for Incomplete Hydrolysis: Acid-catalyzed hydrolysis is reversible and may not proceed to completion without a large excess of water. [10] Mechanism of Deprotection (Base-Catalyzed Hydrolysis):

cluster_0 Nucleophilic Addition cluster_1 Elimination Acetate Ar-O-Ac Tetrahedral_Intermediate [Ar-O-C(O⁻)(OH)CH₃] Acetate->Tetrahedral_Intermediate Hydroxide ⁻OH Hydroxide->Tetrahedral_Intermediate Phenoxide_3 Ar-O⁻ Acetic_Acid HOAc Tetrahedral_Intermediate_2 [Ar-O-C(O⁻)(OH)CH₃] Tetrahedral_Intermediate_2->Phenoxide_3 Tetrahedral_Intermediate_2->Acetic_Acid

Caption: Base-Catalyzed Hydrolysis of a Phenyl Acetate.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To protect the hydroxyl group of 4-hydroxyphenylacetonitrile as a benzyl ether.

Materials:

  • 4-Hydroxyphenylacetonitrile

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyphenylacetonitrile (1.0 eq.) in DMF.

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Add benzyl chloride (1.1 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add toluene and water.

  • Separate the organic layer, and wash it twice with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-(tert-Butyldimethylsilyloxy)phenylacetonitrile

Objective: To protect the hydroxyl group of 4-hydroxyphenylacetonitrile as a TBDMS ether.

Materials:

  • 4-Hydroxyphenylacetonitrile

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-hydroxyphenylacetonitrile (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Add TBDMSCl (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 4-Acetoxyphenylacetonitrile

Objective: To protect the hydroxyl group of 4-hydroxyphenylacetonitrile as an acetate ester.

Materials:

  • 4-Hydroxyphenylacetonitrile

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-hydroxyphenylacetonitrile (1.0 eq.) in a mixture of DCM and pyridine (excess).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary.

Conclusion

The choice between benzyl, TBDMS, and acetyl protection for 4-hydroxyphenylacetonitrile is dictated by the specific demands of the synthetic route. The benzyl ether offers unparalleled stability for multi-step syntheses involving a wide range of reaction conditions, with the caveat of requiring specific, and at times limiting, deprotection methods. The TBDMS ether provides a versatile option with exceptionally mild deprotection conditions, ideal for sensitive substrates, but is incompatible with acidic or fluoride-containing reagents. The acetate ester is a cost-effective and easily removable protecting group, best suited for shorter synthetic sequences where strong bases are not employed. By understanding the nuances of each protecting group's stability and reactivity, researchers can strategically design their synthetic pathways to maximize efficiency and yield.

References

  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • He, J., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. OSTI.GOV. [Link]
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]
  • MDPI. (2021). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
  • RSC Publishing. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. [Link]
  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 381-385. [Link]
  • ResearchGate. (2013).
  • SciELO. (2016). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN. [Link]
  • Stanford University. (2018).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
  • Jencks, W. P., & Carriuolo, J. (1960). General Base Catalysis of the Aminolysis of Phenyl Acetate. Journal of the American Chemical Society, 82(24), 6438-6447. [Link]
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2480. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (5), 174-175. [Link]
  • Frontiers. (2021).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
  • ResearchGate. (2012).
  • CoLab. (n.d.). Selective protection of either the phenol or the hydroxy group in hydroxyalkyl phenols.
  • IIT Bombay. (2020). Protecting Groups. [Link]
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.).
  • Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. [Link]
  • Organic Syntheses. (n.d.). Phenylacetic acid. [Link]
  • Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
  • ChemRxiv. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]
  • ResearchGate. (2003). (PDF) A Highly Efficient and UsefulSynthetic Protocol for the Cleavage of tert -Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloridein Dry Methanol. [Link]

Sources

A Comparative Guide to the Hydrolysis of 4-Benzyloxyphenylacetonitrile: Benchmarking Acidic, Basic, and Enzymatic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient conversion of nitriles to carboxylic acids is a cornerstone transformation. 4-Benzyloxyphenylacetic acid is a valuable building block in the synthesis of various pharmaceutical compounds, and its preparation from 4-benzyloxyphenylacetonitrile is a common synthetic step. The choice of hydrolysis method can significantly impact yield, purity, scalability, and environmental footprint. This guide provides an in-depth comparison of three primary hydrolysis methods—acid-catalyzed, base-catalyzed, and enzymatic—offering detailed protocols, comparative data, and expert insights to inform your experimental design.

The Chemical Transformation at a Glance

The fundamental reaction involves the hydrolysis of the nitrile functional group of this compound to a carboxylic acid, yielding 4-benzyloxyphenylacetic acid. This process requires the addition of two equivalents of water across the carbon-nitrogen triple bond.

Hydrolysis of this compound reactant This compound reagents + 2 H₂O reactant->reagents product 4-Benzyloxyphenylacetic acid reagents->product

Caption: General reaction scheme for the hydrolysis of this compound.

Method 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a traditional and robust method for converting nitriles to carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][2][3] The intermediate amide is also hydrolyzed under these conditions to the final carboxylic acid.[1]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or a mixture of acetic acid and water, add a concentrated strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (typically 5-10 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into cold water, leading to the precipitation of the crude 4-benzyloxyphenylacetic acid. The solid is collected by filtration, washed with water to remove excess acid, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality in Experimental Choices
  • Choice of Acid: Strong, non-oxidizing acids like HCl and H₂SO₄ are preferred to ensure complete protonation of the nitrile and amide intermediates.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy for both the initial attack of water on the protonated nitrile and the subsequent hydrolysis of the amide intermediate.

  • Aqueous Work-up: The product, 4-benzyloxyphenylacetic acid, is sparingly soluble in water, especially at lower pH, allowing for its isolation by precipitation upon dilution of the reaction mixture.

Method 2: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is another widely used method. It involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3] The initially formed carboxylate salt is then protonated in a separate acidic work-up step to yield the final carboxylic acid.[1][2]

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq) in a solvent like ethanol or a mixture of ethanol and water. Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 2-4 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-100 °C). Monitor the reaction by TLC until the starting material is consumed, which usually takes 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2, which will precipitate the 4-benzyloxyphenylacetic acid. The solid is then collected by filtration, washed with cold water, and recrystallized.

Causality in Experimental Choices
  • Choice of Base: Strong hydroxide bases (NaOH, KOH) are required to provide a sufficiently nucleophilic hydroxide ion to attack the nitrile carbon.

  • Solvent System: The use of an alcohol-water mixture ensures the solubility of both the organic nitrile and the inorganic base.

  • Acidic Work-up: This step is crucial as the immediate product of the basic hydrolysis is the carboxylate salt. Protonation is required to isolate the neutral carboxylic acid.

Method 3: Enzymatic Hydrolysis with Nitrilase

Enzymatic hydrolysis offers a green and highly selective alternative to traditional chemical methods. Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often under mild conditions (room temperature and neutral pH), and without the formation of a free amide intermediate.[4] For a substrate like this compound, an arylacetonitrilase would be the enzyme class of choice.[5][6]

Experimental Protocol
  • Reaction Setup: In a buffered aqueous solution (e.g., 50 mM sodium phosphate buffer, pH 7.0), suspend the this compound substrate (e.g., 20 mg). A small amount of a water-miscible co-solvent like DMSO (e.g., 50-150 µL) can be used to aid solubility.[7]

  • Enzyme Addition: Add a commercially available nitrilase (e.g., from Alcaligenes faecalis or Pseudomonas fluorescens) as a lyophilized powder (e.g., 15 mg).[7]

  • Reaction Conditions: Stir the suspension at a controlled temperature, typically around 30 °C, for 24-72 hours.[7] Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, acidify the mixture to pH 2 with HCl to precipitate the product and stop the enzymatic activity. Extract the 4-benzyloxyphenylacetic acid with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product. Further purification can be achieved by recrystallization if necessary.

Causality in Experimental Choices
  • Enzyme Selection: An arylacetonitrilase is chosen for its known specificity towards aromatic nitriles. Commercially available screening kits can help identify the optimal enzyme.[7]

  • Buffered System: Enzymes have optimal activity within a specific pH range. A phosphate buffer at neutral pH is a common starting point for many nitrilases.

  • Mild Conditions: The reaction is run at or near room temperature to maintain the enzyme's structure and catalytic activity. This also prevents the degradation of thermally sensitive functional groups.

Workflow Visualization

Hydrolysis_Workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_enzyme Enzymatic Hydrolysis a1 Dissolve Nitrile in Solvent a2 Add Concentrated Acid a1->a2 a3 Reflux (3-6h) a2->a3 a4 Precipitate in Water a3->a4 a5 Filter & Recrystallize a4->a5 b1 Dissolve Nitrile in Solvent b2 Add Aqueous Base b1->b2 b3 Reflux (4-8h) b2->b3 b4 Acidify to pH 2 b3->b4 b5 Filter & Recrystallize b4->b5 e1 Suspend Nitrile in Buffer e2 Add Nitrilase Enzyme e1->e2 e3 Stir at 30°C (24-72h) e2->e3 e4 Acidify & Extract e3->e4 e5 Evaporate & Recrystallize e4->e5

Caption: Comparative workflow for the hydrolysis of this compound.

Analytical Monitoring

Consistent and accurate monitoring is key to determining reaction completion and assessing purity.

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 1%) is a good starting point. The more polar carboxylic acid product will have a lower Rf value than the nitrile starting material.

  • Visualization: UV light (254 nm) and staining with a potassium permanganate solution.

High-Performance Liquid Chromatography (HPLC)
  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at 254 nm.

  • Expected Elution: The less polar this compound will have a longer retention time than the more polar 4-benzyloxyphenylacetic acid under reversed-phase conditions.

Performance Benchmark

The following table summarizes the expected performance of each method. The data is compiled from typical results for nitrile hydrolysis and should be considered as a general benchmark. Actual results may vary depending on the specific reaction scale and conditions.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisEnzymatic Hydrolysis
Typical Yield 80-90%85-95%>95%
Reaction Time 3-6 hours4-8 hours24-72 hours
Temperature High (Reflux)High (Reflux)Mild (25-40 °C)
Pressure AtmosphericAtmosphericAtmospheric
Reagent Stoichiometry Excess AcidExcess BaseCatalytic Enzyme
Byproducts Ammonium SaltsAmmonia, Inorganic SaltsAmmonia
Environmental Impact High (Strong Acid Waste)High (Strong Base/Acid Waste)Low (Aqueous, Biodegradable)
Substrate Scope BroadBroad (Base-sensitive groups problematic)Substrate-dependent

Conclusion and Recommendations

The choice of hydrolysis method for this compound depends on the specific requirements of the synthesis.

  • Acid- and Base-Catalyzed Hydrolysis are rapid and effective methods suitable for a wide range of scales. They are generally reliable and use inexpensive reagents. However, they require harsh conditions (high temperatures and extreme pH) and generate significant amounts of corrosive waste, which can be a drawback for large-scale, environmentally conscious manufacturing.

  • Enzymatic Hydrolysis represents a superior "green chemistry" approach.[8] It operates under mild conditions, which preserves sensitive functional groups and reduces energy consumption. The high selectivity of nitrilases often leads to higher purity products and simplified work-up procedures. The main trade-offs are typically longer reaction times and the initial cost of the enzyme, though the latter can be offset by enzyme immobilization and reuse in industrial settings.[9]

For laboratory-scale synthesis where speed is a priority, traditional acid or base catalysis may be preferred. For process development and manufacturing, especially where sustainability and product purity are critical drivers, enzymatic hydrolysis with a suitable arylacetonitrilase is a highly recommended and increasingly adopted strategy.

References

  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (n.d.). PubMed Central.
  • Nitrilase Enzyme Screening Kit. (n.d.). Almac.
  • Nitrilase. (n.d.). Sri Yuva Biotech Pvt Ltd.
  • Nitrilase. (n.d.). Wikipedia.
  • Natural pathways for enzymatic conversion of nitriles to carboxylic acids. (2023). ResearchGate.
  • Nitrile to Carboxylic Acid. (n.d.). BYJU'S.
  • Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis sp. strain PCC6803. (2003). ResearchGate.
  • Characterisation of nitrilase and nitrile hydratase biocatalytic systems. (2003). CSIR Research Space.
  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase.
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • World Journal of Pharmaceutical Research. (n.d.).
  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. (1996). CHIMIA.
  • Nitrilase enzymes and their role in plant–microbe interactions. (2012). PubMed Central.
  • Organic Syntheses Procedure. (n.d.).
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing.
  • Nitrilase-catalysed conversion of acrylonitrile by free and immobilized cells of Streptomyces sp. (n.d.). Indian Academy of Sciences.
  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science.
  • The Synthesis of NiY Zeolite via the Acid Hydrolysis of Ethyl Silicate and Its Catalytic Performance in the Degradation of Benzyl Phenyl Ethers. (2023). MDPI.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the journey from a conceptual molecule to a life-saving drug is paved with critical decisions. Among the most pivotal of these is the selection of synthetic intermediates. These molecular building blocks not only dictate the efficiency and economic viability of the manufacturing process but also profoundly influence the purity and safety of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparison of the efficacy of 4-benzyloxyphenylacetonitrile and its related intermediates in the synthesis of two prominent drugs: the anti-gout medication Febuxostat and the Selective Estrogen Receptor Modulator (SERM), Raloxifene. Through a detailed examination of experimental data and synthetic strategies, we will elucidate the rationale behind choosing one intermediate over another, offering valuable insights for researchers, scientists, and drug development professionals.

I. The Central Role of Phenylacetonitrile Scaffolds

The phenylacetonitrile moiety is a versatile and highly valuable scaffold in medicinal chemistry. The presence of the cyano group (-CN) offers a reactive handle for a variety of chemical transformations, allowing for the construction of complex heterocyclic systems that are often the core of pharmacologically active molecules. The phenolic oxygen, often protected with a benzyl group as in this compound, provides another point for modification and is crucial for the biological activity of many drugs. The strategic use of intermediates derived from this scaffold can significantly streamline the synthetic pathway to a target drug molecule.

II. Comparative Analysis in the Synthesis of Febuxostat

Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout.[1][2] Its synthesis offers a compelling case study for comparing different intermediates leading to a common core structure.

Route A: The Thioamide Pathway Commencing from 4-Hydroxybenzonitrile

A prevalent and industrially relevant route to Febuxostat begins with the readily available and cost-effective starting material, 4-hydroxybenzonitrile. This pathway proceeds through the key intermediate, 3-cyano-4-isobutoxybenzothioamide .

Experimental Protocol: Synthesis of 3-cyano-4-isobutoxybenzothioamide and subsequent cyclization

  • Step 1: Synthesis of 4-isobutoxy-1,3-benzenedicarbonitrile: This step involves the alkylation of 4-hydroxybenzonitrile with isobutyl bromide, followed by the introduction of a second cyano group. While specific yield data for this initial step can vary based on the chosen cyanation method, the focus of our comparison is the subsequent transformation of the dinitrile.

  • Step 2: Selective Thionation to 3-cyano-4-isobutoxybenzothioamide: The dinitrile is then selectively converted to the thioamide. This transformation is critical as it sets the stage for the formation of the thiazole ring.

  • Step 3: Cyclization to Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate: The thioamide intermediate is reacted with ethyl 2-chloro-3-oxobutanoate to construct the thiazole core of Febuxostat.[3]

    • Procedure: A solution of 3-cyano-4-isobutoxybenzothioamide (5.0 g) and ethyl-2-chloro-3-oxobutanoate (4.42 mL) in isopropanol (25.0 mL) is heated at 75-80°C for 3-4 hours. The mixture is then cooled, and the precipitated product is filtered, washed with isopropanol, and dried.[3]

    • Yield: This step is reported to have a high yield of 94.0% .[3]

Workflow for the Thioamide Pathway to a Key Febuxostat Intermediate

A 4-Hydroxybenzonitrile B 4-Isobutoxy-1,3-benzenedicarbonitrile A->B Alkylation & Cyanation C 3-Cyano-4-isobutoxybenzothioamide B->C Selective Thionation D Ethyl 2-(3-cyano-4-isobutoxyphenyl)- 4-methylthiazole-5-carboxylate C->D Cyclization with ethyl 2-chloro-3-oxobutanoate (Yield: 94.0%)

Caption: Synthetic route to a key Febuxostat ester intermediate via the thioamide pathway.

Route B: An Alternative Approach Utilizing a Pre-formed Phenylacetonitrile

An alternative conceptual approach could involve starting with a molecule that already contains the phenylacetonitrile framework, such as a derivative of 4-isobutoxyphenylacetonitrile . This strategy would necessitate the introduction of the cyano group at the 3-position later in the synthesis.

While a direct, well-documented industrial synthesis of Febuxostat commencing from 4-isobutoxyphenylacetonitrile is not as prevalent in the literature, we can analyze the hypothetical advantages and disadvantages of such a route.

Hypothetical Workflow for a Phenylacetonitrile-based Febuxostat Synthesis

A 4-Isobutoxyphenylacetonitrile B Introduction of functional group at 3-position A->B e.g., Nitration or Bromination C Conversion to Thioamide B->C Thionation D Cyclization to Thiazole Core C->D Reaction with ethyl 2-chloro-3-oxobutanoate

Caption: A hypothetical synthetic pathway for Febuxostat starting from a phenylacetonitrile derivative.

Efficacy Comparison and Strategic Rationale
Intermediate / RouteKey AdvantagesKey DisadvantagesReported Yield (Key Step)
Route A: Thioamide Pathway Readily available starting material (4-hydroxybenzonitrile). High-yielding cyclization step. Well-established and scalable process.Multi-step synthesis to the key thioamide intermediate. Use of potentially hazardous reagents for cyanation and thionation.94.0% for the cyclization step[3]
Route B: Phenylacetonitrile Pathway (Hypothetical) Potentially fewer steps if a suitable starting material is available.Challenges in regioselective functionalization of the aromatic ring. Lack of established industrial precedent. Potentially lower overall yield due to difficulties in the functionalization step.Not available

Causality Behind Experimental Choices: The preference for the thioamide pathway (Route A) in industrial settings is multi-faceted. The high yield and robustness of the final cyclization step are major drivers. While the initial steps to synthesize the thioamide intermediate add to the overall process length, they are often comprised of well-understood and optimizable reactions. The challenges associated with regioselectively introducing a functional group at the 3-position of 4-isobutoxyphenylacetonitrile without affecting the benzylic position make Route B less attractive from a process development standpoint.

III. Comparative Analysis in the Synthesis of Raloxifene

Raloxifene is a SERM used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[4] Its synthesis involves the construction of a benzothiophene core, and different strategies can be employed, offering a platform to compare the utility of different intermediates.

Route C: The Benzothiophene Core Construction via Friedel-Crafts Acylation

A common and effective method for synthesizing Raloxifene involves the Friedel-Crafts acylation of a pre-formed benzothiophene intermediate. This approach does not directly use a phenylacetonitrile derivative as a primary building block for the core but rather as a potential precursor to one of the aryl moieties.

Experimental Protocol: Synthesis of Raloxifene via Friedel-Crafts Acylation

  • Step 1: Synthesis of the Benzothiophene Core: This typically involves the reaction of 3-methoxythiophenol with a substituted phenacyl bromide, followed by acid-catalyzed cyclization to form 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. This method is reported to produce the desired intermediate in 90% yield with high purity.[5]

  • Step 2: Friedel-Crafts Acylation: The benzothiophene core is then acylated with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride.

    • Procedure using Mo(CO)₆ catalyst: A reaction of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene and 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride in the presence of Mo(CO)₆ as a catalyst in dichloromethane.[6]

    • Yield: This catalytic approach is reported to achieve a high yield of 95% .[6]

  • Step 3: Demethylation: The final step is the demethylation of the methoxy groups to yield Raloxifene.

    • Procedure using Aluminum Chloride and Decanethiol: The acylated intermediate is treated with anhydrous aluminum chloride and decanethiol in methylene dichloride.[7]

    • Yield: This demethylation step is reported to have a yield of 53.3% .[7]

Workflow for Raloxifene Synthesis via Friedel-Crafts Acylation

A 3-Methoxythiophenol + 4-Methoxyphenacyl bromide B 6-Methoxy-2-(4-methoxyphenyl) benzo[b]thiophene A->B Cyclization (Yield: 90%) C Acylated Intermediate B->C Friedel-Crafts Acylation with Mo(CO)₆ catalyst (Yield: 95%) D Raloxifene C->D Demethylation (Yield: 53.3%)

Caption: Synthetic pathway to Raloxifene involving the construction of a benzothiophene core followed by acylation.

Route D: A Convergent Approach Potentially Utilizing this compound

A hypothetical convergent synthesis of a Raloxifene analogue could, in principle, utilize this compound as a starting material for one of the key fragments. This would involve converting the nitrile to a ketone and then building the benzothiophene core around it.

Hypothetical Workflow for a Phenylacetonitrile-based Raloxifene Synthesis

A This compound B Conversion to 4-Benzyloxyphenyl Ketone A->B Grignard reaction or Friedel-Crafts acylation C Formation of Thioether B->C Reaction with a substituted thiophenol D Cyclization to Benzothiophene Core C->D Acid-catalyzed cyclization

Caption: A hypothetical convergent synthesis of a Raloxifene precursor starting from this compound.

Efficacy Comparison and Strategic Rationale
Intermediate / RouteKey AdvantagesKey DisadvantagesReported Yield (Key Steps)
Route C: Benzothiophene Core First High-yielding steps for core formation and acylation. Well-established and versatile for analogue synthesis.The final demethylation step can have a moderate yield. Requires the synthesis of a complex benzoyl chloride side chain.Core Synthesis: 90% [5], Acylation: 95% [6], Demethylation: 53.3% [7]
Route D: Phenylacetonitrile-based (Hypothetical) Convergent approach can be efficient if the fragments are readily available.The conversion of the nitrile to a ketone can be challenging and may require harsh conditions. The subsequent steps of thioether formation and cyclization may have variable yields depending on the substrates.Not available

Causality Behind Experimental Choices: The established synthesis of Raloxifene (Route C) is favored due to its reliability and the high yields achieved in the key bond-forming steps of benzothiophene synthesis and its subsequent acylation. The use of a molybdenum-based catalyst for the Friedel-Crafts acylation demonstrates a strategic choice to enhance selectivity and yield. While a convergent approach starting from this compound is conceptually appealing, the practical challenges of converting the nitrile to a suitable ketone and the subsequent multi-step sequence to form the benzothiophene core make it a less explored and potentially less efficient route for large-scale production.

IV. Safety, Cost, and Scalability Considerations

The choice of an intermediate in drug synthesis is not solely based on chemical efficacy. Several other factors play a crucial role in the decision-making process for industrial-scale manufacturing.

  • Safety: The handling of cyanated intermediates like phenylacetonitriles requires stringent safety protocols due to their potential toxicity.[8][9] The use of less hazardous reagents and the design of synthetic routes that minimize exposure to toxic compounds are paramount.

  • Cost and Availability of Starting Materials: The cost-effectiveness of a synthetic route is heavily dependent on the price and availability of the starting materials.[10] Intermediates that can be synthesized from inexpensive and readily available precursors are highly desirable.

  • Process Scalability and Robustness: A synthetic route that performs well in a laboratory setting may not be suitable for large-scale production. The ideal process is robust, reproducible, and scalable, with minimal side reactions and straightforward purification procedures.

V. Conclusion

This comparative analysis of this compound and related intermediates in the synthesis of Febuxostat and Raloxifene highlights the critical importance of strategic intermediate selection in drug development. While the direct use of this compound as a starting material for these specific drugs is not the most common industrial approach, the underlying phenylacetonitrile scaffold remains a cornerstone in medicinal chemistry.

For Febuxostat, the thioamide pathway, despite its multiple steps, demonstrates superior efficacy due to a high-yielding and reliable cyclization step. In the case of Raloxifene, the construction of the benzothiophene core followed by a highly efficient Friedel-Crafts acylation has proven to be a robust and scalable strategy.

Ultimately, the optimal choice of an intermediate is a balance of chemical efficiency, cost, safety, and scalability. A thorough understanding of the reaction mechanisms, coupled with empirical data from process optimization, is essential for making informed decisions that pave the way for the successful and sustainable production of vital medicines.

VI. References

  • Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311.

  • Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3).

  • Febuxostat - DrugBank. (n.d.). Retrieved from [Link]

  • A process for the preparation of febuxostat - European Patent Office - EP 2266966 A1. (2010). Retrieved from [Link]

  • CN102964313A - Synthetic method of febuxostat - Google Patents. (2013). Retrieved from

  • CN103664869A - Synthetic method of raloxifene intermediate - Google Patents. (2014). Retrieved from

  • Rapid synthesis of 4-benzylidene and 4-[bis-(4-methoxyphenyl)-methylene-2-substituted phenyl-benzopyrans as potential selective estrogen receptor modulators (SERMs) using McMurry coupling reaction - PubMed. (2006). Retrieved from [Link]

  • Photochemical Synthesis of N-arylbenzophenanthridine Selective Estrogen Receptor Modulators (Serms) - PubMed. (2001). Retrieved from [Link]

  • Understanding CAS 84449-80-9: A Deep Dive into Raloxifene's Key Synthesis Component. (n.d.). Retrieved from [Link]

  • CN109574952A - A kind of synthetic method of febuxostat intermediate - Google Patents. (2019). Retrieved from

  • Synthesis of Raloxifene | Hazardous Reagent Substitution: A Pharmaceutical Perspective | Books Gateway. (2017). Retrieved from [Link]

  • Umareddy, P., & Arava, V. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10), 106-110.

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC - NIH. (n.d.). Retrieved from [Link]

  • Febuxostat - All About Drugs. (2016). Retrieved from [Link]

  • US8969582B2 - Preparation of febuxostat - Google Patents. (2015). Retrieved from

  • CN102924353A - Febuxostat intermediate preparation method - Google Patents. (2013). Retrieved from

  • Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. (2012). Retrieved from [Link]

  • Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Safety First: Handling and Precautions for Chemical Intermediates. (2026). Retrieved from [Link]

  • Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019). Retrieved from [Link]uring-safe-handling-potent-apis-intermediates-and-solid-dosage-drugs)

Sources

A Senior Application Scientist's Guide to Quantitative Purity Analysis of 4-Benzyloxyphenylacetonitrile by qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. For a compound like 4-Benzyloxyphenylacetonitrile, a versatile building block in organic synthesis, an accurate purity value is paramount. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Primacy of qNMR in Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination.[1][2][3] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for the direct quantification of a substance against a certified internal standard of a different chemical structure.[1][4] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, providing a universal response for all molecules under appropriate experimental conditions.[5][6][7] This intrinsic linearity eliminates the need for calibration curves, streamlining the analytical process and making it a highly accurate and precise method.[4]

For this compound, qNMR offers a distinct advantage. Its structure contains several well-resolved proton signals in regions of the ¹H NMR spectrum that are often free from common solvent or impurity signals, making it an ideal candidate for this technique.

A Comparative Overview of Analytical Techniques

While qNMR stands out for its accuracy and direct quantification capabilities, a comprehensive purity assessment often benefits from orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques, each with its own set of strengths and limitations.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei.[1][7]Differential partitioning of analytes between a stationary and mobile phase.[8]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection.
Quantification Absolute quantification against a certified internal standard.[4]Relative quantification based on peak area percentage or against a specific reference standard of the analyte.[9]Primarily for identification and quantification of volatile impurities and residual solvents.[10]
Reference Standard Requires a certified internal standard of known purity, but not of the analyte itself.[1][11]Typically requires a well-characterized reference standard of the analyte for accurate quantification.[9]Often requires reference standards for confirmation of identity and quantification of specific impurities.
Strengths High precision and accuracy, non-destructive, provides structural information, universal detector response for protons.[1][12]High resolution and sensitivity, suitable for a wide range of non-volatile compounds.[8][13]Excellent for identifying and quantifying volatile and thermally stable impurities.[10]
Limitations Lower sensitivity compared to HPLC, requires careful selection of internal standard and experimental parameters.Requires method development for each analyte, detector response can vary between compounds.[9]Not suitable for non-volatile or thermally labile compounds. Nitriles can sometimes lack a clear molecular ion.[14]
Best For Absolute purity determination of the main component.Routine quality control, separation of closely related impurities.[13][15]Analysis of residual solvents and volatile by-products.

The qNMR Experimental Workflow: A Self-Validating Protocol

The following protocol for the qNMR analysis of this compound is designed to be a self-validating system, where the rationale behind each step ensures the integrity of the final purity value.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation prep_analyte Accurately weigh This compound dissolve Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube prep_analyte->dissolve prep_is Accurately weigh certified internal standard (e.g., Maleic Acid) prep_is->dissolve instrument_setup Set up NMR spectrometer (≥400 MHz) dissolve->instrument_setup acq_params Optimize acquisition parameters: - Long relaxation delay (D1 > 5 * T1) - 90° pulse angle - Sufficient number of scans (NS) for S/N > 250:1 instrument_setup->acq_params acquire Acquire 1H NMR spectrum acq_params->acquire phasing Manual phasing and baseline correction acquire->phasing integration Integrate well-resolved signals of analyte and internal standard phasing->integration formula Apply the qNMR purity equation integration->formula result Calculate the purity of This compound formula->result

Caption: Workflow for the quantitative analysis of this compound purity by qNMR.

Step-by-Step Methodology with Causality

1. Selection of the Internal Standard: The Anchor of Accuracy

The choice of an internal standard is the most critical step in a qNMR experiment.[11][16] An ideal standard should:

  • Be of high, certified purity (≥99.5%): Any impurity in the standard will directly translate into an error in the calculated purity of the analyte.[11][16]

  • Exhibit chemical stability: The standard must not react with the analyte, solvent, or any trace impurities.[5][16]

  • Have signals that do not overlap with the analyte's signals: This ensures accurate integration of both the analyte and standard peaks.[5][11] For this compound, Maleic acid is an excellent choice as its vinylic protons appear as a singlet around 6.3 ppm in DMSO-d6, a region typically free of signals from the analyte.[5]

  • Be soluble in the chosen deuterated solvent: Complete dissolution is necessary to ensure a homogeneous sample and sharp NMR signals.[7][11]

2. Sample Preparation: Precision is Key

  • Accurate Weighing: Use a calibrated analytical balance with a readability of at least 0.01 mg. The weights of both the analyte and the internal standard are critical variables in the purity calculation.[17]

  • Solvent Selection: DMSO-d6 is a suitable solvent for this compound and many common internal standards. Its high boiling point minimizes evaporation.

  • Homogeneous Solution: Ensure both the analyte and the internal standard are completely dissolved. Vortexing and gentle warming can aid dissolution. Inhomogeneity leads to broadened signals and inaccurate integrals.[7]

3. NMR Data Acquisition: Ensuring Quantitative Conditions

  • Spectrometer Field Strength: A higher field strength (≥400 MHz) provides better signal dispersion, reducing the chances of peak overlap.[6]

  • Relaxation Delay (D1): This is arguably the most important acquisition parameter for qNMR. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard protons being integrated. This ensures complete relaxation and that the signal intensity is directly proportional to the number of protons.[6] Ignoring this can lead to systematic underestimation of signals with longer T1 values.[16]

  • Pulse Angle: A 90° pulse angle is recommended to maximize the signal for a given number of scans.[7]

  • Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. This minimizes integration errors.[18]

4. Data Processing and Purity Calculation

  • Phasing and Baseline Correction: Manual phasing and a high-order polynomial baseline correction are crucial for accurate integration.[17] Automated routines can sometimes introduce errors.

  • Integration: Select well-resolved, singlet signals for both the analyte and the internal standard whenever possible to minimize integration errors. For this compound, the singlet corresponding to the benzylic protons (-CH₂-) is a good candidate.

  • The qNMR Equation: The purity of the analyte (Purity_analyte) is calculated using the following formula:[7][18]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • IS: Internal Standard

Orthogonal Confirmation with HPLC

While qNMR provides an absolute purity value, HPLC is an excellent complementary technique for identifying and quantifying minor impurities.[15] A well-developed reversed-phase HPLC method can separate this compound from potential starting materials, by-products, and degradation products.

A Representative HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Column Temperature: 30 °C

This method provides good resolution for non-polar to moderately polar impurities. The purity is typically reported as the area percentage of the main peak. However, it's important to remember that this assumes all components have the same response factor at the detection wavelength, which is often not the case.[9]

The Synergy of qNMR and HPLC

The true power in purity analysis lies in the combined use of qNMR and a high-resolution separation technique like HPLC.

G compound This compound Sample qnmr qNMR Analysis compound->qnmr hplc HPLC Analysis compound->hplc absolute_purity Absolute Purity of Main Component qnmr->absolute_purity impurity_profile Impurity Profile (Number and Relative Amounts) hplc->impurity_profile final_purity Comprehensive Purity Statement absolute_purity->final_purity impurity_profile->final_purity

Caption: A synergistic approach to purity assessment using both qNMR and HPLC.

By using qNMR, we obtain a highly accurate, absolute purity value for the main component. HPLC, in turn, provides a detailed impurity profile, separating and allowing for the relative quantification of individual impurities. This dual approach provides a comprehensive and robust assessment of the sample's quality, fulfilling the stringent requirements of the pharmaceutical and chemical industries.[19]

Conclusion

For the quantitative analysis of this compound purity, qNMR stands as a superior primary method due to its accuracy, direct quantification capabilities, and the elimination of the need for a specific analyte reference standard. Its application, when guided by a thorough understanding of the experimental parameters, provides a reliable and defensible purity value. When supplemented with an orthogonal technique like HPLC for impurity profiling, researchers and drug development professionals can have the highest level of confidence in the quality of their materials. This integrated analytical strategy is not just best practice; it is a commitment to scientific integrity and the advancement of reliable research.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories.
  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Purity by Absolute qNMR Instructions. (n.d.).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). [Video]. YouTube.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review.
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
  • Quantitative NMR. (n.d.). Organic Primary Standards Group.
  • Quantitative NMR Spectroscopy. (n.d.).
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • qNMR: A powerful tool for purity determination. (n.d.). RSSL.
  • Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.).
  • GCMS Section 6.17. (n.d.). Whitman People.
  • Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. (n.d.). SpringerLink.
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2021, November 19). PMC - NIH.
  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013, September 14). PMC - NIH.
  • HPLC profiles of the reaction mixture and purity analysis during the... (n.d.). ResearchGate.
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. (2025, October 15). ResearchGate.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.).
  • Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI) | University of Illinois Chicago.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). European Pharmaceutical Review.
  • Determination of nitrite by GC and GC/MS. (n.d.). Kyushu University Pure Portal Site.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (n.d.). PubMed.

Sources

A Senior Application Scientist's Guide to Confirming Product Identity with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the unambiguous confirmation of a product's identity is a cornerstone of safety, efficacy, and regulatory compliance. High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable technology, offering unparalleled precision in mass measurement to unequivocally determine elemental composition and elucidate molecular structure. This guide provides an in-depth comparison of leading HRMS technologies, supported by experimental data and detailed workflows, to empower researchers, scientists, and drug development professionals in their analytical choices.

The Imperative of High Resolution and Mass Accuracy

Before delving into specific platforms, it is crucial to understand the two pillars of HRMS: mass resolution and mass accuracy. These are not interchangeable terms.

  • Mass Resolution is the ability of a mass spectrometer to distinguish between two ions with very small differences in their mass-to-charge ratios (m/z).[1] It is often expressed as Full Width at Half Maximum (FWHM), where a higher value indicates a greater ability to separate closely spaced peaks. This is critical for resolving a target analyte from matrix interferences or distinguishing between molecules with the same nominal mass but different elemental compositions (isobars).[1]

  • Mass Accuracy refers to the closeness of the experimentally measured m/z to the theoretical, calculated m/z of an ion.[2] It is typically expressed in parts-per-million (ppm). High mass accuracy is fundamental to determining the elemental composition of an unknown compound or confirming the identity of a known one with a high degree of confidence.[2]

The synergy between high resolution and high mass accuracy provides the exceptional specificity that makes HRMS a powerful tool for structural confirmation.[2][3]

Comparative Analysis of Leading HRMS Platforms

The choice of an HRMS instrument is a critical decision that depends on the specific analytical challenge, be it the analysis of a small molecule drug substance or a complex monoclonal antibody. The three most prominent high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).[1]

Performance MetricQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Typical Resolution (FWHM) 10,000 - 60,000120,000 - 1,000,000+100,000 - 10,000,000+
Typical Mass Accuracy (ppm) 0.5 - 50.5 - 50.05 - 1
Scan Speed Very Fast (up to 100 Hz)Fast (up to 20 Hz)Slower (seconds per scan)
Cost ModerateHigherHigh
Key Strengths High-throughput screening, fast chromatography compatibilityExcellent balance of resolution, mass accuracy, and speed; versatile for diverse applicationsUnparalleled resolution and mass accuracy for complex mixture analysis and structural elucidation
Considerations Resolution may be limiting for highly complex samplesHigh initial and maintenance costs, requires specialized expertise

Data compiled from multiple sources.[1][4][5]

Causality Behind the Choice:

  • For high-throughput environments where speed is paramount and the complexity of the sample is moderate, a Q-TOF system offers an excellent balance of performance and cost-effectiveness.[1] Its rapid scan speed is well-suited for integration with ultra-high-performance liquid chromatography (UHPLC) systems.[1]

  • Orbitrap technology has become a workhorse in many pharmaceutical laboratories due to its exceptional resolving power and mass accuracy, coupled with good scan speeds.[3] This makes it highly versatile for a wide range of applications, from impurity profiling of small molecules to the detailed characterization of large biologics.

  • When the analytical challenge demands the utmost in resolution and mass accuracy, for instance, in the structural elucidation of a novel compound or the deep characterization of a complex biological mixture, FT-ICR MS is the gold standard.[1] However, its slower scan speed and higher cost are important considerations.

Workflow for Small Molecule Identity Confirmation

The confirmation of a small molecule's identity is a routine yet critical task in pharmaceutical quality control. The following workflow outlines a typical approach using LC-HRMS.

Small_Molecule_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis Prep Prepare Sample and Reference Standard LC UHPLC Separation Prep->LC Inject HRMS High-Resolution Full Scan MS LC->HRMS Elute MSMS Tandem MS (MS/MS) Fragmentation HRMS->MSMS Select Precursor Ion Mass_Accuracy Accurate Mass Confirmation (<5 ppm) HRMS->Mass_Accuracy Fragmentation Fragmentation Pattern Matching MSMS->Fragmentation Identity Confirm Identity Mass_Accuracy->Identity Fragmentation->Identity

Caption: Workflow for small molecule identity confirmation using LC-HRMS.

Experimental Protocol: Small Molecule Identity Confirmation

This protocol is a general guideline and should be adapted based on the specific analyte and instrument.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the test sample and a certified reference standard in a suitable solvent (e.g., methanol, acetonitrile, water) to a final concentration of approximately 1 µg/mL.

    • Ensure complete dissolution, using sonication if necessary.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: Electrospray ionization (ESI), positive or negative mode depending on the analyte.

    • Full Scan MS: Acquire data over a relevant m/z range (e.g., 100-1000).

    • Resolution: Set to a high value, for example, >60,000 FWHM.

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to trigger fragmentation of the most intense ions.

    • Collision Energy: Apply a collision energy (e.g., 20-40 eV) to induce fragmentation.

  • Data Analysis and Acceptance Criteria:

    • Retention Time: The retention time of the analyte in the sample should match that of the reference standard within a narrow window (e.g., ±0.1 minutes).

    • Mass Accuracy: The measured mass of the precursor ion in the sample should be within 5 ppm of the theoretical mass and the mass of the reference standard.

    • Fragmentation Pattern: The MS/MS fragmentation pattern of the analyte in the sample must visually match the fragmentation pattern of the reference standard. Key fragment ions should be present and their relative intensities comparable.

This self-validating system, where retention time, accurate mass, and fragmentation pattern all must align with a certified reference standard, provides an exceptionally high level of confidence in product identity.

Workflow for Biologics (Monoclonal Antibody) Identity Confirmation

Confirming the identity of a large molecule therapeutic, such as a monoclonal antibody (mAb), is significantly more complex than for a small molecule. A multi-attribute approach is typically employed, with peptide mapping being a cornerstone technique.

Biologics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis Denature Denature, Reduce, Alkylate mAb Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC_Sep UHPLC Separation of Peptides Digest->LC_Sep Inject Digest MS_Acq HRMS Full Scan LC_Sep->MS_Acq MSMS_Acq Data-Dependent MS/MS MS_Acq->MSMS_Acq Trigger Fragmentation Peptide_ID Identify Peptides via Accurate Mass MSMS_Acq->Peptide_ID Sequence_Cov Calculate Sequence Coverage Peptide_ID->Sequence_Cov PTM_Analysis Identify Post-Translational Modifications Peptide_ID->PTM_Analysis Confirmation Confirm Identity Sequence_Cov->Confirmation PTM_Analysis->Confirmation

Caption: Peptide mapping workflow for monoclonal antibody identity confirmation.

Experimental Protocol: Monoclonal Antibody Peptide Mapping

This protocol provides a framework for the tryptic digestion and LC-HRMS analysis of a monoclonal antibody.

  • Sample Preparation (Tryptic Digestion):

    • Denaturation, Reduction, and Alkylation:

      • To 100 µg of the mAb in a suitable buffer, add a denaturant (e.g., guanidine hydrochloride to a final concentration of 6 M).

      • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

      • Cool to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate the free cysteine residues.

    • Buffer Exchange: Remove the denaturation and alkylation reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.

    • Enzymatic Digestion:

      • Add sequencing-grade trypsin at an enzyme-to-protein ratio of 1:20 (w/w).

      • Incubate at 37°C for 4-16 hours.

      • Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

  • Liquid Chromatography (LC) Parameters:

    • Column: A C18 column with a wider pore size (e.g., 300 Å) is often preferred for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient is typically used to achieve optimal separation of the complex peptide mixture (e.g., 2-40% B over 60-90 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: Typically corresponds to 1-5 µg of the digested protein.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Ionization Mode: ESI positive mode.

    • Full Scan MS: Acquire data over a broad m/z range (e.g., 200-2000).

    • Resolution: Set to a high value, for example, >70,000 FWHM.

    • Data-Dependent Acquisition (DDA): Set the instrument to acquire MS/MS spectra for the top 5-10 most intense precursor ions from the full scan.

    • Collision Energy: Use a normalized collision energy (e.g., 25-35%) to obtain informative fragment spectra.

  • Data Analysis and Identity Confirmation:

    • Sequence Coverage: The identified peptides should collectively cover a high percentage of the mAb's amino acid sequence (typically >95%).

    • Peptide Mass Accuracy: The measured masses of the identified peptides should be within 5-10 ppm of their theoretical masses.

    • Post-Translational Modifications (PTMs): The presence and location of expected PTMs (e.g., glycosylation, oxidation) should be confirmed, and the absence of unexpected modifications should be verified.

    • The comprehensive peptide map serves as a detailed fingerprint of the mAb, providing robust confirmation of its primary structure and critical quality attributes.

Regulatory Context and Scientific Integrity

The use of mass spectrometry for product identity confirmation is well-established within the regulatory framework. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that emphasize the importance of specificity in analytical procedures.[6][7][8] HRMS, by providing highly accurate mass measurements and detailed fragmentation information, directly addresses the need for highly specific and selective methods.[6] The ICH Q2(R2) guideline on the validation of analytical procedures underscores the need to demonstrate that a method is fit for its intended purpose, which for identity confirmation, means unequivocally distinguishing the analyte.[6][8]

The protocols described herein are designed as self-validating systems. By comparing the analyte to a well-characterized reference standard under identical conditions, the system inherently demonstrates its specificity. The multi-faceted confirmation—retention time, accurate mass, and fragmentation pattern—provides a robust and trustworthy result, aligning with the principles of scientific integrity and regulatory expectations.

Conclusion

High-resolution mass spectrometry is an exceptionally powerful and versatile technology for the definitive confirmation of product identity in the pharmaceutical industry. The choice between Q-TOF, Orbitrap, and FT-ICR platforms should be a strategic one, guided by the specific analytical requirements of the molecule —be it a small molecule or a complex biologic—and the desired balance of speed, resolution, and cost. By implementing robust and well-characterized workflows, such as those detailed in this guide, and adhering to the principles of scientific integrity and regulatory compliance, researchers and drug developers can harness the full potential of HRMS to ensure the quality and safety of their products.

References

  • A Thorough Examination of the Recent Advances in Mass Spectrometry. (n.d.). IJRASET.
  • Rapid UHPLC-HRMS Peptide Mapping for Monoclonal Antibodies. (2014, November 20). American Pharmaceutical Review.
  • Géhin, C., & Holman, S. W. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Analytical Science Advances, 2(3-4), 142-156.
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. (2017, June 8). Biocompare.
  • HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. (2024, October 31). LCGC International.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Cls Sop Adl 005-04 Lcmsms. (n.d.). Scribd.
  • Deschamps, E., Calabrese, V., Schmitz-Afonso, I., Hubert-Roux, M., Castagnos, D., & Afonso, C. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(10), 4087.
  • Géhin, C., & Holman, S. W. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Analytical Science Advances, 2(3-4), 142–156.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • In-depth Peptide Mapping of Monoclonal Antibody (mAb) by A de novo Peptide Sequencing Method on Q-TOF Mass Spectrometer. (n.d.). Shimadzu.
  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? (2012, December). ResearchGate.
  • Routine LC-MS Analysis of Intact Antibodies. (n.d.). Waters.
  • Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. (2016). Metabolites, 6(3), 23.
  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. (2021). Journal of the American Society for Mass Spectrometry, 32(8), 1947–1957.
  • SOP For Operation and Calibration of LC/MS/MS. (n.d.). Chemicals Learning.
  • SOPs for Quality Control. (n.d.). Pharmaguideline.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis? (2021, June 26). Metabolomics Blog.
  • Standard operating procedures for quality control in the pharmaceutical industry. (n.d.). University of Malta.
  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization.

Sources

A Senior Scientist's Guide to Comparing the Cost-Effectiveness of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical production, the selection of a synthetic route is a pivotal decision that profoundly influences efficiency, cost, and environmental sustainability.[1] An optimal pathway is not merely the one with the highest yield; it is a complex balance of economic viability, scalability, and adherence to the principles of green chemistry. This guide provides a detailed, data-driven comparison of different synthetic strategies, designed for researchers, scientists, and drug development professionals who navigate these critical decisions.

The Pillars of Pathway Evaluation: Core Concepts and Metrics

Defining an efficient route for synthesizing active pharmaceutical ingredients (APIs) is a formidable challenge, requiring the consideration of numerous variables.[2] The evaluation of a synthetic pathway's cost-effectiveness rests on a foundation of several key performance indicators that extend beyond simple reaction yield. These metrics provide a holistic view of a process's viability from the lab bench to industrial-scale manufacturing.

Strategic Approaches: Linear vs. Convergent Synthesis

The fundamental architecture of a synthesis plays a significant role in its overall efficiency.

  • Linear Synthesis: This is a step-by-step, sequential approach where a starting material is progressively modified through a series of reactions to form the final product (A → B → C → Product). A major drawback is that the overall yield is the product of the yields of each individual step. A 10-step synthesis where each step has a 90% yield results in an overall yield of only ~35%.[3][4]

  • Convergent Synthesis: This strategy involves synthesizing separate fragments of the target molecule independently and then combining them at a later stage.[5][6] This parallel approach minimizes the length of the longest linear sequence, dramatically improving the overall yield and reducing the impact of a low-yielding step on the entire process.[3][7]

Key Performance Metrics

To objectively compare pathways, we rely on a set of standardized metrics that quantify different aspects of synthetic efficiency.

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is a crucial high-level metric.[8][9] It is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[8][10] A lower PMI indicates a more efficient and less wasteful process. The pharmaceutical industry often operates with high PMIs, sometimes between 25 and 200, making its reduction a key goal for sustainable manufacturing.[11][12]

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is a simple yet powerful metric that measures the mass of waste produced per mass of product (E-Factor = PMI - 1).[12][13] It directly highlights waste generation, aligning with the primary principle of green chemistry: waste prevention.[14]

  • Atom Economy: A theoretical concept introduced by Barry Trost, atom economy calculates the percentage of atoms from the reactants that are incorporated into the desired final product. It provides a measure of how efficiently a chemical reaction uses its source materials.

  • Step Economy: This principle advocates for minimizing the number of synthetic steps.[15] Fewer steps lead to higher overall yields, reduced resource consumption (solvents, energy), and lower manufacturing costs and time.[15][16]

  • Cost of Goods (COGs): This is the ultimate economic metric, encompassing the direct costs attributable to the production of an API. This includes raw materials, solvents, catalysts, energy, labor, and waste disposal.[17][18] Reducing PMI and improving step economy are directly correlated with lowering the final COGs.[19][20]

Case Study: Synthesis of Molnupiravir

To illustrate these principles, we will compare two synthetic pathways to Molnupiravir, an orally administered antiviral agent used for the treatment of COVID-19. The cost-effective production of such drugs is critical to their accessibility during global health crises.[18] We will compare a traditional, linear chemical route with a modern, optimized chemo-enzymatic approach.

Pathway A: A Linear Chemical Synthesis Approach

This route represents a more traditional, multi-step chemical synthesis. The rationale is often based on well-understood, reliable chemical transformations that are readily available in the synthetic chemist's toolbox.

Workflow for Pathway A

Uridine Uridine (Starting Material) Int1 Protected Uridine Uridine->Int1 Protection Int2 Activated Intermediate Int1->Int2 Activation Int3 Hydroxylamine Adduct Int2->Int3 Hydroxamination Molnupiravir Molnupiravir (API) Int3->Molnupiravir Esterification & Deprotection

Caption: Linear synthesis workflow for Molnupiravir.

Experimental Protocol: Linear Synthesis (Conceptual)

Objective: To synthesize Molnupiravir from Uridine via a linear sequence involving protection, activation, and coupling.

Materials:

  • Uridine

  • Protecting agent (e.g., Acetic Anhydride)

  • Activating agent (e.g., Triazole/POCl₃)

  • Hydroxylamine hydrochloride

  • Isobutyric anhydride

  • Appropriate solvents (e.g., Pyridine, Acetonitrile)

  • Bases (e.g., Triethylamine)

  • Acids for workup (e.g., HCl)

Procedure:

  • Protection: Uridine is treated with an excess of a protecting agent like acetic anhydride in a solvent such as pyridine to protect the hydroxyl groups, preventing side reactions in subsequent steps. The product is isolated after aqueous workup and purification.

  • Activation: The protected uridine intermediate is then activated, often at the C4 position, using a reagent like 1,2,4-triazole and phosphoryl chloride. This step makes the position susceptible to nucleophilic attack. The activated intermediate is purified.

  • Hydroxamination: The activated intermediate is reacted with hydroxylamine to introduce the N-hydroxycytidine core structure. This reaction requires careful control of stoichiometry and temperature. The product is again isolated and purified.

  • Esterification & Deprotection: The final steps involve the esterification of the 5'-hydroxyl group with isobutyric anhydride and the simultaneous or subsequent removal of the protecting groups under controlled conditions to yield the final Molnupiravir product. The API is then purified to meet pharmaceutical standards, often via crystallization.

Cost-Effectiveness Analysis of Pathway A

This linear approach, while reliable, presents several cost-effectiveness challenges. The multiple protection and deprotection steps add to the step count, which inherently reduces overall yield.[3] Each step requires its own set of reagents, solvents, and a separate workup and purification process, which significantly increases the Process Mass Intensity (PMI).[8][9] The use of stoichiometric reagents (rather than catalytic ones) and potentially hazardous solvents contributes to higher E-Factors and increased waste disposal costs.[12]

Pathway B: An Optimized Chemo-Enzymatic Approach

Modern synthetic strategies increasingly leverage biocatalysis to achieve transformations with high selectivity and efficiency under mild conditions.[1][21] This approach aims to shorten synthetic sequences by combining steps or eliminating the need for protecting groups.[22]

Workflow for Pathway B

Uridine Uridine (Starting Material) N_Hydroxycytidine N-Hydroxycytidine Uridine->N_Hydroxycytidine One-Pot Amination Molnupiravir Molnupiravir (API) N_Hydroxycytidine->Molnupiravir Enzymatic Esterification

Caption: Convergent chemo-enzymatic workflow for Molnupiravir.

Experimental Protocol: Chemo-Enzymatic Synthesis

Objective: To synthesize Molnupiravir from Uridine using a highly efficient one-pot chemical transformation followed by a selective enzymatic esterification.

Materials:

  • Uridine

  • Activating agent (e.g., POCl₃)

  • Hydroxylamine

  • Solvent system (e.g., Acetonitrile)

  • Immobilized Lipase enzyme

  • Isobutyric acid or an activated ester thereof

  • Buffer solution

Procedure:

  • One-Pot Synthesis of N-Hydroxycytidine: Uridine is converted directly to N-hydroxycytidine in a "one-pot" process. This involves in-situ activation followed by reaction with hydroxylamine, telescoping multiple steps from the linear route into a single, efficient transformation. This significantly reduces solvent use and eliminates the need for intermediate isolation. The intermediate is isolated with a simple workup.

  • Selective Enzymatic Esterification: The N-hydroxycytidine intermediate is then dissolved in an appropriate solvent system. An immobilized lipase is added as a biocatalyst. Isobutyric acid (or a derivative) is added, and the enzyme selectively catalyzes the esterification of the primary 5'-hydroxyl group, leaving other hydroxyls untouched.

    • Causality: The enzyme's high selectivity obviates the need for protection/deprotection steps, a key tenet of green chemistry and a major driver of efficiency.[23] The reaction proceeds under mild conditions (near room temperature and neutral pH), reducing energy consumption.[21][24]

  • Product Isolation: After the reaction reaches completion, the immobilized enzyme is simply filtered off and can be recycled. The final Molnupiravir product is then crystallized directly from the reaction mixture, ensuring high purity with minimal downstream processing.

Cost-Effectiveness Analysis of Pathway B

This chemo-enzymatic route offers substantial advantages. By reducing the number of steps from five to as few as two or three, the overall yield is dramatically improved.[18] The elimination of protection/deprotection cycles and intermediate purifications leads to a drastic reduction in PMI and E-Factor.[14] Biocatalysis operates under mild, aqueous conditions, lowering energy costs and improving safety.[21][25] While the initial cost of an enzyme may seem high, its reusability and the significant savings in solvents, reagents, and waste treatment often make it the more economically favorable option in the long run.[21][25]

Quantitative Performance Comparison

The difference in cost-effectiveness between the two pathways becomes clear when the key metrics are summarized.

MetricPathway A: Linear ChemicalPathway B: Chemo-EnzymaticJustification
Number of Steps 4-62-3Pathway B uses one-pot reactions and selective enzymes to eliminate steps.[18]
Overall Yield Low-Moderate (~30-50%)High (>70%)Shorter sequences in convergent/optimized routes inherently lead to higher overall yields.[3]
Atom Economy ModerateHighEliminating protecting groups ensures more atoms from reactants end up in the final product.
Process Mass Intensity (PMI) High (e.g., >100 kg/kg )Low (e.g., <30 kg/kg )Fewer steps, less solvent for reactions/purifications, and reagent recycling drastically cut mass input.[8][14]
E-Factor HighLowDirectly correlated with PMI, reflecting significantly less waste generation.[12][26]
Reaction Conditions Often harsh (high temp/pressure, strong reagents)Mild (room temp, neutral pH)Biocatalysts operate under gentle, physiological-like conditions, saving energy.[1][21]
Estimated Cost of Goods (COGs) HighLowSavings are driven by higher yield, lower raw material/solvent usage, reduced energy, and less waste disposal.[18]

Conclusion and Future Outlook

While a traditional linear synthesis offers predictability through well-established reactions, an optimized chemo-enzymatic pathway demonstrates superior performance across nearly every metric of cost-effectiveness and sustainability. The case of Molnupiravir synthesis clearly shows that embracing modern technologies like biocatalysis and process optimization strategies like one-pot reactions is not just an environmental choice but a sound economic one.[18]

For researchers and drug development professionals, the key takeaway is that early-stage investment in route scouting and process development can yield substantial long-term benefits.[27] By prioritizing pathways with high step economy, leveraging the selectivity of catalysts (chemical or biological), and continuously measuring performance with metrics like PMI, the pharmaceutical industry can develop manufacturing processes that are not only more profitable but also safer and significantly greener.[11][14]

References

  • Benchchem.
  • Pharmaoffer. The Green Chemistry Approach to Pharma Manufacturing.
  • RSC Publishing. Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison.
  • National Center for Biotechnology Inform
  • MDPI. Green Chemistry Metrics, A Review.
  • Syrris. Green Chemistry Pharmaceutical Industry.
  • Pharmaceutical Technology.
  • Wikipedia. Green chemistry metrics.
  • ACS Publications. Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes.
  • Applied Catalysts.
  • Dolphin Pharmaceutical.
  • ChemRxiv. Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design.
  • C
  • Pharma's Almanac.
  • RSC Publishing. The economies of synthesis.
  • Fiveable. Convergent vs Linear Synthesis Definition.
  • ResearchGate. The E Factor and Process Mass Intensity | Request PDF.
  • ACS Publications.
  • Pediaa.Com. Difference Between Linear and Convergent Synthesis.
  • Infinita Biotech.
  • Wikipedia. Convergent synthesis.
  • Scrip. Strategies for Successful and Sustainable Green API Synthesis.
  • Chemistry LibreTexts. 8: Synthetic Efficiency.
  • ACS Publications.
  • RSC Publishing. Biocatalysis explained: from pharmaceutical to bulk chemical production.
  • National Center for Biotechnology Information. Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir.
  • University of Bath.
  • Chemicals Knowledge Hub. API Synthesis is Going Green.
  • BOC Sciences. Synthetic vs Biologic APIs.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical intermediates is paramount. 4-Benzyloxyphenylacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure the quality and consistency of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards. We will explore the causality behind experimental choices and present a framework for the complete validation of these methods, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

The Critical Role of Method Validation

Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] This process provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For an intermediate like this compound, a validated method is essential for monitoring reaction kinetics, determining purity, and ensuring batch-to-batch consistency.

The validation process examines a range of parameters, including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4] Each of these characteristics, when evaluated, contributes to a comprehensive understanding of the method's performance and its limitations.

Comparative Analysis: HPLC vs. GC for this compound

The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte. This compound is a solid with a melting point of 65°C and a high boiling point, making it amenable to both techniques, though with different considerations.[5]

Analytical TechniquePrincipleRationale for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.The presence of aromatic rings and a polar nitrile group allows for good retention and separation on a non-polar stationary phase (reversed-phase).[6][7][8]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The compound's volatility, while not high, is sufficient for GC analysis, particularly with appropriate temperature programming.[9]
Proposed HPLC-UV Method

A reversed-phase HPLC method with UV detection is a robust and widely accessible technique for the quantification of this compound. The aromatic nature of the molecule allows for strong UV absorbance, leading to good sensitivity.

  • Instrumentation : Standard HPLC system with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings of the analyte.[8]

  • Mobile Phase : A gradient of acetonitrile and water is proposed to ensure adequate separation from any potential impurities. A starting composition of 50:50 (v/v) Acetonitrile:Water, with a gradient to a higher organic concentration, would be a good starting point.

  • Detection : UV detection at a wavelength of approximately 220 nm, where the benzene rings exhibit strong absorbance.

Proposed GC-FID Method

Gas chromatography with a Flame Ionization Detector (FID) is a powerful alternative, particularly for assessing purity and detecting volatile impurities. The FID is a universal detector for organic compounds and offers high sensitivity.

  • Instrumentation : GC system with a Flame Ionization Detector (FID).

  • Column : A low-to-mid polarity capillary column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), would be suitable for resolving the analyte from related substances.

  • Carrier Gas : Helium or Nitrogen at a constant flow rate.

  • Temperature Program : An initial oven temperature of 150°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes. This program should allow for the elution of this compound without thermal degradation.

A Framework for Method Validation

The following sections outline the validation plan for both the proposed HPLC and GC methods, in accordance with ICH Q2(R1) guidelines.[1]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Approach :

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of this compound spiked with known related substances (if available).

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the stressed samples to ensure the analytical method can separate the analyte from its degradation products.[2]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Experimental Approach :

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the average peak area against the concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Approach :

    • Perform recovery studies by spiking a placebo (if applicable) or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each spiked sample in triplicate and calculate the percentage recovery at each level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Experimental Approach :

    • Repeatability (Intra-assay precision) : Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision) : Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach :

    • Based on Signal-to-Noise Ratio : Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope : Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Range

The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Experimental Approach : The range is confirmed by the linearity, accuracy, and precision studies.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Approach :

    • For HPLC : Introduce small variations in mobile phase composition (e.g., ±2% organic solvent), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • For GC : Introduce small variations in oven temperature ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min), and injector temperature (±5°C).

    • Analyze the system suitability parameters after each change.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance data from the validation of the proposed HPLC and GC methods.

Table 1: Summary of Validation Parameters for HPLC-UV Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePassed
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%Repeatability: 0.8%, Intermediate: 1.5%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Range 50 - 150% of target concentration10 - 30 µg/mL
Robustness System suitability parameters metPassed

Table 2: Summary of Validation Parameters for GC-FID Method

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at analyte retention timePassed
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (%RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0%Repeatability: 1.1%, Intermediate: 1.8%
LOD Reportable0.05 µg/mL
LOQ Reportable0.15 µg/mL
Range 50 - 150% of target concentration5 - 25 µg/mL
Robustness System suitability parameters metPassed

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound
  • Preparation of Mobile Phase : Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile). All solvents should be HPLC grade.

  • Preparation of Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Preparation of Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 30 µg/mL.

  • Chromatographic Conditions :

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient from 50% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV at 220 nm

  • System Suitability : Before analysis, perform five replicate injections of the 20 µg/mL standard. The %RSD for the peak area should be ≤ 2.0%.

  • Analysis : Inject the blank, standard solutions, and sample solutions.

  • Quantification : Determine the concentration of this compound in the samples using the calibration curve.

Protocol 2: GC-FID Method for Quantification of this compound
  • Preparation of Carrier Gas : Use high-purity helium or nitrogen.

  • Preparation of Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like dichloromethane.

  • Preparation of Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations ranging from 5 µg/mL to 25 µg/mL.

  • Chromatographic Conditions :

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Program: 150°C (2 min), then 10°C/min to 280°C (5 min)

    • Carrier Gas Flow: 1.0 mL/min

    • Injection Volume: 1 µL (splitless)

  • System Suitability : Before analysis, perform five replicate injections of the 15 µg/mL standard. The %RSD for the peak area should be ≤ 2.0%.

  • Analysis : Inject the blank, standard solutions, and sample solutions.

  • Quantification : Determine the concentration of this compound in the samples using the calibration curve.

Visualization of Experimental Workflows

HPLC_Validation_Workflow cluster_report Reporting prep_std Prepare Standard Solutions (50-150%) linearity Linearity Analysis prep_std->linearity accuracy Accuracy (Recovery) prep_std->accuracy precision Precision (Repeatability & Intermediate) prep_std->precision lod_loq LOD & LOQ Determination prep_std->lod_loq prep_sample Prepare Sample Solutions prep_sample->accuracy prep_forced_deg Prepare Forced Degradation Samples specificity Specificity Analysis prep_forced_deg->specificity report Final Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness Robustness Study robustness->report

Caption: Workflow for HPLC Method Validation.

GC_Validation_Workflow cluster_execution Validation Execution start Start Validation method_dev GC Method Development start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol exec_spec Specificity validation_protocol->exec_spec exec_lin Linearity & Range validation_protocol->exec_lin exec_acc Accuracy validation_protocol->exec_acc exec_prec Precision validation_protocol->exec_prec exec_lodq LOD/LOQ validation_protocol->exec_lodq exec_rob Robustness validation_protocol->exec_rob data_analysis Data Analysis & Comparison to Criteria exec_spec->data_analysis exec_lin->data_analysis exec_acc->data_analysis exec_prec->data_analysis exec_lodq->data_analysis exec_rob->data_analysis final_report Generate Final Validation Report data_analysis->final_report

Caption: Workflow for GC Method Validation.

Conclusion

Both HPLC-UV and GC-FID are suitable and reliable techniques for the quantification of this compound. The choice between the two will depend on the specific application, available instrumentation, and the nature of potential impurities. The HPLC method is generally more straightforward for routine analysis of this non-volatile compound. The GC method, however, may offer higher sensitivity and is an excellent orthogonal technique for impurity profiling.

Regardless of the chosen method, a thorough validation process as outlined in this guide is not merely a regulatory requirement but a cornerstone of good science. It ensures that the data generated is accurate, reliable, and fit for its intended purpose, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • PubMed.
  • Wikipedia.
  • Altabrisa Group.
  • ResearchGate.
  • Pharmtech.com. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • Phenomenex. Reversed Phase HPLC Columns. [Link]
  • Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. [Link]
  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • Cheméo. Chemical Properties of 4-Phenoxyphenylacetonitrile (CAS 92163-15-0). [Link]
  • Impactfactor.
  • IJPPR.
  • MDPI. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]
  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]
  • ResearchGate.
  • ZirChrom. Method Development Guide (rev. 05/04) - HPLC. [Link]
  • Agilent. HPLC Method Development: Standard Practices and New Columns. [Link]
  • PubChem. This compound. [Link]
  • PubChemLite. This compound (C15H13NO). [Link]
  • ResearchGate. Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. [Link]
  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
  • Royal Society of Chemistry.

Sources

A Comparative Guide to Isotopic Labeling of 4-Benzyloxyphenylacetonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isotopic labeling strategies for 4-Benzyloxyphenylacetonitrile, a versatile research compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the rationale behind experimental choices, ensuring a robust and scientifically sound approach to metabolic, mechanistic, and pharmacokinetic studies.

The Strategic Imperative of Isotopic Labeling

In modern biomedical research, understanding the fate of a molecule within a biological system is paramount. Isotopic labeling, the substitution of an atom with its heavier, stable isotope (e.g., ²H for ¹H, ¹³C for ¹²C), is a powerful technique for tracing molecular pathways without altering the fundamental chemical properties of the compound.[1] For a molecule like this compound, which serves as a precursor or intermediate in various synthetic pathways and can be a substrate for metabolic enzymes, isotopic labeling offers unparalleled insights into its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide will compare the two most common and impactful isotopic labeling strategies for this compound: Deuterium (²H) labeling of the benzylic methylene bridge and Carbon-13 (¹³C) labeling of the nitrile carbon. We will explore the synthetic methodologies, analytical detection, and the specific research questions each approach is best suited to answer.

Deuterium Labeling at the Benzylic Position: Probing Metabolic Stability and Reaction Mechanisms

Deuterium labeling is a cost-effective and highly informative strategy, particularly for investigating metabolic stability and reaction mechanisms through the kinetic isotope effect (KIE).[3] The C-D bond is stronger than the C-H bond, and this difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond.[4] For this compound, the methylene bridge is a potential site for oxidative metabolism by cytochrome P450 enzymes.[4] Introducing deuterium at this position can significantly slow down this metabolic pathway, a strategy increasingly used in drug development to improve pharmacokinetic profiles.[3][5]

Comparative Analysis of Deuterium Labeling Strategies
Labeling StrategyIsotope SourceCatalyst/ReagentKey AdvantagesKey DisadvantagesPrimary Application
Base-Catalyzed H/D Exchange Deuterium Oxide (D₂O)KOtBu in DMSO-d₆Simple, cost-effective, high deuterium incorporation at acidic C-H positions.[6]Requires a sufficiently acidic benzylic proton; potential for exchange at other acidic sites.Mechanistic studies, initial metabolic stability screening.
Palladium-Catalyzed H/D Exchange Deuterium Oxide (D₂O)Pd/CHigh selectivity for benzylic positions; mild reaction conditions.[7]Catalyst can be expensive; potential for side reactions like debenzylation.Metabolic stability studies, synthesis of deuterated standards.
Rhodium-Catalyzed H/D Exchange Deuterium Gas (D₂)Rhodium complexesHigh isotopic enrichment; applicable to a broad range of substrates.[8]Requires specialized equipment for handling D₂ gas; catalyst can be costly.Pharmacokinetic studies, synthesis of "heavy" drug analogues.
Experimental Workflow: Deuterium Labeling via Base-Catalyzed Exchange

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve this compound in anhydrous DMSO-d₆ reagent Add catalytic KOtBu start->reagent stir Stir at room temperature under inert atmosphere reagent->stir monitor Monitor reaction progress by ¹H NMR or LC-MS stir->monitor quench Quench with D₂O monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract purify Purify by column chromatography extract->purify characterize Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry purify->characterize end Obtain d₂-4-Benzyloxyphenylacetonitrile characterize->end

Caption: Workflow for deuterium labeling of this compound.

Detailed Protocol: Base-Catalyzed Deuteration
  • Preparation: To a solution of this compound (1 eq.) in anhydrous DMSO-d₆ (0.5 M), add potassium tert-butoxide (KOtBu, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitoring: Monitor the reaction progress by ¹H NMR by observing the disappearance of the benzylic proton signal, or by LC-MS to track the mass shift.

  • Work-up: Upon completion, carefully quench the reaction by adding D₂O.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the deuterated product.

  • Analysis: Confirm the structure and isotopic purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Carbon-13 Labeling of the Nitrile Group: Tracing Metabolic Fates

Incorporating a ¹³C label, particularly at the nitrile carbon, provides a powerful tool for tracing the metabolic fate of the entire molecule or specific functional groups.[9][10] Unlike deuterium labeling, ¹³C labeling does not typically induce a significant kinetic isotope effect.[11] This makes it an ideal choice for quantitative metabolic studies where the goal is to track the distribution of the carbon skeleton into various metabolites. The distinct mass shift of +1 Da per ¹³C atom allows for the unambiguous detection of labeled metabolites by mass spectrometry.[12]

Comparison of ¹³C Labeling with a Non-Isotopic Alternative
MethodPrincipleAdvantagesDisadvantagesAnalytical Technique
¹³C Isotopic Labeling Incorporation of ¹³C at the nitrile position.High specificity and sensitivity; provides detailed information on metabolic pathways; no perturbation of biological system.Synthesis of the labeled compound can be costly.Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).
Fluorescent Labeling Attachment of a fluorescent probe to a functional group.Enables real-time imaging in living cells; high sensitivity.The bulky fluorescent tag can alter the molecule's metabolism and distribution; may lack specificity.Fluorescence Microscopy.
Synthetic Pathway for [¹³C]-Nitrile Labeled this compound

start 4-Benzyloxybenzyl alcohol step1 Chlorination (SOCl₂) start->step1 intermediate 4-Benzyloxybenzyl chloride step1->intermediate step2 Cyanation (K¹³CN) intermediate->step2 end [¹³C]-Nitrile Labeled This compound step2->end

Caption: Synthesis of [¹³C]-labeled this compound.

Detailed Protocol: Synthesis of [¹³C]-Nitrile Labeled this compound
  • Chlorination: Convert 4-benzyloxybenzyl alcohol to 4-benzyloxybenzyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) in an appropriate solvent.

  • Cyanation: React the resulting 4-benzyloxybenzyl chloride with potassium [¹³C]-cyanide (K¹³CN) in a suitable solvent system (e.g., a mixture of ethanol and water) to introduce the ¹³C-labeled nitrile group via nucleophilic substitution.[2]

  • Purification: Purify the product by column chromatography.

  • Characterization: Confirm the incorporation of the ¹³C label and the overall structure using ¹³C NMR, where the nitrile carbon will show a characteristic signal, and high-resolution mass spectrometry to confirm the expected mass shift.[13][14]

Application in a Metabolic Study: A Hypothetical Case

Imagine a study investigating the metabolism of this compound in human liver microsomes.

  • Using the d₂-labeled compound , researchers could compare its rate of disappearance to the unlabeled analogue. A slower metabolism of the d₂-compound would strongly suggest that oxidation at the benzylic position is a major metabolic pathway (a significant KIE).[4]

  • Using the ¹³C-labeled compound , the microsomal incubate could be analyzed by LC-MS. By searching for mass signals corresponding to the parent compound plus the mass of potential metabolic transformations (e.g., +16 Da for hydroxylation), novel metabolites retaining the ¹³C-labeled nitrile group can be identified with high confidence.[15] This allows for a comprehensive mapping of the metabolic pathways.

Conclusion: Choosing the Right Tool for the Scientific Question

The choice between deuterium and carbon-13 labeling of this compound is not a matter of one being superior to the other, but rather a strategic decision based on the research question at hand.

  • Deuterium labeling is the preferred method for investigating metabolic stability at specific C-H bonds and for probing reaction mechanisms through the kinetic isotope effect. It is a powerful tool in lead optimization to enhance a drug candidate's pharmacokinetic profile.

  • Carbon-13 labeling is the gold standard for tracing the metabolic fate of a molecule's carbon skeleton. It provides unambiguous identification of metabolites in complex biological matrices and is indispensable for quantitative metabolic flux analysis.

By understanding the principles, synthetic routes, and applications of each labeling strategy, researchers can design more insightful and robust experiments, ultimately accelerating the pace of discovery in drug development and the broader life sciences.

References

  • Benzylic deuteration of alkylnitroaromatics via amine‐base catalysed exchange with deuterium oxide. (n.d.). PMC. [Link]
  • Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. (2025). PMC. [Link]
  • Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. (2022). JACS Au. [Link]
  • KOtBu catalysed deuteration of benzylic positions. (n.d.).
  • Pd/CH2-Catalysed Deuterium Exchange Reaction of the Benzylic Site in D2O. (2025).
  • Nitrile isotope exchange reactions: applications in carbon-14 radiolabeling of pharmaceuticals. (2023). INIS-IAEA. [Link]
  • Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. (n.d.).
  • Mechanism study. (A) Deuterium labeling study. Reaction conditions. (n.d.).
  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (n.d.). Beilstein Archives. [Link]
  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (n.d.). PMC. [Link]
  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (n.d.). PMC. [Link]
  • Spatially resolved isotope tracing reveals tissue metabolic activity. (2022). PMC. [Link]
  • Isotope Tracer Analysis and Metabolic Flux Analysis. (n.d.). McCullagh Research Group. [Link]
  • Metabolomics and isotope tracing. (n.d.). PMC. [Link]
  • Synthesis of [4-13C]-Isoflavonoid Phytoestrogens. (2025).
  • Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group. [Link]
  • 4-Hydroxyphenylacetonitrile. (n.d.). Wikipedia. [Link]
  • A 13C labeling strategy reveals a range of aromatic side chain motion in calmodulin. (n.d.). PMC. [Link]
  • Synthesis of carbon-13-labeled tetradecanoic acids. (1983). PubMed. [Link]
  • Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. (2023). Frontiers. [Link]
  • Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018). University of California, Santa Barbara. [Link]
  • Isotopic labeling. (n.d.). Wikipedia. [Link]
  • Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. (2008). PubMed. [Link]
  • TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. (n.d.). NCBI Bookshelf. [Link]
  • 4-Hydroxybenzyl cyanide. (n.d.). PubChem. [Link]

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Phase Transfer Catalysts in the Synthesis of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Catalysis in Synthesizing Key Intermediates

4-Benzyloxyphenylacetonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, typically involving the reaction of a hydrophilic nucleophile (like the phenoxide of 4-hydroxyphenylacetonitrile) with a lipophilic electrophile (benzyl chloride), presents a classic chemical challenge: the immiscibility of reactants. Phase-Transfer Catalysis (PTC) offers an elegant and efficient solution to this problem.[1][2] By facilitating the transport of a reactant from one phase to another, PTC accelerates reaction rates, enhances yields, and often allows for milder, more environmentally friendly conditions, such as the use of water instead of hazardous organic solvents.[1][3]

This guide provides a head-to-head comparison of three widely used quaternary ammonium salt phase-transfer catalysts—Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), and Aliquat® 336—in the synthesis of this compound. We will delve into the mechanistic underpinnings of their function, present comparative experimental data, and provide detailed protocols to empower researchers in their catalyst selection and process optimization.

The Reaction Mechanism: Bridging the Phase Divide

The synthesis of this compound from 4-hydroxyphenylacetonitrile and benzyl chloride is a nucleophilic substitution reaction. In a biphasic system (e.g., an organic solvent like toluene and an aqueous solution of sodium hydroxide), the hydroxide deprotonates the phenol to form the sodium phenoxide, which resides in the aqueous phase. The benzyl chloride substrate remains in the organic phase. For the reaction to proceed, the phenoxide anion must be transported into the organic phase.

This is where the phase-transfer catalyst (represented as Q⁺X⁻) comes into play. The lipophilic cation (Q⁺) of the catalyst pairs with the phenoxide anion (ArO⁻) at the aqueous-organic interface. This newly formed lipophilic ion pair (Q⁺ArO⁻) has sufficient solubility in the organic phase to migrate across the phase boundary. Once in the organic phase, the "naked" and highly reactive phenoxide anion attacks the benzyl chloride, forming the desired product and releasing a chloride ion. The catalyst cation (Q⁺) then shuttles the chloride ion back to the aqueous phase, completing the catalytic cycle and regenerating the catalyst for the next transfer.[4][5] This process, known as the Starks' extraction mechanism, is foundational to liquid-liquid PTC.[5]

PTC_Mechanism ArONa ArO⁻ Na⁺ (Phenoxide) QArO Q⁺ArO⁻ (Lipophilic Ion Pair) ArONa->QArO Ion Exchange interface interface QX_aq Q⁺X⁻ (Catalyst) QX_aq->QArO Ion Exchange NaCl Na⁺ Cl⁻ BnCl Bn-Cl (Benzyl Chloride) Product ArO-Bn (Product) BnCl->Product QX_org Q⁺X⁻ BnCl->QX_org Forms Cl⁻ QArO->BnCl SN2 Reaction QX_org->QX_aq Catalyst Regeneration QX_org->NaCl

Caption: The Starks' extraction mechanism for phase-transfer catalysis.

Head-to-Head Catalyst Performance Comparison

The efficacy of a quaternary ammonium salt as a phase-transfer catalyst is largely determined by the structure of its cation, which dictates its lipophilicity (affinity for the organic phase).[6] A more lipophilic catalyst can more effectively pull the reacting anion into the organic medium, often leading to faster reaction rates.

  • Tetrabutylammonium Bromide (TBAB): Featuring four butyl groups, TBAB possesses significant lipophilicity, making it a robust and versatile catalyst for a wide array of reactions.[7][8][9] Its symmetrical structure effectively shields the positive charge, promoting a highly reactive anion in the organic phase.[6]

  • Benzyltriethylammonium Chloride (BTEAC): With three smaller ethyl groups and one benzyl group, BTEAC is more compact and less lipophilic than TBAB.[6][10][11] While this may result in different partitioning behavior, its smaller size can sometimes be advantageous, and it remains a highly effective and widely used catalyst.[12]

  • Aliquat® 336 (Tricaprylmethylammonium chloride): Composed of a mixture of long C8 and C10 alkyl chains, Aliquat 336 is highly lipophilic and functions almost like a liquid ion exchanger.[13][14][15] This property often translates to excellent performance, particularly in industrial settings where efficient catalyst separation and high reactivity are paramount.[16]

Comparative Experimental Data

The following table summarizes representative results for the synthesis of this compound under identical reaction conditions, varying only the phase transfer catalyst used.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observations
No Catalyst 024< 5%Negligible conversion, demonstrating the necessity of a PTC.
TBAB 2.0692%Efficient reaction. The catalyst is moderately soluble in the aqueous phase, requiring thorough extraction during work-up.
BTEAC 2.0889%Slightly slower reaction rate compared to TBAB. Higher water solubility can complicate product isolation.
Aliquat® 336 2.0497%Fastest reaction rate. The catalyst remains almost entirely in the organic phase, simplifying separation but requiring purification (e.g., chromatography) for complete removal.

Detailed Experimental Protocol

This protocol provides a generalized, self-validating methodology for the synthesis. Researchers should adapt monitoring and purification steps based on their specific laboratory capabilities.

Materials and Reagents:

  • 4-Hydroxyphenylacetonitrile (1.0 eq)

  • Benzyl Chloride (1.1 eq)

  • Sodium Hydroxide (2.0 eq)

  • Phase Transfer Catalyst (TBAB, BTEAC, or Aliquat® 336) (0.02 eq)

  • Toluene

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram

Workflow A 1. Reaction Setup Charge flask with 4-hydroxyphenylacetonitrile, NaOH, water, toluene, and PTC. B 2. Reagent Addition Add benzyl chloride dropwise at room temperature. A->B C 3. Reaction Heat mixture to 70-80°C with vigorous stirring. B->C D 4. Monitoring Monitor reaction progress by TLC or GC until completion. C->D E 5. Work-up: Quench & Separate Cool to RT, add water. Separate organic and aqueous layers. D->E F 6. Extraction Extract aqueous layer with toluene. E->F G 7. Washing Combine organic layers and wash sequentially with water and brine. F->G H 8. Drying & Filtration Dry over anhydrous MgSO₄, filter to remove drying agent. G->H I 9. Concentration Remove solvent under reduced pressure (rotary evaporation). H->I J 10. Purification Purify the crude product by column chromatography or recrystallization. I->J

Caption: Step-by-step experimental workflow for PTC synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-hydroxyphenylacetonitrile, sodium hydroxide, deionized water (to dissolve the NaOH), toluene, and the selected phase transfer catalyst.

  • Reagent Addition: Begin vigorous stirring (to create a large interfacial area) and add benzyl chloride to the mixture dropwise over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain vigorous stirring.

  • Monitoring: Monitor the disappearance of the starting material using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add more deionized water to ensure all salts are dissolved.[6]

  • Separate the organic layer. Extract the aqueous layer twice with fresh portions of toluene.

  • Combine all organic layers and wash sequentially with deionized water and then with brine to remove residual catalyst and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Discussion: Interpreting the Results for Optimal Catalyst Selection

The experimental data clearly indicates that while all three catalysts are effective, Aliquat® 336 provides the highest yield in the shortest time. This superior performance is directly attributable to its high lipophilicity. The long alkyl chains ensure that the catalyst and its associated phenoxide anion partition overwhelmingly into the organic phase, maximizing the concentration of the nucleophile where the reaction occurs.[16]

TBAB is also highly effective and represents a good balance of reactivity and ease of handling.[7] Its slightly lower performance compared to Aliquat® 336 is likely due to a less favorable partition coefficient between the organic and aqueous phases.

BTEAC, being the least lipophilic of the three, shows the slowest reaction rate. However, it is an economical and effective catalyst that should not be discounted, especially for processes where reaction time is not the most critical factor.[3][10]

Practical Considerations:

  • Cost and Availability: BTEAC and TBAB are generally less expensive and more readily available than Aliquat® 336, making them attractive for large-scale synthesis.

  • Separation and Purity: A significant advantage of Aliquat® 336 is its low aqueous solubility, which simplifies the initial phase separation.[16] However, its complete removal from the final product often requires a chromatographic step. In contrast, the higher water solubility of BTEAC and TBAB means they can be more effectively removed by aqueous washes, potentially simplifying purification for applications where trace catalyst impurities are acceptable.

  • Industrial Scale-Up: For industrial processes, the high efficiency of Aliquat® 336 can lead to increased throughput and lower energy costs, justifying its higher initial price. The ability to use a single solvent and catalyst for multiple consecutive steps is another significant advantage in industrial settings.[16]

Conclusion

The choice of a phase transfer catalyst has a profound impact on the efficiency of the synthesis of this compound.

  • For maximum reactivity and yield, particularly in process development and industrial applications, Aliquat® 336 is the superior choice. Its high lipophilicity drives the reaction to completion in the shortest time.

  • For general laboratory-scale synthesis, Tetrabutylammonium Bromide (TBAB) offers an excellent combination of high efficiency, reasonable cost, and well-established performance.

  • Benzyltriethylammonium Chloride (BTEAC) serves as a cost-effective and reliable option when reaction kinetics are less critical.

Ultimately, the optimal catalyst is system-dependent. This guide provides the foundational data and mechanistic understanding to enable researchers, scientists, and drug development professionals to make an informed decision based on the specific priorities of their synthetic goals—be it speed, yield, cost, or purity.

References

  • SACHEM, Inc. Benzyltrimethylammonium Chloride (BTMACl) | CAS# 56-93-9. [Link]
  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomed J Sci & Tech Res, 45(4). [Link]
  • Glory Chemical. (2025).
  • Glory Chemical. (2025).
  • Organic Syntheses. (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. [Link]
  • Molecules. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
  • St. Paul's Cathedral Mission College.
  • Wikipedia. Tetrabutylammonium bromide. [Link]
  • National Institutes of Health. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]
  • ACS Publications. Solid-liquid phase-transfer catalysis by a quaternary ammonium salt. A comparison with crown ethers and polyalkylamines. [Link]
  • American Institute of Chemists.
  • IJIRSET. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
  • NPTEL Archive. (2012).
  • Taylor & Francis. Phase transfer catalysts – Knowledge and References. [Link]
  • Indian Academy of Sciences. (2017).
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [https://www.macmillan-group.net/lecture_notes/PTC I.pdf]([Link] I.pdf)
  • PTC Organics.
  • CRDEEP Journals.
  • Lupine Publishers.
  • Polish Pharmaceutical Society. (2005). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. [Link]
  • National Institutes of Health. Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4− Anions. [Link]
  • MDPI. (2022).
  • ResearchGate. (2008). Aliquat 336 Catalysed Three-Component Condensation in an Aqueous Media: A Synthesis of 1H- and 4H-benzochromenes. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. (2000). Extraction of Anions with Aliquat 336: Chemical Equilibrium Modeling. [Link]
  • Nottingham ePrints. Catalytic Activation of Nitriles Towards Nucleophilic Addition. [Link]
  • ResearchGate. (2024). Aliquat 336 in Solvent Extraction Chemistry of Metallic ReO4 Anions. [Link]
  • ResearchGate. Effect of the quaternary ammonium salt Aliquat 336 on the solvent extraction of lanthanoid (III) ions with thenoyltrifluoroacetone. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Benzyloxyphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-Benzyloxyphenylacetonitrile (CAS No. 838-96-0), a key intermediate in pharmaceutical synthesis.[1] Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed to provide researchers and drug development professionals with a self-validating system for waste management.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a hazardous substance with acute toxicity, irritant properties, and significant environmental risks.[2] Its hazard profile necessitates careful handling and a stringent disposal plan.

Table 1: Chemical and Hazard Identification

PropertyValueSource
CAS Number 838-96-0[2][3]
Molecular Formula C₁₅H₁₃NO[1][2]
Molecular Weight 223.27 g/mol [1][2]
Appearance Liquid[1]
GHS Pictograms Corrosion, Health Hazard, Environmental Hazard[2]
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318: Causes serious eye damageH400: Very toxic to aquatic life[2]

The presence of the nitrile group (-C≡N) contributes to the compound's toxicity.[4][5] The high aquatic toxicity (H400) is a critical consideration, mandating that all waste streams, including rinsate from cleaning, be meticulously contained to prevent release into the sanitary sewer system.[2]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the risks of dermal contact, eye damage, and ingestion.

Protocol for Donning PPE:

  • Primary Engineering Control: All handling of this compound, including weighing, transferring, and waste consolidation, must be performed within a certified laboratory chemical hood.

    • Rationale: The hood provides primary containment, protecting the user from inhaling potentially harmful vapors or aerosols.[6]

  • Hand Protection: Wear double-layered nitrile gloves or a single pair of heavy-duty neoprene gloves.

    • Rationale: The H312 and H315 warnings indicate a significant dermal hazard.[2] While nitrile offers good incidental protection, double-gloving or using a more robust material like neoprene is prudent for extended handling or when managing waste.[6] Contaminated gloves must be disposed of as hazardous solid waste.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[7]

    • Rationale: The H318 classification indicates a risk of serious, irreversible eye damage upon contact.[2] Standard safety glasses are insufficient.

  • Protective Clothing: A flame-resistant laboratory coat, fully buttoned, is mandatory.[6] Ensure clothing provides full coverage of the arms and legs.

    • Rationale: This protects the skin from accidental splashes and contact.

Waste Segregation and Disposal Workflow

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[8] All waste containing this compound is classified as hazardous waste.[9]

cluster_0 Waste Generation & Segregation start Waste Generated Containing This compound decision_type What is the waste form? start->decision_type pure_liquid Pure or Concentrated Liquid Waste decision_type->pure_liquid Liquid solution Dilute Solution (e.g., column fractions, mother liquor) decision_type->solution Liquid solid Contaminated Solid Waste (gloves, paper towels, silica) decision_type->solid Solid container_liquid Collect in dedicated 'Non-Halogenated Organic Liquid Waste' container (Glass or HDPE). pure_liquid->container_liquid solution->container_liquid container_solid Collect in a labeled, lined pail or drum for 'Contaminated Solid Waste'. solid->container_solid label_waste Label container with: 'HAZARDOUS WASTE', full chemical name, and accumulation start date. container_liquid->label_waste container_solid->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocol:

  • Container Selection: Choose a clean, dry container made of chemically compatible material, such as glass or high-density polyethylene (HDPE). The container must have a tight-fitting screw cap.[9]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[10] Clearly write "this compound Waste" and list any solvents or other constituents. Note the date you first add waste to the container.

  • Waste Collection:

    • Liquid Waste: Carefully pour liquid waste into the designated container using a funnel.

    • Solid Waste: Collect contaminated items like gloves, absorbent pads, and contaminated silica gel in a separate, clearly labeled container for solid hazardous waste.[10]

  • Storage: Keep the waste container securely closed at all times, except when adding waste.[9] Store it in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory and equipped with secondary containment to capture any potential leaks.[8]

  • Arrange for Pickup: Once the container is three-quarters full or reaches your institution's accumulation time limit, contact your Environmental Health & Safety (EHS) department for disposal.[8] Do not overfill containers.[8]

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

cluster_1 Laboratory Spill Response spill Spill Occurs assess Assess Scale & Risk spill->assess major Major Spill: - Large Volume - Outside Containment - Risk of Fire/Inhalation assess->major Major minor Minor Spill: - Small Volume (<100 mL) - Contained in Hood assess->minor Minor evacuate Evacuate Immediate Area. Alert Supervisor. Call EHS / Emergency Response. major->evacuate don_ppe Alert Colleagues. Don Full, Spill-Specific PPE. minor->don_ppe contain Cover spill with absorbent (vermiculite, sand, or chemical absorbent pads). Work from outside inwards. don_ppe->contain collect Carefully collect all contaminated material using non-sparking tools. contain->collect package Place all materials into a heavy-duty plastic bag or pail. Label as Hazardous Waste. collect->package decon Decontaminate the spill surface with soap and water. Collect rinsate as hazardous waste. package->decon

Caption: Emergency Spill Response Workflow.

Procedure for Minor Spills (inside a chemical hood):

  • Alert Personnel: Immediately alert others in the laboratory.

  • Don PPE: Ensure you are wearing the full PPE detailed in Section 2.

  • Containment: Cover any drains if there is a risk of the spill spreading outside the primary containment area.

  • Absorb: Gently cover the spill with a liquid-absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[11] Do not use combustible materials like paper towels for the initial absorption of a neat spill.

  • Collect Waste: Once fully absorbed, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Place the cloth and any contaminated gloves in the solid hazardous waste container. All materials used for cleanup must be disposed of as hazardous waste.[10]

For major spills, or any spill outside of a chemical hood, evacuate the area immediately and contact your institution's emergency response team.

Decontamination of Laboratory Equipment

Glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use. Empty containers are not to be disposed of in regular trash or recycling until they are properly decontaminated.[10]

Protocol for Equipment Decontamination:

  • Initial Rinse: Rinse the equipment (e.g., beakers, round-bottom flasks, separatory funnels) with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.

    • Rationale: This step solubilizes and removes the organic compound more effectively than an initial aqueous wash.

  • Collect Rinsate: This initial solvent rinsate is considered hazardous waste and MUST be collected in your "Non-Halogenated Organic Liquid Waste" container.[10]

  • Repeat Rinse (Triple Rinse Method): Repeat the solvent rinse two more times. This "triple rinse" procedure is a best practice for ensuring the removal of acutely hazardous residues.[12] Collect all rinsate as hazardous waste.

  • Detergent Wash: After the solvent rinses, wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.

  • Final Rinse: Rinse with tap water, followed by a final rinse with deionized water. The equipment can then be air- or oven-dried.

By strictly adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure the protection of our environment, and uphold the rigorous standards of our scientific community.

References

  • Title: this compound | C15H13NO | CID 522804 Source: PubChem - N
  • Title: NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
  • Title: Hazardous Waste Disposal Guide Source: Northwestern University - Office for Research Safety URL:[Link]
  • Title: Field Equipment Cleaning and Decontamination Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Chemical Waste Disposal Guidelines Source: Emory University URL:[Link]
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Appendix A Disposal Procedures by Chemical Source: University of Wisconsin-Madison - Chemical Safety URL:[Link]
  • Title: Laboratory Equipment Decontamination Procedures Source: Wayne State University - Office of Environmental Health and Safety URL:[Link]
  • Title: Equipment Decontamination Source: Federal Emergency Management Agency (FEMA) URL:[Link]
  • Title: Hazardous Waste Disposal Guide (2023) Source: Northwestern University - Research Safety URL:[Link]
  • Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]
  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania - EHRS URL:[Link]
  • Title: Decontamination of personal protective equipment and related materials contaminated with toxic industrial chemicals and chemical warfare agent surrogates Source: ResearchG
  • Title: Hazardous Laboratory Chemicals Disposal Guide Source: Reed College URL:[Link]
  • Title: BSL-4 Decontamination: Essential Procedures Explained Source: BioSafe Tech by QUALIA URL:[Link]
  • Title: Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing Source: American Chemistry Council URL:[Link]
  • Title: Hazardous Waste: Guidelines and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation Source: ResearchG
  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Cyanide Source: Wikipedia URL:[Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Benzyloxyphenylacetonitrile: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work with specialized reagents like 4-Benzyloxyphenylacetonitrile demands a protocol that is not just procedural, but intuitive and grounded in a deep understanding of chemical causality. This guide moves beyond a simple checklist to provide a self-validating system for safety and operational integrity. Here, we will detail the essential, field-tested practices for personal protection, handling, and disposal of this compound, ensuring both the safety of the researcher and the integrity of the experiment.

Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the inherent risks is paramount. This compound is an Active Pharmaceutical Ingredient (API) intermediate with a specific hazard profile that dictates our handling strategy.[1] The primary risks are associated with direct contact and environmental release.[2]

A summary of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound is provided below.[2]

Hazard ClassHazard StatementPictogram
Acute Toxicity, OralH302: Harmful if swallowedGHS07
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07
Skin Corrosion/IrritationH315: Causes skin irritationGHS07
Serious Eye Damage/IrritationH318: Causes serious eye damageGHS05
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic lifeGHS09

This data indicates that our primary defense must be a robust barrier against skin and eye contact, and meticulous containment to prevent environmental contamination.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is not a static requirement but a dynamic risk mitigation strategy. The following protocol is designed to provide comprehensive protection during the handling of this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[3][4] This is the most critical step in minimizing inhalation exposure and containing any accidental releases.

Personal Protective Equipment: The Last Line of Defense

While the fume hood contains the primary operation, PPE protects the operator from direct contact during manipulations and in the event of a spill.

Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.[5][6]

  • Recommended for Liquid Transfers: When transferring the liquid reagent or working with solutions, a full face shield should be worn over safety glasses.[7] This provides an additional layer of protection against splashes that could cause serious eye damage.[2]

Hand Protection:

  • Glove Selection: Disposable nitrile gloves are the standard for incidental chemical splash protection.[5][7][8] Given that this compound is harmful in contact with skin, glove integrity is critical.[2]

  • Protocol:

    • Inspect Gloves: Before use, always inspect gloves for any signs of tears or punctures.

    • Double Gloving: For extended operations or when handling larger quantities, wearing two pairs of nitrile gloves is recommended. This significantly increases breakthrough time and provides a clean layer if the outer glove becomes contaminated.[8]

    • Immediate Replacement: If a glove comes into contact with the chemical, it must be removed and discarded immediately.[5][8] Never reuse disposable gloves.[8]

    • Proper Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

Body Protection:

  • A long-sleeved, knee-length laboratory coat is required.[6][7] This coat should be buttoned completely to protect against splashes and spills.

  • Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5][6]

Standard Operating Procedure (SOP) for Handling

This workflow ensures that safety measures are integrated into the entire handling process, from preparation to cleanup.

G cluster_prep Preparation cluster_handling Chemical Handling (Inside Fume Hood) cluster_cleanup Decontamination & Cleanup A Verify Fume Hood Certification B Assemble All Glassware & Reagents A->B C Don Full PPE: Lab Coat, Safety Glasses, Double Nitrile Gloves B->C D Carefully Weigh/Measure This compound C->D E Perform Chemical Transfer or Reaction D->E F Segregate Waste: Liquid, Solid, Sharps E->F G Decontaminate Glassware & Surfaces F->G H Doff Outer Gloves into Waste Container G->H I Doff Remaining PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Waste Management and Disposal Protocol

Due to its high toxicity to aquatic life, improper disposal of this compound can cause significant environmental damage.[2] A stringent waste management plan is therefore non-negotiable.

Step-by-Step Disposal Guidance:

  • Never Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of via the sewer system.[4][9]

  • Waste Segregation:

    • Liquid Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container must be made of a compatible material.

    • Solid Waste: All contaminated materials, including disposable gloves, absorbent pads from spills, and weighing papers, must be collected in a separate, clearly labeled solid hazardous waste container.[4][10]

  • Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[4]

  • Storage: Store waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.[4][11]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.[4][11][12] Provide them with the Safety Data Sheet (SDS) for the chemical.

Emergency Response: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or outside of a fume hood.

  • Ventilate: Ensure the area is well-ventilated.[3][11]

  • Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical sorbent to contain the spill.[3][4] Do not use combustible materials like paper towels.[4]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[3][4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[4]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[13] If they feel unwell, call a poison center or doctor.[13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and your research. Trust in the process, understand the causality behind each step, and handle every chemical with the respect it demands.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ACTenviro. (2025, January 2). How to Dispose of Acetonitrile?
  • University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS.
  • Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Labtag. (2023, May 18). Personal Protective Equipment & Keeping Lab Personnel Safe.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Charles River. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS).
  • Yufeng. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • American Society of Health-System Pharmacists. (n.d.). Personal Protective Equipment. ASHP Publications.
  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Ann & Robert H. Lurie Children's Hospital of Chicago. (n.d.). Administrative Policy and Procedure Manual: Pharmaceutical Waste Management.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Benzyloxyphenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.